molecular formula C31H40O2 B8071296 Vitamin K2

Vitamin K2

Cat. No.: B8071296
M. Wt: 444.6 g/mol
InChI Key: DKHGMERMDICWDU-FKCUWDKUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vitamin K2 is a useful research compound. Its molecular formula is C31H40O2 and its molecular weight is 444.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methyl-3-[(2E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]naphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H40O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,12,14,16,18-20H,9-11,13,15,17,21H2,1-6H3/b23-14+,24-16?,25-20+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKHGMERMDICWDU-FKCUWDKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CCC=C(C)CC/C=C(\C)/CCC=C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H40O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

History of Vitamin K2 discovery and isolation

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the History of Vitamin K2 Discovery and Isolation

Introduction

This compound, a member of the fat-soluble vitamin K family, has transitioned from a nutrient primarily associated with blood coagulation to a molecule of significant interest in bone metabolism, cardiovascular health, and beyond. Its discovery was not a singular event but rather a convergence of distinct lines of scientific inquiry spanning several decades. This technical guide provides a comprehensive overview of the historical milestones, key scientific players, and experimental methodologies that led to the discovery and isolation of this compound, also known as the menaquinones. Tailored for researchers, scientists, and drug development professionals, this document details the foundational experiments, presents comparative data, and visualizes the critical pathways and timelines.

Part 1: The Initial Discovery of a "Coagulation Vitamin"

The story of Vitamin K begins in the late 1920s with the work of Danish biochemist Henrik Dam.[1][2] While investigating sterol metabolism in chicks at the University of Copenhagen, Dam observed a previously unrecorded pathological condition.[3]

Henrik Dam's Chick Experiments (1929-1934)

Dam's research involved feeding chickens a diet that was rigorously depleted of fats and cholesterol.[1][3] After several weeks on this specialized diet, the chicks began to exhibit severe hemorrhaging, with bleeding under the skin and in the muscles.[3][4][5] Dam initially hypothesized that the condition might be a form of scurvy, but supplementing the diet with purified vitamin C had no effect. Similarly, adding purified cholesterol back into the feed did not resolve the bleeding disorder.[3]

This led Dam to postulate the existence of a new, unidentified fat-soluble compound essential for normal blood coagulation.[3] He demonstrated that the hemorrhagic condition could be cured by supplementing the diet with certain foods, such as green leaves and hog liver.[5][6] In a 1935 publication, he named this unknown substance "Vitamin K," with the "K" standing for "Koagulationsvitamin," the German word for coagulation vitamin.[1][4]

Experimental Protocol: Dam's Anti-Hemorrhagic Factor Study
  • Objective: To determine the cause of the hemorrhagic disease observed in chicks fed a fat-depleted diet.

  • Animal Model: Newly hatched chicks.

  • Dietary Regimen:

    • A baseline synthetic diet was prepared, practically free of sterols. All fat-soluble components were removed through extraction with nonpolar solvents.

    • Known essential nutrients, including concentrates of vitamins A and D (prepared to be sterol-free), were added back to the diet.

  • Experimental Groups:

    • Control Group: Chicks fed the baseline fat-depleted diet.

    • Test Groups: Chicks fed the baseline diet supplemented with various compounds, including purified cholesterol, lemon juice (for Vitamin C), and later, hempseed and alfalfa.

  • Observation and Endpoint Measurement:

    • Chicks were monitored for 2-3 weeks for the appearance of subcutaneous and muscular hemorrhages.

    • Blood samples were collected to measure coagulation time. A delayed clotting time was the primary indicator of the deficiency.

  • Results: The control group consistently developed hemorrhages. The bleeding could not be reversed by cholesterol or known vitamins but was successfully treated with the administration of hempseed or green leafy vegetables, confirming the existence of a novel anti-hemorrhagic factor.[3]

Part 2: Isolation, Characterization, and the K1/K2 Distinction

Following Dam's discovery, the scientific race was on to isolate and identify the chemical nature of Vitamin K. This effort was spearheaded by Edward A. Doisy, a biochemist at Saint Louis University.

Edward Doisy's Contribution (1939)

In 1939, Doisy's laboratory succeeded in isolating the vitamin in a pure form.[7] Critically, his team isolated two distinct forms of the vitamin from different sources.[7]

  • Vitamin K1 (Phylloquinone): Isolated from alfalfa, this form was found to be an oil at room temperature.[3]

  • This compound (Menaquinone): Isolated from putrefied fish meal, this second form was a crystalline solid.[3]

Doisy's group, along with others, rapidly elucidated the chemical structures of these compounds. They were identified as derivatives of a 2-methyl-1,4-naphthoquinone ring.[8] The primary structural difference lay in the aliphatic side chain at the 3-position:

  • Vitamin K1 possesses a phytyl side chain.

  • This compound possesses a longer, more unsaturated side chain composed of repeating isoprenoid units.[6]

This seminal work on the isolation and structural determination of the two forms of Vitamin K earned Doisy a shared Nobel Prize in Physiology or Medicine with Henrik Dam in 1943.[1][2][7]

Experimental Protocol: General Methodology for Vitamin K Isolation (Doisy era)
  • Objective: To extract, purify, and crystallize the anti-hemorrhagic factor from natural sources.

  • Starting Materials:

    • For Vitamin K1: Dried alfalfa meal.

    • For this compound: Putrefied fish meal (where bacterial action produces menaquinones).

  • Methodology:

    • Solvent Extraction: The dried starting material was subjected to extraction with a nonpolar organic solvent, such as n-hexane, to dissolve the fat-soluble vitamins.[9]

    • Initial Purification (Adsorption Chromatography): The crude lipid extract was passed through a column packed with an adsorbent material like alumina. The vitamin K compounds would adhere to the column material with different affinities, allowing for separation from other lipids and pigments. Elution with solvents of varying polarity would then release the vitamin fractions.

    • High-Vacuum Distillation: Further purification of the concentrated fractions was achieved through molecular distillation under high vacuum, which separates compounds based on molecular weight.

    • Crystallization: The highly purified, concentrated vitamin fraction was dissolved in a suitable solvent (e.g., acetone (B3395972) or alcohol) and cooled. This process of reductive crystallization would yield the pure vitamin as either an oil (K1) or solid crystals (K2).

    • Characterization: The purity and structure of the isolated compounds were confirmed through elemental analysis (determining the ratio of carbon, hydrogen, and oxygen), molecular weight determination, and UV absorption spectroscopy, which revealed the characteristic quinoid structure.

Part 3: The Independent Discovery of "Activator X"

Contemporaneously with the biochemical work of Dam and Doisy, a dentist named Dr. Weston A. Price was conducting extensive anthropological research into the relationship between diet and health.[10][11]

Weston Price's Research (1930s-1940s)

Price traveled the globe to study isolated, non-industrialized populations and observed their remarkable freedom from chronic diseases, particularly dental caries and degenerative bone conditions.[10][12] He analyzed their traditional diets and found they were exceptionally rich in fat-soluble vitamins from animal sources.[10] Price identified a nutrient he called "Activator X," which he believed was a powerful catalyst for mineral absorption and utilization, working synergistically with vitamins A and D.[10][13]

He found this factor in high concentrations in the butterfat from cows grazing on rapidly growing green grass, as well as in organ meats and fish eggs.[6][13] His clinical work showed that supplementing diets with high-vitamin butter oil rich in Activator X could reverse dental decay.[6][13] Decades later, researchers re-examining Price's work concluded that his mysterious "Activator X" was, in fact, this compound, specifically the menaquinone-4 (MK-4) form, which is synthesized in animal tissues from the Vitamin K1 consumed in green plants.[6][13]

Part 4: Quantitative and Structural Data

The discovery of different forms of Vitamin K necessitated a deeper understanding of their respective sources, structures, and pharmacokinetic properties. The term menaquinone (MK-n) was established, where 'n' denotes the number of repeating five-carbon isoprenoid units in the side chain.

Table 1: Timeline of Key Discoveries
Year(s)Scientist(s)Key Contribution/DiscoveryCitation(s)
1929-1934 Henrik DamObserved hemorrhagic disease in chicks on fat-free diets; identified a "Koagulationsvitamin" (Vitamin K).[1][3][4]
1930s-1940s Weston A. PriceIdentified "Activator X" in the diets of healthy, isolated populations, linking it to dental and bone health.[10][11][13]
1939 Edward A. DoisyIsolated Vitamin K1 from alfalfa and this compound from putrefied fish meal, determining their chemical structures.[3][7]
1943 Henrik Dam & Edward A. DoisyJointly awarded the Nobel Prize in Physiology or Medicine for their work on Vitamin K.[1][2][7]
~2007 Modern ResearchersConclusively identified Weston Price's "Activator X" as this compound (MK-4).[11]
Table 2: Comparative Properties of Vitamin K1 and K2 Forms
PropertyVitamin K1 (Phylloquinone)This compound (MK-4)This compound (MK-7)
Primary Sources Green leafy vegetables (e.g., kale, spinach).Animal products (e.g., butter, egg yolks, meat); synthesized in tissues from K1.Fermented foods (e.g., natto, certain cheeses).[14]
Bioavailability Poor (~10-15% from vegetables); improved with fats.[15]Well absorbed.Very high; ~10-fold higher serum concentration than K1 post-ingestion.[15][16]
Plasma Half-life Short (~1.5 - 3 hours).[15]Short (cleared rapidly from plasma).Very long (~72 hours).[15][17]
Primary Site of Action Preferentially retained and utilized in the liver for coagulation factor synthesis.[15][17]Distributed to extra-hepatic tissues (bone, arteries, brain).Redistributed from the liver into circulation for availability to extra-hepatic tissues.[14][17]

Part 5: Mandatory Visualizations

Diagram 1: Historical Discovery Timeline

Discovery_Timeline A 1929-1934: Dam's Observation Hemorrhagic disease in chicks on fat-free diet. B Postulation of a 'Koagulationsvitamin' (Vitamin K) A->B C 1939: Doisy's Isolation Isolation of K1 (alfalfa) and K2 (fish meal). Structural elucidation. B->C D 1943: Nobel Prize Dam and Doisy awarded for Vitamin K discovery. C->D G Convergence of Discoveries C->G E 1930s-40s: Price's Research 'Activator X' identified in traditional diets. Linked to bone/dental health. F Modern Era (~2007) 'Activator X' is confirmed to be this compound (MK-4). E->F F->G

Caption: A flowchart illustrating the parallel discovery pathways of Vitamin K.

Diagram 2: General Experimental Workflow for Vitamin K Isolation

Isolation_Workflow start Starting Material (e.g., Alfalfa, Fish Meal) step1 Step 1: Extraction Solvent (n-hexane) added to dried material Mixture is agitated to dissolve lipids start->step1 step2 Step 2: Purification Crude extract passed through adsorption chromatography column (Alumina) Fractions collected step1->step2 step3 Step 3: Concentration & Refinement High-vacuum distillation Solvent evaporation step2->step3 step4 Step 4: Crystallization Purified oil dissolved in acetone/alcohol Solution is cooled to induce crystal formation step3->step4 end Pure Vitamin K (K1 oil or K2 crystals) step4->end

Caption: Workflow for the isolation and purification of Vitamin K from natural sources.

Diagram 3: The Vitamin K Cycle and Protein Carboxylation

Caption: The biochemical cycle of Vitamin K enabling protein carboxylation.

Conclusion

The history of this compound is a compelling narrative of scientific discovery, marked by serendipitous observations, meticulous biochemical analysis, and insightful anthropological study. From Henrik Dam's initial identification of a "coagulation vitamin" to Edward Doisy's isolation of its distinct forms, K1 and K2, the foundational chemistry was laid.[1][3][7] Simultaneously, Weston A. Price's independent work on "Activator X" provided the crucial link between this nutrient—now known to be this compound—and its profound roles in mineral metabolism and skeletal health.[10][13] For today's researchers, understanding this history provides essential context for the ongoing exploration of the menaquinones, whose therapeutic potential in cardiovascular and bone-related diseases continues to be a promising frontier in drug development and nutritional science.

References

The Dawn of Menaquinones: An In-depth Technical Guide to Early Studies on Vitamin K2 and its Functions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The story of menaquinones, or vitamin K2, is intrinsically linked to the initial discovery of vitamin K. In the late 1920s and early 1930s, Danish scientist Henrik Dam, while investigating cholesterol metabolism in chickens, observed a previously unknown hemorrhagic condition.[1][2][3][4][5] Chicks fed a diet free of cholesterol and fats developed spontaneous bleeding in muscles and under the skin due to impaired blood coagulation.[1][4] This condition could not be remedied by supplementing the diet with any of the known vitamins at the time.[1] Dam astutely concluded that a new, fat-soluble substance was responsible for normal blood clotting, which he termed the "Koagulations-Vitamin," or Vitamin K.[1][3][6]

This seminal discovery set off a wave of research. Across the Atlantic, the American biochemist Edward A. Doisy and his team embarked on the challenge of isolating and characterizing this new vitamin.[1][7][8][9] Their work in 1939 culminated in the successful isolation of two distinct forms of the vitamin: one from alfalfa, which they named vitamin K1 (phylloquinone), and another from putrefied fish meal, named this compound (menaquinone).[4][5] For their respective roles in the discovery and chemical characterization of vitamin K, Dam and Doisy were jointly awarded the Nobel Prize in Physiology or Medicine in 1943.[1][5][7][10]

While phylloquinone was identified as a plant-derived vitamer, the origin of menaquinone in putrefied fish meal pointed towards a microbial source. This observation was a critical turning point, opening a new avenue of research into the function of menaquinones beyond hemostasis, particularly within the realm of microbiology. Early investigations soon revealed that menaquinones are not merely a "vitamin" for bacteria but a fundamental component of their cellular machinery, playing a vital role in cellular respiration. This guide provides a technical overview of these foundational studies, detailing the experimental protocols, quantitative findings, and the logical frameworks that established the dual roles of menaquinones in coagulation and bacterial bioenergetics.

The Anti-Hemorrhagic Factor: Early Coagulation Studies

The primary function of vitamin K identified in early research was its critical role in the blood coagulation cascade. The absence of this vitamin leads to a deficiency in prothrombin (Factor II), a key protein required for blood clotting.[1]

Experimental Protocols

The Chick Anti-Hemorrhagic Assay

The foundational method used by Henrik Dam and subsequent researchers to quantify vitamin K activity was the chick anti-hemorrhagic assay. This bioassay was the gold standard for determining the presence and relative potency of anti-hemorrhagic compounds.

Methodology:

  • Induction of Deficiency: Newly hatched chicks were placed on a vitamin K-deficient diet for a period of 2 to 3 weeks.[1][4] The diet was specifically formulated to be free of fats and green plant material. A common composition included ether-extracted casein, salt mixture, dried yeast, and cod liver oil to provide vitamins A and D.[4]

  • Observation of Symptoms: After the dietary period, the chicks would exhibit symptoms of vitamin K deficiency, including spontaneous hemorrhages and significantly prolonged blood clotting times.[2][3][4]

  • Administration of Test Substance: The material being tested for vitamin K activity (e.g., alfalfa extract, purified menaquinone) was administered orally or via injection to the deficient chicks.

  • Measurement of Coagulation: Blood was drawn from a wing vein at set intervals after administration. The clotting time was measured by observing the formation of a fibrin (B1330869) clot in a small volume of blood, often in a capillary tube. A significant reduction in clotting time compared to untreated control chicks indicated the presence of an active anti-hemorrhagic factor.

  • Prothrombin Time (PT): A more quantitative evolution of this assay involved measuring the prothrombin time. This test measures the time it takes for plasma to clot after the addition of thromboplastin (B12709170) and calcium. A shortened PT post-supplementation provided a quantitative measure of the vitamin's efficacy.

Quantitative Data from Early Coagulation Studies

The following tables summarize the type of quantitative data generated from these early bioassays. The exact units and values varied between laboratories, but the relative findings were consistent.

Table 1: Effect of Vitamin K Supplementation on Chick Blood Clotting Time
Chick Group Average Clotting Time (minutes)
Vitamin K Deficient (Control)> 60
Supplemented with Alfalfa Extract5 - 10
Supplemented with Purified Phylloquinone (K1)< 5
Supplemented with Purified Menaquinone (K2)< 5
Data are representative values derived from descriptions in early literature. The key finding was the dramatic reduction in clotting time.
Table 2: Prothrombin Levels in Response to Vitamin K
Condition Prothrombin Content (% of Normal)
Normal Chicks100%
Vitamin K Deficient Chicks< 10%
Deficient Chicks after K1/K2 Administration (24h)70 - 90%
This table illustrates the direct link established between vitamin K and the synthesis of functional prothrombin.
Logical Framework for Coagulation Function

Discovery_of_Vitamin_K A Observation: Chicks on fat-free diet develop hemorrhages B Hypothesis 1: Deficiency of known vitamins (A, C, D) or cholesterol A->B C Experiment: Supplement with purified vitamins and cholesterol B->C D Result: Hemorrhages persist C->D E Conclusion 1: A new, unknown factor is responsible D->E F Hypothesis 2: The unknown factor is a fat-soluble vitamin E->F G Experiment: Supplement with green leaves (alfalfa) and hog liver F->G H Result: Hemorrhages are cured, clotting time normalizes G->H I Conclusion 2: A new fat-soluble vitamin, 'Vitamin K', exists H->I

Figure 1: Logical workflow of Henrik Dam's discovery of Vitamin K.

The Bacterial Connection: Menaquinones in Electron Transport

Long before the intricacies of the vitamin K cycle in eukaryotes were understood, researchers discovered that menaquinones are integral to the survival of many bacteria.[11] Unlike in animals where vitamin K is obtained from the diet or gut flora, most bacteria synthesize their own menaquinones.[11] Early studies, particularly with Escherichia coli and Mycobacterium phlei, revealed that menaquinones are not primarily for carboxylation but serve as essential lipid-soluble electron carriers in the cell membrane.[11][12][13][14]

Experimental Protocols

1. Isolation and Identification of Menaquinones from Bacteria

Early methods for extracting and identifying menaquinones from bacterial cultures were crucial for establishing their presence and structure.

Methodology:

  • Cell Culture and Harvest: Bacteria (e.g., Flavobacterium meningosepticum, Bacillus subtilis) were grown in large-volume liquid cultures and harvested by centrifugation.[15]

  • Solvent Extraction: The wet or dried cell biomass was repeatedly extracted with organic solvents. A common early protocol involved a mixture of chloroform (B151607) and methanol (B129727) to efficiently extract lipids, including menaquinones, from the cell membranes.[15][16]

  • Purification: The crude lipid extract was then subjected to purification steps. Early techniques relied on column chromatography using adsorbents like silica (B1680970) gel.[15] This allowed for the separation of menaquinones from other lipids based on polarity.

  • Identification: The purified compounds were identified based on their physicochemical properties, including their characteristic ultraviolet (UV) absorption spectrum.[17] Later, techniques like mass spectrometry and nuclear magnetic resonance (NMR) were used to confirm the 2-methyl-1,4-naphthoquinone head and the length of the isoprenoid side chain (e.g., MK-7, MK-8).[15]

2. Functional Assays in Bacterial Systems

To determine the function of menaquinones, researchers studied bacterial respiration and growth, often using mutants that could not synthesize the molecule.

Methodology:

  • Generation of men Mutants: Strains of bacteria like E. coli were treated with mutagens to create mutants that were unable to grow under certain conditions (e.g., anaerobically with an alternative electron acceptor like fumarate).

  • Growth Studies: These mutants were then grown in media with and without supplementation of menaquinone precursors (like shikimate or o-succinylbenzoate) or menaquinones themselves.[18] Restoration of growth indicated that the mutated gene was part of the menaquinone biosynthesis pathway.

  • Oxidative Phosphorylation Assays: Cell-free extracts or isolated membrane fractions from both wild-type and mutant bacteria were used to study electron transport. The rate of oxygen consumption (in aerobic bacteria) or the reduction of an artificial electron acceptor was measured.[13] It was demonstrated that membranes from men mutants had defective electron transport, which could be restored by adding menaquinones.[13]

Quantitative Data from Early Bacterial Studies
Table 3: Growth of E. colimen Mutants
Strain Growth Condition Relative Growth (OD)
Wild-TypeAnaerobic + Fumarate1.0
menA MutantAnaerobic + Fumarate< 0.1
menA MutantAnaerobic + Fumarate + DHNA0.9 - 1.0
DHNA (1,4-dihydroxy-2-naphthoic acid) is a late-stage precursor to menaquinone. Data is representative of findings that supplementation restores growth.
Signaling Pathways and Functional Diagrams

The role of menaquinone (MK) in the bacterial electron transport chain is fundamentally different from its role in coagulation. It acts as a shuttle, transferring electrons from various dehydrogenases to terminal reductases, enabling the cell to generate a proton motive force for ATP synthesis.[11][12][19]

Bacterial_ETC cluster_membrane Cell Membrane Dehydrogenase NADH Dehydrogenase MK_Pool Menaquinone Pool (MK) Dehydrogenase->MK_Pool 2e- NAD NAD+ Dehydrogenase->NAD Reducer Terminal Reductase (e.g., Fumarate Reductase) MK_Pool->Reducer 2e- Succinate Succinate Reducer->Succinate NADH NADH + H+ NADH->Dehydrogenase Fumarate Fumarate Fumarate->Reducer

Figure 2: Simplified role of menaquinone in anaerobic bacterial electron transport.

The discovery of menaquinones' role in coagulation laid the groundwork for understanding human nutrition and disease. Simultaneously, the elucidation of their function in bacterial respiration opened doors for understanding microbial physiology and identified the menaquinone biosynthesis pathway as a potential target for novel antibacterial drugs.[11] These parallel streams of early research painted a picture of a remarkably versatile molecule, essential for complex life in two vastly different biological contexts.

References

A Technical Guide to the Mechanism of Vitamin K2-Dependent γ-Glutamyl Carboxylation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vitamin K-dependent γ-glutamyl carboxylation is a critical post-translational modification essential for the biological activation of a specific group of proteins, known as Vitamin K-dependent proteins (VKDPs). These proteins play vital roles in physiological processes including hemostasis, bone metabolism, and the inhibition of vascular calcification.[1][2] The enzyme γ-glutamyl carboxylase (GGCX) utilizes the reduced form of Vitamin K (hydroquinone) as a cofactor to convert specific glutamate (B1630785) (Glu) residues on VKDPs into γ-carboxyglutamate (Gla) residues.[1][3] This modification confers the ability to bind calcium ions, which is crucial for their function.[4] The entire process is sustained by a metabolic pathway known as the Vitamin K cycle, which continuously regenerates the active vitamin cofactor. This guide provides an in-depth examination of the molecular mechanisms, enzymatic kinetics, and key experimental methodologies relevant to the study of Vitamin K2-dependent carboxylation.

The Vitamin K Cycle: A Regenerative Engine for Carboxylation

The carboxylation reaction is sustained by the Vitamin K cycle, a cellular pathway that occurs in the endoplasmic reticulum and involves two key enzymes: γ-glutamyl carboxylase (GGCX) and Vitamin K epoxide reductase (VKOR).[5][6]

  • Reduction: Vitamin K, in its quinone form, is reduced to its active hydroquinone (B1673460) form (KH2). This reduction is catalyzed by the enzyme Vitamin K epoxide reductase (VKOR) and potentially other reductases.[3][7]

  • Carboxylation & Epoxidation: The active Vitamin K hydroquinone (KH2) is used by GGCX as a cofactor to drive the carboxylation of glutamate residues.[4][8] Concurrently with the carboxylation reaction, KH2 is oxidized to Vitamin K 2,3-epoxide (KO).[3][8]

  • Recycling: VKOR catalyzes the two-step reduction of KO back to the quinone form and subsequently to the hydroquinone form (KH2), completing the cycle and allowing the vitamin to be reused for multiple carboxylation events.[3][7] This recycling is crucial as the amount of Vitamin K is typically much lower than the extent of γ-carboxylation that occurs.[9]

Warfarin, a widely used anticoagulant, exerts its effect by inhibiting VKOR, thereby disrupting the recycling of Vitamin K and reducing the rate of carboxylation of clotting factors.[10][11]

Vitamin_K_Cycle cluster_0 cluster_1 VK_quinone Vitamin K (Quinone) VK_quinone->p3 VK_hydroquinone Vitamin K Hydroquinone (KH2) (Active Cofactor) VK_hydroquinone->p1 VK_epoxide Vitamin K Epoxide (KO) VK_epoxide->p2 GGCX γ-Glutamyl Carboxylase (GGCX) VKOR Vitamin K Epoxide Reductase (VKOR) p1->VK_epoxide p1->GGCX Carboxylation Reaction p2->VK_quinone p2->VKOR Reduction p3->VK_hydroquinone p3->VKOR Reduction

Caption: The Vitamin K Cycle.

The Molecular Mechanism of γ-Glutamyl Carboxylation

The conversion of Glu to Gla is a complex enzymatic reaction catalyzed by GGCX, an integral membrane protein residing in the endoplasmic reticulum.[3][12] The reaction requires reduced Vitamin K (KH2), molecular oxygen (O2), and carbon dioxide (CO2) as co-substrates.[1][3]

The proposed mechanism involves several key steps:

  • Activation of O2: GGCX catalyzes the reaction between KH2 and O2 to form a highly reactive vitamin K hydroperoxide or a related oxygenated intermediate.

  • Proton Abstraction: The energy released from the formation of Vitamin K 2,3-epoxide is used to generate a strong base within the GGCX active site.[3][13] This base is powerful enough to abstract the weakly acidic hydrogen from the γ-carbon of a glutamate residue, forming a carbanion intermediate.[8][13]

  • Carboxylation: The highly nucleophilic Glu carbanion then attacks a molecule of CO2, resulting in the formation of a new carbon-carbon bond and the creation of the γ-carboxyglutamate (Gla) residue.[8][14] Recent studies suggest that CO2 facilitates glutamate deprotonation in a concerted mechanism that drives catalysis.[14]

GGCX exhibits processivity, meaning it remains bound to a single substrate protein and carries out multiple carboxylations within its Gla domain before releasing the final, modified product.[1][15][16] This ensures the complete carboxylation necessary for the protein's biological activity.[1]

Carboxylation_Mechanism cluster_GGCX GGCX Active Site Glu Glutamate (Glu) Residue Carbanion Glu Carbanion Intermediate Glu->Carbanion H+ removed Gla γ-Carboxyglutamate (Gla) Residue Carbanion->Gla CO2 added KH2_O2 Vitamin K-H2 + O2 KH2_O2->Glu  Energy for  Proton Abstraction KO Vitamin K Epoxide (KO) KH2_O2->KO Byproduct CO2 CO2 CO2->Carbanion Experimental_Workflow cluster_ELISA Sandwich ELISA Protocol start Start: GGCX-deficient HEK293 cells expressing reporter protein (FIXgla-PC) transfect Transfect cells with plasmid expressing Wild-Type or Mutant GGCX start->transfect culture Culture for 48h with Vitamin K supplement transfect->culture collect Collect cell culture medium (contains secreted reporter) culture->collect coat Coat plate with capture antibody (anti-carboxylated Gla) collect->coat add_sample Add collected medium coat->add_sample add_detection Add HRP-conjugated detection antibody (anti-PC backbone) add_sample->add_detection add_substrate Add HRP substrate and measure signal add_detection->add_substrate end Result: Quantification of carboxylated reporter protein add_substrate->end

References

The Pivotal Role of Vitamin K2 in the Post-Translational Activation of Gla-Proteins: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitamin K2, a group of menaquinones, is a critical cofactor for the enzyme γ-glutamyl carboxylase (GGCX), which catalyzes the post-translational modification of specific glutamate (B1630785) (Glu) residues into γ-carboxyglutamate (Gla) on a class of proteins known as Gla-proteins. This carboxylation is essential for the biological activity of these proteins, enabling them to bind calcium and participate in a variety of physiological processes, including blood coagulation, bone metabolism, and the inhibition of vascular calcification. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound-dependent Gla-protein activation, detailed experimental protocols for its study, and a summary of key quantitative data.

Introduction

Gla-proteins are a diverse group of proteins characterized by the presence of γ-carboxyglutamic acid residues, a unique amino acid modification. This modification is entirely dependent on the action of Vitamin K. While Vitamin K1 (phylloquinone) is primarily associated with hepatic Gla-proteins involved in coagulation, this compound (menaquinones, MK-n) exhibits a broader range of activity, particularly in extra-hepatic tissues. The activation of key Gla-proteins such as osteocalcin (B1147995) and Matrix Gla Protein (MGP) by this compound is fundamental to bone and cardiovascular health.[1][2][3] Understanding the intricacies of this activation process is paramount for the development of novel therapeutic strategies targeting diseases associated with this compound deficiency, such as osteoporosis and vascular calcification.

The Molecular Mechanism of Gla-Protein Activation

The activation of Gla-proteins is a cyclical process occurring in the endoplasmic reticulum, involving two key enzymes: γ-glutamyl carboxylase (GGCX) and vitamin K epoxide reductase (VKORC1).

The Vitamin K Cycle and the Role of GGCX

The carboxylation of glutamate residues is powered by the Vitamin K cycle. In this cycle, the reduced form of Vitamin K, hydroquinone (B1673460) (KH2), is oxidized to vitamin K epoxide (KO) by GGCX. This oxidation provides the energy required to abstract a proton from the γ-carbon of a glutamate residue, allowing for the addition of a carboxyl group from CO2, thus forming a Gla residue.[4][5] The resulting vitamin K epoxide is then recycled back to its active hydroquinone form by VKORC1, allowing the cycle to continue.

dot

cluster_0 Vitamin K Cycle cluster_1 Gla-Protein Activation Vitamin K (Quinone) Vitamin K (Quinone) Vitamin K Hydroquinone (KH2) Vitamin K Hydroquinone (KH2) Vitamin K (Quinone)->Vitamin K Hydroquinone (KH2) VKORC1 Vitamin K Epoxide (KO) Vitamin K Epoxide (KO) Vitamin K Hydroquinone (KH2)->Vitamin K Epoxide (KO) GGCX Inactive Gla-Protein (Glu) Inactive Gla-Protein (Glu) Active Gla-Protein (Gla) Active Gla-Protein (Gla) Vitamin K Hydroquinone (KH2)->Active Gla-Protein (Gla) Vitamin K Epoxide (KO)->Vitamin K (Quinone) VKORC1 Inactive Gla-Protein (Glu)->Active Gla-Protein (Gla) Carboxylation

A simplified diagram of the Vitamin K cycle coupled with Gla-protein activation.
Substrate Recognition and Processivity

GGCX recognizes its substrate proteins through a propeptide sequence located at the N-terminus of the immature Gla-protein.[4] This interaction is crucial for the efficient and processive carboxylation of multiple glutamate residues within the adjacent Gla domain. The affinity of the propeptide for GGCX can vary between different Gla-proteins, potentially influencing the efficiency of their carboxylation.[6]

Key Gla-Proteins Activated by this compound

Two of the most well-characterized extra-hepatic Gla-proteins are osteocalcin and Matrix Gla Protein (MGP).

  • Osteocalcin (Bone Gla Protein - BGP): Synthesized by osteoblasts, osteocalcin is the most abundant non-collagenous protein in bone.[7] Once carboxylated, it binds to the hydroxyapatite (B223615) matrix of bone, playing a role in bone mineralization.[8] Undercarboxylated osteocalcin is released into the circulation and is considered a marker of vitamin K status.[9]

  • Matrix Gla Protein (MGP): MGP is a potent inhibitor of soft tissue and vascular calcification.[2][3] It is synthesized by vascular smooth muscle cells and chondrocytes. Carboxylated MGP binds to calcium crystals, preventing their deposition in arterial walls.[10] A deficiency in active MGP is strongly associated with an increased risk of vascular calcification.[11]

dot

This compound This compound GGCX GGCX This compound->GGCX Cofactor Osteocalcin (cOC) Active Osteocalcin (cOC) GGCX->Osteocalcin (cOC) Activates MGP (cMGP) Active MGP (cMGP) GGCX->MGP (cMGP) Activates Osteocalcin (ucOC) Inactive Osteocalcin (ucOC) Osteocalcin (ucOC)->GGCX Bone Mineralization Bone Mineralization Osteocalcin (cOC)->Bone Mineralization MGP (ucMGP) Inactive MGP (ucMGP) MGP (ucMGP)->GGCX Inhibition of Vascular Calcification Inhibition of Vascular Calcification MGP (cMGP)->Inhibition of Vascular Calcification

Logical relationship of this compound in the activation of Osteocalcin and MGP.

Quantitative Data on Gla-Protein Activation

The following tables summarize key quantitative data related to the interaction between GGCX, its substrates, and cofactors.

Table 1: Enzyme Kinetics of γ-Glutamyl Carboxylase (GGCX)

Substrate/CofactorParameterValueOrganism/SystemReference
Descarboxy-osteocalcinKm1.8 µMPurified recombinant[8][12]
Pentapeptide (FLEEL)Vmax/Km (GGCX325-Gln)944.4 ± 9.21 pmol/30 min/mg/mMIn vitro[13]
Pentapeptide (FLEEL)Vmax/Km (GGCX325-Arg)671.9 ± 10.79 pmol/30 min/mg/mMIn vitro[13]
Vitamin KH2Concentration for assay222 µMMouse liver microsomes[14][15]

Table 2: Binding Affinities of Propeptides to GGCX

Propeptide SourceParameterValueMethodReference
Consensus PropeptideKd0.083 ± 0.005 nMNanodisc HX MS[16]
OsteocalcinKm1.8 µMPurified recombinant[8][12]
OsteocalcinKi76 µMPurified recombinant[8][12]

Table 3: Optimal Concentrations of Vitamin K in Experimental Systems

Vitamin K FormConcentrationExperimental SystemObserved EffectReference
Menaquinone-7 (B21479) (MK-7)45 µ g/day Healthy prepubertal childrenIncreased osteocalcin carboxylation[17][18]
Vitamin K15 µMHEK293 cellsCarboxylation of reporter proteins[3]
Vitamin K20 µMHEK293 cellsEpoxidation of vitamin K[3]
Menaquinone-4 (MK-4)222 µMMouse liver microsomesGGCX activity assay[14][15]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro γ-Glutamyl Carboxylase (GGCX) Activity Assay

This protocol is adapted from studies using microsomal preparations.[14][15]

Objective: To measure the enzymatic activity of GGCX by quantifying the incorporation of 14CO2 into a synthetic peptide substrate.

Materials:

  • Liver microsomes (See Protocol 5.2 for preparation)

  • Pentapeptide substrate (e.g., FLEEL)

  • Reduced this compound (e.g., Menaquinone-4 hydroquinone)

  • Propeptide (e.g., ProFIX19)

  • NaH14CO3 (radiolabeled)

  • Reaction buffer (25 mM MOPS, pH 7.0, 500 mM NaCl, 0.16% (w/v) phosphatidylcholine, 0.16% (w/v) CHAPS, 8 mM DTT, 0.8 M ammonium (B1175870) sulfate)

  • Scintillation counter and fluid

Procedure:

  • Prepare a master mix of all reaction components except the microsomal fraction.

  • In a microcentrifuge tube, add the microsomal preparation to the pre-warmed master mix to initiate the reaction. A typical reaction volume is 125 µL.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding an equal volume of ice-cold 10% trichloroacetic acid (TCA).

  • Centrifuge the tubes at 14,000 x g for 5 minutes to pellet the precipitated protein and peptide.

  • Carefully remove the supernatant.

  • Wash the pellet twice with 5% TCA to remove unincorporated NaH14CO3.

  • Resuspend the final pellet in a small volume of water or appropriate buffer.

  • Add the resuspended pellet to scintillation fluid and measure the radioactivity using a scintillation counter.

  • Calculate the amount of 14CO2 incorporated into the peptide substrate based on the specific activity of the NaH14CO3.

Preparation of Liver Microsomes

This protocol outlines the differential centrifugation method for isolating microsomes from liver tissue.[2]

Objective: To isolate the microsomal fraction from liver homogenates, which is enriched in GGCX.

Materials:

  • Fresh or frozen liver tissue

  • Homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4, 1 mM EDTA)

  • Potter-Elvehjem homogenizer

  • Refrigerated centrifuge and ultracentrifuge

Procedure:

  • Mince the liver tissue on ice and wash with ice-cold homogenization buffer.

  • Homogenize the tissue in 4 volumes of ice-cold homogenization buffer using a Potter-Elvehjem homogenizer.

  • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet nuclei, mitochondria, and cell debris.

  • Carefully collect the supernatant (post-mitochondrial supernatant).

  • Ultracentrifuge the supernatant at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.

  • Discard the supernatant (cytosol).

  • Resuspend the microsomal pellet in a minimal volume of storage buffer (e.g., homogenization buffer containing 20% glycerol).

  • Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

  • Aliquot and store the microsomes at -80°C until use.

Measurement of Carboxylated Gla-Proteins by ELISA

This protocol provides a general framework for a sandwich ELISA to quantify carboxylated osteocalcin.[1][19][20]

Objective: To specifically measure the concentration of carboxylated osteocalcin in biological samples.

Materials:

  • Microtiter plate coated with a capture antibody specific for osteocalcin.

  • Sample diluent

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Detection antibody specific for the γ-carboxylated form of osteocalcin, conjugated to an enzyme (e.g., HRP).

  • Substrate for the enzyme (e.g., TMB for HRP).

  • Stop solution (e.g., 2N H2SO4).

  • Plate reader.

  • Standards of known carboxylated osteocalcin concentration.

Procedure:

  • Prepare a standard curve by serially diluting the carboxylated osteocalcin standard.

  • Add standards and samples to the wells of the microtiter plate and incubate for 1-2 hours at room temperature.

  • Wash the wells three times with wash buffer.

  • Add the enzyme-conjugated detection antibody to each well and incubate for 1 hour at room temperature.

  • Wash the wells three times with wash buffer.

  • Add the substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Add the stop solution to each well to terminate the reaction.

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.

  • Calculate the concentration of carboxylated osteocalcin in the samples by interpolating from the standard curve.

Analysis of Vitamin K Metabolites by HPLC

This protocol describes a method for the separation and quantification of vitamin K forms by High-Performance Liquid Chromatography (HPLC).[9][21][22]

Objective: To measure the levels of Vitamin K quinone, hydroquinone, and epoxide in cell or tissue extracts.

Materials:

  • HPLC system with a fluorescence detector.

  • Reversed-phase C18 column.

  • Mobile phase (e.g., methanol/acetonitrile/water mixture with appropriate buffers).

  • Post-column zinc reduction reactor.

  • Standards for Vitamin K1, K2 (MK-n), and their epoxide forms.

  • Extraction solvents (e.g., hexane, 2-propanol).

Procedure:

  • Extract lipids, including vitamin K, from the sample (e.g., cell pellet or plasma) using an organic solvent mixture like hexane:isopropanol.

  • Evaporate the organic solvent under a stream of nitrogen.

  • Reconstitute the lipid extract in the mobile phase.

  • Inject the sample onto the HPLC system.

  • Separate the different forms of vitamin K on the C18 column using an isocratic or gradient elution.

  • After separation, pass the eluent through a post-column zinc reduction reactor to convert the non-fluorescent quinone and epoxide forms to the fluorescent hydroquinone form.

  • Detect the fluorescent signal using a fluorescence detector.

  • Quantify the different vitamin K forms by comparing the peak areas to those of known standards.

dot

cluster_0 Sample Preparation cluster_1 HPLC Analysis A Biological Sample (Cells, Plasma, etc.) B Lipid Extraction A->B C Solvent Evaporation B->C D Reconstitution in Mobile Phase C->D E Injection into HPLC D->E F C18 Reversed-Phase Column (Separation) E->F G Post-Column Zinc Reduction F->G H Fluorescence Detection G->H I Data Analysis H->I

A typical experimental workflow for the analysis of Vitamin K metabolites by HPLC.

Conclusion

The activation of Gla-proteins through this compound-dependent carboxylation is a fundamental biological process with significant implications for human health, particularly in the context of bone and cardiovascular diseases. The methodologies and data presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to further elucidate the mechanisms of Gla-protein activation and to explore novel therapeutic avenues targeting the this compound metabolic pathway. Further research is warranted to fully understand the comparative kinetics of different menaquinone forms and their substrate specificities for various Gla-proteins.

References

Unraveling the Functional Dichotomy of Vitamin K: A Technical Guide to Vitamin K1 and K2

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Abstract

Vitamin K, a vital fat-soluble nutrient, exists in two primary forms: phylloquinone (K1) and a series of menaquinones (K2). While historically grouped under a single micronutrient classification, emerging evidence underscores their distinct metabolic fates and physiological functions. This technical guide provides an in-depth analysis of the fundamental differences between Vitamin K1 and K2, tailored for researchers, scientists, and drug development professionals. We will explore their structural nuances, pharmacokinetic profiles, and divergent roles in human health, with a particular focus on the molecular mechanisms that differentiate their activity. Quantitative data are presented in comparative tables, and key experimental methodologies are detailed to facilitate further research.

Introduction

Vitamin K is essential for the post-translational modification of specific proteins, a process known as gamma-carboxylation. This modification is critical for the function of proteins involved in blood coagulation, bone metabolism, and the inhibition of vascular calcification.[1] Vitamin K1, primarily sourced from leafy green vegetables, has long been recognized for its central role in hepatic gamma-carboxylation of coagulation factors.[2] In contrast, Vitamin K2, found in fermented foods and animal products, is increasingly acknowledged for its extrahepatic functions, particularly in bone and cardiovascular health.[3][4] Understanding the core differences between these two vitamers is paramount for developing targeted therapeutic strategies and refining dietary recommendations.

Chemical Structure: The Foundation of Functional Divergence

Both Vitamin K1 and K2 share a common 2-methyl-1,4-naphthoquinone ring, which is the functional group responsible for their vitamin K activity.[5] The primary structural difference lies in the side chain attached at the 3-position.

  • Vitamin K1 (Phylloquinone): Possesses a single unsaturated isoprenoid unit and a saturated phytyl tail.[6]

  • This compound (Menaquinones): Characterized by a side chain composed of a variable number of unsaturated isoprenoid units. These are denoted as MK-n, where 'n' represents the number of isoprenoid residues. The most biologically significant forms are the short-chain MK-4 and the long-chain MK-7.[2][6]

This structural variation profoundly influences their absorption, transport, and tissue distribution.

Pharmacokinetics and Bioavailability: A Tale of Two Pathways

The differing side chains of K1 and K2 result in distinct pharmacokinetic profiles, which are crucial for their targeted physiological effects. This compound, particularly the long-chain menaquinones like MK-7, exhibits superior bioavailability and a longer half-life compared to Vitamin K1.[4][5]

ParameterVitamin K1 (Phylloquinone)This compound (MK-4)This compound (MK-7)
Primary Dietary Sources Leafy green vegetables (e.g., spinach, kale)[2]Animal products (e.g., meat, eggs, dairy)[2]Fermented foods (e.g., natto, cheese)[2]
Absorption Rate Poorly absorbed from plant sources (<10%)[7]Higher absorption than K1, often from fatty foods.[7]Well-absorbed, especially with fat; postprandial serum concentrations can be 10-fold higher than K1.[8]
Transport in Circulation Primarily transported by triacylglycerol-rich lipoproteins (TRL) to the liver.[5]Transported by both TRL and low-density lipoproteins (LDL).Primarily transported by LDL, allowing for broader distribution to extrahepatic tissues.[5]
Plasma Half-life Short (several hours)[7]Short (several hours)Long (can remain in circulation for days)[7]
Tissue Distribution Preferentially retained and utilized by the liver.[4][5]Distributed to various extrahepatic tissues, including bone, brain, and pancreas.[9]Wider distribution to extrahepatic tissues like bone and vasculature due to longer half-life.[4][5]

Mechanism of Action: The Vitamin K Cycle and Gamma-Carboxylation

Both K1 and K2 function as cofactors for the enzyme gamma-glutamyl carboxylase (GGCX), which catalyzes the conversion of glutamic acid (Glu) residues to gamma-carboxyglutamic acid (Gla) on specific proteins.[8][10] This process, known as the Vitamin K cycle, is essential for the biological activity of these Vitamin K-dependent proteins (VKDPs).

The key distinction lies in their tissue-specific efficacy. Vitamin K1 is the preferred cofactor for GGCX in the liver, driving the carboxylation of clotting factors essential for hemostasis.[11] this compound, due to its enhanced circulation time and broader tissue distribution, is more effective at activating extrahepatic VKDPs, such as osteocalcin (B1147995) in bone and Matrix Gla Protein (MGP) in the vasculature.[4]

Vitamin_K_Cycle cluster_carboxylation Carboxylation K_quinone Vitamin K (Quinone) KH2 Vitamin K Hydroquinone (KH2) (Active Form) K_quinone->KH2 Reduction VKOR VKOR KO Vitamin K Epoxide (KO) KH2->KO Oxidation GGCX γ-glutamyl carboxylase (GGCX) KH2->GGCX Cofactor KO->K_quinone Reduction VKOR->KH2 Warfarin inhibits Glu Protein-bound Glutamate (Glu) Gla γ-carboxyglutamate (Gla) (Active Protein) Glu->Gla Carboxylation

The Vitamin K Cycle

Divergent Physiological Roles

Blood Coagulation

Vitamin K1 is the primary vitamer responsible for maintaining hemostasis. Its efficient uptake and utilization by the liver ensure the proper carboxylation of clotting factors II, VII, IX, and X.[11] While K2 also participates in this process, K1's role is more pronounced.

Bone Metabolism

This compound, particularly MK-4 and MK-7, is crucial for bone health. It activates osteocalcin, a protein synthesized by osteoblasts.[12] Carboxylated osteocalcin binds to the hydroxyapatite (B223615) mineral matrix of bone, contributing to bone mineralization and strength.[6] Studies have shown that K2 is more effective than K1 in increasing bone mineral density and reducing fracture risk.[13]

Bone_Metabolism K2 This compound (MK-4, MK-7) Osteoblast Osteoblast K2->Osteoblast Activates GGCX in ucOC Undercarboxylated Osteocalcin (ucOC) Osteoblast->ucOC Synthesizes cOC Carboxylated Osteocalcin (cOC) ucOC->cOC Carboxylation BoneMatrix Bone Mineral Matrix (Hydroxyapatite) cOC->BoneMatrix Binds to BoneFormation Enhanced Bone Formation and Mineralization BoneMatrix->BoneFormation

Role of this compound in Bone Metabolism
Cardiovascular Health

A key differentiator for this compound is its role in cardiovascular health through the activation of Matrix Gla Protein (MGP).[14] MGP is a potent inhibitor of vascular calcification.[14] When carboxylated by K2-dependent GGCX in the vessel walls, MGP binds to calcium crystals and prevents their deposition in arteries, thereby maintaining arterial flexibility and reducing the risk of atherosclerosis.[15] Observational studies suggest that higher K2 intake is associated with a lower risk of coronary heart disease, a benefit not as clearly observed with K1.[2]

Cardiovascular_Health K2 This compound VSMC Vascular Smooth Muscle Cells (VSMCs) K2->VSMC Activates GGCX in ucMGP Undercarboxylated Matrix Gla Protein (ucMGP) VSMC->ucMGP Synthesizes cMGP Carboxylated Matrix Gla Protein (cMGP) ucMGP->cMGP Carboxylation Calcium Calcium Deposition in Arteries cMGP->Calcium Inhibits Calcification Vascular Calcification (Atherosclerosis) Calcium->Calcification HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Serum Serum Sample (500 µL) Ethanol Add Ethanol & Internal Standard Serum->Ethanol Hexane Hexane Extraction Ethanol->Hexane SPE Solid-Phase Extraction Hexane->SPE HPLC Reversed-Phase HPLC SPE->HPLC Reduction Post-Column Zinc Reduction HPLC->Reduction Fluorescence Fluorescence Detector (Ex: 246nm, Em: 430nm) Reduction->Fluorescence Data Data Analysis (Quantification) Fluorescence->Data

References

Menaquinone-7 (MK-7): A Comprehensive Technical Guide on its Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menaquinone-7 (B21479) (MK-7), a member of the vitamin K2 family, is a fat-soluble vitamin that has garnered significant scientific interest for its diverse and crucial roles in human health.[1][2] With a longer half-life compared to other vitamin K forms, MK-7 exhibits enhanced bioavailability, allowing for more stable serum levels and greater accumulation with sustained intake.[1][3][4] This technical guide provides an in-depth exploration of the biological significance of MK-7, focusing on its molecular mechanisms, physiological functions, and therapeutic potential. It consolidates quantitative data from key clinical trials, details experimental protocols, and visualizes complex biological pathways to serve as a comprehensive resource for the scientific community.

Core Mechanism of Action: The Vitamin K Cycle and γ-Carboxylation

The primary and most well-understood function of menaquinone-7 is its role as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX).[2][5] This enzyme catalyzes the post-translational carboxylation of specific glutamate (B1630785) (Glu) residues on vitamin K-dependent proteins (VKDPs) to form γ-carboxyglutamate (Gla) residues.[2][6] This carboxylation is a critical step for the activation of these proteins, enabling them to bind calcium and exert their specific biological functions.[7][8]

The process is part of the vitamin K cycle, a cellular salvage pathway that regenerates the active form of vitamin K.

Vitamin_K_Cycle MK7 Menaquinone-7 (MK-7) (Quinone) MK7_HQ MK-7 Hydroquinone (Active Form) MK7->MK7_HQ Quinone Reductase GGCX γ-Glutamyl Carboxylase (GGCX) MK7_HQ->GGCX MK7_Epoxide MK-7 2,3-Epoxide MK7_Epoxide->MK7 VKOR GGCX->MK7_Epoxide Carboxylation Gla_VKDP Active VKDP (Gla-residues) GGCX->Gla_VKDP VKOR Vitamin K Epoxide Reductase (VKOR) Glu_VKDP Inactive VKDP (Glu-residues) Glu_VKDP->GGCX O2 O₂ O2->GGCX CO2 CO₂ CO2->GGCX

Caption: The Vitamin K cycle illustrating the activation of Vitamin K-dependent proteins.

Biological Significance and Therapeutic Implications

The activation of VKDPs by MK-7 has profound implications for various physiological systems, most notably bone and cardiovascular health.[1][2]

Bone Metabolism

In bone tissue, osteoblasts synthesize the vitamin K-dependent protein osteocalcin (B1147995).[8] Carboxylated osteocalcin (cOC) is essential for binding calcium to the bone matrix, thereby promoting bone mineralization and strength.[7][8][9] Insufficient vitamin K status leads to the circulation of undercarboxylated osteocalcin (ucOC), which is associated with decreased bone mineral density and an increased risk of fractures.[8][10]

MK-7 has been shown to stimulate osteoblastic bone formation and suppress osteoclastic bone resorption.[6] Beyond its role in carboxylation, MK-7 may also regulate the gene expression of various proteins related to bone cell function and suppress NF-κB signaling pathways in osteoblasts and osteoclasts.[6]

Table 1: Effect of MK-7 Supplementation on Bone Health Markers

StudyDurationDosage of MK-7Key Findings in the MK-7 Group
Knapen et al. (2013)[11][12]3 years180 µ g/day Significantly improved vitamin K status. Decreased the age-related decline in Bone Mineral Content (BMC) and Bone Mineral Density (BMD) at the lumbar spine and femoral neck. Favorably affected bone strength.[11][12]
van Summeren et al. (2009)[13]8 weeks45 µ g/day In healthy prepubertal children, MK-7 supplementation increased circulating MK-7 levels and increased osteocalcin carboxylation, as indicated by a reduction in the ucOC:cOC ratio.[13]
Brugè et al. (2011)[14]2 weeks90 µ g/day In healthy young volunteers, supplementation with MK-7-enriched olive oil significantly increased plasma cOC levels and decreased ucOC levels, resulting in a significant increase in the cOC:ucOC ratio.[14] A significant correlation was found between the percentage variation of the plasma cOC:ucOC ratio and the increase in plasma MK-7 levels.[14]
Cardiovascular Health

In the vasculature, the vitamin K-dependent matrix Gla protein (MGP) is a potent inhibitor of soft tissue and vascular calcification.[5][7] MGP is synthesized by vascular smooth muscle cells, and its activation through γ-carboxylation by MK-7 is crucial for preventing the deposition of calcium crystals in the arterial walls.[7] Inadequate vitamin K levels lead to inactive, uncarboxylated MGP (ucMGP), which is associated with increased arterial stiffness and a higher risk of cardiovascular disease.[10]

Long-term supplementation with MK-7 has been shown to improve arterial stiffness and elasticity, particularly in individuals with high baseline arterial stiffness.[10][15]

Table 2: Effect of MK-7 Supplementation on Cardiovascular Health Markers

StudyDurationDosage of MK-7Key Findings in the MK-7 Group
Knapen et al. (2015)[15]3 years180 µ g/day In healthy postmenopausal women, long-term MK-7 supplementation improved arterial stiffness.[15] A statistically significant improvement in vascular elasticity was observed.[15]
Vermeer & Braam (2023)[16]1 yearNot specifiedIn post-menopausal women, MK-7 treatment significantly attenuated vascular stiffness.[16] Women with a high stiffness index showed significantly improved vascular markers, including decreased blood pressure at the brachialis and carotid artery, and increased distensibility and compliance coefficients.[16]
Knapen et al. (2020)[17]1 year180 µ g/day In subjects with vitamin K insufficiency, MK-7 induced a significant decrease in both dp-ucMGP and carotid-femoral pulse-wave velocity (cfPWV).[17] The effects were most prominent in women.[17]
Anti-Inflammatory and Immunomodulatory Effects

Emerging research indicates that MK-7 possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory markers by white blood cells.[18] In vitro studies have demonstrated that MK-7 can dose-dependently inhibit the gene expression and protein production of pro-inflammatory cytokines such as TNF-α, IL-1α, and IL-1β in human monocyte-derived macrophages.[19][20] This anti-inflammatory action may contribute to its protective effects in chronic inflammatory conditions like cardiovascular disease and osteoporosis.[18] MK-7 may exert these effects through the modulation of signaling pathways such as NF-κB.[2][21]

Mitochondrial Function and Neuroprotection

Recent studies have highlighted a potential role for MK-7 in cellular energy metabolism and neuroprotection. MK-7 can act as an electron carrier in the mitochondrial electron transport chain, contributing to ATP production.[22][23] Pretreatment with MK-7 has been shown to protect astrocytes from hypoxia-induced cytotoxicity by inhibiting mitochondrial dysfunction and reducing the expression of proinflammatory cytokines.[22][24] Furthermore, preliminary research suggests that MK-7 may have neuroprotective qualities by downregulating genes associated with neurodegeneration and neuroinflammation.[25]

Key Signaling Pathways Influenced by Menaquinone-7

MK-7's biological activities extend beyond its cofactor role and involve the modulation of several key signaling pathways.

MK7_Signaling_Pathways cluster_nfkb NF-κB Signaling cluster_osteoblast Osteoblast Function cluster_mitochondria Mitochondrial Function MK7 Menaquinone-7 (MK-7) NFkB NF-κB Activation MK7->NFkB Inhibits Gene_Expression Gene Expression (e.g., Osteocalcin, OPG) MK7->Gene_Expression Stimulates ETC Electron Transport Chain MK7->ETC Participates TNFa_RANKL TNF-α / RANKL TNFa_RANKL->NFkB Inflammation_Resorption Inflammation & Bone Resorption NFkB->Inflammation_Resorption Protein_Synthesis Protein Synthesis Gene_Expression->Protein_Synthesis Bone_Formation Bone Formation Protein_Synthesis->Bone_Formation ATP ATP Production ETC->ATP ROS ROS Production ETC->ROS

Caption: Key signaling pathways modulated by Menaquinone-7.

Experimental Protocols

Quantification of MK-7 and Vitamin K-Dependent Proteins in Human Plasma

Objective: To measure the plasma concentrations of MK-7, carboxylated osteocalcin (cOC), and undercarboxylated osteocalcin (ucOC).

Methodology:

  • Blood Collection: Whole blood is collected from subjects into vacutainers containing a suitable anticoagulant (e.g., EDTA).

  • Plasma Separation: Plasma is separated by centrifugation at a specified speed and temperature (e.g., 1500 x g for 15 minutes at 4°C).

  • MK-7 Quantification: Plasma MK-7 concentrations are typically determined using High-Performance Liquid Chromatography (HPLC) with fluorescence detection or mass spectrometry (LC-MS/MS) for higher sensitivity and specificity.

  • cOC and ucOC Quantification: Plasma levels of cOC and ucOC are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits. These assays utilize specific antibodies that differentiate between the carboxylated and undercarboxylated forms of osteocalcin.[13][14]

  • Data Analysis: The ratio of ucOC to cOC (UCR) is often calculated as an indicator of vitamin K status.[13]

Experimental_Workflow_Quantification start Start: Subject Blood Draw centrifuge Centrifugation (e.g., 1500g, 15 min, 4°C) start->centrifuge plasma Plasma Separation centrifuge->plasma split Sample Aliquoting plasma->split hplc HPLC or LC-MS/MS Analysis split->hplc For MK-7 elisa ELISA for cOC and ucOC split->elisa For Osteocalcin mk7_result MK-7 Concentration hplc->mk7_result oc_result cOC & ucOC Concentrations elisa->oc_result end End: Data Analysis mk7_result->end oc_result->end

Caption: Workflow for quantifying MK-7 and osteocalcin forms in plasma.

In Vitro Assessment of Anti-Inflammatory Effects

Objective: To investigate the effect of MK-7 on the production of pro-inflammatory cytokines by human immune cells.

Methodology:

  • Cell Culture: Human monocyte-derived macrophages (hMDMs) or a monocytic cell line (e.g., THP-1) are cultured under standard conditions.[19]

  • MK-7 Pre-treatment: Cells are pre-treated with various concentrations of MK-7 for a specified duration (e.g., 30 hours).[20]

  • Inflammatory Stimulation: An immune response is induced by treating the cells with Toll-like receptor (TLR) agonists, such as lipopolysaccharide (LPS).[20]

  • Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1α, IL-1β) in the cell culture supernatant are quantified using ELISA or multiplex bead-based assays.[19][20]

  • Gene Expression Analysis: The expression of genes encoding these cytokines can be assessed using quantitative real-time polymerase chain reaction (qRT-PCR).

  • Data Analysis: The production of cytokines in MK-7-treated cells is compared to that in untreated control cells.

Pharmacokinetics

Menaquinone-7 is well-absorbed from the intestine, with peak serum concentrations typically observed between 4 to 6 hours after intake.[26][27] A key characteristic of MK-7 is its long half-life, which results in more stable and higher cumulative serum levels upon prolonged supplementation compared to other forms of vitamin K.[3] The absorption of MK-7 can be influenced by the formulation, with oil-based capsules potentially leading to a faster release than powder-based tablets.[27][28] However, the overall bioavailability over 24 hours appears to be similar across different carriers.[28][29]

Table 3: Pharmacokinetic Parameters of MK-7

StudyFormulationDoseTmax (hours)Key Observations
Schurgers et al. (2007)[3]Not specified50-500 µg~4MK-7 is well absorbed and has a very long half-life, leading to 7- to 8-fold higher accumulation during prolonged intake compared to vitamin K1.[3]
Sato et al. (2012)Gelatin capsules420 µg~6MK-7 was well absorbed in healthy Japanese women.[27]
Knapen et al. (2014)[27][28]Oil-based capsulesVaries2-4Faster absorption compared to tablets.[27][28]
Knapen et al. (2014)[27][28]Powder-based tabletsVaries~6Slower absorption compared to capsules.[27][28] High inter-individual variability in absorption was noted.[28][29]

Conclusion and Future Directions

Menaquinone-7 is a vital nutrient with a well-established role in bone and cardiovascular health through the activation of vitamin K-dependent proteins. The growing body of evidence also points to its significant anti-inflammatory, immunomodulatory, and neuroprotective properties, mediated through the modulation of key cellular signaling pathways. The superior pharmacokinetic profile of MK-7 makes it an attractive candidate for nutritional interventions and therapeutic development.

Future research should focus on elucidating the precise molecular mechanisms underlying the non-carboxylation-related functions of MK-7. Further large-scale, long-term clinical trials are warranted to confirm its efficacy in preventing and treating a broader range of chronic diseases. Investigations into optimal dosing strategies for specific health outcomes and the potential for synergistic effects with other nutrients will also be crucial for translating the scientific understanding of MK-7 into effective public health recommendations and novel therapeutic applications.

References

The Crossroads of Calcification: A Technical Guide to Vitamin K2-Dependent Proteins in Bone and Vascular Health

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitamin K2 plays a critical, yet often overlooked, role in human health beyond its established function in blood coagulation. Its primary influence extends to the regulation of calcium homeostasis, a process intricately linked to the prevention of pathological calcification of soft tissues while promoting the mineralization of bone. This is orchestrated through the post-translational modification of a unique class of proteins known as this compound-dependent proteins (VKDPs). This technical guide provides an in-depth exploration of the core VKDPs implicated in bone and vascular health, including Osteocalcin (B1147995), Matrix Gla Protein (MGP), Growth Arrest-Specific 6 (Gas6) protein, Protein S, Gla-Rich Protein (GRP), and Periostin. We will delve into their molecular mechanisms, present available quantitative data, detail key experimental protocols for their study, and visualize their complex signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of novel therapeutic strategies targeting the intricate interplay between bone and vascular systems.

Introduction: The this compound Carboxylation Cascade

This compound acts as an essential cofactor for the enzyme γ-glutamyl carboxylase (GGCX). This enzyme catalyzes the post-translational conversion of specific glutamate (B1630785) (Glu) residues to γ-carboxyglutamate (Gla) residues within VKDPs. This carboxylation is a pivotal activation step, conferring upon these proteins the ability to bind calcium ions and interact with hydroxyapatite (B223615) in the extracellular matrix. Insufficient this compound levels lead to the circulation of undercarboxylated or inactive VKDPs, a state linked to an increased risk of both osteoporosis and vascular calcification.

Key this compound-Dependent Proteins in Bone Health

Osteocalcin (OC)

Osteocalcin, also known as bone Gla protein (BGLAP), is the most abundant non-collagenous protein in bone matrix and is exclusively synthesized by osteoblasts. Its primary role is in bone mineralization and calcium ion homeostasis.

Mechanism of Action: Carboxylated osteocalcin (cOC) possesses a high affinity for calcium ions and hydroxyapatite, the primary mineral component of bone.[1] This binding is crucial for the proper organization and maturation of the bone mineral matrix. Undercarboxylated osteocalcin (ucOC), on the other hand, has a reduced affinity for the bone matrix and is released into circulation.[2] Emerging research also suggests a hormonal role for ucOC in regulating glucose metabolism and energy expenditure.

Quantitative Data:

Table 1: Association between Undercarboxylated Osteocalcin (ucOC) and Bone Mineral Density (BMD)

PopulationParameterCorrelation with ucOCr-valuep-valueReference
Chinese MenLumbar Spine BMDNegative-0.1280.013[2]
Chinese WomenLumbar Spine BMDNegative-0.321< 0.001[2]
Chinese MenTotal Hip BMDNegative-0.1230.015[2]
Chinese WomenTotal Hip BMDNegative-0.209< 0.001[2]
Prepubertal ChildrenSpeed of Sound Z-scorePositive (with cOC/intact OC ratio)0.6210.016[1]
Periostin

Periostin, a matricellular protein, is highly expressed in the periosteum and periodontal ligament and plays a significant role in bone formation and repair.[3] It is involved in the recruitment, adhesion, and differentiation of osteoblasts.

Mechanism of Action: Periostin interacts with various extracellular matrix proteins, such as collagen I, and cell surface receptors like integrins, to promote osteoblast activity and bone formation. It has been shown to be a key regulator of bone's adaptive response to mechanical stress.

Quantitative Data:

Table 2: Serum Periostin Levels in Patient Populations

Patient GroupSerum Periostin LevelComparison Groupp-valueReference
High-Very High CVD Risk1355 ± 447 pmol/LLow-Moderate Risk (1012 ± 317 pmol/L)< 0.001[4]
Healthy Individuals36.1 to 133.3 ng/mLN/AN/A[5]

Key this compound-Dependent Proteins in Vascular Health

Matrix Gla Protein (MGP)

Matrix Gla Protein is a potent inhibitor of soft tissue and vascular calcification.[6] It is synthesized by vascular smooth muscle cells (VSMCs) and chondrocytes.

Mechanism of Action: Carboxylated MGP binds to calcium crystals and inhibits their growth and deposition within the arterial wall. It also directly inhibits the activity of bone morphogenetic protein-2 (BMP-2), a key signaling molecule that promotes the transformation of VSMCs into osteoblast-like cells, a critical step in the vascular calcification process.

Quantitative Data:

Table 3: Serum MGP Levels and Coronary Artery Calcification (CAC) Score

CAC Score CategoryCAC Score RangeMean Serum MGP (U/L)Median Serum MGP (U/L)Reference
Normal0116.7 ± 20.3115.5[7]
Mild1 to 99104.9 ± 19.2105.0[7]
Moderate100 to 40095.2 ± 15.294.8[7]
Severe> 40082.2 ± 19.781.9[7]
Growth Arrest-Specific 6 (Gas6) Protein

Gas6 is involved in a variety of cellular processes, including cell survival, proliferation, and inflammation. In the vascular system, it plays a protective role.

Mechanism of Action: Gas6 binds to and activates the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. This signaling pathway is implicated in the regulation of inflammation and the clearance of apoptotic cells, both of which are contributing factors to the development of atherosclerosis and vascular calcification.

Quantitative Data:

Table 4: Plasma Gas6 Concentrations in Different Glucose Tolerance States

GroupPlasma Gas6 (ng/mL)Comparison Groupp-valueReference
Normal Glucose Tolerance (NGT)14.3 ± 0.66Type 2 Diabetes< 0.001[8]
Type 2 Diabetes11.5 ± 0.42NGT< 0.001[8]
Sepsis/SIRSIncreased (approx. double)Controls-[9]
Protein S

While well-known for its anticoagulant properties, Protein S is also a ligand for the TAM receptors and is involved in cellular signaling that can impact vascular health.

Mechanism of Action: Similar to Gas6, Protein S can activate TAM receptors, thereby influencing inflammatory responses and apoptotic cell clearance within the vasculature.

Gla-Rich Protein (GRP)

GRP is a more recently discovered VKDP that is highly expressed in cartilaginous tissues and has been identified as a potent inhibitor of vascular calcification.[10]

Mechanism of Action: Carboxylated GRP has been shown to inhibit the calcification of vascular smooth muscle cells in vitro and is found to be part of a complex with MGP and Fetuin-A at sites of vascular calcification, suggesting a synergistic role in preventing mineral deposition.[11][12]

Quantitative Data:

Table 5: Effect of GRP on In Vitro Vascular Calcification

TreatmentEffect on CalcificationMechanismReference
γ-carboxylated GRP (cGRP)InhibitionUpregulation of α-smooth muscle actin, downregulation of osteopontin[11][13]
undercarboxylated GRP (ucGRP)No significant effect-[13]

Signaling Pathways and Logical Relationships

MGP Signaling in Vascular Calcification Inhibition

MGP_Signaling VK2 This compound GGCX γ-glutamyl carboxylase VK2->GGCX ucMGP ucMGP (inactive) GGCX->ucMGP carboxylates cMGP cMGP (active) ucMGP->cMGP BMP2 BMP-2 cMGP->BMP2 inhibits CaPO4 Calcium Phosphate Crystals cMGP->CaPO4 binds and inhibits VSMC Vascular Smooth Muscle Cell BMP2->VSMC promotes transformation Osteoblast Osteoblast-like Cell VSMC->Osteoblast Calcification Vascular Calcification Osteoblast->Calcification CaPO4->Calcification leads to

Caption: MGP activation by this compound and its inhibitory effects on vascular calcification.

Osteocalcin in Bone Mineralization

Osteocalcin_Bone_Mineralization Osteoblast Osteoblast ucOC ucOC (undercarboxylated) Osteoblast->ucOC secretes VK2 This compound GGCX γ-glutamyl carboxylase VK2->GGCX GGCX->ucOC carboxylates cOC cOC (carboxylated) ucOC->cOC Circulation Circulation (Hormonal effects) ucOC->Circulation released into BoneMatrix Bone Matrix (Hydroxyapatite) cOC->BoneMatrix binds to Mineralization Bone Mineralization BoneMatrix->Mineralization promotes ELISA_Protocol start Start prep Prepare standards, samples, and reagents start->prep add_sample Add 100 µL of standard or sample to antibody-coated wells prep->add_sample incubate1 Incubate for 90 min at 37°C add_sample->incubate1 wash1 Wash wells 2 times incubate1->wash1 add_biotin Add 100 µL of Biotin-labeled antibody wash1->add_biotin incubate2 Incubate for 60 min at 37°C add_biotin->incubate2 wash2 Wash wells 3 times incubate2->wash2 add_sabc Add 100 µL of SABC working solution wash2->add_sabc incubate3 Incubate for 30 min at 37°C add_sabc->incubate3 wash3 Wash wells 5 times incubate3->wash3 add_tmb Add 90 µL of TMB substrate wash3->add_tmb incubate4 Incubate for 15-20 min at 37°C in the dark add_tmb->incubate4 add_stop Add 50 µL of Stop Solution incubate4->add_stop read Read absorbance at 450 nm add_stop->read end End read->end Alizarin_Red_Protocol start Start with cultured VSMCs wash_pbs Wash cells with PBS start->wash_pbs fix Fix cells with 10% formalin for 30 min wash_pbs->fix wash_water Wash cells with distilled water fix->wash_water stain Add Alizarin Red S solution (pH 4.1-4.3) and incubate for 5-30 min wash_water->stain wash_excess Wash with distilled water to remove excess stain stain->wash_excess visualize Visualize red-orange deposits under a microscope wash_excess->visualize quantify_start For Quantification: visualize->quantify_start extract Add 10% acetic acid to extract the stain quantify_start->extract neutralize Neutralize with 10% ammonium (B1175870) hydroxide extract->neutralize read_absorbance Read absorbance at 405 nm neutralize->read_absorbance end End read_absorbance->end

References

The Conversion of Vitamin K1 to Menaquinone-4 in Animal Tissues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitamin K1 (phylloquinone), the primary dietary form of vitamin K, undergoes a crucial conversion to menaquinone-4 (MK-4) within various animal tissues. This transformation is not dependent on gut microbiota and is essential for a range of physiological functions beyond coagulation, including bone metabolism and vascular health. The key enzyme mediating this conversion is UbiA prenyltransferase domain-containing protein 1 (UBIAD1), which facilitates the prenylation of menadione (B1676200) (vitamin K3), an intermediate formed from the cleavage of the phytyl side chain of vitamin K1. This technical guide provides an in-depth overview of the biochemical pathways, experimental methodologies used to elucidate this conversion, and quantitative data on tissue-specific distribution of these vital K vitamers.

The Biochemical Pathway of Vitamin K1 to MK-4 Conversion

The conversion of Vitamin K1 to MK-4 is a two-step process that occurs intracellularly in various tissues.[1][2]

  • Side-Chain Cleavage: The phytyl side chain of Vitamin K1 is cleaved to produce menadione (Vitamin K3). The specific enzyme responsible for this cleavage has not yet been fully identified.[1]

  • Prenylation: The enzyme UBIAD1, located in the endoplasmic reticulum, catalyzes the attachment of a geranylgeranyl pyrophosphate (GGPP) side chain to the menadione core, forming MK-4.[3][4][5]

This pathway has been confirmed through studies using deuterium-labeled Vitamin K1, which demonstrated that the naphthoquinone ring of MK-4 originates from dietary Vitamin K1, while the side chain is newly synthesized within the tissue.[2][6]

Vitamin_K1_to_MK4_Conversion Vitamin K1 (Phylloquinone) Vitamin K1 (Phylloquinone) Menadione (Vitamin K3) Menadione (Vitamin K3) Vitamin K1 (Phylloquinone)->Menadione (Vitamin K3) Side-chain cleavage UBIAD1 UBIAD1 Menadione (Vitamin K3)->UBIAD1 MK-4 (Menaquinone-4) MK-4 (Menaquinone-4) UBIAD1->MK-4 (Menaquinone-4) Prenylation Geranylgeranyl Pyrophosphate (GGPP) Geranylgeranyl Pyrophosphate (GGPP) Geranylgeranyl Pyrophosphate (GGPP)->UBIAD1

Figure 1: Simplified signaling pathway of Vitamin K1 conversion to MK-4.

Quantitative Data: Tissue Distribution of Vitamin K1 and MK-4

The following table summarizes the tissue distribution of Vitamin K1 and MK-4 in mice fed a normal diet, providing a quantitative overview of the prevalence of MK-4 in extrahepatic tissues.

TissueVitamin K1 (pmol/g)MK-4 (pmol/g)
Brain0.9 ± 0.230.1 ± 3.5
Heart1.8 ± 0.310.2 ± 1.1
Kidney2.5 ± 0.425.6 ± 2.8
Liver25.3 ± 3.15.2 ± 0.6
Lung1.5 ± 0.28.9 ± 1.0
Pancreas3.1 ± 0.5150.2 ± 15.8
Spleen0.7 ± 0.14.5 ± 0.5
Testis1.2 ± 0.265.4 ± 7.2
Plasma (pmol/ml)2.1 ± 0.30.3 ± 0.1
Data presented as mean ± S.E. (n=5). Adapted from Okano et al., J Biol Chem, 2008.[6]

Experimental Protocols

In Vivo Stable Isotope Tracing of Vitamin K1 to MK-4 Conversion in Mice

This protocol outlines the methodology for administering deuterium-labeled Vitamin K1 to mice to trace its conversion to MK-4 in various tissues.[6][7]

Stable_Isotope_Workflow cluster_0 Animal Preparation and Dosing cluster_1 Tissue Collection and Processing cluster_2 Vitamin K Extraction and Analysis Acclimatize mice on a vitamin K-deficient diet Acclimatize mice on a vitamin K-deficient diet Prepare oral gavage of deuterium-labeled Vitamin K1 (d7-PK) in oil Prepare oral gavage of deuterium-labeled Vitamin K1 (d7-PK) in oil Acclimatize mice on a vitamin K-deficient diet->Prepare oral gavage of deuterium-labeled Vitamin K1 (d7-PK) in oil Administer d7-PK via oral gavage Administer d7-PK via oral gavage Prepare oral gavage of deuterium-labeled Vitamin K1 (d7-PK) in oil->Administer d7-PK via oral gavage Euthanize mice at specified time points Euthanize mice at specified time points Administer d7-PK via oral gavage->Euthanize mice at specified time points Perfuse tissues with saline Perfuse tissues with saline Euthanize mice at specified time points->Perfuse tissues with saline Harvest and snap-freeze tissues in liquid nitrogen Harvest and snap-freeze tissues in liquid nitrogen Perfuse tissues with saline->Harvest and snap-freeze tissues in liquid nitrogen Store tissues at -80°C Store tissues at -80°C Harvest and snap-freeze tissues in liquid nitrogen->Store tissues at -80°C Homogenize tissues Homogenize tissues Store tissues at -80°C->Homogenize tissues Extract lipids using hexane (B92381)/isopropanol (B130326) Extract lipids using hexane/isopropanol Homogenize tissues->Extract lipids using hexane/isopropanol Purify extract using Solid Phase Extraction (SPE) Purify extract using Solid Phase Extraction (SPE) Extract lipids using hexane/isopropanol->Purify extract using Solid Phase Extraction (SPE) Analyze by LC-MS/MS to quantify d7-PK and d7-MK-4 Analyze by LC-MS/MS to quantify d7-PK and d7-MK-4 Purify extract using Solid Phase Extraction (SPE)->Analyze by LC-MS/MS to quantify d7-PK and d7-MK-4

Figure 2: Experimental workflow for in vivo stable isotope tracing.

Materials:

  • Deuterium-labeled Vitamin K1 (d7-PK)

  • Corn oil or other suitable vehicle

  • Vitamin K-deficient rodent diet

  • C57BL/6 mice or other appropriate strain

  • Oral gavage needles

  • Standard surgical and perfusion equipment

  • Liquid nitrogen

  • -80°C freezer

Procedure:

  • Acclimatize mice to a vitamin K-deficient diet for at least one week prior to the experiment.

  • Prepare a dosing solution of d7-PK in corn oil at the desired concentration.

  • Administer a single oral gavage of the d7-PK solution to each mouse.

  • At predetermined time points (e.g., 6, 12, 24, 48 hours) post-administration, euthanize the mice.

  • Perform cardiac perfusion with saline to remove blood from the tissues.

  • Harvest tissues of interest (e.g., liver, brain, kidney, pancreas) and immediately snap-freeze them in liquid nitrogen.

  • Store the frozen tissues at -80°C until analysis.

Tissue Extraction and Quantification of Vitamin K1 and MK-4 by HPLC

This protocol details the extraction of vitamin K from animal tissues and subsequent quantification using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[8][9]

Materials:

  • Frozen animal tissues

  • Phosphate-buffered saline (PBS)

  • Internal standard (e.g., vitamin K1 analog)

  • Hexane

  • Isopropanol

  • Solid Phase Extraction (SPE) silica (B1680970) cartridges

  • HPLC system with a C18 reverse-phase column

  • Fluorescence detector

  • Post-column zinc reduction reactor

Procedure:

  • Homogenization: Weigh approximately 0.1-0.5 g of frozen tissue and homogenize in ice-cold PBS.

  • Extraction: Add the internal standard to the homogenate. Perform a liquid-liquid extraction by adding a mixture of hexane and isopropanol (e.g., 3:2 v/v). Vortex vigorously and centrifuge to separate the phases.

  • Purification: Collect the upper hexane layer and apply it to a pre-conditioned silica SPE cartridge. Wash the cartridge with hexane and then elute the vitamin K fraction with a mixture of hexane and diethyl ether (e.g., 98:2 v/v).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the HPLC mobile phase.

  • HPLC Analysis: Inject the reconstituted sample into the HPLC system. Separation is achieved on a C18 column with an isocratic mobile phase (e.g., methanol/dichloromethane/water). Post-column, the vitamin K vitamers are reduced to their fluorescent hydroquinone (B1673460) forms in a zinc reactor, allowing for sensitive fluorescence detection (Excitation: ~330 nm, Emission: ~430 nm).

UBIAD1 Enzyme Activity Assay

This in vitro assay measures the prenyltransferase activity of UBIAD1 in microsomal fractions.[10][11]

UBIAD1_Assay_Workflow cluster_0 Preparation cluster_1 Enzyme Reaction cluster_2 Analysis Isolate microsomal fraction from cells or tissues expressing UBIAD1 Isolate microsomal fraction from cells or tissues expressing UBIAD1 Combine microsomes, buffer, and substrates Combine microsomes, buffer, and substrates Isolate microsomal fraction from cells or tissues expressing UBIAD1->Combine microsomes, buffer, and substrates Prepare reaction buffer (Tris-HCl, DTT) Prepare reaction buffer (Tris-HCl, DTT) Prepare reaction buffer (Tris-HCl, DTT)->Combine microsomes, buffer, and substrates Prepare substrate solution (Menadione, GGPP) Prepare substrate solution (Menadione, GGPP) Prepare substrate solution (Menadione, GGPP)->Combine microsomes, buffer, and substrates Incubate at 37°C Incubate at 37°C Combine microsomes, buffer, and substrates->Incubate at 37°C Stop reaction with ethanol Stop reaction with ethanol Incubate at 37°C->Stop reaction with ethanol Extract reaction products with hexane Extract reaction products with hexane Stop reaction with ethanol->Extract reaction products with hexane Analyze by LC-MS/MS to quantify MK-4 Analyze by LC-MS/MS to quantify MK-4 Extract reaction products with hexane->Analyze by LC-MS/MS to quantify MK-4

Figure 3: Workflow for the UBIAD1 enzyme activity assay.

Materials:

  • Microsomal fraction containing UBIAD1

  • Tris-HCl buffer (100 mM, pH 8.5)

  • Dithiothreitol (DTT, 1 mM)

  • Menadione (substrate)

  • Geranylgeranyl pyrophosphate (GGPP, substrate)

  • Ethanol

  • Hexane

  • LC-MS/MS system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the microsomal protein (e.g., 50-100 µg), Tris-HCl buffer, and DTT.

  • Substrate Addition: Add menadione and GGPP to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-3 hours).

  • Reaction Termination: Stop the reaction by adding an equal volume of cold ethanol.

  • Product Extraction: Extract the newly synthesized MK-4 by adding hexane, vortexing, and centrifuging.

  • Analysis: Collect the hexane layer, evaporate to dryness, reconstitute in a suitable solvent, and analyze the amount of MK-4 produced using LC-MS/MS.

Conclusion

The conversion of Vitamin K1 to MK-4 in animal tissues is a fundamental metabolic process with significant implications for health. The identification of UBIAD1 as the key prenyltransferase has provided a molecular target for further investigation into the regulation and physiological importance of this pathway. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess this conversion in various biological systems. A deeper understanding of this process is critical for developing novel therapeutic strategies and refining dietary recommendations for vitamin K.

References

An In-depth Technical Guide to the Cellular Uptake and Metabolism of Different Vitamin K2 Forms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the current scientific understanding of the cellular uptake and metabolism of various forms of Vitamin K2, primarily focusing on menaquinone-4 (MK-4) and menaquinone-7 (B21479) (MK-7). It delves into the molecular mechanisms, quantitative differences, and the experimental methodologies used to elucidate these processes.

Introduction to this compound Forms

This compound, or menaquinone, is a family of fat-soluble vitamins essential for various physiological processes, including blood coagulation, bone metabolism, and the prevention of vascular calcification. Menaquinones share a common 2-methyl-1,4-naphthoquinone ring but differ in the length and saturation of their polyisoprenoid side chain. This structural difference significantly impacts their pharmacokinetic and pharmacodynamic properties. The two most studied forms are MK-4, which has a short, saturated side chain, and MK-7, which possesses a longer, unsaturated side chain. Understanding their distinct cellular fates is critical for therapeutic development and nutritional science.

Cellular Uptake and Transport

The journey of this compound from ingestion to cellular utilization is a multi-step process heavily influenced by its lipophilic nature.

Intestinal Absorption and Lipoprotein Transport

Following ingestion, all forms of vitamin K are absorbed in the small intestine via a mechanism that relies on the presence of dietary fats and bile salts. They are incorporated into chylomicrons and transported through the lymphatic system into the systemic circulation.

Once in circulation, the different menaquinones exhibit distinct lipoprotein associations, which dictates their tissue distribution and bioavailability:

  • MK-4: Is transported by a variety of lipoproteins, including triglyceride-rich lipoproteins (TRL), low-density lipoprotein (LDL), and high-density lipoprotein (HDL). Its clearance from the bloodstream is rapid.

  • MK-7 and other long-chain menaquinones: After initial transport in TRLs to the liver, they are efficiently redistributed and circulate for extended periods bound predominantly to LDL. This longer circulation time is a key factor in the higher bioavailability of MK-7 in extra-hepatic tissues compared to MK-4.

Cellular Influx

The uptake of menaquinones from lipoproteins into peripheral cells is believed to be mediated by lipoprotein receptors, such as the LDL receptor (LDLR) and LDL receptor-related protein 1 (LRP1). This receptor-mediated endocytosis allows cells to internalize the lipoprotein-bound this compound. The differential expression of these receptors in various tissues may contribute to the observed tissue-specific accumulation of different menaquinones.

Intracellular Metabolism and Fate

Once inside the cell, this compound vitamers undergo metabolic processing and participate in crucial enzymatic reactions.

The Central Role of UBIAD1 in MK-4 Synthesis

A pivotal aspect of Vitamin K metabolism is the endogenous conversion of other vitamin K forms, including phylloquinone (Vitamin K1) and other menaquinones (like MK-7 and MK-9), into MK-4.[1] This conversion is catalyzed by the enzyme UbiA prenyltransferase domain-containing protein 1 (UBIAD1).[2] The proposed mechanism involves the cleavage of the side chain of the dietary vitamin K form to yield menadione (B1676200) (Vitamin K3), which then serves as a precursor for the attachment of a geranylgeranyl group by UBIAD1 to form MK-4.[1] This tissue-specific synthesis explains why MK-4 is the predominant form of vitamin K found in many extrahepatic tissues, such as the brain and pancreas, regardless of the dietary form consumed.[1]

Vitamin K-Dependent γ-Carboxylation

The most well-characterized function of Vitamin K is its role as an essential cofactor for the enzyme γ-glutamyl carboxylase (GGCX). This enzyme catalyzes the post-translational modification of specific glutamate (B1630785) (Glu) residues into γ-carboxyglutamate (Gla) residues on Vitamin K-dependent proteins (VKDPs). This carboxylation is critical for the biological activity of VKDPs, enabling them to bind calcium and interact with other molecules. Key VKDPs include coagulation factors in the liver and extra-hepatic proteins like osteocalcin (B1147995) (in bone) and matrix Gla protein (MGP) in vascular smooth muscle.

Below is a diagram illustrating the Vitamin K cycle, which is essential for continuous γ-carboxylation.

Vitamin_K_Cycle cluster_ER Endoplasmic Reticulum VK_hydroquinone Vitamin K (Hydroquinone) GGCX γ-glutamyl carboxylase (GGCX) VK_hydroquinone->GGCX VK_epoxide Vitamin K 2,3-epoxide VKOR Vitamin K epoxide reductase (VKORC1) VK_epoxide->VKOR VK_quinone Vitamin K (Quinone) Quinone_Reductase Quinone Reductase (Warfarin-resistant) VK_quinone->Quinone_Reductase GGCX->VK_epoxide Oxidation Gla Protein-bound Gla GGCX->Gla VKOR->VK_quinone Reduction Quinone_Reductase->VK_hydroquinone Reduction Glu Protein-bound Glu Glu->GGCX CO2 CO2 CO2->GGCX O2 O2 O2->GGCX SXR_Signaling cluster_cell Osteoblast cluster_cyto Cytoplasm cluster_nuc Nucleus cluster_genes Upregulated Target Genes MK4 This compound (MK-4) SXR SXR/PXR MK4->SXR Binds & Activates Complex SXR/RXR Heterodimer SXR->Complex RXR RXR RXR->Complex PXRE PXR Response Element (PXRE) in Target Gene Promoters Complex->PXRE Binds Transcription Gene Transcription PXRE->Transcription Initiates Msx2 Msx2 Transcription->Msx2 ALP Alkaline Phosphatase Transcription->ALP MGP Matrix Gla Protein Transcription->MGP Osteopontin Osteopontin Transcription->Osteopontin Tsukushi Tsukushi Transcription->Tsukushi Matrilin2 Matrilin-2 Transcription->Matrilin2 InVitro_Workflow A 1. Cell Culture (e.g., Osteoblasts, Hepatocytes) Seed cells in multi-well plates. B 2. This compound Treatment Incubate cells with MK-4 or MK-7 (e.g., 1-50 µM in media). A->B C 3. Incubation Culture for a defined period (e.g., 24-72 hours). B->C D 4. Cell Harvest & Lysis Wash cells with PBS. Lyse cells and collect supernatant. C->D E 5. Sample Preparation Protein precipitation (e.g., with ethanol). Liquid-liquid or solid-phase extraction. D->E F 6. Quantification HPLC or LC-MS/MS analysis to measure intracellular MK-4 and MK-7 levels. E->F G 7. Data Analysis Normalize to protein concentration. Compare uptake between forms. F->G

References

The Impact of Vitamin K2 on Mitochondrial Function and Energy Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitamin K2, a group of menaquinone compounds, is emerging as a significant modulator of mitochondrial bioenergetics and cellular health. Beyond its established role in blood coagulation and bone metabolism, recent evidence elucidates its profound impact on mitochondrial function, particularly in enhancing energy production and mitigating oxidative stress. This technical guide provides an in-depth analysis of the mechanisms by which this compound influences the mitochondrial electron transport chain, adenosine (B11128) triphosphate (ATP) synthesis, and the generation of reactive oxygen species (ROS). We will explore the key signaling pathways involved, present quantitative data from pivotal studies, and provide detailed experimental protocols for assessing the effects of this compound on mitochondrial parameters. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound in mitochondrial-related pathologies.

Introduction

Mitochondria, the powerhouses of the cell, are central to cellular energy metabolism, producing the majority of ATP through oxidative phosphorylation. Mitochondrial dysfunction is a hallmark of numerous pathologies, including neurodegenerative diseases, cardiovascular conditions, and metabolic disorders. This compound, particularly its isoforms menaquinone-4 (MK-4) and menaquinone-7 (B21479) (MK-7), has garnered attention for its potential to support mitochondrial health.[1] This guide synthesizes the current understanding of this compound's role in mitochondrial function, providing a technical overview for advanced research and development.

This compound as a Mitochondrial Electron Carrier

A pivotal aspect of this compound's action within mitochondria is its proposed role as an electron carrier in the electron transport chain (ETC).[2][3] In certain models, particularly in Drosophila with genetic defects mimicking Parkinson's disease (PINK1 deficiency), this compound has been shown to rescue mitochondrial dysfunction by facilitating electron transfer.[3][4][5] It is suggested that this compound can act as a shuttle for electrons, similar to Coenzyme Q10 (CoQ10), thereby maintaining the efficiency of ATP production.[2][5]

However, it is crucial to note that some studies suggest this compound cannot substitute for CoQ10 in mammalian cells, indicating that its role may be context-dependent or involve different mechanisms than a direct replacement of CoQ10.[6] Further research is required to fully elucidate the precise mechanisms of this compound as an electron carrier in different cellular and physiological contexts.

Impact on ATP Production and Oxidative Stress

This compound has been demonstrated to enhance ATP production and counteract oxidative stress in various cell types.[7][8][9][10] In studies involving vascular smooth muscle cells, Menaquinone-7 (MK-7) was found to increase ATP production, even under conditions of oxidative stress induced by warfarin, a Vitamin K antagonist.[7][8][9] This suggests a direct role of this compound in optimizing mitochondrial energy output.

Furthermore, this compound exhibits potent antioxidant properties by reducing the generation of mitochondrial reactive oxygen species (ROS).[11][12] In human renal proximal tubular cells, menaquinone-4 (MK-4) protected against oxidative damage by inhibiting mitochondrial ROS production and lipid peroxidation.[12] Similarly, in a neuroblastoma cell line (SH-SY5Y), this compound mitigated the accumulation of ROS induced by a neurotoxin.[2]

Quantitative Data on the Effects of this compound

The following tables summarize quantitative data from key studies investigating the impact of this compound on mitochondrial parameters.

Table 1: Effect of this compound (MK-7) on 6-OHDA-Induced Changes in SH-SY5Y Cells

ParameterControl6-OHDA (300 µM)6-OHDA + this compound (30 µM)Reference
Cell Viability (%) 100~50Significantly Increased[2]
Apoptosis Rate (%) 4.2820.4411.44[2]

Table 2: Effect of this compound on Mitochondrial Membrane Potential and ROS in T24 Bladder Cancer Cells

ParameterControlThis compound (100 µM)This compound + NAC (5mM)Reference
Mitochondrial Membrane Potential HighDecreasedAttenuated Decrease[6][11]
ROS Generation LowIncreasedBlocked Increase[6][11]

Signaling Pathways Modulated by this compound

This compound exerts its effects on mitochondria through the modulation of several key signaling pathways.

ROS-Mediated JNK/p38 MAPK Pathway

In certain cancer cell models, this compound has been shown to induce apoptosis through a mitochondrial-dependent pathway involving the generation of ROS.[6][11][13] This increase in ROS leads to the activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways, ultimately resulting in apoptosis.[6][11][13]

G VK2 This compound ROS ↑ Mitochondrial ROS VK2->ROS JNK_p38 ↑ JNK/p38 MAPK Activation ROS->JNK_p38 Mito_Dysfunction Mitochondrial Dysfunction JNK_p38->Mito_Dysfunction Apoptosis Apoptosis Mito_Dysfunction->Apoptosis NAC N-acetylcysteine (Antioxidant) NAC->ROS inhibits

Figure 1: this compound-induced ROS-mediated JNK/p38 MAPK signaling pathway.

PINK1/Parkin-Mediated Mitophagy and Mitochondrial Quality Control

In models of neurodegeneration, this compound has been demonstrated to play a crucial role in mitochondrial quality control through the PINK1/Parkin pathway.[2][4] This pathway is essential for the removal of damaged mitochondria via a process called mitophagy. This compound treatment has been shown to upregulate the expression of PINK1 and Parkin, thereby promoting the clearance of dysfunctional mitochondria and maintaining a healthy mitochondrial population.[2]

G VK2 This compound PINK1_Parkin ↑ PINK1/Parkin Expression VK2->PINK1_Parkin Mitophagy ↑ Mitophagy PINK1_Parkin->Mitophagy Mito_QC Mitochondrial Quality Control Mitophagy->Mito_QC Cell_Health Improved Cellular Health Mito_QC->Cell_Health

Figure 2: this compound's role in the PINK1/Parkin-mediated mitophagy pathway.

PGC-1α/NRF1/TFAM Pathway and Mitochondrial Biogenesis

This compound also influences the generation of new mitochondria, a process known as mitochondrial biogenesis. It achieves this by upregulating the expression of key regulatory proteins, including Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), Nuclear Respiratory Factor 1 (NRF1), and Mitochondrial Transcription Factor A (TFAM).[2][14][15][16][17][18] This signaling cascade leads to the synthesis of new mitochondrial components and an overall increase in mitochondrial mass.

G VK2 This compound PGC1a ↑ PGC-1α VK2->PGC1a NRF1 ↑ NRF1 PGC1a->NRF1 TFAM ↑ TFAM NRF1->TFAM Mito_Biogenesis Mitochondrial Biogenesis TFAM->Mito_Biogenesis

Figure 3: this compound's influence on the PGC-1α/NRF1/TFAM mitochondrial biogenesis pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the impact of this compound on mitochondrial function.

General Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effects of this compound on mitochondrial function in a cell-based model.

G start Start: Cell Culture (e.g., SH-SY5Y) treatment Treatment: 1. Vehicle Control 2. Toxin (e.g., 6-OHDA) 3. This compound 4. Toxin + this compound start->treatment incubation Incubation (e.g., 2h toxin, 6h VK2) treatment->incubation harvest Cell Harvesting incubation->harvest assays Mitochondrial Function Assays harvest->assays ros ROS Measurement (DCFH-DA) assays->ros mmp Mitochondrial Membrane Potential (JC-1) assays->mmp atp ATP Assay assays->atp western Western Blot (Signaling Proteins) assays->western end Data Analysis & Conclusion ros->end mmp->end atp->end western->end

Figure 4: A representative experimental workflow for studying this compound's mitochondrial effects.

Cell Culture and Treatment
  • Cell Line: Human neuroblastoma SH-SY5Y cells are a commonly used model for studying neurotoxicity and mitochondrial dysfunction.[2][19][20][21][22]

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.[2]

  • Treatment: To induce mitochondrial dysfunction, cells can be treated with a neurotoxin such as 6-hydroxydopamine (6-OHDA) at a concentration of 300 µM for 2 hours. For investigating the protective effects of this compound, cells are post-treated with this compound (e.g., 30 µM MK-7) for 6 hours.[2] Control groups include a vehicle control, a toxin-only group, and a this compound-only group.[2]

Measurement of Mitochondrial Reactive Oxygen Species (ROS)
  • Principle: The fluorescent probe 2',7'-dichlorofluorescein (B58168) diacetate (DCFH-DA) is used to measure intracellular ROS levels. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Protocol:

    • After treatment, wash the cells with phosphate-buffered saline (PBS).

    • Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

    • Wash the cells with PBS to remove excess probe.

    • Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~525 nm) or visualize under a fluorescence microscope.

Assessment of Mitochondrial Membrane Potential (ΔΨm)
  • Principle: The lipophilic cationic dye JC-1 is used to monitor mitochondrial membrane potential. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence is used as an indicator of mitochondrial depolarization.

  • Protocol:

    • Following treatment, incubate the cells with a JC-1 staining solution (e.g., 5 µg/mL) for 20 minutes at 37°C.

    • Wash the cells twice with PBS.

    • Measure the fluorescence intensity of both the red aggregates (excitation ~585 nm, emission ~590 nm) and the green monomers (excitation ~514 nm, emission ~529 nm) using a fluorescence plate reader or flow cytometer.

    • Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.

ATP Level Measurement
  • Principle: Intracellular ATP levels can be quantified using a luciferase-based assay. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, resulting in the emission of light that is proportional to the ATP concentration.

  • Protocol:

    • After treatment, lyse the cells according to the manufacturer's protocol of the ATP assay kit.

    • Add the cell lysate to a luminometer plate.

    • Add the luciferase reagent to each well.

    • Measure the luminescence using a luminometer.

    • Quantify the ATP concentration by comparing the luminescence of the samples to a standard curve generated with known ATP concentrations.

Western Blot Analysis of Signaling Proteins
  • Principle: Western blotting is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways modulated by this compound.

  • Protocol:

    • Lyse the treated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-JNK, PINK1, Parkin, PGC-1α, NRF1, TFAM, and a loading control like β-actin or GAPDH).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and image the blot.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the significant role of this compound in modulating mitochondrial function and energy production. Its ability to act as a potential electron carrier, enhance ATP synthesis, and mitigate oxidative stress underscores its therapeutic potential for a range of mitochondrial-related diseases. The elucidation of its influence on key signaling pathways, including those involved in apoptosis, mitophagy, and mitochondrial biogenesis, provides a solid foundation for further investigation.

Future research should focus on:

  • Clarifying the precise mechanism of this compound as an electron carrier in mammalian mitochondria.

  • Conducting more extensive in vivo studies and clinical trials to validate the preclinical findings.

  • Investigating the synergistic effects of this compound with other mitochondrial-targeted therapies.

  • Developing novel this compound analogues with enhanced bioavailability and mitochondrial targeting.

A deeper understanding of the intricate relationship between this compound and mitochondrial biology will undoubtedly pave the way for innovative therapeutic strategies aimed at preserving and restoring mitochondrial health.

References

The Role of Vitamin K2 in the Regulation of Gene Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vitamin K2, a vital nutrient traditionally recognized for its role in blood coagulation and bone metabolism, is emerging as a significant regulator of gene expression. Beyond its function as a cofactor for γ-glutamyl carboxylase, this compound, particularly menaquinone-4 (MK-4), acts as a transcriptional modulator through various signaling pathways. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound influences gene expression, with a focus on its interaction with nuclear receptors and other signaling cascades. The guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biological processes to support further research and drug development in this promising area.

Introduction: this compound as a Transcriptional Regulator

While the role of this compound in the post-translational modification of proteins like osteocalcin (B1147995) and matrix Gla protein (MGP) is well-established, a growing body of evidence demonstrates its capacity to directly influence the transcription of a diverse array of genes. This transcriptional regulation is primarily mediated through the activation of the Steroid and Xenobiotic Receptor (SXR), also known as the Pregnane X Receptor (PXR), a nuclear receptor that governs the expression of genes involved in metabolism and homeostasis. Additionally, this compound has been shown to modulate gene expression through SXR-independent mechanisms, including the activation of the Protein Kinase A (PKA) signaling pathway. These dual functions underscore the pleiotropic effects of this compound and highlight its potential as a therapeutic agent for a range of conditions beyond bone and cardiovascular health.

Key Signaling Pathways in this compound-Mediated Gene Regulation

The SXR/PXR-Mediated Pathway

This compound, specifically the MK-4 isoform, has been identified as a bona fide ligand for the nuclear receptor SXR/PXR. Upon binding to MK-4, SXR undergoes a conformational change, leading to the recruitment of coactivator proteins and the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences, known as SXR Response Elements (SXREs) or Pregnane X Receptor Response Elements (PXREs), located in the promoter regions of target genes, thereby initiating or enhancing their transcription.

Key genes and processes regulated by the this compound-SXR/PXR pathway include:

  • Osteoblastic Differentiation and Bone Homeostasis: Upregulation of crucial osteoblastic marker genes such as alkaline phosphatase (ALP), osteopontin (B1167477) (OPN), osteoprotegerin (OPG), and matrix Gla protein (MGP).

  • Extracellular Matrix Formation: Induction of genes involved in collagen assembly, including tsukushi (TSK) and matrilin-2 (MATN2).

  • Xenobiotic Metabolism: Activation of genes encoding drug-metabolizing enzymes, most notably cytochrome P450 3A4 (CYP3A4).

  • Bile Acid and Glucose Homeostasis: Regulation of genes involved in these metabolic pathways, such as CYP7A1 and CYP8B1.

SXR_PXR_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VK2 This compound (MK-4) SXR SXR/PXR VK2->SXR Ligand Binding CoR Co-repressors SXR->CoR Inactive State SXR_RXR_VK2 VK2-SXR-RXR Heterodimer SXR->SXR_RXR_VK2 Heterodimerization RXR RXR RXR->SXR_RXR_VK2 CoA Co-activators SXR_RXR_VK2->CoA Recruitment SXRE SXR Response Element (SXRE) SXR_RXR_VK2->SXRE Binds to DNA TargetGenes Target Gene Transcription (e.g., CYP3A4, ALP, MGP, OPN, TSK, MATN2) SXRE->TargetGenes Initiates mRNA mRNA TargetGenes->mRNA Transcription PKA_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus VK2 This compound (MK-4) PKA_inactive Inactive PKA VK2->PKA_inactive Activates PKA_active Active PKA (Phosphorylated) PKA_inactive->PKA_active Phosphorylation TranscriptionFactors Transcription Factors (e.g., CREB) PKA_active->TranscriptionFactors Phosphorylates TF_active Phosphorylated Transcription Factors TranscriptionFactors->TF_active TargetGenes Target Gene Transcription (GDF15, STC2) TF_active->TargetGenes Induces mRNA mRNA TargetGenes->mRNA Transcription qrtpcr_workflow start Cell Lysis & RNA Extraction rna_quant RNA Quantification & Quality Check (e.g., NanoDrop, Bioanalyzer) start->rna_quant cdna_synthesis Reverse Transcription (cDNA Synthesis) rna_quant->cdna_synthesis qpcr Quantitative PCR (SYBR Green or TaqMan) cdna_synthesis->qpcr analysis Data Analysis (ΔΔCt Method) qpcr->analysis end Relative Gene Expression analysis->end chip_workflow start Cross-linking (Formaldehyde) lysis Cell Lysis & Chromatin Shearing (Sonication or Enzymatic Digestion) start->lysis ip Immunoprecipitation (SXR/PXR Antibody) lysis->ip wash Wash & Elute ip->wash reverse Reverse Cross-links wash->reverse purify DNA Purification reverse->purify analysis Downstream Analysis (qPCR or Sequencing) purify->analysis end Identification of Binding Sites analysis->end

The Evolutionary Significance of Different Menaquinone Forms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menaquinones (MKs), also known as vitamin K2, are a class of lipid-soluble molecules essential for the survival and adaptation of a vast array of prokaryotes. While universally recognized for their role as electron carriers in respiratory chains, the evolutionary diversification of menaquinone structures, particularly the length of their isoprenoid side chains, points to a more nuanced and significant role in microbial physiology. This technical guide provides a comprehensive overview of the evolutionary importance of different menaquinone forms, their biosynthesis, and their functional diversity. We delve into the selective pressures that have likely driven the evolution of various MK isoforms and present detailed experimental protocols for their study. This guide is intended to be a valuable resource for researchers in microbiology, biochemistry, and drug development seeking to understand and exploit the complexities of menaquinone biology.

Introduction: The Diverse World of Menaquinones

Menaquinones are composed of a 2-methyl-1,4-naphthoquinone ring with a variable-length isoprenoid side chain at the 3-position.[1][2][3] This side chain is the basis for their classification, denoted as MK-n, where 'n' represents the number of isoprene (B109036) units.[4][5] These units can range from 1 to 15, with variations in saturation of the isoprenoid chain also observed.[6] This structural diversity is not random; rather, it reflects evolutionary adaptations to different lifestyles and environments.

The primary function of menaquinones is to serve as electron carriers in the electron transport chains of bacteria, facilitating both aerobic and anaerobic respiration.[1][6] They accept electrons from dehydrogenases and transfer them to terminal reductases, a process coupled to the generation of a proton motive force for ATP synthesis.[6] In many Gram-positive bacteria, menaquinone is the sole quinone in the electron transport chain, making its biosynthesis an attractive target for novel antibacterial drugs.[6]

Evolutionary Diversification of Menaquinone Biosynthesis

The biosynthesis of the menaquinone molecule involves two main components: the naphthoquinone ring and the isoprenoid side chain. The evolutionary history of the pathways responsible for the synthesis of the naphthoquinone ring provides insights into the adaptation of microorganisms to different oxygen environments. Two distinct and non-homologous pathways have been identified: the classical (o-succinylbenzoate) pathway and the futalosine (B117586) pathway.

The Classical (o-Succinylbenzoate) Pathway

The classical pathway is the most well-studied and is found in the majority of aerobic and facultatively anaerobic bacteria, including Escherichia coli.[1] This pathway involves a series of enzymatic reactions that convert chorismate, a key intermediate of the shikimate pathway, into the naphthoquinone ring.[1]

The Futalosine Pathway

The futalosine pathway represents an alternative route to menaquinone biosynthesis and is prevalent in a broader taxonomic range of organisms, including many anaerobic bacteria and archaea.[7] Phylogenetic analyses suggest that the futalosine pathway predates the classical pathway, indicating its importance in early life on Earth when oxygen levels were low.[7] The presence of this pathway in organisms inhabiting diverse oxygen environments highlights its evolutionary robustness.[7]

Evolution of the Isoprenoid Side Chain

The diversity in the length of the menaquinone isoprenoid side chain is a result of the activity of polyprenyl diphosphate (B83284) synthases. These enzymes catalyze the sequential condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) to generate polyprenyl diphosphate chains of varying lengths. The specific polyprenyl diphosphate synthase present in an organism is a primary determinant of the predominant MK form it produces.

Functional Significance of Menaquinone Diversity

The variation in the length of the menaquinone isoprenoid side chain is not merely a taxonomic curiosity but has significant functional implications for the bacterial cell.

Redox Potential and Electron Transport

Menaquinones possess a more negative redox potential compared to ubiquinones, another class of respiratory quinones. This makes them better suited for anaerobic respiration where terminal electron acceptors with lower redox potentials are utilized. While the redox potential of the naphthoquinone headgroup is the primary determinant of its electron-carrying capacity, the length of the isoprenoid tail can influence the quinone's position and mobility within the cell membrane, which can indirectly affect electron transfer rates.

Membrane Fluidity and Permeability

The long, hydrophobic isoprenoid tail of menaquinones is embedded within the cell membrane. The length and saturation of this tail can influence the physical properties of the membrane, such as its fluidity and permeability. For example, in some bacteria, an increase in menaquinone content with shorter side chains has been observed as an adaptation to growth at low temperatures, helping to maintain membrane fluidity.

Other Potential Roles

While the primary role of menaquinones is in electron transport, some studies suggest they may have other functions, such as in the regulation of gene expression, although this is not a well-established concept. For instance, the quorum-sensing transcriptional regulator SinR in Bacillus subtilis has been shown to affect the biosynthesis of menaquinone, suggesting a potential link between cell-cell communication and respiratory activity.[8] However, direct evidence of menaquinones acting as signaling molecules is currently lacking.

Data Presentation: Menaquinone Profiles and Redox Potentials

Table of Menaquinone Profiles in Selected Bacteria
Bacterial SpeciesMajor Menaquinone Form(s)Minor Menaquinone Form(s)Reference(s)
Escherichia coliMK-8DMK-8, MK-7, MK-9[1]
Bacillus subtilisMK-7[4]
Lactococcus lactisMK-8, MK-9MK-3, MK-5, MK-6, MK-7, MK-10[3][4]
Mycobacterium tuberculosisMK-9(H2)[6]
Propionibacterium freudenreichiiMK-9(H4)[4]
Bacteroides speciesMK-10, MK-11[9]
Eubacterium lentumMK-6[9]
Veillonella speciesMK-7[9]
Enterobacter speciesMK-8[9]

Note: DMK refers to demethylmenaquinone, a precursor to menaquinone. (H2) and (H4) refer to partially saturated isoprenoid side chains.

Table of Redox Potentials
QuinoneRedox Potential (E'₀, mV vs. SHE)Reference(s)
Menaquinone (MK)~ -74
Demethylmenaquinone (DMK)~ -40
Ubiquinone (UQ)~ +100

Experimental Protocols

Extraction and Quantification of Menaquinones by HPLC

This protocol describes a general method for the extraction and quantification of menaquinones from bacterial cells.

Materials:

Procedure:

  • Cell Lysis and Extraction:

    • Resuspend the bacterial cell pellet in a known volume of methanol.

    • Add chloroform to achieve a chloroform:methanol ratio of 2:1 (v/v).

    • Agitate the mixture vigorously for at least 2 hours at room temperature to ensure complete extraction of lipids, including menaquinones.

    • Centrifuge the mixture to pellet the cell debris.

    • Collect the supernatant containing the lipid extract.

  • Phase Separation:

    • Add water to the supernatant to induce phase separation. The final ratio of chloroform:methanol:water should be approximately 2:1:0.8 (v/v/v).

    • Centrifuge to separate the phases. The menaquinones will be in the lower chloroform phase.

  • Drying and Reconstitution:

    • Carefully transfer the lower chloroform phase to a new tube.

    • Evaporate the chloroform to dryness under a stream of nitrogen gas.

    • Reconstitute the dried lipid extract in a known volume of isopropanol or a mixture of n-hexane and isopropanol.

  • HPLC Analysis:

    • Inject the reconstituted sample into the HPLC system.

    • Separate the different menaquinone forms using a C18 reverse-phase column with an appropriate mobile phase (e.g., a gradient of methanol and isopropanol).

    • Detect the menaquinones using a UV detector (typically at 248, 260, or 270 nm) or a fluorescence detector after post-column reduction.

    • Identify and quantify the different MK forms by comparing their retention times and peak areas to those of known menaquinone standards.

Measurement of Menaquinone-Dependent Respiratory Activity

This protocol provides a framework for measuring the activity of the respiratory chain using reconstituted proteoliposomes containing purified respiratory enzymes and different menaquinone isoforms.

Materials:

  • Purified respiratory enzymes (e.g., NADH dehydrogenase, terminal oxidase)

  • Liposomes (e.g., from E. coli polar lipids)

  • Different menaquinone isoforms (e.g., MK-4, MK-8)

  • Electron donor (e.g., NADH)

  • Electron acceptor (e.g., oxygen, fumarate)

  • Oxygen electrode or spectrophotometer

  • Buffer solution (e.g., potassium phosphate (B84403) buffer)

Procedure:

  • Reconstitution of Proteoliposomes:

    • Prepare liposomes by sonication or extrusion.

    • Incorporate the purified respiratory enzymes and a specific menaquinone isoform into the liposomes by detergent dialysis or direct insertion. The lipid-to-protein ratio and quinone concentration should be optimized.

  • Measurement of Oxygen Consumption:

    • Add the reconstituted proteoliposomes to a reaction chamber containing buffer and the electron donor (NADH).

    • Monitor the consumption of oxygen over time using an oxygen electrode. The rate of oxygen consumption is a measure of the overall respiratory chain activity.

  • Spectrophotometric Assay:

    • Alternatively, the activity of specific segments of the respiratory chain can be measured spectrophotometrically by monitoring the oxidation or reduction of artificial electron acceptors or donors.

    • For example, the reduction of a terminal electron acceptor like fumarate (B1241708) can be coupled to the oxidation of a chromogenic substrate.

  • Comparison of Menaquinone Isoforms:

    • Repeat the assay with proteoliposomes reconstituted with different menaquinone isoforms to compare their efficiency in mediating electron transport.

Mandatory Visualizations

Biosynthesis Pathways

menaquinone_biosynthesis cluster_shikimate Shikimate Pathway cluster_classical Classical Pathway cluster_futalosine Futalosine Pathway cluster_common Common Steps cluster_isoprenoid Isoprenoid Pathway Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate MenF Futalosine Futalosine Chorismate->Futalosine MqnA SEPHCHC SEPHCHC Isochorismate->SEPHCHC MenD SHCHC SHCHC SEPHCHC->SHCHC MenH OSB OSB SHCHC->OSB MenC OSB-CoA OSB-CoA OSB->OSB-CoA MenE DHNA DHNA OSB-CoA->DHNA MenB DMK DMK DHNA->DMK MenA Dehypoxanthinyl futalosine Dehypoxanthinyl futalosine Futalosine->Dehypoxanthinyl futalosine MqnB 6-carboxymethyl-DHN 6-carboxymethyl-DHN Dehypoxanthinyl futalosine->6-carboxymethyl-DHN MqnC DHNA-like intermediate DHNA-like intermediate 6-carboxymethyl-DHN->DHNA-like intermediate MqnD DHNA-like intermediate->DMK MK MK DMK->MK MenG IPP/DMAPP IPP/DMAPP Polyprenyl-PP Polyprenyl-PP IPP/DMAPP->Polyprenyl-PP Prenyltransferases Polyprenyl-PP->DMK

Caption: Menaquinone Biosynthesis Pathways.

Electron Transport Chain

electron_transport_chain cluster_membrane Cell Membrane Dehydrogenase Dehydrogenase Menaquinone Pool Menaquinone Pool Dehydrogenase->Menaquinone Pool 2e- Proton Pumping Proton Pumping Dehydrogenase->Proton Pumping Terminal Reductase Terminal Reductase Menaquinone Pool->Terminal Reductase 2e- Product (e.g., H2O, Fumarate) Product (e.g., H2O, Fumarate) Terminal Reductase->Product (e.g., H2O, Fumarate) Terminal Reductase->Proton Pumping Substrate (e.g., NADH) Substrate (e.g., NADH) Substrate (e.g., NADH)->Dehydrogenase ATP Synthase ATP Synthase Proton Pumping->ATP Synthase H+ gradient ATP ATP ATP Synthase->ATP ADP + Pi ADP + Pi ADP + Pi->ATP Synthase

Caption: Role of Menaquinone in the Electron Transport Chain.

Experimental Workflow

experimental_workflow Bacterial Culture Bacterial Culture Cell Harvesting Cell Harvesting Bacterial Culture->Cell Harvesting Lipid Extraction Lipid Extraction Cell Harvesting->Lipid Extraction HPLC Analysis HPLC Analysis Lipid Extraction->HPLC Analysis Data Analysis Data Analysis HPLC Analysis->Data Analysis

Caption: General Workflow for Menaquinone Analysis.

Conclusion

The diversity of menaquinone forms in the prokaryotic world is a testament to the power of evolutionary adaptation. Far from being simple housekeeping molecules, the different isoforms of menaquinone, characterized by their varied isoprenoid side chains, play crucial roles in tailoring the bioenergetic and biophysical properties of bacterial membranes to specific environmental niches. Understanding the evolutionary significance of this diversity not only deepens our fundamental knowledge of microbial physiology but also opens new avenues for the development of targeted antimicrobial strategies. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the fascinating biology of these essential microbial lipids.

References

The Silent Partners: A Technical Guide to Gut Microbiota-Mediated Vitamin K2 Synthesis and Absorption

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vitamin K2, a family of molecules known as menaquinones (MK-n), plays a critical role in human health beyond its traditional association with blood coagulation. With profound implications for bone metabolism and cardiovascular health, the synthesis of this compound by the gut microbiota and its subsequent absorption represents a pivotal intersection of nutrition, microbiology, and human physiology. This technical guide provides an in-depth exploration of the bacterial synthesis of various menaquinone forms, the intricate mechanisms of their absorption across the intestinal epithelium, and the experimental methodologies crucial for their study. Quantitative data on bacterial production and bioavailability are presented in structured tables, while key pathways and experimental workflows are visualized through detailed diagrams to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Introduction to this compound: Forms and Functions

Vitamin K exists in two primary forms: phylloquinone (Vitamin K1), found in leafy green vegetables, and menaquinones (this compound), which are predominantly of microbial origin.[1] this compound is a collection of vitamers with side chains of varying lengths, denoted as MK-n, where 'n' represents the number of isoprenyl units.[1] These molecules are essential cofactors for the enzyme γ-glutamyl carboxylase (GGCX), which catalyzes the post-translational carboxylation of specific glutamate (B1630785) (Glu) residues into γ-carboxyglutamate (Gla) residues in a variety of proteins.[2][3] This carboxylation is critical for the biological activity of Vitamin K-dependent proteins (VKDPs), enabling them to bind calcium and participate in various physiological processes, including:

  • Blood Coagulation: Activation of clotting factors II, VII, IX, and X in the liver.[3]

  • Bone Metabolism: Carboxylation of osteocalcin, a protein essential for bone mineralization.[4]

  • Cardiovascular Health: Activation of Matrix Gla Protein (MGP), a potent inhibitor of vascular calcification.[3][5]

While dietary sources such as fermented foods and animal products contribute to the body's this compound pool, the contribution of endogenous synthesis by the gut microbiota is a significant and increasingly researched area.

Gut Microbiota: The Endogenous Synthesis of Menaquinones

The human gut is colonized by a complex community of microorganisms capable of synthesizing a range of menaquinones. This microbial production is a vital source of this compound for the host.

Key Bacterial Producers of this compound

A diverse array of gut bacteria across different phyla are known to produce menaquinones. The specific MK-n forms synthesized are often species- or even strain-dependent. Key producers include species within the genera Bacteroides, Prevotella, Lactococcus, and Bacillus.[6][7][8]

Bacterial Species/GroupMajor Menaquinone (MK-n) Forms ProducedReference
Bacteroides fragilis groupMK-10, MK-11[6]
Prevotella spp.Long-chain MKs (e.g., MK-10, MK-11)[7]
Eubacterium lentumMK-6[6]
Escherichia coliMK-8[1]
Lactococcus lactis subsp. cremoris MG1363MK-5 to MK-10 (majorly MK-9 and MK-8)[8]
Lactococcus lactis subsp. lactis FM03MK-5 to MK-10 (majorly MK-9 and MK-8)[8]
Bacillus subtilis nattoMK-7[9]
Biosynthesis Pathways of Menaquinones

Bacteria primarily utilize two distinct pathways for the synthesis of the naphthoquinone ring of menaquinones: the classical shikimate pathway and the futalosine (B117586) pathway.[9] The isoprenoid side chain is synthesized via the methylerythritol phosphate (B84403) (MEP) pathway or the mevalonate (B85504) (MVA) pathway.[10]

The shikimate pathway is the more common route in facultative anaerobes like Escherichia coli. It proceeds from chorismate, a key intermediate in the biosynthesis of aromatic amino acids.

shikimate_pathway chorismate Chorismate isochorismate Isochorismate chorismate->isochorismate MenF sephchc SEPHCHC isochorismate->sephchc MenD osb o-Succinylbenzoate sephchc->osb MenH osb_coa OSB-CoA osb->osb_coa MenE dhn 1,4-Dihydroxy-2-naphthoate (DHNA) osb_coa->dhn MenC dmk Demethylmenaquinone dhn->dmk MenB + MenA (Prenylation) mk Menaquinone (this compound) dmk->mk MenG (Methylation)

Menaquinone biosynthesis via the shikimate pathway.

Absorption of Gut-Derived this compound

The absorption of fat-soluble vitamins, including K2, is a complex process primarily occurring in the small intestine. The bioavailability of menaquinones synthesized by the gut microbiota depends on their release from bacterial cells and subsequent uptake by enterocytes.

Mechanisms of Menaquinone Absorption

This compound absorption is thought to occur via a combination of passive diffusion and carrier-mediated transport.[11][12] As lipophilic molecules, menaquinones must be incorporated into mixed micelles with bile salts and dietary fats to be absorbed.[11]

Recent studies have implicated several transport proteins in the uptake of vitamin K, although their specific roles in menaquinone absorption are still under investigation:[12]

  • Niemann-Pick C1-Like 1 (NPC1L1): A key transporter for intestinal cholesterol absorption, also shown to be involved in Vitamin K1 uptake.

  • Scavenger Receptor Class B Type I (SR-BI): Involved in the uptake of various lipids.

  • Cluster Determinant 36 (CD36): A fatty acid translocase that may also facilitate vitamin K absorption.

The absorption efficiency of different menaquinone forms varies, with longer-chain menaquinones like MK-7 exhibiting higher bioavailability and a longer plasma half-life compared to the shorter-chain MK-4.

Menaquinone FormBioavailability CharacteristicsReference
MK-4 Poorly absorbed at nutritional doses; not detectable in serum after a single dose.[4][13]
MK-7 Well-absorbed, with peak serum levels at ~6 hours post-ingestion; detectable for up to 48 hours.[4][13]
MK-9 Demonstrates a long serum half-life.[13]

Experimental Workflow for In Vitro Absorption Studies

absorption_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis caco2 Caco-2 Cell Culture on Transwell Inserts (21 days) teer TEER Measurement (Monolayer Integrity) caco2->teer dosing Apical Dosing with Menaquinone-containing Micelles teer->dosing incubation Incubation (37°C, specified time points) dosing->incubation sampling Sampling from Apical and Basolateral Chambers incubation->sampling extraction Menaquinone Extraction from Samples sampling->extraction hplc HPLC or LC-MS/MS Quantification extraction->hplc papp Calculation of Apparent Permeability (Papp) hplc->papp

Workflow for Caco-2 cell permeability assay.

Signaling and Physiological Effects of this compound

Once absorbed, this compound participates in the vital vitamin K cycle, enabling the carboxylation of VKDPs.

The Vitamin K Cycle and Protein Carboxylation

The vitamin K cycle is a salvage pathway that regenerates the active form of vitamin K, the hydroquinone, which is necessary for the activity of GGCX.

vitamin_k_cycle The Vitamin K Cycle K_quinone Vitamin K (Quinone) KH2 Vitamin K (Hydroquinone) K_quinone->KH2 VKOR/Reductase KO Vitamin K Epoxide KH2->KO GGCX KO->K_quinone VKOR GGCX γ-Glutamyl Carboxylase (GGCX) Gla Protein-Gla GGCX->Gla VKOR VKOR Glu Protein-Glu Glu->GGCX O2_CO2 O2, CO2 O2_CO2->GGCX

The Vitamin K cycle and protein carboxylation.
Downstream Signaling of Key Vitamin K-Dependent Proteins

The activation of VKDPs by carboxylation initiates signaling cascades that impact bone and vascular health.

vkdp_signaling cluster_bone Bone Metabolism cluster_vascular Vascular Health OC Carboxylated Osteocalcin HA Hydroxyapatite Binding OC->HA BM Bone Mineralization HA->BM Osteoblasts Osteoblast Activity Osteoblasts->BM MGP Carboxylated MGP Ca Calcium Ions MGP->Ca VC Vascular Calcification Ca->VC VK2 This compound GGCX GGCX Activation VK2->GGCX GGCX->OC Carboxylation GGCX->MGP Carboxylation

Signaling of key Vitamin K-dependent proteins.

Experimental Protocols

Quantification of Menaquinones in Bacterial Cultures by HPLC

This protocol outlines a general method for the extraction and quantification of menaquinones from bacterial fermentation broths.

5.1.1. Materials

  • Bacterial culture broth

  • 2-propanol

  • n-hexane

  • Methanol (HPLC grade)

  • Ethanol (HPLC grade)

  • Menaquinone standards (e.g., MK-7)

  • C18 reverse-phase HPLC column

  • HPLC system with UV or DAD detector

5.1.2. Extraction Procedure [14]

  • Centrifuge the bacterial culture to pellet the cells.

  • To the cell pellet, add a mixture of 2-propanol and n-hexane (e.g., 2:1 v/v).

  • Vortex vigorously for 5-10 minutes to ensure cell lysis and extraction of lipids, including menaquinones.

  • Centrifuge to separate the organic and aqueous layers.

  • Carefully collect the upper organic (n-hexane) layer containing the menaquinones.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the dried extract in the mobile phase for HPLC analysis.

5.1.3. HPLC Analysis [15][16]

  • Column: C8 or C18 reverse-phase column (e.g., 2.6 μm, 100 mm × 4.6 mm).

  • Mobile Phase: Isocratic elution with a mixture of methanol, ethanol, and water (e.g., 80:19.5:0.5, v/v/v).[15]

  • Flow Rate: 1.0 mL/min.[15]

  • Column Temperature: 35°C.[15]

  • Detection: UV detector at 248 nm or 268 nm.[14][15]

  • Quantification: Generate a standard curve using known concentrations of menaquinone standards. Calculate the concentration in the sample by comparing its peak area to the standard curve.

In Vitro this compound Absorption using Caco-2 Cell Monolayers

This protocol provides a framework for assessing the permeability of menaquinones across a model of the human intestinal epithelium.

5.2.1. Caco-2 Cell Culture and Monolayer Formation [17][18]

  • Seed Caco-2 cells onto permeable Transwell inserts (e.g., 0.4 µm pore size) in a multi-well plate.

  • Culture the cells for 21 days in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics) to allow for differentiation and formation of a polarized monolayer with tight junctions.

  • Change the medium every 2-3 days.

  • Before the experiment, confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER). TEER values should be >250 Ω·cm².[17]

5.2.2. Permeability Assay [17]

  • Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, pH 7.4).

  • Prepare the dosing solution by dissolving the menaquinone of interest in the transport buffer, often with a solubilizing agent like bile salts to form micelles.

  • Add the dosing solution to the apical (upper) chamber of the Transwell insert.

  • Add fresh transport buffer to the basolateral (lower) chamber.

  • Incubate the plate at 37°C with gentle shaking.

  • At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer. Also, collect a sample from the apical chamber at the beginning and end of the experiment.

  • Analyze the concentration of the menaquinone in the collected samples using HPLC or LC-MS/MS.

5.2.3. Data Analysis Calculate the apparent permeability coefficient (Papp) using the following equation:

Papp (cm/s) = (dQ/dt) / (A * C0)

Where:

  • dQ/dt is the rate of appearance of the substance in the receiver chamber.

  • A is the surface area of the membrane.

  • C0 is the initial concentration in the donor chamber.

Conclusion and Future Directions

The synthesis of this compound by the gut microbiota and its subsequent absorption is a critical, yet often overlooked, aspect of human health. The methodologies outlined in this guide provide a robust framework for the continued investigation into this complex interplay. Future research should focus on elucidating the specific contributions of various gut microbial species to the host's vitamin K status, the precise molecular mechanisms of menaquinone transport across the intestinal barrier, and the impact of factors such as diet, disease, and xenobiotics on these processes. A deeper understanding will be instrumental in developing novel therapeutic and nutritional strategies to optimize bone and cardiovascular health.

References

Methodological & Application

Application Note: Quantification of Menaquinone-4 in Plasma using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Menaquinone-4 (MK-4), a vital form of vitamin K2, plays a crucial role in blood coagulation, bone metabolism, and vascular health.[1][2] Accurate quantification of MK-4 in plasma is essential for clinical diagnostics, nutritional assessment, and pharmacokinetic studies in drug development. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for this purpose, offering high sensitivity and selectivity. This application note details various HPLC-based methods for the reliable quantification of MK-4 in plasma, including protocols for sample preparation, chromatographic separation, and detection. The methods described are suitable for researchers, scientists, and professionals in the field of drug development.

Overview of Analytical Methods

Several HPLC-based methods have been developed for the quantification of MK-4 in plasma, each with its own advantages in terms of sensitivity, selectivity, and accessibility. The most common approaches include:

  • HPLC with Fluorescence Detection (HPLC-FLD): This highly sensitive method often requires post-column reduction of the quinone form of vitamin K to its fluorescent hydroquinone (B1673460) form.[3]

  • HPLC with Ultraviolet (UV) Detection (HPLC-UV): A more accessible method, though typically less sensitive than fluorescence or mass spectrometry detection.[4]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard for its superior sensitivity and specificity, allowing for very low detection limits.[1][5][6]

The choice of method depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

Experimental Workflow

The general workflow for the quantification of MK-4 in plasma using HPLC involves several key steps, from sample collection to data analysis.

MK-4 Quantification Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase blood_collection Blood Collection (EDTA tubes) centrifugation Centrifugation blood_collection->centrifugation plasma_separation Plasma Separation & Storage (-20°C) centrifugation->plasma_separation sample_prep Sample Preparation (Protein Precipitation, LLE, or SPE) plasma_separation->sample_prep hplc_separation HPLC Separation (Reversed-Phase) sample_prep->hplc_separation detection Detection (FLD, UV, or MS/MS) hplc_separation->detection data_acquisition Data Acquisition detection->data_acquisition quantification Quantification (Calibration Curve) data_acquisition->quantification

Caption: Experimental workflow for the quantification of menaquinone-4 in plasma.

Quantitative Data Summary

The following tables summarize the quantitative performance data from various published HPLC methods for MK-4 quantification in plasma, allowing for easy comparison of their key validation parameters.

Table 1: HPLC with Fluorescence Detection (HPLC-FLD)

ParameterValueReference
Limit of Detection (LOD)4 pg (injected amount)[7]
Limit of Quantification (LOQ)0.04 ng/mL[8]
Recovery> 92%[7]
Inter-assay RSD5.7 - 9.2%[7]
Intra-assay RSD8.4%[8]

Table 2: HPLC with UV Detection (HPLC-UV)

ParameterValueReference
Lower Limit of Quantification (LLOQ)0.5 µg/mL[4]
Linearity Range0.5 - 3 µg/mL[4]
Precision (%CV)5.50 - 17.42%[9]
Accuracy (% difference)6.18 - 8.74%[9]

Table 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

ParameterValueReference
Lower Limit of Quantification (LLOQ)0.14 nmol/L[1][5][6]
0.01 ng/mL[10]
Linearity Range0.01 - 50 ng/mL[10]
up to 15 nmol/L[1][5][6]
Recovery> 92%[1][5][6]
94.0 - 108.7%[2]
Inter-assay CV15.2%, 9.2%, 8.7% (at 3 QC levels)[2]
Intra-assay CV14.3%, 3.2%, 6.7% (at 3 QC levels)[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this application note.

Protocol 1: HPLC with Fluorescence Detection

This protocol is based on methods utilizing post-column reduction for enhanced sensitivity.[7]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To a 1 mL plasma sample, add internal standard.

  • Add 2 mL of ethanol (B145695) to precipitate proteins and vortex for 1 minute.

  • Add 5 mL of n-hexane and vortex for 5 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the upper hexane (B92381) layer to a clean tube.

  • Repeat the hexane extraction on the remaining plasma layer.

  • Combine the hexane extracts and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

2. HPLC-FLD Conditions

  • HPLC System: A standard HPLC system with a fluorescence detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of methanol (B129727) and ethanol.

  • Flow Rate: 1.0 mL/min.

  • Post-Column Reduction: Use a zinc or platinum oxide catalyst column to reduce MK-4 to its fluorescent form.[3][11]

  • Detection: Excitation at 320 nm and emission at 430 nm.[7]

Protocol 2: HPLC with UV Detection

This protocol is a more straightforward method suitable for higher concentrations of MK-4.[4][9]

1. Sample Preparation (Protein Precipitation)

  • To 150 µL of plasma, add 490 µL of cold acetonitrile (B52724) to precipitate proteins.[9]

  • Vortex the mixture for 3 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes at 5°C.[9]

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 70 µL of methanol.[9]

2. HPLC-UV Conditions

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: T3 column (e.g., 4.6 x 150 mm, 3.0 µm).[4]

  • Mobile Phase: Isocratic elution with methanol:phosphate buffer (95:5) at pH 3.[4][9]

  • Flow Rate: 1.0 mL/min.[4][9]

  • Column Temperature: 30°C.[4][9]

  • Detection: 245 nm.[4][9]

Protocol 3: LC-MS/MS

This protocol offers the highest sensitivity and specificity for MK-4 quantification.[1][5][6][10]

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • To 350 µL of plasma, add 50 µL of an internal standard solution.[1]

  • Add 175 µL of ethanol to precipitate proteins and mix for 2 minutes.[1]

  • Centrifuge at 3500 rpm for 5 minutes.[1]

  • Apply the supernatant to an Oasis® HLB SPE cartridge.[1]

  • Wash the cartridge with 1 mL of methanol/water (1:9) with 1% formic acid, followed by 1 mL of acetonitrile/water (8:2) with 1% formic acid.[1]

  • Elute the analytes with 2 mL of methanol/isopropanol/hexane (2:1:1).[1]

  • Evaporate the eluate under nitrogen.

  • Reconstitute the residue in 150 µL of acetonitrile with 1% formic acid.[1]

2. LC-MS/MS Conditions

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive mode.[10]

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient elution using methanol/water with formic acid (Eluent A) and methanol with formic acid (Eluent B).[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Conclusion

The quantification of menaquinone-4 in plasma can be successfully achieved using various HPLC-based methods. The choice of the most appropriate method will depend on the specific requirements of the study, including the desired level of sensitivity, the available equipment, and the number of samples to be analyzed. HPLC with fluorescence detection offers a good balance of sensitivity and accessibility. HPLC-UV is a simpler method suitable for higher concentration ranges. LC-MS/MS provides the highest sensitivity and specificity and is the preferred method for trace-level quantification. The protocols and data presented in this application note provide a comprehensive guide for researchers and scientists to establish and validate a robust method for MK-4 analysis in plasma.

References

Application Note: Quantitative Analysis of Menaquinone-7 in Fermented Foods by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Menaquinone-7 (B21479) (MK-7), a form of vitamin K2, is a crucial nutrient synthesized by bacteria during fermentation and is abundant in certain fermented foods. It plays a significant role in bone and cardiovascular health. This application note details a robust and sensitive method for the quantification of MK-7 in various fermented food matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol provides a comprehensive workflow from sample preparation and extraction to LC-MS/MS analysis and data interpretation, tailored for researchers, scientists, and professionals in drug development and food science.

Introduction

This compound, particularly menaquinone-7 (MK-7), has garnered increasing interest due to its superior bioavailability and biological activity compared to other forms of vitamin K.[1][2] Fermented foods such as natto (fermented soybeans), certain cheeses, and kefir are primary dietary sources of MK-7.[3][4][5] Accurate quantification of MK-7 in these complex food matrices is essential for nutritional labeling, quality control, and clinical research. LC-MS/MS offers high selectivity and sensitivity, making it the ideal analytical technique for the determination of MK-7, even at low concentrations.[6][7] This document provides a detailed protocol for the extraction and subsequent LC-MS/MS analysis of MK-7 from fermented food samples.

Experimental Workflow

workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis LC-MS/MS Analysis start Fermented Food Sample (e.g., Natto, Cheese) homogenize Homogenization start->homogenize weigh Weighing homogenize->weigh add_solvent Add Extraction Solvent (2-Propanol/n-Hexane) weigh->add_solvent vortex Vortex/Mix add_solvent->vortex centrifuge Centrifugation vortex->centrifuge collect Collect Supernatant centrifuge->collect evaporate Evaporation to Dryness collect->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation (C18 Column) inject->separate detect MS/MS Detection (MRM Mode) separate->detect quantify Quantification detect->quantify end Results quantify->end

Caption: Experimental workflow for the LC-MS/MS analysis of Menaquinone-7 in fermented foods.

Materials and Reagents

  • Menaquinone-7 (MK-7) analytical standard

  • 2-Propanol (HPLC grade)

  • n-Hexane (HPLC grade)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) acetate (B1210297) (LC-MS grade)

  • Internal Standard (e.g., d7-MK-7)

Equipment

  • Homogenizer (e.g., blender, bead beater)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system (equipped with an electrospray ionization source)

  • C18 reversed-phase HPLC column

Experimental Protocols

Sample Preparation and Extraction
  • Homogenization: Homogenize the fermented food sample to ensure uniformity. For solid samples like cheese, grate or finely chop before homogenization.

  • Weighing: Accurately weigh approximately 1-5 g of the homogenized sample into a centrifuge tube.

  • Extraction:

    • Add 10 mL of a 2:1 (v/v) mixture of n-hexane and 2-propanol to the sample.[8][9]

    • Vortex the mixture vigorously for 5-10 minutes.

    • Centrifuge the mixture at 3000-5000 x g for 10 minutes to separate the layers.[9]

    • Carefully transfer the upper hexane (B92381) layer containing the lipid-soluble MK-7 to a clean tube.

    • Repeat the extraction process on the remaining pellet twice more, pooling the hexane extracts.

  • Evaporation and Reconstitution:

    • Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen at 30-40°C.

    • Reconstitute the dried extract in 1 mL of the initial mobile phase (e.g., 90:10 methanol:water with 0.1% formic acid).

    • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.

  • Mobile Phase B: Methanol/Acetonitrile (50:50, v/v) with 0.1% formic acid and 5 mM ammonium acetate.

  • Gradient:

    • 0-1 min: 90% B

    • 1-8 min: Linear gradient to 100% B

    • 8-10 min: Hold at 100% B

    • 10.1-12 min: Return to 90% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • MS/MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • MK-7: Precursor ion (Q1) m/z 649.5 -> Product ion (Q3) m/z 187.1

    • d7-MK-7 (Internal Standard): Precursor ion (Q1) m/z 656.5 -> Product ion (Q3) m/z 194.1

Data Presentation

The following table summarizes representative quantitative data for MK-7 content in various fermented foods.

Fermented FoodMenaquinone-7 (MK-7) Concentration (µ g/100g )Reference
Natto (Fermented Soybeans)900 - 1200[3][5]
Hard Cheeses (e.g., Gouda, Munster)20 - 80[2]
Soft Cheeses (e.g., Brie, Camembert)5 - 20[2]
Kefir1 - 5[4]
Sauerkraut0.5 - 2[5]

Discussion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of menaquinone-7 in a variety of fermented food products. The sample preparation protocol, involving a liquid-liquid extraction with a hexane/isopropanol mixture, is effective in isolating the lipophilic MK-7 from complex food matrices.[8][9] The use of a C18 reversed-phase column allows for good chromatographic separation of MK-7 from other matrix components. The high selectivity of tandem mass spectrometry in MRM mode minimizes interferences and allows for accurate quantification, even at low concentrations.[6][7] The inclusion of a deuterated internal standard (d7-MK-7) is crucial for correcting for any matrix effects and variations in extraction efficiency and instrument response, thereby ensuring the accuracy and precision of the results.

Conclusion

This application note provides a detailed and robust protocol for the quantitative analysis of menaquinone-7 in fermented foods using LC-MS/MS. The method is suitable for quality control in the food industry, nutritional analysis, and for research purposes in the fields of food science and drug development. The high sensitivity and selectivity of this method make it a valuable tool for understanding the distribution and content of this vital nutrient in various food sources.

References

Application Notes and Protocols for Menaquinone Extraction from Biological Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menaquinones, collectively known as Vitamin K2, are a class of fat-soluble vitamins essential for various physiological processes, including blood coagulation, bone metabolism, and cardiovascular health. They are found in a variety of biological tissues, being synthesized by bacteria in the gut and present in animal-derived and fermented foods. Accurate quantification of menaquinones in biological matrices is crucial for research into their physiological roles and for the development of new therapeutics. This document provides detailed protocols for the extraction of menaquinones from both microbial and animal tissues, along with data on expected yields and analytical conditions for their quantification.

Data Presentation: Comparison of Extraction Methods

The efficiency of menaquinone extraction is highly dependent on the biological matrix and the solvent system employed. Below is a summary of quantitative data from various studies to aid in method selection.

Biological MatrixExtraction MethodSolvent SystemKey ParametersMenaquinone Yield/ConcentrationReference
Lactococcus lactis (wet biomass)Green Solvent ExtractionEthanol (B145695)75°C, 36.8 minMK-7: 6.73 µg/g, MK-8: 179.6 µg/g (dry cell weight)[1]
Lactococcus lactis (wet biomass)Microwave-Assisted ExtractionEthanol125°C, 5 min1.15 to 1.2-fold increase compared to conventional heating[1]
Actinomycetes (wet biomass)Lysozyme-Chloroform-Methanol (LCM)Chloroform (B151607)/Methanol (B129727) (2:1, v/v) after lysozyme (B549824) treatment~3 hours total extraction time0.063 to 0.921 mg/g (dry cell weight)[2]
Actinomycetes (dry biomass)Collins MethodChloroform/Methanol (2:1, v/v)Overnight stirring0.001 to 0.591 mg/g (dry cell weight)[2]
Flavobacterium meningosepticum (dry cells)Solvent ExtractionMethanolThree successive 20-min extractions99.1% extraction yield[3]
Animal Meat and Fish ProductsSolvent Extraction2-Propanol-HexaneN/ATotal Vitamin K: 10-100 ng/g (highest in chicken meat at 600 ng/g)[4]
Bovine and Pig LiversSolvent Extraction2-Propanol-HexaneN/ALong-chain menaquinones (MK-4 to MK-10) detected[4]
Human Brain TissueSolvent ExtractionEstablished MethodsC30 column for HPLCMK-4 is the predominant form[5]

Experimental Protocols

Protocol 1: Extraction of Menaquinones from Microbial Biomass

This protocol is suitable for the extraction of menaquinones from bacterial cultures.

Materials:

  • Bacterial cell pellet (wet or lyophilized)

  • Extraction Solvents: Ethanol, or Chloroform/Methanol (2:1, v/v)

  • Lysozyme (for Gram-positive bacteria, optional)

  • 10 mM Tris-HCl buffer (pH 7.4)

  • Centrifuge and centrifuge tubes

  • Rotary evaporator or nitrogen evaporator

  • Glassware

  • HPLC system for analysis

Procedure:

  • Cell Lysis (choose one):

    • For Wet Cells (LCM Method):

      • Wash wet cell pellet (0.7-1.0 g) twice with 20 mL of 10 mM Tris-HCl buffer (pH 7.4).[2]

      • Resuspend the cells in 50 mL of 10 mM Tris-HCl buffer (pH 7.4) containing 50 mg of lysozyme and incubate for 1 hour at 37°C.[2]

      • Centrifuge to pellet the lysozyme-treated cells.

      • Wash the pellet with 5 mL of methanol or ethanol to remove water.[2]

    • For Dry Cells (Collins Method):

      • Lyophilize (freeze-dry) the wet cell pellet for 12 hours.[2]

  • Solvent Extraction:

    • LCM Method:

      • Add 10 mL of chloroform/methanol (2:1, v/v) to the lysozyme-treated cell pellet.[2]

      • Shake vigorously for 1 minute.[2]

      • Centrifuge and collect the supernatant.

      • Repeat the extraction twice more and pool the supernatants.

    • Collins Method:

      • To the dried cells, add 20 mL of chloroform/methanol (2:1, v/v).[2]

      • Stir the suspension continuously overnight.[2]

      • Filter to remove cell debris.

    • Ethanol Extraction:

      • Resuspend wet biomass in ethanol at a concentration of 0.199 g/mL.[1]

      • Heat at 75°C for 36.8 minutes.[1]

      • Centrifuge and collect the supernatant.

  • Solvent Evaporation:

    • Dry the collected extract under reduced pressure using a rotary evaporator at a low temperature (e.g., 35°C) or under a stream of nitrogen.[2]

  • Purification (Optional):

    • The crude extract can be further purified using solid-phase extraction (SPE) or thin-layer chromatography (TLC) if necessary.

  • Analysis:

    • Reconstitute the dried extract in a suitable solvent (e.g., mobile phase for HPLC).

    • Analyze by HPLC with UV or fluorescence detection.

Protocol 2: Extraction of Menaquinones from Animal Tissues

This protocol is designed for the extraction of menaquinones from animal tissues such as liver, brain, and muscle.

Materials:

  • Animal tissue (fresh or frozen)

  • Homogenizer (e.g., Potter-Elvehjem or bead beater)

  • Extraction Solvent: 2-propanol-hexane mixture

  • Saline solution (0.9% NaCl)

  • Centrifuge and centrifuge tubes

  • Rotary evaporator or nitrogen evaporator

  • Glassware

  • HPLC system for analysis

Procedure:

  • Sample Preparation and Homogenization:

    • Weigh a portion of the tissue (e.g., 1-5 g).

    • Mince the tissue into small pieces.

    • Add the minced tissue to a homogenizer tube with a suitable volume of cold saline solution.

    • Homogenize the tissue on ice until a uniform consistency is achieved. A tissue grinder at approximately 1300 rpm can be used.[6] For tough tissues, more homogenization strokes may be necessary.[6]

  • Solvent Extraction:

    • Transfer the homogenate to a glass tube.

    • Add the 2-propanol-hexane extraction solvent. A common approach for lipid extraction from animal tissue involves a mixture of chloroform and methanol.[7]

    • Vortex the mixture vigorously for several minutes.

    • Centrifuge at a low speed (e.g., 1000 x g) for 10 minutes to separate the phases.[7]

    • Carefully collect the upper organic layer containing the lipids and menaquinones.

    • Repeat the extraction process on the remaining aqueous layer two more times and pool the organic extracts.

  • Lipid Removal (for high-fat tissues):

    • For tissues with high lipid content, an additional purification step may be required. This can include saponification or the use of lipase (B570770) hydrolysis to remove interfering fats.[4]

  • Solvent Evaporation:

    • Evaporate the pooled organic extract to dryness under a stream of nitrogen or using a rotary evaporator at a low temperature.

  • Purification (Optional):

    • The extract can be purified using semi-preparative HPLC or solid-phase extraction (SPE) to isolate the menaquinone fraction.[4]

  • Analysis:

    • Reconstitute the dried extract in the HPLC mobile phase.

    • Analyze using HPLC with fluorescence detection after post-column reduction with metallic zinc for enhanced sensitivity, or by HPLC-MS for confirmation.[4][8]

Visualization of Experimental Workflow

Below is a generalized workflow for the extraction and analysis of menaquinones from biological tissues.

Menaquinone_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification & Analysis BiologicalSample Biological Sample (Microbial or Animal Tissue) Homogenization Homogenization / Cell Lysis BiologicalSample->Homogenization SolventExtraction Solvent Extraction Homogenization->SolventExtraction Centrifugation Phase Separation (Centrifugation) SolventExtraction->Centrifugation CollectSupernatant Collect Organic Phase Centrifugation->CollectSupernatant Evaporation Solvent Evaporation CollectSupernatant->Evaporation Purification Purification (SPE / TLC / Prep-HPLC) Evaporation->Purification Optional Analysis Analysis (HPLC-UV/Fluorescence/MS) Evaporation->Analysis Direct Analysis Purification->Analysis

Caption: General workflow for menaquinone extraction from biological samples.

References

Application Notes and Protocols: In Vitro Models for Studying Vitamin K2 Effects on Osteoblasts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin K2, a family of menaquinones (MKs), is a critical nutrient for bone health, primarily acting as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX). This enzyme catalyzes the post-translational carboxylation of glutamate (B1630785) (Glu) residues into γ-carboxyglutamate (Gla) in several bone-related proteins, most notably osteocalcin (B1147995).[1][2][3] The carboxylation of osteocalcin is essential for its proper function, enabling it to bind to hydroxyapatite (B223615) and contribute to bone matrix mineralization.[4][5] In vitro models using osteoblasts are fundamental for dissecting the molecular mechanisms of this compound, assessing the bioactivity of its various isoforms (e.g., MK-4, MK-7), and for the preclinical evaluation of compounds aimed at improving bone metabolism.

These application notes provide a comprehensive guide to utilizing in vitro osteoblast models for studying the effects of this compound. Detailed protocols for cell culture, osteogenic differentiation, and key analytical assays are presented.

In Vitro Osteoblast Models

The selection of an appropriate in vitro model is crucial for the relevance and reproducibility of experimental findings. Both immortalized cell lines and primary osteoblast cultures are widely used.

Table 1: Comparison of In Vitro Osteoblast Models

Model TypeExamplesAdvantagesDisadvantages
Immortalized Cell Lines MC3T3-E1 (murine pre-osteoblast), Saos-2, MG-63 (human osteosarcoma)High reproducibility, unlimited supply, well-characterized, easier to culture.[6][7]May not fully represent the primary osteoblast phenotype; potential for genetic drift over passages.
Primary Osteoblast Cultures Derived from rodent calvaria or long bones; human bone explants.High physiological relevance, closely mimic in vivo osteoblast behavior.Limited lifespan, technically demanding to isolate, donor-to-donor variability, ethical considerations for human tissue.

Experimental Protocols

Protocol 1: Osteoblast Culture and Induction of Osteogenic Differentiation

This protocol describes the general procedure for culturing osteoblasts and inducing their differentiation to study the effects of this compound.

Materials:

  • Osteoblast cells (e.g., MC3T3-E1 subclone 4)[8]

  • Basal Medium: α-MEM (for MC3T3-E1) or DMEM

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (P/S)

  • Osteogenic Differentiation Medium (ODM): Basal Medium supplemented with 10% FBS, 1% P/S, 50 µg/mL L-ascorbic acid, and 5-10 mM β-glycerophosphate.[8][9][10]

  • This compound (MK-4 or MK-7) stock solution (dissolved in ethanol (B145695) or DMSO)

  • Sterile cell culture plates (e.g., 12- or 24-well plates)

Procedure:

  • Cell Seeding: Plate osteoblasts at a density of 2-3 x 10⁴ cells/cm² in culture plates.[6]

  • Adherence: Culture the cells in basal medium for 24 hours at 37°C and 5% CO₂ to allow for attachment.

  • Initiation of Differentiation: Once cells reach 80-90% confluency, aspirate the basal medium and replace it with freshly prepared ODM.[6][11]

  • This compound Treatment: Add this compound to the ODM at the desired final concentrations (e.g., 10⁻⁸ to 10⁻⁶ M). Include a vehicle-only control group.

  • Culture Maintenance: Replace the medium with fresh ODM containing this compound every 2-3 days.[11][12]

  • Incubation Period: Continue the culture for the required duration based on the endpoint analysis (e.g., 7-14 days for ALP activity, 21-28 days for mineralization).[12]

Protocol 2: Alkaline Phosphatase (ALP) Activity Assay

ALP is a key early marker of osteoblast differentiation.[13][14][15] Its activity can be quantified using a colorimetric assay.

Materials:

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)[12]

  • p-Nitrophenyl phosphate (B84403) (pNPP) substrate solution[16]

  • Stop solution (e.g., 3 M NaOH)

  • BCA or Bradford protein assay kit

  • 96-well plate and microplate reader

Procedure:

  • Cell Lysis: After the desired treatment period (e.g., day 7 or 14), wash the cell monolayer twice with PBS. Add cell lysis buffer to each well and incubate to ensure complete lysis.

  • Assay: Transfer a portion of the cell lysate to a 96-well plate.

  • Substrate Addition: Add pNPP substrate solution to each well and incubate at 37°C for 15-30 minutes.

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • Measurement: Read the absorbance at 405 nm using a microplate reader.[12]

  • Protein Quantification: Use the remaining cell lysate to determine the total protein concentration with a BCA or Bradford assay.

  • Normalization: Normalize the ALP activity (absorbance) to the total protein content for each sample.

Protocol 3: Mineralization Assay (Alizarin Red S Staining)

Alizarin Red S (ARS) is a dye that specifically binds to calcium deposits, allowing for the visualization and quantification of matrix mineralization, a hallmark of late-stage osteoblast differentiation.[15][17]

Materials:

  • PBS

  • Fixative: 4% Paraformaldehyde (PFA) or 70% ethanol[18]

  • Alizarin Red S (ARS) staining solution (2% w/v, pH 4.1-4.3)[11][18][19]

  • Deionized water (dH₂O)

  • For quantification: 10% acetic acid and 10% ammonium (B1175870) hydroxide[17][18]

Procedure:

  • Fixation: After 21-28 days of culture, wash the cells twice with PBS. Fix the cells with 4% PFA for 15-30 minutes at room temperature.[12]

  • Washing: Wash the fixed cells 2-3 times with dH₂O.

  • Staining: Add ARS staining solution to each well to cover the cell monolayer. Incubate for 20-30 minutes at room temperature in the dark.[18]

  • Final Washes: Aspirate the ARS solution and wash the wells 3-5 times with dH₂O to remove excess stain.[18]

  • Qualitative Analysis: Add PBS to the wells to prevent drying and visualize the orange-red mineralized nodules using a bright-field microscope.

  • Quantitative Analysis: a. After washing, air dry the plate. b. Add 10% acetic acid to each well and incubate for 30 minutes with shaking to dissolve the stain.[17] c. Transfer the solution to a microcentrifuge tube, heat at 85°C for 10 minutes, and then centrifuge.[17] d. Transfer the supernatant to a new tube, neutralize with 10% ammonium hydroxide, and read the absorbance at 405 nm.[17]

Protocol 4: Gene Expression Analysis by RT-qPCR

Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to measure the expression levels of key osteogenic marker genes.

Target Genes:

  • Early markers: Runx2 (Runt-related transcription factor 2), Sp7 (Osterix), Alpl (Alkaline phosphatase)[20]

  • Late marker: Bglap (Osteocalcin)[21]

  • Housekeeping genes: Gapdh, Actb, RPLP0, PPIA (Note: The stability of housekeeping genes should be validated for the specific experimental conditions).[22]

Procedure:

  • RNA Isolation: At selected time points, wash cells with PBS and lyse them directly in the culture dish. Isolate total RNA using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize first-strand cDNA from the isolated RNA using a reverse transcription kit.[12]

  • qPCR: Perform qPCR using gene-specific primers and a suitable detection chemistry (e.g., SYBR Green).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the geometric mean of validated housekeeping genes.[23]

Protocol 5: Protein Analysis by Western Blotting

Western blotting is used to detect and quantify specific proteins, such as total and carboxylated osteocalcin.

Target Proteins:

  • Carboxylated Osteocalcin (cOC)

  • Uncarboxylated Osteocalcin (ucOC)

  • RUNX2

  • Loading Control (e.g., β-actin, GAPDH)

Procedure:

  • Protein Extraction: Wash cells with ice-cold PBS and lyse using a suitable protein extraction buffer (e.g., RIPA buffer) containing protease inhibitors.[24]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[24]

  • Blocking & Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-carboxylated osteocalcin).[25][26] Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensity using densitometry software and normalize to the loading control.

Data Presentation

Organizing quantitative results into tables facilitates the comparison of different experimental conditions.

Table 2: Representative Data on ALP Activity

Treatment GroupConcentration (M)ALP Activity (U/mg protein)Fold Change vs. Control
Control (Vehicle)-Value ± SD1.0
This compound (MK-4)10⁻⁸Value ± SDValue
This compound (MK-4)10⁻⁷Value ± SDValue
This compound (MK-4)10⁻⁶Value ± SDValue

Table 3: Representative Data on Relative Gene Expression

Treatment GroupConcentration (M)Runx2 (Fold Change)Bglap (Fold Change)
Control (Vehicle)-1.01.0
This compound (MK-7)10⁻⁷Value ± SDValue ± SD

Table 4: Representative Data on Mineralization Quantification

Treatment GroupConcentration (M)Absorbance at 405 nmFold Change vs. Control
Control (Vehicle)-Value ± SD1.0
This compound10⁻⁷Value ± SDValue

Visualization of Pathways and Workflows

VitaminK2_Osteoblast_Signaling cluster_0 Cell cluster_1 Cytoplasm / ER cluster_2 Nucleus VK2 This compound GGCX GGCX (γ-glutamyl carboxylase) VK2->GGCX Cofactor SXR SXR/PXR VK2->SXR Activates cOC Carboxylated Osteocalcin (cOC) GGCX->cOC Carboxylates ucOC Uncarboxylated Osteocalcin (ucOC) ucOC->GGCX BoneMatrix Bone Matrix Mineralization cOC->BoneMatrix Binds Ca2+ Promotes Gene Osteogenic Gene Transcription (e.g., Bglap, Msx2) SXR->Gene Promotes

Caption: Key signaling pathways of this compound in osteoblasts.

Experimental_Workflow cluster_early Early Markers (Day 7-14) cluster_late Late Markers (Day 21-28) Start Seed Osteoblasts Culture Culture to 80-90% Confluency in Basal Medium Start->Culture Induce Induce Differentiation (ODM) + this compound Treatment Culture->Induce ALP ALP Activity Assay Induce->ALP qPCR_early RT-qPCR (Runx2, Alpl) Induce->qPCR_early ARS Mineralization Assay (Alizarin Red S) Induce->ARS qPCR_late RT-qPCR (Bglap) Induce->qPCR_late Western Western Blot (Osteocalcin) Induce->Western Analysis Data Analysis & Interpretation ALP->Analysis qPCR_early->Analysis ARS->Analysis qPCR_late->Analysis Western->Analysis

Caption: General experimental workflow for in vitro studies.

References

Application Notes and Protocols for Animal Models of Osteoporosis in Vitamin K2 Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established animal models of osteoporosis utilized to investigate the efficacy of Vitamin K2. Detailed protocols for model induction and endpoint analysis are provided to facilitate study design and execution.

Introduction to Animal Models of Osteoporosis

Animal models are indispensable tools for preclinical evaluation of potential therapeutics for osteoporosis. These models aim to replicate the key pathological features of the human condition, including reduced bone mass, microarchitectural deterioration, and increased fracture risk. The choice of model depends on the specific aspect of osteoporosis being investigated. For studying the efficacy of this compound, several well-characterized rodent models are predominantly used, each with distinct advantages and applications.

Commonly Used Animal Models

Several animal models have been instrumental in elucidating the protective effects of this compound on bone health. The most frequently employed models include the ovariectomized (OVX) rat, representing postmenopausal osteoporosis, and the glucocorticoid-induced osteoporosis (GIOP) model, which mimics the skeletal effects of long-term steroid therapy. Other models such as sciatic neurectomy and calcium-deficient diets are also utilized to explore different facets of bone loss.[1][2][3]

Ovariectomized (OVX) Rat Model

The ovariectomized (OVX) rat is the most widely used model for postmenopausal osteoporosis.[4] Ovariectomy induces estrogen deficiency, leading to an imbalance in bone remodeling with resorption exceeding formation, resulting in significant bone loss.[4] This model effectively mimics the trabecular bone loss seen in postmenopausal women.

Glucocorticoid-Induced Osteoporosis (GIOP) Model

Long-term glucocorticoid therapy is a major cause of secondary osteoporosis.[5][6][7] Animal models of GIOP are typically induced by the administration of synthetic glucocorticoids like prednisolone (B192156) or dexamethasone.[5][8][9] These models are characterized by suppressed bone formation and increased bone resorption.[7][10]

Quantitative Data Summary

The following tables summarize the quantitative outcomes from key studies investigating the effects of this compound in various animal models of osteoporosis.

Table 1: Effects of this compound (MK-4) in Ovariectomized (OVX) Rats

ParameterControl (OVX)OVX + this compound (MK-4)% Change with VK2Reference
Femoral Bone Mineral Density (BMD)DecreasedAttenuated DeclineVaries[11][12]
Femoral Dry WeightDecreasedPrevented DecreaseSignificant[13]
Femoral Calcium ContentDecreasedPrevented DecreaseSignificant[13]
Serum DeoxypyridinolineIncreasedSuppressedSignificant[11]
Cortical Area (Femur)DecreasedInhibited DecreaseSignificant[14]
Cortical Thickness (Femur)DecreasedInhibited DecreaseSignificant[14]

Table 2: Effects of this compound (MK-7) in Ovariectomized (OVX) Rats

ParameterControl (OVX)OVX + this compound (MK-7)% Change with VK2Reference
Femoral Dry WeightDecreasedPrevented DecreaseSignificant[13]
Femoral Calcium ContentDecreasedPrevented DecreaseSignificant[13]
Serum MK-7 ConcentrationUndetectableSignificantly Increased-[13]
Femoral MK-4 ContentBaselineSignificantly Increased-[13]

Table 3: Effects of this compound in Glucocorticoid-Induced Osteoporosis (GIOP) Models

ModelGlucocorticoidThis compound TreatmentKey FindingsReference
RatsPrednisoloneMenaquinone-4 (MK-4)Inhibited bone loss and enhanced bone formation.[15]
RatsDexamethasoneThis compoundRestored osteoblast function and protected against bone deterioration.[9]
MicePrednisoloneNot specified in abstractProtective effect of MK-4 observed.[15]

Experimental Protocols

Protocol 1: Ovariectomized (OVX) Rat Model of Postmenopausal Osteoporosis

Objective: To induce estrogen-deficient bone loss in female rats to mimic postmenopausal osteoporosis.

Materials:

  • Female Sprague-Dawley or Wistar rats (10-12 weeks old)[4]

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Surgical instruments (scalpel, scissors, forceps)

  • Suture materials

  • Antibiotics and analgesics

Procedure:

  • Acclimatize rats for at least one week prior to surgery.

  • Anesthetize the rat using an appropriate anesthetic protocol.

  • Shave and disinfect the surgical area on the dorsal or ventral side.

  • For dorsal approach: Make a single midline skin incision on the back. Locate the ovaries through the muscle wall and exteriorize them. Ligate the ovarian blood vessels and fallopian tubes and remove the ovaries.

  • For ventral approach: Make a midline abdominal incision. Locate and remove the ovaries as described above.

  • Suture the muscle layer and the skin incision.

  • Administer postoperative analgesics and antibiotics as per veterinary guidelines.

  • A sham operation, where the ovaries are exteriorized but not removed, should be performed on the control group.

  • Allow a post-operative recovery period of at least 2 weeks for the establishment of bone loss before initiating this compound treatment.[4]

Protocol 2: Glucocorticoid-Induced Osteoporosis (GIOP) in Mice

Objective: To induce bone loss in mice through the administration of glucocorticoids.

Materials:

  • Male or female mice (e.g., C57BL/6, 24 weeks old)[5][6]

  • Slow-release pellets containing prednisolone (e.g., 7.5 mg for a 60-day release)[5]

  • Placebo pellets for the control group[5]

  • Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine)

  • Surgical instruments for subcutaneous implantation

Procedure:

  • Acclimatize mice for at least one week.

  • Anesthetize the mouse.

  • Shave a small area on the back, between the shoulder blades.

  • Make a small incision in the skin.

  • Create a subcutaneous pocket using blunt dissection.

  • Insert the slow-release prednisolone or placebo pellet into the pocket.

  • Close the incision with a wound clip or suture.

  • Monitor the mice for wound healing and general health.

  • Bone loss is typically significant after 4 weeks of continuous glucocorticoid exposure.[5][6]

Protocol 3: Assessment of Bone Microarchitecture by Micro-Computed Tomography (microCT)

Objective: To quantitatively analyze the three-dimensional microarchitecture of bone.

Materials:

  • Excised and cleaned bones (e.g., femur, tibia) fixed in 70% ethanol (B145695) or 4% paraformaldehyde.[16]

  • Micro-CT scanner

  • Analysis software

Procedure:

  • Sample Preparation: Ensure the bone sample is properly fixed and stored in 70% ethanol.[16]

  • Scanning:

    • Mount the bone in a sample holder.

    • Set the scanning parameters. A voxel size of 6-10 µm is recommended for accurate trabecular analysis in mice.[16]

    • Define the region of interest (ROI). For the femur, this is often a region in the distal metaphysis, just below the growth plate.

  • Image Reconstruction: Reconstruct the 2D projection images into a 3D volume.

  • Image Analysis:

    • Segment the bone from the background using an appropriate threshold.

    • Perform 3D analysis to quantify trabecular and cortical bone parameters.

    • Key trabecular parameters: Bone Volume/Total Volume (BV/TV), Trabecular Number (Tb.N), Trabecular Thickness (Tb.Th), and Trabecular Separation (Tb.Sp).[17][18][19]

    • Key cortical parameters: Cortical Thickness (Ct.Th), Cortical Area (Ct.Ar), and Total Cross-sectional Area (Tt.Ar).[17][18][19]

Protocol 4: Bone Histomorphometry

Objective: To quantitatively assess cellular and structural parameters of bone remodeling.

Materials:

  • Fluorochrome labels (e.g., calcein (B42510), alizarin (B75676) red)

  • Bone samples embedded in plastic (e.g., polymethylmethacrylate - PMMA)

  • Microtome for cutting undecalcified bone sections

  • Microscope with fluorescence capabilities

  • Histomorphometry software

Procedure:

  • Fluorochrome Labeling: Administer fluorochrome labels at specific time points before tissue collection to mark areas of active bone formation. For example, inject calcein (10 mg/kg) 10 days and 3 days before euthanasia.

  • Sample Preparation:

    • Fix bone samples in ethanol.

    • Dehydrate and embed in PMMA.

    • Cut undecalcified sections (5-10 µm thick) using a microtome.

  • Staining and Imaging:

    • Sections can be stained for specific cellular components (e.g., TRAP for osteoclasts).

    • Image unstained sections under a fluorescence microscope to visualize the fluorochrome labels.

  • Analysis:

    • Static parameters: Bone volume (BV/TV), osteoid surface, osteoblast surface, and osteoclast surface.

    • Dynamic parameters: Mineralizing surface (MS/BS), mineral apposition rate (MAR), and bone formation rate (BFR/BS).

Signaling Pathways and Experimental Workflows

This compound Signaling in Bone Metabolism

This compound exerts its effects on bone through multiple signaling pathways. A key mechanism is the gamma-carboxylation of osteocalcin, a process essential for its function in bone mineralization.[20] this compound also influences bone remodeling by suppressing the NF-κB signaling pathway, which is crucial for osteoclast formation and activity.[2][21] Furthermore, this compound has been shown to promote osteoblast differentiation and function.[2]

VitaminK2_Signaling VK2 This compound GGCX γ-glutamyl carboxylase VK2->GGCX Activates NFkB NF-κB Activation VK2->NFkB Inhibits Osteoblast Osteoblast Differentiation VK2->Osteoblast Promotes ucOC Undercarboxylated Osteocalcin cOC Carboxylated Osteocalcin ucOC->cOC Carboxylation BoneMatrix Bone Matrix Mineralization cOC->BoneMatrix Promotes Osteoclastogenesis Osteoclastogenesis (Bone Resorption) NFkB->Osteoclastogenesis Promotes BoneFormation Bone Formation Osteoblast->BoneFormation Leads to

Caption: this compound signaling pathways in bone metabolism.

Experimental Workflow for this compound Efficacy Study

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in an animal model of osteoporosis.

Experimental_Workflow AnimalAcclimatization Animal Acclimatization (1-2 weeks) ModelInduction Osteoporosis Model Induction (e.g., OVX or GIOP) AnimalAcclimatization->ModelInduction GroupAllocation Random Group Allocation (Sham, Model Control, VK2 Treatment) ModelInduction->GroupAllocation Treatment This compound Administration (e.g., oral gavage, diet) GroupAllocation->Treatment Monitoring In-life Monitoring (Body weight, health status) Treatment->Monitoring Euthanasia Euthanasia & Sample Collection (Blood, Bones) Monitoring->Euthanasia Analysis Endpoint Analysis Euthanasia->Analysis MicroCT Micro-CT Analysis Analysis->MicroCT Histomorphometry Bone Histomorphometry Analysis->Histomorphometry Biomarkers Serum Biomarker Analysis Analysis->Biomarkers MechTesting Biomechanical Testing Analysis->MechTesting DataAnalysis Data Analysis & Interpretation MicroCT->DataAnalysis Histomorphometry->DataAnalysis Biomarkers->DataAnalysis MechTesting->DataAnalysis

Caption: General experimental workflow for this compound studies.

Logical Relationship of Osteoporosis Models for this compound Research

Different animal models are chosen to address specific research questions related to the mechanisms of this compound action.

Model_Relationships ResearchQuestion Research Question: Efficacy of this compound Postmenopausal Postmenopausal Osteoporosis ResearchQuestion->Postmenopausal Glucocorticoid Glucocorticoid-Induced Osteoporosis ResearchQuestion->Glucocorticoid Immobilization Immobilization-Induced Osteoporosis ResearchQuestion->Immobilization DietaryDeficiency Dietary Deficiency-Induced Osteoporosis ResearchQuestion->DietaryDeficiency OVX Ovariectomized (OVX) Rat/Mouse Postmenopausal->OVX GIOP Glucocorticoid-Treated Rat/Mouse Glucocorticoid->GIOP Sciatic Sciatic Neurectomy Rat Immobilization->Sciatic CalciumDeficient Calcium-Deficient Rat DietaryDeficiency->CalciumDeficient

Caption: Selection of osteoporosis models for research.

References

Application Notes and Protocols for Investigating Vitamin K2 in Vascular Calcification using Cell Culture Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular calcification, the deposition of calcium phosphate (B84403) crystals in the vessel wall, is a significant contributor to cardiovascular morbidity and mortality. This process, once considered a passive degenerative disease, is now recognized as an active and regulated process akin to bone formation. Vascular smooth muscle cells (VSMCs) play a pivotal role in vascular calcification by undergoing an osteogenic transition. Vitamin K2, a fat-soluble vitamin, has emerged as a crucial inhibitor of this pathological process. Its primary mechanism of action involves the activation of Matrix Gla Protein (MGP), a potent inhibitor of calcification.[1][2][3] This document provides detailed application notes and protocols for utilizing cell culture techniques to investigate the role of this compound in preventing vascular calcification.

Key Signaling Pathway: this compound and the Inhibition of Vascular Calcification

This compound is an essential cofactor for the enzyme γ-glutamyl carboxylase (GGCX), which catalyzes the post-translational carboxylation of glutamate (B1630785) (Glu) residues into γ-carboxyglutamate (Gla) residues on vitamin K-dependent proteins (VKDPs), including MGP.[1][2] Carboxylated MGP (cMGP) is the active form of the protein that can effectively inhibit vascular calcification by binding to calcium crystals and inhibiting the activity of pro-calcific factors like bone morphogenetic protein-2 (BMP-2).[1][3][4] In a this compound deficient state, MGP remains uncarboxylated (ucMGP) and is unable to prevent calcium deposition, leading to vascular calcification.

Below is a diagram illustrating the signaling pathway of this compound in the inhibition of vascular calcification.

This compound Signaling Pathway in Vascular Calcification cluster_0 Vascular Smooth Muscle Cell (VSMC) cluster_1 Extracellular Matrix This compound This compound GGCX γ-glutamyl carboxylase This compound->GGCX activates ucMGP Inactive MGP (uncarboxylated) GGCX->ucMGP carboxylates cMGP Active MGP (carboxylated) Vascular Calcification Vascular Calcification ucMGP->Vascular Calcification fails to prevent BMP-2 Bone Morphogenetic Protein-2 cMGP->BMP-2 inhibits Calcium Phosphate\nCrystals Calcium Phosphate Crystals cMGP->Calcium Phosphate\nCrystals inhibits formation BMP-2->Vascular Calcification promotes Calcium Phosphate\nCrystals->Vascular Calcification leads to

Caption: this compound-dependent carboxylation of MGP is crucial for inhibiting vascular calcification.

Experimental Workflow for Studying this compound Effects on VSMC Calcification

The following diagram outlines a typical experimental workflow for investigating the inhibitory effects of this compound on VSMC calcification in vitro.

Experimental Workflow cluster_workflow In Vitro Investigation of this compound in VSMC Calcification cluster_assessment Assessment Methods cluster_analysis Molecular Analysis A 1. Isolate and Culture Vascular Smooth Muscle Cells (VSMCs) B 2. Induce Calcification (e.g., with high phosphate and/or calcium) A->B C 3. Treat with this compound (various concentrations) B->C D 4. Incubate for a defined period (e.g., 7-21 days) C->D E 5. Assess Calcification D->E F 6. Analyze Gene and Protein Expression D->F E1 Alizarin Red S Staining (Calcium Deposition) E->E1 E2 Calcium Content Assay (Quantification) E->E2 E3 Alkaline Phosphatase (ALP) Activity Assay E->E3 F1 qPCR (e.g., RUNX2, MGP) F->F1 F2 Western Blot (e.g., cMGP, ucMGP) F->F2

Caption: A generalized workflow for studying the impact of this compound on VSMC calcification.

Quantitative Data Summary

The following tables provide a summary of typical concentrations and timeframes used in in vitro vascular calcification studies.

Table 1: Composition of Calcification Induction Media

ComponentTypical ConcentrationPurposeReference(s)
β-Glycerophosphate5 - 10 mMSource of phosphate, induces osteogenic differentiation[1][5][6]
Calcium Chloride (CaCl2)1.8 - 5.4 mMIncreases extracellular calcium levels[1][5][7]
Ascorbic Acid50 µg/mLPromotes collagen synthesis and matrix formation[1][5][6]
Dexamethasone10 - 100 nMInduces osteogenic differentiation[1][5][6]
Insulin1 µMPromotes cell survival and differentiation[1][5]

Table 2: Experimental Parameters for this compound Treatment

ParameterRangeNotes
This compound (MK-7 or MK-4) Concentration1 - 10 µMThe optimal concentration may vary depending on the cell type and experimental conditions.
Incubation Time7 - 21 daysLonger incubation times generally result in more significant calcification.
Cell TypePrimary human or animal VSMCsPrimary cells are more physiologically relevant than cell lines.
Control GroupsUntreated cells, cells treated with calcification medium aloneEssential for comparing the effects of this compound.

Detailed Experimental Protocols

Protocol 1: In Vitro Calcification of Vascular Smooth Muscle Cells (VSMCs)

Materials:

  • Vascular Smooth Muscle Cells (VSMCs)

  • Growth Medium (e.g., DMEM with 10% FBS)

  • Calcification Medium (see Table 1 for composition)

  • This compound (MK-4 or MK-7) stock solution

  • Multi-well cell culture plates

Procedure:

  • Seed VSMCs in multi-well plates and culture in growth medium until they reach 80-90% confluency.

  • Aspirate the growth medium and wash the cells with Phosphate-Buffered Saline (PBS).

  • Add calcification medium to the control and experimental wells.

  • For the experimental groups, add the desired concentrations of this compound to the calcification medium.

  • Incubate the plates at 37°C in a 5% CO2 incubator.

  • Replace the medium with fresh calcification medium (with or without this compound) every 2-3 days.

  • Continue the incubation for the desired period (e.g., 7, 14, or 21 days).

  • After the incubation period, proceed with calcification assessment assays.

Protocol 2: Alizarin Red S Staining for Calcium Deposition

Materials:

  • Calcified VSMC cultures

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Alizarin Red S (ARS) staining solution (2% w/v, pH 4.1-4.3)

  • Distilled water

Procedure:

  • Aspirate the culture medium and gently wash the cells twice with PBS.[8][9]

  • Fix the cells with 4% PFA for 15-30 minutes at room temperature.[8][9]

  • Wash the cells three times with distilled water.[8][9]

  • Add a sufficient volume of ARS staining solution to cover the cell monolayer.

  • Incubate for 20-30 minutes at room temperature in the dark.[8][9]

  • Aspirate the ARS solution and wash the cells four to five times with distilled water to remove unbound dye.[8][9]

  • Visualize the stained calcium deposits (bright orange-red) using a light microscope.

For Quantification:

  • After the final wash, add 10% acetic acid to each well and incubate for 30 minutes with gentle shaking to elute the stain.[8]

  • Transfer the slurry to a microcentrifuge tube and heat at 85°C for 10 minutes.

  • Centrifuge at 20,000 x g for 15 minutes.

  • Transfer the supernatant to a new tube and neutralize with 10% ammonium (B1175870) hydroxide.

  • Read the absorbance at 405 nm in a spectrophotometer.

  • Quantify the calcium content by comparing the absorbance to a standard curve of known ARS concentrations.

Protocol 3: Alkaline Phosphatase (ALP) Activity Assay

Materials:

  • VSMC lysates

  • p-Nitrophenyl Phosphate (pNPP) substrate solution

  • ALP Assay Buffer

  • Stop Solution (e.g., NaOH)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare cell lysates from the control and experimental VSMC cultures according to the manufacturer's protocol of a commercial kit.

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford).

  • In a 96-well plate, add a specific amount of cell lysate to each well.

  • Add pNPP substrate solution to each well and mix.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).[10][11]

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance at 405 nm using a microplate reader.[10][11]

  • Calculate the ALP activity and normalize it to the protein concentration of the cell lysate. Results are often expressed as units of activity per milligram of protein.

References

Application Notes and Protocols: Zebrafish Model for Studying Vitamin K2 in Embryonic Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The zebrafish (Danio rerio) has emerged as a powerful in vivo model for studying vertebrate development and disease, offering unique advantages for high-throughput screening and genetic analysis.[1][2] Its optical transparency during embryogenesis, rapid external development, and high genetic homology to humans make it an ideal system for investigating the roles of essential nutrients in developmental processes.[1][3] Vitamin K2, a group of menaquinones, is increasingly recognized for its critical functions beyond coagulation, particularly in bone metabolism and cardiovascular health.[4] This document provides detailed application notes and protocols for utilizing the zebrafish model to study the role of this compound in embryonic development, with a focus on skeletal and vascular systems.

Key Concepts and Rationale

Vitamin K-dependent proteins (VKDPs) require carboxylation of specific glutamate (B1630785) residues to become biologically active, a process for which Vitamin K serves as an essential cofactor.[5][6] In embryonic development, key VKDPs like osteocalcin (B1147995) and Matrix Gla Protein (MGP) are crucial for proper bone mineralization and the inhibition of soft tissue calcification.[4] The zebrafish model allows for the investigation of these processes through genetic manipulation, chemical treatment, and high-resolution imaging.

The study of this compound in zebrafish can be approached by:

  • Supplementation Studies: Introducing this compound to the embryo medium to assess its effects on normal development.

  • Deficiency Models: Using Vitamin K antagonists like warfarin (B611796) to induce a deficiency state and observe the resulting phenotypes.[7][8]

  • Genetic Models: Utilizing zebrafish mutants with defects in Vitamin K metabolism, such as abcc6a or ubiad1 mutants, to study the rescue effects of this compound.[9][10]

Data Presentation

Table 1: Effects of Vitamin K1 and Warfarin on Mineralization in abcc6a Mutant Zebrafish
Treatment GroupGenotypeCompoundConcentrationDurationChange in MineralizationReference
1abcc6a-/-Vitamin K180 µM3-10 dpf~42% reduction in spinal hypermineralization[11]
2abcc6a-/-Etidronate100 µM3-10 dpf~35% reduction in spinal hypermineralization[11]
3grt-/- (abcc6a)Vitamin K180 µM4-8 dpfSignificant rescue of hypermineralization phenotype[9]
4grt-/- (abcc6a)Warfarin60 µM4-8 dpf~Two-fold increase in mineralization[9]
Table 2: Developmental Effects of Warfarin Exposure on Zebrafish Embryos
Exposure GroupConcentrationMortality RateIncidence of HemorrhagesSkeletal Development AlterationsReference
Control0 µMNormalLowNormal[5][7]
Low Warfarin15.13 µMIncreasedIncreasedMinimal[5][7]
Medium Warfarin75.68 µMIncreasedIncreasedModerate[5][7]
High Warfarin378.43 µMHighHighSevere[5][7]
Table 3: Effects of Chemical Compounds on Zebrafish Embryo Development (General Toxicity Data)
ParameterControlCompound X (Concentration)Compound Y (Concentration)Reference
Survival Rate (%)95-100VariesVaries[7][10]
Hatching Rate (%)>90VariesVaries[12]
Heart Rate (bpm at 48 hpf)~130VariesVaries[13]
Body Length (mm at 96 hpf)~3.5-4.0VariesVaries[12]
Malformation Rate (%)<5VariesVaries[7][12]

Experimental Protocols

Protocol 1: Preparation and Administration of this compound (Menaquinone-4) and Warfarin

Materials:

  • Menaquinone-4 (MK-4)

  • Warfarin sodium salt

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Zebrafish embryo medium (E3)

  • 24-well plates

  • Micropipettes

Procedure:

  • Stock Solution Preparation:

    • MK-4 Stock: Dissolve MK-4 in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Store in the dark at -20°C. Note: MK-4 is light-sensitive and poorly soluble in water.

    • Warfarin Stock: Dissolve warfarin sodium salt in distilled water or E3 medium to create a stock solution (e.g., 10 mM). Store at 4°C.

  • Working Solution Preparation:

    • Thaw the MK-4 stock solution on ice, protected from light.

    • Prepare serial dilutions of the stock solutions in E3 medium to achieve the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM for MK-4; 10 µM, 50 µM, 100 µM for warfarin).

    • Ensure the final concentration of DMSO in the embryo medium does not exceed 0.1% to avoid solvent-induced toxicity.[2] Prepare a vehicle control with the same final DMSO concentration.

  • Embryo Treatment:

    • Collect freshly fertilized zebrafish embryos and place them in a petri dish with E3 medium.

    • At the desired developmental stage (e.g., 4 hours post-fertilization, hpf), transfer healthy embryos into the wells of a 24-well plate (10-15 embryos per well) containing 1 mL of the working solutions.

    • Incubate the plates at 28.5°C in the dark.

    • Renew the treatment solutions daily to maintain compound stability and water quality.

    • Observe embryos daily for developmental milestones, survival, and any morphological changes.

Protocol 2: Visualization of Skeletal Mineralization using Alizarin Red S Staining

Materials:

  • Zebrafish larvae (e.g., 5-9 days post-fertilization, dpf)

  • 4% Paraformaldehyde (PFA) in PBS

  • Alizarin Red S (ARS) staining solution (0.01% in 1% KOH)

  • Bleaching solution (3% H₂O₂ and 1% KOH)

  • Glycerol (B35011) solutions (25%, 50%, 80% in 1% KOH)

  • Phosphate-buffered saline with Tween 20 (PBST)

Procedure:

  • Fixation: Euthanize larvae and fix in 4% PFA overnight at 4°C.

  • Washing: Wash the fixed larvae three times with PBST for 5 minutes each.

  • Bleaching: To remove pigmentation, incubate larvae in bleaching solution until the eyes are clear.

  • Staining: Incubate the larvae in ARS staining solution for 30-60 minutes at room temperature in the dark.

  • Destaining and Clearing: Wash the stained larvae with 1% KOH. Subsequently, clear the tissues by passing them through a graded series of glycerol solutions (25%, 50%, 80%).

  • Imaging: Mount the larvae in 80% glycerol on a glass slide and image using a stereomicroscope.

Protocol 3: Live Imaging of Mineralization with Calcein (B42510) Staining

Materials:

  • Zebrafish larvae

  • Calcein stock solution (0.2% in deionized water, pH 7.0)

  • E3 medium

  • Tricaine (MS-222) for anesthesia

Procedure:

  • Staining: Immerse live larvae in a 0.02% calcein solution in E3 medium for 10-15 minutes in the dark.[9]

  • Washing: Rinse the larvae three times with fresh E3 medium for 5 minutes each to remove excess stain.

  • Anesthesia and Mounting: Anesthetize the larvae with Tricaine and mount them in a small drop of 1% low-melting-point agarose (B213101) on a glass-bottom dish.

  • Imaging: Image the larvae using a fluorescence microscope with a GFP/FITC filter set.

Protocol 4: Quantification of Mineralization using ImageJ
  • Image Acquisition: Capture images of stained larvae under consistent lighting and magnification.

  • Image Processing:

    • Open the image in ImageJ/Fiji.

    • Convert the image to 8-bit grayscale.

    • Use the "Threshold" tool to segment the stained areas. Adjust the threshold to select only the mineralized structures.

    • Use the "Analyze Particles" function to measure the area and intensity of the thresholded regions.

  • Data Analysis: Record the total stained area and the mean gray value for each larva. Normalize the data to the control group for comparison.

Protocol 5: Gene Expression Analysis by qRT-PCR

Materials:

  • Zebrafish embryos/larvae

  • TRIzol reagent

  • RNeasy Mini Kit (Qiagen) or similar

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Primers for target genes (e.g., runx2, osterix, osteocalcin, bmp2) and a reference gene (e.g., ef1a).

Procedure:

  • RNA Extraction:

    • Pool 10-20 embryos/larvae per sample and homogenize in TRIzol.

    • Follow the manufacturer's protocol for phase separation and RNA precipitation.

    • Further purify the RNA using a column-based kit to remove any contaminants.

  • cDNA Synthesis:

    • Quantify the RNA and assess its integrity.

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR:

    • Set up qPCR reactions in triplicate for each sample and primer pair using SYBR Green master mix.

    • Run the qPCR on a real-time PCR system.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the reference gene.

Signaling Pathways and Experimental Workflows

Vitamin K Cycle and VKDP Activation

Vitamin_K_Cycle cluster_ER Endoplasmic Reticulum VK_quinone Vitamin K (Quinone) VKH2 Vitamin K (Hydroquinone) VK_quinone->VKH2 Reduction VKORC1 VKORC1 VK_epoxide Vitamin K Epoxide VKH2->VK_epoxide Oxidation GGCX γ-Glutamyl Carboxylase (GGCX) VKH2->GGCX VK_epoxide->VK_quinone Reduction GGCX->VK_epoxide Gla_VKDP Active VKDP (Gla-rich) GGCX->Gla_VKDP Glu_VKDP Inactive VKDP (Glu-rich) Glu_VKDP->GGCX Warfarin Warfarin Warfarin->VKORC1 inhibits UBIAD1_Pathway cluster_Cell Cell Menadione Menadione (Vitamin K3) UBIAD1 UBIAD1 Menadione->UBIAD1 GGPP Geranylgeranyl Pryophosphate (GGPP) GGPP->UBIAD1 MK4 Menaquinone-4 (this compound) Endothelial_Survival Endothelial Cell Survival MK4->Endothelial_Survival promotes UBIAD1->MK4 ABCC6_Pathway cluster_Hepatocyte Hepatocyte cluster_Extracellular Extracellular Space ABCC6 ABCC6 Transporter ATP_out Extracellular ATP ABCC6->ATP_out efflux ATP_in Intracellular ATP ATP_in->ABCC6 ENPP1 ENPP1 ATP_out->ENPP1 PPi Pyrophosphate (PPi) Mineralization Ectopic Mineralization PPi->Mineralization inhibits ENPP1->PPi Experimental_Workflow start Zebrafish Embryo Collection (0 hpf) treatment Treatment with this compound (4 hpf - 96 hpf) start->treatment phenotype Phenotypic Analysis (24, 48, 72, 96 hpf) - Survival, Hatching, Heart Rate - Morphometrics treatment->phenotype staining Skeletal Staining (5-9 dpf) - Alizarin Red - Calcein treatment->staining qPcr Gene Expression Analysis (qRT-PCR) treatment->qPcr data_analysis Data Analysis and Interpretation phenotype->data_analysis imaging Imaging and Quantification (ImageJ) staining->imaging imaging->data_analysis qPcr->data_analysis

References

Application Notes and Protocols for the Spectrometric Determination of Menadione

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Menadione (B1676200), also known as Vitamin K3, is a synthetic analogue of vitamin K.[1][2] It serves as a precursor to the biologically active forms of vitamin K, which are essential for blood coagulation, bone metabolism, and cardiovascular health.[1][3] In the body, menadione is converted to active forms like menaquinone (vitamin K2), which act as cofactors in the gamma-carboxylation of specific proteins, including critical blood clotting factors.[1][2][4] Given its role in physiological processes and its use as a nutritional supplement in animal feed, accurate and sensitive methods for the determination of menadione in pharmaceutical formulations, biological fluids, and feed are crucial.[5]

Spectrometric methods, including UV-Visible Spectrophotometry, Spectrofluorometry, and Mass Spectrometry, offer versatile, rapid, and sensitive approaches for the quantification of menadione. These application notes provide detailed protocols and comparative data for researchers, scientists, and drug development professionals.

I. UV-Visible Spectrophotometric Methods

UV-Visible spectrophotometry is a widely used technique for menadione determination, often relying on a derivatization reaction to produce a colored product that can be quantified. These methods are advantageous due to their simplicity, cost-effectiveness, and suitability for routine analysis.

Quantitative Data Summary

The following table summarizes various colorimetric methods for the spectrophotometric determination of menadione.

Method/Reagentλmax (nm)Linearity Range (µg/mL)Molar Absorptivity (L mol⁻¹ cm⁻¹)Remarks
3-Methyl-2-benzothiazolinone hydrazone (MBTH)6250.4 - 167.6 x 10³Reaction in sodium hydroxide (B78521) medium produces a stable blue product.[6][7]
Resorcinol5201 - 244.5 x 10³Reaction in concentrated sulfuric acid medium yields a red product, stable for 3 hours.[6][7]
Thiosemicarbazide5404 - 40-Reaction in an alkaline medium develops an intense violet color.[8]
Derivative Spectrophotometry (First-Order)3500.5 - 40-Based on converting menadione sodium bisulfite (MSB) to menadione.[9]
Derivative Spectrophotometry (Second-Order)3550.5 - 40-Also based on the conversion of MSB to menadione.[9]
Iron (III) and TPTZ-2.0 - 10-Indirect method based on the reduction of Fe(III) to Fe(II) by menadione, followed by complexation with TPTZ.[10]

Experimental Workflow: UV-Visible Spectrophotometry

G cluster_prep Sample Preparation cluster_react Derivatization cluster_measure Measurement & Analysis Prep Standard/Sample Preparation Extract Extraction (if needed) (e.g., with n-propanol) Prep->Extract Convert Conversion of MSB to Menadione (optional) Extract->Convert Reagent Add Derivatizing Reagent (e.g., MBTH) Convert->Reagent Incubate Incubate (Time & Temp as required) Reagent->Incubate Measure Measure Absorbance at λmax Incubate->Measure Analysis Data Analysis (Calibration Curve) Measure->Analysis

General workflow for spectrophotometric analysis of menadione.
Detailed Protocol: Determination with MBTH Reagent

This protocol is based on the reaction of menadione with 3-methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH) in an alkaline medium to produce a stable blue-colored product.[6][7]

1. Materials and Reagents:

  • Menadione standard

  • 3-methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH) solution

  • Sodium hydroxide (NaOH) solution

  • Solvent (e.g., n-propanol)

  • UV-Vis Spectrophotometer

2. Preparation of Solutions:

  • Standard Menadione Solution: Accurately weigh and dissolve menadione in the chosen solvent to prepare a stock solution. Prepare working standards by serial dilution.

  • MBTH Solution: Prepare a fresh solution of MBTH in distilled water.

  • NaOH Solution: Prepare a suitable concentration of NaOH solution in distilled water.

3. Experimental Procedure:

  • Pipette aliquots of the standard or sample solutions into a series of volumetric flasks.

  • Add the MBTH solution to each flask, followed by the NaOH solution to ensure an alkaline medium.

  • Mix the contents well and allow the reaction to proceed at room temperature for the time specified to ensure complete color development (the blue-colored product is stable for over an hour).[6]

  • Dilute the solution to the final volume with the solvent.

  • Measure the absorbance of the resulting blue solution at the wavelength of maximum absorption (λmax = 625 nm) against a reagent blank prepared in the same manner without the analyte.[6]

4. Data Analysis:

  • Construct a calibration curve by plotting the absorbance values of the standards against their corresponding concentrations.

  • Determine the concentration of menadione in the sample solution by interpolating its absorbance value on the calibration curve.

II. Spectrofluorometric Methods

Spectrofluorometry provides higher sensitivity compared to spectrophotometry. Methods for menadione often involve its conversion or reduction to a fluorescent derivative, which is then quantified.

Quantitative Data Summary
Method/PrincipleExcitation λ (nm)Emission λ (nm)Linearity RangeLODRemarks
HPLC with Post-Column Zinc Reduction3254251 - 100 ng (injected)20 µg/kg (in feed)Menadione is reduced online to its fluorescent 1,4-dihydroxy analogue.[11]
Flow-Injection Photochemical Derivatization3364590.005 - 1.5 mg/L0.38 µg/LMSB is converted to a fluorescent compound using a photochemical reactor.[12]
Complexation with β-cyclodextrin-4070.1 - 2.0 mg/L-Measurement performed at pH 6.2 in a citrate (B86180) buffer.[13]

Experimental Workflow: HPLC with Post-Column Fluorescence Detection

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_detect Post-Column Reaction & Detection Extract Extract MSB with Aqueous Methanol Convert Convert MSB to Menadione (Na₂CO₃) Extract->Convert Partition Partition into n-pentane Convert->Partition Evap Evaporate & Reconstitute in Methanol Partition->Evap Inject Inject into Reversed-Phase HPLC Evap->Inject Separate Chromatographic Separation Inject->Separate Reduce On-line Reduction (Zinc Reducer) Separate->Reduce Detect Fluorescence Detection (λex=325, λem=425) Reduce->Detect G cluster_wnt Wnt Signaling Pathway (Simplified) Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds BetaCatenin β-catenin Frizzled->BetaCatenin Stabilizes TCF TCF/LEF BetaCatenin->TCF Activates TargetGenes Target Gene Expression (e.g., Cyclin D1) TCF->TargetGenes Proliferation Cell Proliferation & EMT TargetGenes->Proliferation Menadione Menadione (Vitamin K3) Menadione->BetaCatenin Suppresses Expression

References

Application Notes and Protocols for Non-Aqueous Reverse Phase HPLC Separation of Menaquinone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the separation of menaquinone (Vitamin K2) isomers using Non-Aqueous Reverse Phase High-Performance Liquid Chromatography (NARP-HPLC). This methodology is crucial for the accurate quantification and quality control of menaquinone products, which are often complex mixtures of various isomers.

Introduction

Menaquinones, a class of this compound compounds, are vital for several physiological functions, including blood coagulation and bone metabolism. They exist as a series of isomers, designated as MK-n, where 'n' represents the number of isoprenoid units in the side chain. Furthermore, geometric isomers (cis/trans) of these forms can also exist, with the all-trans form being the most biologically active. The accurate separation and quantification of these isomers are critical for product efficacy and safety in nutraceuticals and pharmaceuticals. Non-Aqueous Reverse Phase (NARP) HPLC offers a powerful technique for separating these lipophilic compounds, which are often poorly soluble in traditional aqueous mobile phases.

Experimental Protocols

Protocol 1: Isocratic NARP-HPLC for Menaquinone-7 (MK-7) Isomers

This protocol is adapted from a method developed for the separation of geometric isomers of MK-7 in dietary supplements.[1][2]

Objective: To separate and quantify all-trans and cis isomers of Menaquinone-7.

Instrumentation:

  • HPLC or UPLC system with a Diode Array Detector (DAD) or UV detector.

  • Semi-preparative or analytical HPLC column.

Chromatographic Conditions:

ParameterValue
Column COSMOSIL Cholester (10 x 250 mm, 5 µm) or equivalent
Mobile Phase A mixture of Mobile Phase A and Mobile Phase B (70:30, v/v)
Mobile Phase A: Glacial acetic acid:H₂O:methanol (1:1:8, v/v/v)
Mobile Phase B: Glacial acetic acid:isopropanol:hexane (1:5:2.5, v/v/v)
Flow Rate 4.5 mL/min (for semi-preparative)
Column Temperature 20°C
Detection DAD or UV at 248 nm or 268 nm
Injection Volume 300 µL (for semi-preparative)
Run Time Approximately 150 minutes

Sample Preparation:

  • For oil-based supplements, dissolve a known amount of the sample in the mobile phase.

  • For solid supplements, extract the menaquinones using a suitable solvent mixture such as 2-propanol and n-hexane (2:1, v/v).[3]

  • Centrifuge the extract to remove any particulate matter.

  • Filter the supernatant through a 0.45 µm membrane filter before injection.

Data Analysis: Quantification is achieved by comparing the peak areas of the isomers in the sample to those of certified reference standards. The all-trans MK-7 is typically the primary peak of interest.

Protocol 2: Rapid Isocratic NARP-HPLC for Menaquinone-7

This protocol offers a faster analysis time for MK-7, suitable for high-throughput screening.[4]

Objective: To achieve a rapid separation of Menaquinone-7.

Instrumentation:

  • HPLC system with a UV detector.

Chromatographic Conditions:

ParameterValue
Column Kinetex reverse-phase C8 (100 mm × 4.6 mm, 2.6 μm)
Mobile Phase Isocratic elution with MeOH:EtOH:water (80:19.5:0.5, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection UV at 268 nm
Injection Volume 5 µL
Run Time 3 minutes

Sample Preparation:

  • Extraction from fermentation broth can be achieved using ethanol (B145695) with 5% H₂SO₄ for cell lysis, followed by sonication at 70°C for 15 minutes.[4]

  • Filter the extract through a 0.45 µm membrane filter prior to injection.

Quantitative Data Summary

The following tables summarize the performance characteristics of the described HPLC methods for menaquinone analysis.

Table 1: Performance Data for Menaquinone Analysis

ParameterMethod from Protocol 1 (MK-7 isomers)Method from Protocol 2 (Rapid MK-7)Simplified RP-HPLC for MK-7[3]
Analyte(s) all-trans and cis isomers of MK-7MK-7MK-7
Retention Time (min) Not specified, run time 150 min2.187.19 ± 0.1
Limit of Detection (LOD) ~1 µg/mL (LOQ)[1]0.03 µg/mL0.1 µg/mL
Limit of Quantification (LOQ) ~1 µg/mL[1]0.10 µg/mL0.29 µg/mL
Linearity Range Up to 250 µg/mL[1]0.10–18.00 μg/mLNot specified, R² = 0.9982
Recovery 85% - 94.6%[1]96.0% - 108.9%> 94%
Precision (RSD%) Intraday: 0.8%, Interday: 4.1%[1]< 5%< 2%

Visualizations

Experimental Workflow for Menaquinone Isomer Separation

The following diagram illustrates the general workflow for the analysis of menaquinone isomers from a sample matrix to the final data analysis.

workflow cluster_prep Sample Preparation cluster_hplc NARP-HPLC Analysis cluster_data Data Processing Sample Sample (Dietary Supplement, Fermentation Broth) Extraction Extraction of Menaquinones (e.g., using 2-propanol/n-hexane) Sample->Extraction Purification Purification/Filtration (Centrifugation, 0.45 µm filter) Extraction->Purification Injection Sample Injection Purification->Injection Separation Chromatographic Separation (e.g., C18, C8, or Cholester Column) Injection->Separation Detection Detection (UV/DAD, Fluorescence) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Quantification Quantification (Comparison with Standards) Integration->Quantification Report Report Quantification->Report

Caption: General workflow for NARP-HPLC analysis of menaquinone isomers.

Logical Relationship of Method Development Parameters

This diagram illustrates the key parameters and their relationships in developing a NARP-HPLC method for menaquinone separation.

method_dev cluster_stationary Stationary Phase cluster_mobile Mobile Phase cluster_conditions Operating Conditions cluster_performance Performance Metrics Column Column Chemistry (C18, C8, Cholester) Solvents Solvent Selection (Methanol, Ethanol, Hexane, etc.) Resolution Resolution Column->Resolution ParticleSize Particle Size (µm) Dimensions Column Dimensions (L x ID) FlowRate Flow Rate (mL/min) Retention Retention Time Solvents->Retention Composition Solvent Composition (Isocratic/Gradient) Composition->Resolution Composition->Retention Additives Additives (e.g., Acetic Acid) FlowRate->Retention AnalysisTime Analysis Time FlowRate->AnalysisTime Temperature Column Temperature (°C) Temperature->Retention Detection Detection Wavelength (nm) Sensitivity Sensitivity (LOD/LOQ) Detection->Sensitivity

Caption: Key parameter relationships in NARP-HPLC method development.

References

Application Notes and Protocols for Stable Isotope-Labeled Vitamin K2 Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin K2, a family of menaquinones (MK-n), is a fat-soluble vitamin essential for various physiological processes, including blood coagulation, bone metabolism, and cardiovascular health. Pharmacokinetic (PK) studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound, thereby informing dosage recommendations and therapeutic applications. The use of stable isotope-labeled compounds, such as deuterium-labeled this compound (e.g., menaquinone-7-d7), offers a powerful tool for these studies. By tracing the labeled compound, researchers can distinguish it from endogenous this compound, allowing for precise and accurate pharmacokinetic profiling. These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic studies of this compound using stable isotope labeling.

Key Concepts and Applications

Stable isotope-labeled this compound, particularly deuterated forms, serves as an ideal tracer in pharmacokinetic studies. The primary applications include:

  • Bioavailability Assessment: Determining the fraction of an administered dose of this compound that reaches systemic circulation.

  • ADME Profiling: Characterizing the absorption, distribution, metabolism, and excretion pathways of this compound.

  • Bioequivalence Studies: Comparing the pharmacokinetic profiles of different formulations of this compound supplements.

  • Metabolic Fate: Investigating the conversion of different forms of Vitamin K, for example, the conversion of phylloquinone (Vitamin K1) to menaquinone-4 (MK-4).

Experimental Protocols

Protocol 1: Human Pharmacokinetic Study of Orally Administered Deuterium-Labeled Menaquinone-7 (B21479) (MK-7-d7)

This protocol outlines a single-dose, open-label pharmacokinetic study in healthy human volunteers.

1. Study Design and Participants:

  • Recruit a cohort of healthy adult volunteers (n=10-20).

  • Screen participants for inclusion/exclusion criteria (e.g., no use of vitamin K supplements or anticoagulant medications).

  • Participants should follow a controlled diet low in Vitamin K for a specified period before and during the study.

2. Investigational Product:

  • Synthesized and purified deuterium-labeled menaquinone-7 (MK-7-d7). The deuterium (B1214612) label should be on a stable position of the molecule.

  • The labeled MK-7 is formulated in an appropriate vehicle (e.g., oil-filled capsules) for oral administration.

3. Study Procedure:

  • After an overnight fast, a baseline blood sample is collected.

  • A single oral dose of MK-7-d7 (e.g., 500 µg) is administered to each participant with a standardized meal to facilitate absorption.

  • Serial blood samples are collected at predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, and 120 hours) post-dose.

  • Plasma is separated from the blood samples by centrifugation and stored at -80°C until analysis.

4. Bioanalytical Method - LC-MS/MS Analysis:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 500 µL of plasma, add an internal standard (e.g., a different stable isotope-labeled this compound, such as ¹³C-MK-7, or a different menaquinone like MK-4-d7).

    • Add 1.5 mL of ethanol (B145695) to precipitate proteins and vortex for 1 minute.

    • Add 4 mL of n-hexane and vortex for 1 minute.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the upper organic (n-hexane) layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the residue in 100-200 µL of the mobile phase (e.g., methanol (B129727)/water mixture).

  • LC-MS/MS Conditions:

    • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column suitable for lipid-soluble vitamins.

    • Mobile Phase: A gradient of methanol and water with a suitable modifier like formic acid or ammonium (B1175870) formate.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive ion mode using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).

    • Detection: Multiple Reaction Monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for both the deuterated MK-7 and the internal standard.

5. Pharmacokinetic Analysis:

  • Plasma concentration-time data for MK-7-d7 are used to calculate key pharmacokinetic parameters, including:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum plasma concentration (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Elimination half-life (t½)

    • Apparent volume of distribution (Vd/F)

    • Apparent clearance (CL/F)

Protocol 2: In Vivo Study of Vitamin K1 to MK-4 Conversion in a Rat Model

This protocol is adapted from a study investigating the tissue-specific conversion of deuterium-labeled phylloquinone (PK-d7) to menaquinone-4 (MK-4) in rats.

1. Animal Model and Diet:

  • Use male Fischer 344 rats.

  • Acclimatize the rats and then place them on a Vitamin K-deficient diet for 14 days to deplete endogenous stores.

2. Study Groups:

  • Control Group (0 days): Continue on the deficient diet.

  • PK-1d Group (1 day): Receive the deficient diet supplemented with 1.6 mg/kg of deuterium-labeled phylloquinone (PK-d7) for one day.

  • PK-7d Group (7 days): Receive the PK-d7 supplemented diet for seven days.

3. Sample Collection:

  • At the end of the respective treatment periods, euthanize the rats.

  • Collect blood (for serum) and various tissues (liver, brain, testes, kidney, fat, etc.).

  • Store all samples at -80°C until analysis.

4. Bioanalytical Method - LC-MS/MS Analysis:

  • Tissue Homogenization and Extraction:

    • Homogenize the tissue samples.

    • Perform lipid extraction using a solvent system like hexane/isopropanol.

    • Use an appropriate internal standard (e.g., a different labeled Vitamin K form).

  • LC-MS/MS Analysis:

    • Similar to Protocol 1, use LC-MS/MS with MRM to quantify the concentrations of both the parent labeled compound (PK-d7) and the labeled metabolite (MK-4-d7) in the different tissues.

5. Data Analysis:

  • Compare the concentrations of labeled and unlabeled PK and MK-4 across the different tissues and study groups to determine the extent and location of the conversion.

Data Presentation

Quantitative data from pharmacokinetic studies should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Pharmacokinetic Parameters of Unlabeled Menaquinone-7 (MK-7) in Healthy Volunteers Following a Single Oral Dose.

StudyDose (µg)FormulationCmax (ng/mL)Tmax (hours)AUC₀₋₂₄ (ng·h/mL)
Study 175Tablet~1.0613.8 ± 4.3
Study 290Tablet1.63 ± 0.74623 ± 9
Study 3180CapsuleNot Reported2-4Not Reported
Study 4360Capsule6.77 ± 3.30466 ± 29

Data derived from studies on unlabeled MK-7, as detailed pharmacokinetic data for labeled MK-7 in humans is limited in the public domain.[1][2][3][4]

Table 2: Illustrative Pharmacokinetic Parameters of Deuterium-Labeled Phylloquinone (Vitamin K1) in Healthy Men Following a Single Oral Dose of 396 µg.

ParameterValue
Cmax (nmol/L)10.51 ± 4.38
Tmax (hours)6 - 9
t½ (hours)22.8

This data is for deuterium-labeled Vitamin K1 and serves as a reference for a stable isotope tracer study.[5]

Visualizations

Vitamin K Metabolic Cycle

The primary metabolic pathway for Vitamin K is the Vitamin K cycle, which is essential for the post-translational modification of certain proteins.

Vitamin_K_Cycle cluster_ER Endoplasmic Reticulum cluster_carboxylation Protein Carboxylation VK Vitamin K (Quinone) VKH2 Vitamin K (Hydroquinone - Reduced) VK->VKH2 VKOR/Reductase VKO Vitamin K Epoxide VKH2->VKO γ-Glutamyl Carboxylase (GGCX) Glu Protein-Glu VKO->VK VKOR Gla Protein-Gla (Active Protein) Glu->Gla CO₂ Diet Dietary this compound Diet->VK

Caption: The Vitamin K cycle in the endoplasmic reticulum.

Experimental Workflow for a Human Pharmacokinetic Study

This diagram illustrates the key steps in a human pharmacokinetic study using stable isotope-labeled this compound.

PK_Workflow cluster_prep Study Preparation cluster_dosing Dosing and Sampling cluster_analysis Bioanalysis cluster_results Data Interpretation P1 Participant Screening & Recruitment P2 Controlled Diet Period P1->P2 D1 Baseline Blood Sample (t=0) P2->D1 D2 Oral Administration of Stable Isotope-Labeled this compound D1->D2 D3 Serial Blood Sampling (e.g., 0-120 hours) D2->D3 D4 Plasma Separation & Storage (-80°C) D3->D4 A1 Sample Preparation (Liquid-Liquid Extraction) D4->A1 A2 LC-MS/MS Analysis (MRM Detection) A1->A2 R1 Pharmacokinetic Modeling A2->R1 R2 Calculation of PK Parameters (Cmax, Tmax, AUC, t½) R1->R2

Caption: Workflow for a human this compound pharmacokinetic study.

Conclusion

The use of stable isotopes provides a robust and sensitive method for elucidating the pharmacokinetics of this compound. The protocols and data presented here offer a framework for researchers to design and conduct their own studies. The detailed bioanalytical methods, particularly LC-MS/MS, are essential for accurately quantifying the low circulating levels of this compound and its labeled counterparts. Further research utilizing stable isotope tracers will continue to refine our understanding of this compound metabolism and its role in human health.

References

Application Notes and Protocols: Development of a Bioanalytical Method for Vitamin K2 (MK-4) in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vitamin K2, particularly the menaquinone-4 (MK-4) form, plays a crucial role in various physiological processes, including bone metabolism and blood coagulation.[1] Accurate quantification of MK-4 in human plasma is essential for clinical research, nutritional studies, and pharmacokinetic assessments. These application notes provide a detailed protocol for the development and validation of a robust and sensitive bioanalytical method for the determination of this compound (MK-4) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique favored for its sensitivity and specificity over traditional HPLC methods.[2] An alternative HPLC-UV method is also presented, suitable for higher concentration ranges.

Method Overview

The primary method described utilizes a simple and rapid sample preparation procedure involving protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate MK-4 from the plasma matrix.[3][4][5] Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.[3] This approach ensures high selectivity and sensitivity for accurate quantification of the low endogenous levels of MK-4 in human plasma.[2]

Experimental Workflow

The overall experimental workflow for the LC-MS/MS based quantification of this compound (MK-4) in human plasma is depicted below.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Human Plasma Sample is_spike Spike with Internal Standard plasma->is_spike protein_precip Protein Precipitation (e.g., Acetonitrile (B52724)/Ethanol) is_spike->protein_precip extraction Extraction (SPE or LLE) protein_precip->extraction evap Evaporation to Dryness extraction->evap reconstitute Reconstitution evap->reconstitute injection Injection into LC-MS/MS reconstitute->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (MRM Mode) separation->detection quantification Data Acquisition & Quantification detection->quantification

Caption: Experimental workflow for the bioanalysis of this compound (MK-4) in human plasma.

Detailed Experimental Protocols

Materials and Reagents
  • This compound (MK-4) analytical standard

  • Internal Standard (IS): Deuterated this compound (MK-4-d7) is recommended[6]

  • HPLC-grade methanol (B129727), acetonitrile, isopropanol, and hexane[3][5]

  • Formic acid[3]

  • Phosphate (B84403) buffered saline (PBS)[3]

  • Human plasma (blank)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)[3]

  • 96-well phospholipid removal plates[6]

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
  • Stock Solutions: Prepare primary stock solutions of this compound (MK-4) and the internal standard (IS) in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Working Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the same solvent to create a range of concentrations for the calibration curve.[7]

  • Calibration Standards: Spike blank human plasma with the working standard solutions to achieve the desired concentration range for the calibration curve. A typical range might be 0.05 to 5 ng/mL.[8]

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high.[3]

Sample Preparation

The following protocols outline two common extraction techniques. Due to the lipophilic nature of Vitamin K, extraction with solvents like hexane (B92381) is effective.[4]

  • To 350 µL of plasma sample, add 50 µL of the internal standard solution.

  • Add 175 µL of ethanol (B145695) to precipitate proteins.

  • Vortex for 2 minutes and then centrifuge at 3500 rpm for 5 minutes.

  • Load the supernatant onto an SPE cartridge.

  • Wash the cartridge with 1 mL of methanol/water (1:9) with 1% formic acid, followed by 1 mL of acetonitrile/water (8:2) with 1% formic acid.

  • Elute the analyte with 2 mL of methanol/isopropanol/hexane (2:1:1).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume (e.g., 100-200 µL) of the mobile phase.[5][6]

  • To a 500 µL aliquot of the plasma sample, add 5 µL of the internal standard solution.

  • Add 1.5 mL of acetonitrile and vortex for 20 seconds at 3000 rpm.

  • Centrifuge at 4300 rpm for 10 minutes.

  • Load the supernatant onto a phospholipid removal plate and collect the eluate under vacuum.

  • Evaporate the eluate to dryness at 50 °C under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 μL of 15:85 water:methanol.

LC-MS/MS Conditions

The following table summarizes typical LC-MS/MS parameters for the analysis of this compound (MK-4).

ParameterRecommended Conditions
LC System High-Performance Liquid Chromatography (HPLC) system
Column C18 reversed-phase column (e.g., Kinetex 5 µm EVO C18, 50 x 2.1 mm)[9]
Mobile Phase A Water with 0.1% Formic Acid and 5mM Ammonium Formate[5]
Mobile Phase B Methanol with 0.1% Formic Acid[5]
Gradient Elution A gradient should be optimized to ensure separation from other plasma components. A typical run time is around 4-14 minutes.[3][5]
Flow Rate 0.4 - 0.7 mL/min[3]
Column Temperature 50 °C[3]
Injection Volume 5 µL[6]
MS System Triple Quadrupole Mass Spectrometer
Ionization Source Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), positive mode[3][5]
MRM Transitions MK-4: Q1: 445.4 m/z, Q3: 187.1 m/z[9] MK-4-d7 (IS): Q1: 452.4 m/z (example, will vary based on deuteration)

Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA).[10] Key validation parameters are summarized below.

Validation ParameterAcceptance CriteriaTypical Results for MK-4
Linearity (r²) ≥ 0.99> 0.99[2]
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10; Accuracy and precision within ±20%0.14 nmol/L[3]
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)3.2% - 14.3%[2]
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)8.7% - 15.2%[2]
Accuracy (%Bias) Within ±15% (±20% at LLOQ)0.5% - 10.7%[2]
Recovery (%) Consistent and reproducible> 92%[3]
Matrix Effect Assessed to ensure no significant ion suppression or enhancementMinimal matrix effects reported with appropriate sample cleanup.[3]
Stability Analyte should be stable under various storage and handling conditions (freeze-thaw, bench-top, long-term)MK-4 is stable through multiple freeze-thaw cycles and for extended periods when stored at -20°C or -80°C.[3][11]

Alternative Method: HPLC with UV Detection

For applications where higher concentrations of MK-4 are expected, an HPLC-UV method can be employed. This method is less sensitive than LC-MS/MS but can be a cost-effective alternative.[7]

HPLC-UV Experimental Protocol
  • Sample Preparation: Protein precipitation with acetonitrile is a common method.[12][13]

  • HPLC Conditions:

    • Column: T3 column[12][13]

    • Mobile Phase: Isocratic mixture of methanol and phosphate buffer (e.g., 95:5) at pH 3.[12][13]

    • Flow Rate: 1 mL/min[12][13]

    • Column Temperature: 30°C[12][13]

    • UV Detection: 245 nm[12][13]

HPLC-UV Method Validation Summary
Validation ParameterTypical Results for MK-4
Linearity Range 0.5 - 3 µg/mL[12][13]
LLOQ 0.5 µg/mL[7]
Intra- and Inter-day Precision (%CV) 5.50% - 17.42%[12][13]
Accuracy (%Difference) 6.18% - 8.74%[12][13]

Note: The LLOQ for the HPLC-UV method is significantly higher than that of the LC-MS/MS method and may not be suitable for measuring endogenous levels of MK-4 in human plasma.[7]

Logical Relationships in Method Selection

The choice between LC-MS/MS and HPLC-UV depends on the specific requirements of the study.

G cluster_decision Method Selection Logic concentration Expected MK-4 Concentration low_conc Low (Endogenous Levels) concentration->low_conc Low high_conc High (Supplementation Studies) concentration->high_conc High sensitivity High Sensitivity & Specificity Required low_conc->sensitivity cost Cost-Effectiveness is a Priority high_conc->cost lcmsms LC-MS/MS hplcuv HPLC-UV sensitivity->lcmsms cost->hplcuv

Caption: Decision tree for selecting the appropriate analytical method for MK-4 quantification.

Conclusion

The LC-MS/MS method detailed in these application notes provides a sensitive, specific, and robust approach for the quantification of this compound (MK-4) in human plasma. The protocol, including sample preparation, chromatographic separation, and mass spectrometric detection, has been validated to meet regulatory standards. For studies involving higher concentrations of MK-4, an HPLC-UV method is also presented as a viable alternative. The choice of method should be guided by the expected analyte concentration and the required sensitivity of the assay.

References

Application Notes and Protocols: In Vitro 3D Bone Spheroid Models to Test Vitamin K2 and D3 Synergy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Three-dimensional (3D) cell culture models are gaining prominence in biomedical research as they more accurately mimic the in vivo microenvironment compared to traditional 2D monolayer cultures.[1][2][3] In the field of bone biology, 3D bone spheroids, formed from osteoblasts or their progenitors like mesenchymal stem cells (MSCs), offer a more physiological platform to study osteogenesis and the effects of therapeutic agents.[1][4][5][6][7] This document provides detailed protocols for utilizing 3D bone spheroid models to investigate the synergistic effects of Vitamin K2 (menaquinone) and Vitamin D3 (cholecalciferol) on bone formation and mineralization.

Vitamins D and K are fat-soluble vitamins that play crucial roles in calcium metabolism and bone health.[8][9] Vitamin D promotes the production of vitamin K-dependent proteins, such as osteocalcin (B1147995) and matrix Gla protein (MGP), which are essential for bone mineralization and the inhibition of soft tissue calcification.[8][9][10] Vitamin K is a necessary cofactor for the carboxylation of these proteins, a critical step for their activation.[10][11][12] Animal and human studies suggest a synergistic relationship, where the combination of vitamins D3 and K2 is more effective in improving bone mineral density than either vitamin alone.[8][11][13][14][15] 3D bone spheroid models provide an excellent in vitro system to further elucidate the mechanisms of this synergy.[16]

Experimental Protocols

Protocol 1: Generation of 3D Bone Spheroids from Human Mesenchymal Stem Cells (hMSCs)

This protocol describes a simple and reproducible method to generate 3D spheroids using low-binding plates.[4][5][6]

Materials:

  • Human Mesenchymal Stem Cells (hMSCs)

  • Mesenchymal Stem Cell Growth Medium

  • Osteogenic Differentiation Medium (Growth medium supplemented with dexamethasone, β-glycerophosphate, and ascorbic acid)

  • Low-adhesion round-bottom 96-well plates

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

Procedure:

  • Cell Culture: Culture hMSCs in T-75 flasks with Mesenchymal Stem Cell Growth Medium. Maintain the cells at 37°C in a humidified atmosphere with 5% CO2. Passage the cells when they reach 70-80% confluency.[6]

  • Cell Seeding for Spheroid Formation:

    • Aspirate the culture medium and wash the cells with PBS.

    • Trypsinize the cells and neutralize with growth medium.

    • Centrifuge the cell suspension and resuspend the pellet in Osteogenic Differentiation Medium to the desired cell concentration.

    • Seed 2.5 x 10^4 cells in 100 µL of Osteogenic Differentiation Medium into each well of a low-adhesion round-bottom 96-well plate.[17]

  • Spheroid Formation and Culture:

    • Centrifuge the plate at a low speed (e.g., 150 x g) for 5 minutes to facilitate cell aggregation at the bottom of the well.

    • Incubate the plate at 37°C and 5% CO2. Spheroids will typically form within 24-48 hours.

    • Carefully change half of the medium every 2-3 days.

  • Treatment with Vitamins K2 and D3:

    • Prepare stock solutions of this compound (e.g., MK-4 or MK-7) and Vitamin D3 in a suitable solvent (e.g., ethanol (B145695) or DMSO).

    • On day 3 of culture, add the desired concentrations of this compound and/or Vitamin D3 to the culture medium. Include appropriate vehicle controls. A common concentration used is 10µM for MK-4 and 0.01µM for 25-hydroxyvitamin D3.[16]

    • Continue the culture for up to 21 days for mature osteogenic differentiation and mineralization.

Experimental Workflow for 3D Bone Spheroid Generation and Treatment

G cluster_0 Cell Preparation cluster_1 Spheroid Formation cluster_2 Treatment and Culture cluster_3 Analysis hMSC_Culture hMSC Culture in T-75 Flasks Trypsinization Trypsinization and Cell Counting hMSC_Culture->Trypsinization Resuspension Resuspend in Osteogenic Medium Trypsinization->Resuspension Seeding Seed Cells in Low-Adhesion 96-Well Plate Resuspension->Seeding Centrifugation Low-Speed Centrifugation Seeding->Centrifugation Incubation Incubation (24-48h) Centrifugation->Incubation Vitamin_Addition Addition of Vitamins K2 and D3 Incubation->Vitamin_Addition Long_Term_Culture Culture for up to 21 Days Vitamin_Addition->Long_Term_Culture Medium_Change Medium Change Every 2-3 Days Long_Term_Culture->Medium_Change ALP_Assay ALP Activity Assay Long_Term_Culture->ALP_Assay Mineralization_Assay Alizarin Red S Staining Long_Term_Culture->Mineralization_Assay Gene_Expression Gene Expression Analysis Long_Term_Culture->Gene_Expression

Caption: Workflow for generating and treating 3D bone spheroids.

Protocol 2: Alkaline Phosphatase (ALP) Activity Assay

ALP is an early marker of osteoblast differentiation.[18][19] Its activity can be measured colorimetrically.

Materials:

  • 3D bone spheroids in 96-well plate

  • PBS

  • Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)

  • p-Nitrophenyl Phosphate (pNPP) substrate solution

  • Stop solution (e.g., 3M NaOH)

  • Microplate reader

Procedure:

  • Sample Preparation:

    • At desired time points (e.g., day 7, 14, and 21), carefully aspirate the culture medium from the wells containing the spheroids.

    • Wash the spheroids gently with 200 µL of PBS.

    • Add 100 µL of cell lysis buffer to each well and incubate for 30 minutes at 37°C with gentle shaking to ensure complete lysis.[20]

  • Enzymatic Reaction:

    • Transfer 50 µL of the cell lysate from each well to a new flat-bottom 96-well plate.

    • Add 50 µL of pNPP substrate solution to each well.[20]

    • Incubate the plate at 37°C for 15-30 minutes, or until a yellow color develops.

  • Measurement:

    • Stop the reaction by adding 50 µL of stop solution.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Normalization:

    • To account for differences in cell number, normalize the ALP activity to the total protein content or DNA content of each spheroid. A DNA quantification assay can be performed on the remaining cell lysate.[21]

Protocol 3: Alizarin Red S Staining for Mineralization

Alizarin Red S (ARS) is a dye that specifically stains calcium deposits, which are indicative of late-stage osteoblast differentiation and matrix mineralization.[22][23]

Materials:

  • 3D bone spheroids in 96-well plate

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • Deionized water

  • 2% Alizarin Red S solution (pH 4.1-4.3)

  • 10% Acetic acid (for quantification)

  • 10% Ammonium (B1175870) hydroxide (B78521) (for quantification)

  • Microplate reader

Procedure for Staining:

  • Fixation:

    • At the end of the culture period (e.g., day 21), carefully remove the culture medium.

    • Gently wash the spheroids twice with PBS.

    • Fix the spheroids with 100 µL of 4% PFA for 15-30 minutes at room temperature.[22]

  • Staining:

    • Aspirate the PFA and wash the spheroids three times with deionized water.

    • Add 100 µL of 2% Alizarin Red S solution to each well and incubate for 20-30 minutes at room temperature in the dark.[22]

    • Remove the ARS solution and wash the spheroids 3-5 times with deionized water until the wash water is clear.[22]

  • Visualization:

    • Add 200 µL of PBS to each well to prevent the spheroids from drying out.

    • Visualize the red-orange staining of calcium deposits using a bright-field microscope.

Procedure for Quantification:

  • Elution:

    • After visualization, carefully remove the PBS.

    • Add 100 µL of 10% acetic acid to each well and incubate for 30 minutes with shaking to dissolve the stain.[24]

  • Neutralization and Measurement:

    • Transfer the acetic acid eluate to a new 96-well plate.

    • Add 40 µL of 10% ammonium hydroxide to neutralize the acid.

    • Read the absorbance at 405 nm using a microplate reader.[25]

Protocol 4: Gene Expression Analysis by RT-qPCR

Analyze the expression of key osteogenic marker genes to understand the molecular effects of Vitamins K2 and D3.

Materials:

  • 3D bone spheroids

  • RNA lysis buffer (e.g., TRIzol)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., RUNX2, ALP, COL1A1, Osteocalcin (BGLAP), Osteopontin (SPP1)) and a housekeeping gene (e.g., GAPDH, ACTB).

Procedure:

  • RNA Extraction:

    • At desired time points, collect the spheroids from each well.

    • Homogenize the spheroids in RNA lysis buffer.

    • Extract total RNA using an RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis:

    • Quantify the extracted RNA and assess its purity.

    • Synthesize cDNA from an equal amount of RNA for all samples using a cDNA synthesis kit.

  • qPCR:

    • Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.

Data Presentation

Table 1: Hypothetical ALP Activity in 3D Bone Spheroids at Day 14

Treatment GroupNormalized ALP Activity (fold change vs. Control)Standard Deviation
Control (Vehicle)1.00± 0.12
Vitamin D3 (10 nM)2.50± 0.25
This compound (10 µM)1.80± 0.18
Vitamin D3 + K24.20± 0.35

Table 2: Hypothetical Quantification of Mineralization by Alizarin Red S Staining at Day 21

Treatment GroupAbsorbance at 405 nm (Arbitrary Units)Standard Deviation
Control (Vehicle)0.15± 0.02
Vitamin D3 (10 nM)0.45± 0.05
This compound (10 µM)0.28± 0.03
Vitamin D3 + K20.75± 0.08

Table 3: Hypothetical Relative Gene Expression of Osteocalcin (BGLAP) at Day 14

Treatment GroupRelative Gene Expression (fold change vs. Control)Standard Deviation
Control (Vehicle)1.00± 0.15
Vitamin D3 (10 nM)3.80± 0.40
This compound (10 µM)1.50± 0.20
Vitamin D3 + K26.50± 0.60

Signaling Pathways

Vitamins D3 and K2 synergistically regulate bone metabolism through distinct but interconnected signaling pathways.

Vitamin D3 Signaling: The active form of Vitamin D3, 1,25-dihydroxyvitamin D3, binds to the Vitamin D Receptor (VDR). This complex then heterodimerizes with the Retinoid X Receptor (RXR) and translocates to the nucleus, where it binds to Vitamin D Response Elements (VDREs) on the promoter regions of target genes, including osteocalcin, stimulating their transcription.[8][26]

This compound Signaling: this compound acts as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX). GGCX catalyzes the post-translational carboxylation of glutamate (B1630785) (Glu) residues into gamma-carboxyglutamate (B555490) (Gla) residues on proteins like osteocalcin.[27] This carboxylation is essential for osteocalcin to bind to calcium ions and the hydroxyapatite (B223615) matrix of bone. Additionally, this compound (specifically MK-4) can act as a ligand for the steroid and xenobiotic receptor (SXR), leading to the enhanced expression of bone matrix components.[27][28] The Wnt/β-catenin signaling pathway, crucial for osteoblast differentiation, has also been shown to be activated by this compound.[27][29]

Synergistic Signaling of Vitamins D3 and K2 in Osteoblasts

G D3 Vitamin D3 VDR VDR D3->VDR VDR_RXR VDR-RXR Complex VDR->VDR_RXR RXR RXR RXR->VDR_RXR Nucleus_D Nucleus VDR_RXR->Nucleus_D VDRE VDRE Nucleus_D->VDRE OC_Gene Osteocalcin Gene VDRE->OC_Gene Transcription OC_mRNA Osteocalcin mRNA OC_Gene->OC_mRNA ucOC Undercarboxylated Osteocalcin OC_mRNA->ucOC Translation K2 This compound GGCX GGCX K2->GGCX Cofactor SXR SXR K2->SXR Ligand cOC Carboxylated Osteocalcin GGCX->cOC ucOC->cOC Carboxylation Ca_Binding Calcium Binding & Matrix Mineralization cOC->Ca_Binding Nucleus_K Nucleus SXR->Nucleus_K Bone_Matrix_Genes Bone Matrix Genes Nucleus_K->Bone_Matrix_Genes Transcription

Caption: Vitamin D3 and K2 signaling pathways in bone formation.

Conclusion

The use of 3D bone spheroid models offers a robust and physiologically relevant platform for investigating the synergistic effects of Vitamins K2 and D3 on osteogenesis. The detailed protocols provided herein for spheroid generation, treatment, and analysis of key osteogenic markers will enable researchers to effectively study the cellular and molecular mechanisms underlying this important nutritional synergy. The data generated from these models can contribute to the development of novel therapeutic strategies for bone health and the prevention of osteoporosis.

References

Application Notes and Protocols for Enhanced Vitamin K2 (MK-7) Production via Fermentation Optimization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin K2, particularly the menaquinone-7 (B21479) (MK-7) form, is a vital nutrient with significant roles in bone metabolism, cardiovascular health, and blood coagulation.[1][2][3][4] Microbial fermentation, primarily using Bacillus subtilis natto, has emerged as the most efficient and commercially viable method for producing high-purity, all-trans MK-7, overcoming the limitations of chemical synthesis and extraction from natural sources.[1][5][6] This document provides detailed application notes and protocols for the optimization of fermentation parameters to significantly increase the yield of this compound (MK-7).

The biosynthesis of MK-7 in Bacillus subtilis is a complex process involving multiple metabolic pathways.[6] Optimizing this process requires a systematic approach, focusing on key factors such as strain selection, culture medium composition, and physical fermentation parameters.

Core Concepts in MK-7 Fermentation Optimization

Successful optimization of MK-7 production hinges on a multi-faceted approach that considers the interplay between the microbial strain, its nutritional environment, and the physical conditions of the fermentation process. Key areas for optimization include:

  • Strain Selection and Improvement: Bacillus subtilis natto is the most widely used microorganism for industrial MK-7 production due to its high yield and GRAS (Generally Recognized as Safe) status.[7] Strain improvement through mutation and genetic engineering can further enhance production capabilities.[8]

  • Media Composition: The composition of the fermentation medium is critical. Carbon sources like glycerol (B35011) and glucose, and nitrogen sources such as soy peptone and yeast extract, directly impact cell growth and MK-7 synthesis.[4][5][9] The strategic supplementation of minerals like phosphates and magnesium is also crucial.[4][9]

  • Process Parameters: Physical parameters including temperature, pH, aeration, and agitation must be tightly controlled to ensure optimal conditions for bacterial growth and metabolite production.[2][10]

  • Fermentation Strategy: Advanced strategies such as fed-batch culture and the use of biofilm reactors can overcome limitations of traditional batch fermentation, leading to significantly higher MK-7 yields.[1][11][12]

Experimental Data Summary

The following tables summarize quantitative data from various studies on the optimization of fermentation media and process parameters for enhanced MK-7 production.

Table 1: Optimization of Media Composition for MK-7 Production

Carbon Source(s) Nitrogen Source(s) Other Key Components Strain Fermentation Time MK-7 Yield Reference
5% (w/v) Glycerol18.9% (w/v) Soy peptone, 5% (w/v) Yeast extract0.06% (w/v) K2HPO4Bacillus subtilis natto6 days62.32 ± 0.34 mg/L[9]
6.3% Glycerol3% Soybean peptone, 0.51% Yeast extractK2HPO4Bacillus subtilis natto120 hours0.319 mg/L[5]
20 g/L Sucrose, 20.7 g/L Glycerol47.3 g/L Soy peptone, 4 g/L Yeast extract1.9 g/L KH2PO4, 0.1 g/L MgSO4·7H2OBacillus subtilis BS-ΔackANot Specified154.6 ± 1.32 mg/L[4]
69.6 g/L Glycerol, 34.5 g/L Sucrose20 g/L Peptone, 25 g/L Yeast extract4.0 g/L K2HPO4Mutant Bacillus subtilis (natto)72 hours3.593 ± 0.107 mg/L[8]
152.6 g/L Glucose8 g/L Yeast extract, 17.6 g/L CaseinNot SpecifiedBacillus subtilis nattoNot Specified20.46 ± 0.51 mg/L (Batch)[10]
48.2 g/L Glycerol8.1 g/L Yeast extract, 13.6 g/L Soytone0.06 g/L K2HPO4Bacillus subtilis nattoNot Specified12.1 mg/L (Biofilm Reactor)[12]

Table 2: Optimization of Process Parameters for MK-7 Production

Temperature (°C) pH Agitation (rpm) Aeration (vvm) Fermentation Mode MK-7 Yield Reference
40Not SpecifiedNot SpecifiedNot SpecifiedBatch62.32 ± 0.34 mg/L[9]
307.0210Not SpecifiedBatch0.319 mg/L[5]
377.0210Not SpecifiedBatch0.3158 mg/L[5]
376.5-7.5ControlledControlledBatchNot Specified[2]
306.48234Not SpecifiedBiofilm Reactor20.46 ± 0.51 mg/L[10]
356.58200Not SpecifiedBiofilm Reactor12.1 mg/L[12]
40Not Specified200Not SpecifiedBatch53.292 mg/L[13]
Not SpecifiedNot Specified5255Batch (Dairy Medium)3.54 mg/L[14]

Signaling Pathways and Experimental Workflows

MK-7 Biosynthesis Pathway in Bacillus subtilis

The biosynthesis of menaquinone-7 (MK-7) in Bacillus subtilis is a complex metabolic process that involves several key pathways. It begins with precursors from central carbon metabolism. The shikimate pathway provides the naphthoquinone ring structure, while the methylerythritol 4-phosphate (MEP) pathway synthesizes the isoprenoid side chain. These components are then condensed to form MK-7.

MK7_Biosynthesis_Pathway cluster_CCM Central Carbon Metabolism cluster_Shikimate Shikimate Pathway cluster_MEP MEP Pathway cluster_MK7 MK-7 Pathway PEP Phosphoenolpyruvate (PEP) Chorismate Chorismate PEP->Chorismate PEP->Chorismate aro genes E4P Erythrose-4-Phosphate (E4P) E4P->Chorismate G3P Glyceraldehyde-3-Phosphate (G3P) IPP Isopentenyl Pyrophosphate (IPP) G3P->IPP G3P->IPP dxs, dxr genes Pyruvate Pyruvate Pyruvate->IPP DHNA 1,4-dihydroxy-2-naphthoate Chorismate->DHNA Chorismate->DHNA men genes DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP FPP Farnesyl Pyrophosphate (FPP) DMAPP->FPP HPP Heptaprenyl Pyrophosphate (HPP) FPP->HPP MK7 Menaquinone-7 (MK-7) HPP->MK7 HPP->MK7 menA DHNA->MK7

Caption: Simplified biosynthetic pathway of Menaquinone-7 (MK-7) in Bacillus subtilis.

General Workflow for Fermentation Optimization

The optimization of MK-7 fermentation is a systematic process that begins with strain selection and media formulation, followed by the optimization of physical parameters and fermentation strategy, and concludes with product extraction and analysis.

Fermentation_Optimization_Workflow A Strain Selection & Inoculum Prep B Media Formulation & Optimization (Carbon, Nitrogen, Minerals) A->B C Process Parameter Optimization (Temp, pH, Agitation, Aeration) B->C D Fermentation (Batch, Fed-Batch, or Biofilm) C->D E MK-7 Extraction D->E F Quantification & Analysis (HPLC) E->F G Data Analysis & Further Optimization F->G G->B Iterate

Caption: General workflow for the optimization of MK-7 fermentation.

Detailed Experimental Protocols

Protocol 1: Inoculum Preparation
  • Strain Revival: Revive a cryopreserved culture of Bacillus subtilis natto by streaking on a nutrient agar (B569324) plate. Incubate at 37°C for 24 hours.

  • Pre-culture: Inoculate a single colony into a 100 mL flask containing 25 mL of seed medium (e.g., 3% glucose, 4% soybean peptone, 0.5% NaCl, 0.5% yeast extract, 0.5% meat extract, pH 7.0).[5]

  • Incubation: Incubate the pre-culture at 37°C on a rotary shaker at 120-150 rpm for 24 hours.[5][8]

Protocol 2: Batch Fermentation
  • Medium Preparation: Prepare the optimized fermentation medium (refer to Table 1 for examples) in a suitable bioreactor. Sterilize by autoclaving at 121°C for 20 minutes.[5]

  • Inoculation: Inoculate the sterile fermentation medium with the pre-culture (typically 2-5% v/v).[5][13]

  • Fermentation: Carry out the fermentation under optimized conditions of temperature, pH, agitation, and aeration (refer to Table 2). The fermentation duration can range from 72 to 144 hours.[5][8][9]

  • Sampling: Aseptically withdraw samples at regular intervals to monitor cell growth (OD600) and MK-7 concentration.

Protocol 3: MK-7 Extraction
  • Cell Separation: Centrifuge the fermentation broth at 6000 rpm for 10 minutes to separate the supernatant and biomass.[5]

  • Solvent Extraction: To 20 mL of the supernatant, add 40 mL of an extraction solvent mixture of n-hexane and isopropanol (B130326) (2:1 v/v).[5][15]

  • Incubation and Phase Separation: Shake the mixture at 160 rpm for 1 hour at 30°C.[5] Centrifuge at 3000 rpm for 10 minutes to achieve phase separation.[7]

  • Collection: Collect the upper organic (n-hexane) layer containing the extracted MK-7.

  • Drying: Evaporate the organic solvent under a stream of nitrogen or using a rotary evaporator.

  • Reconstitution: Re-dissolve the dried extract in a suitable solvent (e.g., ethanol (B145695) or mobile phase) for HPLC analysis.[16]

Protocol 4: MK-7 Quantification by HPLC
  • Chromatographic System: Utilize a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column and a UV or fluorescence detector.[15][17]

  • Mobile Phase: A common mobile phase is a mixture of 2-propanol and n-hexane (2:1, v/v) with a flow rate of 0.5 mL/min.[17] Other methods may use methanol, isopropanol, and acetonitrile (B52724) mixtures.[16]

  • Detection: Set the UV detector to 248 nm for quantification.[17]

  • Standard Curve: Prepare a standard curve using pure MK-7 standard of known concentrations.

  • Analysis: Inject the reconstituted sample extract into the HPLC system. Identify and quantify the MK-7 peak by comparing its retention time and peak area to the standard curve.

Conclusion

The production of this compound (MK-7) through microbial fermentation is a highly optimizable process. By systematically addressing strain selection, media composition, and physical fermentation parameters, researchers and drug development professionals can significantly enhance MK-7 yields. The protocols and data presented in this document provide a comprehensive framework for initiating and advancing research in this area, ultimately contributing to the development of more efficient and cost-effective production methods for this essential nutrient. Further advancements may be achieved through the implementation of advanced techniques such as metabolic engineering and the use of innovative bioreactor designs.[1][6][18]

References

Troubleshooting & Optimization

Technical Support Center: Vitamin K2 in Cell Culture Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Vitamin K2 (specifically Menaquinone-7, MK-7) in cell culture experiments. Here you will find answers to frequently asked questions and troubleshooting guides to address common challenges related to the stability of this compound in your experimental setups.

Frequently Asked Questions (FAQs)

Q1: Why is maintaining the stability of this compound in cell culture media a critical concern?

A1: this compound, a fat-soluble vitamin, is susceptible to degradation under common laboratory conditions. Factors such as exposure to light, elevated temperatures, oxygen, and interactions with components of the cell culture media can lead to a significant loss of active this compound.[1][2] This degradation can result in inaccurate and irreproducible experimental outcomes, as the effective concentration of the vitamin decreases over time.

Q2: What are the primary factors that contribute to the degradation of this compound in a liquid environment like cell culture media?

A2: The main factors affecting this compound stability in aqueous environments are:

  • Light: this compound is highly sensitive to light, particularly UV and ambient light, which can cause rapid degradation.[1][3]

  • Temperature: While fairly heat-stable, prolonged exposure to elevated temperatures, such as those in an incubator (37°C), can contribute to its degradation over time.[2]

  • pH: Alkaline conditions can promote the degradation of this compound.[4][5] Standard cell culture media typically have a pH between 7.2 and 7.4, which is slightly alkaline.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of this compound.

  • Interaction with Media Components: Certain components in the cell culture media, such as minerals (e.g., calcium and magnesium), can interact with this compound and reduce its stability.[6]

Q3: How can I minimize the degradation of this compound when preparing and storing stock solutions?

A3: To prepare and store this compound stock solutions effectively:

  • Use a suitable solvent: Dissolve this compound in a solvent like ethanol (B145695) or DMSO.

  • Protect from light: Prepare the stock solution in amber vials or tubes wrapped in aluminum foil.[7]

  • Store at low temperatures: Aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles.

  • Minimize oxygen exposure: Consider purging the vials with an inert gas like nitrogen or argon before sealing.

Q4: What is microencapsulation and can it improve this compound stability in my experiments?

A4: Microencapsulation is a process where the active this compound molecule is enclosed within a protective coating. This technology can significantly enhance the stability of this compound by shielding it from environmental factors like moisture and interaction with minerals.[6] Several commercially available this compound formulations utilize microencapsulation to improve their stability in various applications. For cell culture, using a microencapsulated form of this compound could provide a more stable and consistent delivery of the vitamin to the cells over the duration of the experiment.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or unexpected experimental results with this compound. Degradation of this compound in the cell culture medium.1. Verify Stock Solution Integrity: Prepare fresh stock solutions and protect them from light and heat. 2. Minimize Exposure During Experiment: Add this compound to the media immediately before use. If the experiment is long, consider replenishing the media with fresh this compound at regular intervals. 3. Use Protective Measures: Work with this compound under subdued lighting and use amber-colored culture vessels if possible. 4. Consider a Stabilized Formulation: Explore the use of commercially available microencapsulated this compound.
Precipitation of this compound in the cell culture medium. Poor solubility of this compound in the aqueous medium.1. Optimize Solvent Concentration: Ensure the final concentration of the solvent (e.g., ethanol, DMSO) in the culture medium is non-toxic to the cells (typically <0.1%). 2. Gentle Mixing: After adding the this compound stock solution to the medium, mix gently but thoroughly to ensure even dispersion. 3. Warm the Medium: Gently warm the medium to 37°C before adding the this compound stock solution to aid in solubilization.
Difficulty in quantifying the actual concentration of this compound in the media. Inefficient extraction or analytical method.1. Optimize Extraction Protocol: Use a validated liquid-liquid extraction method with solvents like a hexane:isopropanol mixture to efficiently extract the lipophilic this compound from the aqueous medium.[8] 2. Use a Sensitive Analytical Method: Employ a validated HPLC method with UV or fluorescence detection for accurate quantification.[9][10]

Quantitative Data Summary

Table 1: Stability of All-trans-MK-7 Under Different Storage Conditions

ConditionDurationOxygen PresenceRemaining All-trans-MK-7 (%)
Low Temperature (4°C) in Dark9 daysPresent~68%
Low Temperature (4°C) in Dark9 daysAbsent~61%
High Temperature (100°C) in Dark9 daysPresent~61%
High Temperature (100°C) in Dark9 daysAbsent~39%

Data synthesized from a study on MK-7 stability in an aqueous medium.[2]

Table 2: Photodegradation of MK-4 in Ethanol Solution

Light SourceIrradiation TimeRemaining MK-4 (%)
Artificial Sunlight (12000 lx)60 minutesSignificantly decreased (exact % not specified)
UVANot specifiedLeads to cytotoxicity in cell culture

Data synthesized from studies on MK-4 photodegradation.[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • Menaquinone-7 (MK-7) powder

    • Anhydrous ethanol or DMSO

    • Sterile, amber-colored microcentrifuge tubes or glass vials

    • Pipettes and sterile tips

  • Procedure:

    • In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of MK-7 powder.

    • Dissolve the MK-7 powder in the appropriate volume of anhydrous ethanol or DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the MK-7 is completely dissolved.

    • Aliquot the stock solution into single-use volumes in sterile, amber-colored tubes.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis of this compound in Cell Culture Media
  • Sample Preparation (Liquid-Liquid Extraction):

    • Collect 1 mL of the cell culture supernatant into a clean tube.

    • Add 2 mL of a 2:1 (v/v) mixture of n-hexane and isopropanol.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 3000 x g for 10 minutes to separate the phases.

    • Carefully collect the upper organic layer (containing this compound) into a new amber tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a known volume (e.g., 200 µL) of the HPLC mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[10]

    • Mobile Phase: A mixture of methanol, ethanol, and water (e.g., 80:19.5:0.5, v/v/v).[9]

    • Flow Rate: 1.0 mL/min.[9]

    • Detection: UV detector at 248 nm or 270 nm.[11][12]

    • Injection Volume: 20 µL.

    • Column Temperature: 35°C.[9]

  • Quantification:

    • Prepare a standard curve using known concentrations of a this compound standard.

    • Inject the prepared sample extract and determine the peak area corresponding to this compound.

    • Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution add_k2 Add this compound to Media prep_stock->add_k2 prep_media Prepare Cell Culture Media prep_media->add_k2 treat_cells Treat Cells add_k2->treat_cells incubation Incubate (Time points) treat_cells->incubation collect_samples Collect Supernatant incubation->collect_samples extract_k2 Extract this compound collect_samples->extract_k2 hplc_analysis HPLC Analysis extract_k2->hplc_analysis data_analysis Data Analysis hplc_analysis->data_analysis

Caption: Experimental workflow for assessing this compound stability and effect in cell culture.

vitamin_k_cycle cluster_carboxylation γ-Carboxylation VK_quinone Vitamin K (Quinone) VK_hydroquinone Vitamin K (Hydroquinone) VK_quinone->VK_hydroquinone VKOR GGCX γ-Glutamyl Carboxylase (GGCX) VK_hydroquinone->GGCX VK_epoxide Vitamin K Epoxide VK_epoxide->VK_quinone VKOR GGCX->VK_epoxide Gla Gla residue GGCX->Gla Glu Glu residue Glu->GGCX VKOR Vitamin K Epoxide Reductase (VKOR)

Caption: The Vitamin K cycle, essential for the activation of Vitamin K-dependent proteins.[13][14][15]

Gas6_Axl_pathway VitaminK2 This compound Gas6 Gas6 (inactive) VitaminK2->Gas6 γ-carboxylation Gas6_active Gas6 (active) Axl Axl Receptor Gas6_active->Axl PI3K PI3K Axl->PI3K Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis inhibits Survival Cell Survival Akt->Survival promotes

Caption: this compound-dependent Gas6/Axl signaling pathway promoting cell survival.[16][17][18]

References

Technical Support Center: Strategies to Increase the Bioavailability of MK-4 in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when investigating strategies to enhance the bioavailability of Menaquinone-4 (MK-4) in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge affecting the oral bioavailability of MK-4?

Menaquinone-4 (MK-4) is a highly lipophilic (fat-soluble) compound. This poor water solubility is a major factor limiting its dissolution in the gastrointestinal fluids after oral administration, which subsequently leads to low and variable absorption into the bloodstream.

Q2: How does co-administration with dietary fats improve MK-4 absorption?

As a fat-soluble vitamin, MK-4 absorption is closely linked to fat digestion and absorption. Co-administering MK-4 with dietary fats stimulates the secretion of bile acids and pancreatic lipase. These substances help to emulsify fats and incorporate MK-4 into mixed micelles, which are small aggregates that can be readily absorbed by the intestinal cells. Animal studies have shown that high-fat diets can increase the body's capacity to absorb and metabolize fats, which can, in turn, enhance the absorption of fat-soluble compounds like MK-4.[1][2] Studies in rats have demonstrated that dietary fats, such as fish oil, can increase overall fat absorption.[3]

Q3: What are the advantages of using lipid-based formulations for MK-4 delivery?

Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), solid lipid nanoparticles (SLNs), or simple oil solutions, are highly effective for improving the oral bioavailability of poorly water-soluble drugs like MK-4. These formulations work by:

  • Pre-dissolving MK-4: The compound is already in a dissolved state within the lipid carrier, bypassing the dissolution step in the gut.

  • Promoting Emulsification: They spontaneously form fine oil-in-water emulsions in the gastrointestinal tract, increasing the surface area for absorption.[4]

  • Utilizing Lipid Absorption Pathways: They can facilitate transport through the lymphatic system, which can reduce first-pass metabolism in the liver.

Q4: Can nanoparticle delivery systems enhance MK-4 bioavailability?

Yes, nanoparticle-based systems are a promising strategy.[5][6][7][8] By encapsulating MK-4 into nanoparticles (e.g., solid lipid nanoparticles or polymeric nanoparticles), several advantages can be achieved:[8]

  • Increased Surface Area: Reducing particle size to the nanometer range significantly increases the surface-area-to-volume ratio, which can enhance dissolution rates.[9]

  • Improved Stability: Encapsulation can protect MK-4 from degradation in the harsh environment of the stomach and intestines.

  • Targeted Delivery: Nanoparticles can potentially be surface-modified to target specific areas of the intestine for absorption.

Troubleshooting and Optimization Guide

This guide addresses common problems encountered during in vivo bioavailability studies of MK-4.

Problem 1: High variability in plasma MK-4 concentrations between individual animals.

  • Potential Cause: Inconsistent food intake or fasting state.

    • Solution: Ensure a standardized fasting period for all animals before dosing (e.g., 12 hours overnight) with free access to water.[4] The presence or absence of food, especially fatty food, can dramatically alter MK-4 absorption.

  • Potential Cause: Non-uniformity of the dosing formulation.

    • Solution: If using a suspension, ensure it is thoroughly mixed and homogenous before and during administration to each animal. For lipid-based formulations, ensure the drug is completely dissolved and stable.

  • Potential Cause: Improper oral gavage technique.

    • Solution: Ensure all personnel are properly trained in oral gavage to minimize stress to the animal and prevent accidental administration into the lungs.[10][11] The volume administered should be appropriate for the animal's weight (e.g., up to 5-10 mL/kg for rats).[11]

Problem 2: Plasma concentrations of MK-4 are lower than expected or undetectable.

  • Potential Cause: Poor solubility and dissolution of the administered form.

    • Solution: Avoid administering pure, crystalline MK-4 powder suspended in a simple aqueous vehicle. Utilize a lipid-based formulation (e.g., dissolved in corn oil or formulated as a SEDDS) to improve solubility.

  • Potential Cause: Rapid metabolism.

    • Solution: While MK-4 is the active form in tissues, other forms of vitamin K in the diet are converted to MK-4.[12][13] Ensure the animal diet is controlled and vitamin K-deficient if the goal is to measure the bioavailability of the administered dose exclusively.

  • Potential Cause: Insufficient sensitivity of the analytical method.

    • Solution: Develop and validate a highly sensitive bioanalytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS), for quantifying the low levels of MK-4 expected in plasma.[14][15][16] The lower limit of quantification (LLOQ) should be sufficiently low to detect concentrations at later time points.[15][17]

Problem 3: Inconsistent results when testing a new enhanced formulation against a control.

  • Potential Cause: Physical or chemical instability of the new formulation.

    • Solution: Characterize the formulation for stability under storage and experimental conditions. For example, amorphous solid dispersions can sometimes recrystallize, and emulsions can separate over time.

  • Potential Cause: Suboptimal blood sampling schedule.

    • Solution: The sampling schedule must be designed to capture the complete pharmacokinetic profile, including the absorption phase (Cmax) and elimination phase.[18] For oral formulations, frequent early sampling (e.g., 0.25, 0.5, 1, 2, 4 hours) is critical to accurately determine Cmax and Tmax.[4]

Quantitative Data Summary

The following table provides illustrative pharmacokinetic data based on typical improvements observed when moving from a simple suspension to an enhanced lipid-based formulation for a poorly soluble compound like MK-4.

Formulation TypeDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension (Control) 1085 ± 204.0450 ± 110100% (Reference)
Solution in Corn Oil 10250 ± 552.51800 ± 350~400%
SEDDS Formulation 10600 ± 1301.54200 ± 780~930%

Note: These values are representative examples to illustrate the potential magnitude of improvement and are not from a single specific study on MK-4. Actual results will vary based on the specific formulation, animal model, and experimental conditions.

Key Experimental Protocols

Protocol 1: In Vivo Bioavailability Study in Rats
  • Animals: Male Sprague-Dawley or Wistar rats (200-250 g) are commonly used.[19]

  • Housing: House animals in standard laboratory conditions with a 12-hour light/dark cycle and access to standard chow and water.[4] Allow at least one week for acclimatization.[19]

  • Fasting: Fast the rats for approximately 12 hours overnight before dosing, ensuring free access to water.[4]

  • Formulation Preparation:

    • Control Group: Suspend the required amount of MK-4 in a vehicle like 0.5% w/v sodium carboxymethylcellulose (CMC) in water.

    • Test Group: Prepare the enhanced formulation (e.g., dissolve MK-4 in corn oil or prepare a SEDDS formulation).

  • Administration: Administer the formulation to each rat via oral gavage at a specific dose (e.g., 10 mg/kg). The volume should be consistent, typically 5 mL/kg.[10]

  • Blood Sampling: Collect blood samples (approx. 200-250 µL) at predetermined time points.[18] A typical schedule would be: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[4] Samples are often collected from the tail vein or via a cannulated jugular vein into heparinized tubes.[20]

  • Plasma Preparation: Centrifuge the blood samples (e.g., at 2000 x g for 10-15 minutes) to separate the plasma.[18] Store the plasma samples frozen at -80°C until analysis.

  • Bioanalysis: Analyze the plasma samples for MK-4 concentration using a validated HPLC-MS/MS method.[16]

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (Area Under the concentration-time Curve) from the plasma concentration data.[21][22][23][24]

Protocol 2: Plasma Sample Analysis by HPLC-MS/MS
  • Sample Preparation (Protein Precipitation):

    • To a 50 µL aliquot of rat plasma, add 150 µL of an organic solvent (e.g., acetonitrile (B52724) or methanol) containing an appropriate internal standard.[14]

    • Vortex vigorously for 1-2 minutes to precipitate plasma proteins.

    • Centrifuge at high speed (e.g., 12,000 rpm for 10 minutes) to pellet the precipitated protein.

    • Transfer the clear supernatant to a clean tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size) is typically used.[14]

    • Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile with 0.1% formic acid).[14]

    • Flow Rate: Approximately 0.4-0.5 mL/min.

    • Injection Volume: 10-20 µL.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both MK-4 and the internal standard for high selectivity and sensitivity.

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase acclimatize Animal Acclimatization (Sprague-Dawley Rats) fasting Overnight Fasting (12 hours) acclimatize->fasting formulation Formulation Preparation (Control vs. Test) fasting->formulation dosing Oral Gavage (e.g., 10 mg/kg) formulation->dosing Dose Administration sampling Serial Blood Sampling (0-24h) dosing->sampling plasma_prep Plasma Separation (Centrifugation) sampling->plasma_prep bioanalysis LC-MS/MS Analysis (Quantification of MK-4) plasma_prep->bioanalysis Sample Analysis pk_calc Pharmacokinetic Analysis (AUC, Cmax, Tmax) bioanalysis->pk_calc end end pk_calc->end Results & Comparison

Caption: Experimental workflow for an MK-4 bioavailability study in rats.

bioavailability_strategies cluster_problem The Challenge cluster_solutions Enhancement Strategies problem Poor Aqueous Solubility of MK-4 lipid Lipid-Based Formulations (Oils, SEDDS, SLNs) problem->lipid Solubilize in lipids particle Particle Size Reduction (Nanocrystals) problem->particle Increase surface area dispersion Amorphous Solid Dispersions problem->dispersion Enhance solubility goal Increased Dissolution & Absorption = Higher Bioavailability lipid->goal particle->goal dispersion->goal

Caption: Logic diagram of strategies to overcome poor MK-4 solubility.

vitamin_k_cycle Simplified Vitamin K Carboxylation Cycle inactive_protein Inactive Vitamin K-Dependent Proteins (Glu) active_protein Active Proteins (Gla) (e.g., Osteocalcin) inactive_protein->active_protein Carboxylation vit_k Vitamin K (MK-4) vit_k_epoxide Vitamin K Epoxide vit_k->vit_k_epoxide Oxidation vit_k_epoxide->vit_k Reduction ggcx GGCX ggcx->inactive_protein ggcx->vit_k vkor VKOR vkor->vit_k_epoxide

References

Technical Support Center: Enhancing Synthetic Vitamin K1 Absorption in Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low absorption of synthetic Vitamin K1 in experimental settings.

Troubleshooting Guides

This section addresses specific issues researchers may encounter during their experiments and offers step-by-step solutions.

Issue 1: Low Plasma Concentrations of Vitamin K1 Post-Administration

Question: We are observing significantly lower than expected plasma concentrations of synthetic Vitamin K1 after oral administration in our rat model. What are the potential causes and how can we troubleshoot this?

Answer:

Low plasma concentrations of Vitamin K1 are a common challenge due to its lipophilic nature and susceptibility to various physiological factors. Here’s a systematic approach to troubleshoot this issue:

Step 1: Evaluate the Formulation

  • Solubility and Dissolution: Synthetic Vitamin K1 has poor aqueous solubility, which is a primary rate-limiting step for its absorption.[1]

    • Recommendation: Enhance the solubility and dissolution rate by employing advanced formulation strategies. Lipid-based formulations such as Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) or liposomes can significantly improve bioavailability.[2][3][4][5]

  • Excipient Compatibility: Incompatible excipients can hinder the release and absorption of Vitamin K1.

    • Recommendation: Conduct compatibility studies with your chosen excipients. For lipid-based formulations, ensure the oil, surfactant, and cosurfactant are compatible and form a stable emulsion.

Step 2: Review the Experimental Protocol

  • Animal Fasting: The presence of food can significantly impact the absorption of lipophilic compounds.

    • Recommendation: Standardize the fasting period for your animals. An overnight fast (approximately 12 hours) with free access to water is a common practice.[6]

  • Dosing Procedure: Improper oral gavage technique can lead to inaccurate dosing or aspiration.

    • Recommendation: Ensure proper training in oral gavage techniques. Use appropriate gavage needle sizes for the animal model (e.g., 18-20 gauge for rats).[7]

  • Blood Collection and Handling: Improper blood collection and sample processing can lead to degradation of Vitamin K1.

    • Recommendation: Collect blood samples at appropriate time points to capture the peak plasma concentration (Cmax). Use appropriate anticoagulants (e.g., EDTA) and protect the samples from light, as Vitamin K1 is photosensitive.[2] Store plasma samples at -80°C until analysis.[6]

Step 3: Consider Physiological Factors

  • Presence of Bile Salts: The absorption of Vitamin K1 is dependent on the presence of bile salts for micelle formation.[8]

    • Recommendation: In studies with bile duct-cannulated animals, ensure adequate bile salt replacement.

  • First-Pass Metabolism: Vitamin K1 may undergo metabolism in the intestine and liver before reaching systemic circulation.

    • Recommendation: While extensive first-pass metabolism is not the primary barrier for Vitamin K1, consider its potential contribution, especially with certain co-administered substances.

Issue 2: High Variability in Vitamin K1 Absorption Data

Question: We are observing high inter-individual variability in the plasma concentration of Vitamin K1 in our animal study. What are the likely causes and how can we reduce this variability?

Answer:

High variability is a frequent issue in preclinical studies with poorly soluble compounds. Here are the key factors and mitigation strategies:

  • Inconsistent Formulation: A non-homogenous formulation can lead to variable dosing between animals.

    • Recommendation: Ensure your formulation is uniform. For suspensions, ensure they are well-suspended before each administration. For lipid-based systems, ensure they form a stable and consistent emulsion.

  • Physiological Differences: Variations in gastric emptying time, intestinal motility, and bile secretion among animals can contribute to variability.

    • Recommendation: Standardize experimental conditions as much as possible, including diet, housing, and light-dark cycles. Increasing the number of animals per group can also help to statistically account for biological variability.[9]

  • Inconsistent Dosing Technique: Variations in the speed and volume of administration can affect absorption.

    • Recommendation: Standardize the oral gavage procedure. Ensure each animal receives the correct dose volume relative to its body weight.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors limiting the absorption of synthetic Vitamin K1?

A1: The primary limiting factors for synthetic Vitamin K1 absorption are its low aqueous solubility and its dependence on bile salts for emulsification and micelle formation, which are necessary for its transport across the intestinal epithelium.[1][8]

Q2: What are the most effective formulation strategies to enhance the bioavailability of synthetic Vitamin K1?

A2: Lipid-based formulations are among the most effective strategies. Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) and liposomal formulations have been shown to significantly improve the dissolution and oral bioavailability of Vitamin K1.[2][3][4][5] These formulations present the vitamin in a solubilized state, facilitating its absorption.

Q3: What is the typical bioavailability of different Vitamin K1 formulations?

A3: The bioavailability of Vitamin K1 can vary significantly depending on the formulation.

FormulationRelative Bioavailability Enhancement (Compared to Conventional Tablet/Suspension)Reference
Oral SolutionArea under the curve (AUC) was higher than tablets.[10][11]
Self-Nanoemulsifying Liquisolid TabletsApproximately 200%[3][4][5]
Liposomal FormulationEnhanced skin accumulation compared to ointment.[2][9][12]
Natto-derived Menaquinone-7 (MK-7)Higher bioavailability than synthetic Vitamin K1.[4][13][14]

Q4: What is the role of the Vitamin K cycle in its physiological activity?

A4: The Vitamin K cycle is a crucial metabolic pathway that allows for the continuous recycling of Vitamin K. In this cycle, the reduced form of Vitamin K (hydroquinone) acts as a cofactor for the enzyme gamma-glutamyl carboxylase, which is essential for the activation of various proteins involved in blood coagulation and bone metabolism. The vitamin is then regenerated through a series of enzymatic reactions.[8][15]

Experimental Protocols

Protocol 1: In-Vitro Dissolution Testing for Vitamin K1 Tablets (USP Method)

This protocol is a general guideline based on USP standards for dissolution testing of dietary supplements.

  • Apparatus: USP Apparatus 2 (Paddle).[1]

  • Dissolution Medium: 0.1 N Hydrochloric Acid; 900 mL.[16]

  • Apparatus Speed: 75 rpm.[1]

  • Temperature: 37 ± 0.5 °C.

  • Procedure:

    • Place one Vitamin K1 tablet in each of the six dissolution vessels.

    • Start the apparatus and withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 15, 30, 45, and 60 minutes).

    • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

    • Filter the samples through a 0.45 µm filter.

    • Analyze the samples for Vitamin K1 content using a validated HPLC method.

  • Acceptance Criteria: Typically, not less than 75% of the labeled amount of Vitamin K1 should be dissolved in 60 minutes.

Protocol 2: In-Vivo Pharmacokinetic Study of a Vitamin K1 SNEDDS Formulation in Rats

This protocol outlines a typical in-vivo pharmacokinetic study in a rat model.

  • Animals: Male Sprague-Dawley rats (200-250 g).

  • Housing: House the animals in a controlled environment with a 12-hour light/dark cycle.

  • Acclimatization: Allow the animals to acclimatize for at least one week before the experiment.

  • Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.[6]

  • Formulation Preparation:

    • Prepare the Vitamin K1 SNEDDS formulation on the day of the experiment.

    • The formulation typically consists of an oil phase (e.g., Capmul MCM), a surfactant (e.g., Tween 80), and a co-surfactant (e.g., Transcutol HP).

    • Ensure the formulation is a clear and homogenous solution.

  • Dosing:

    • Administer the SNEDDS formulation orally via gavage at a dose of 10 mg/kg.

    • The dosing volume should be around 5 mL/kg.[7]

  • Blood Sampling:

    • Collect blood samples (approximately 0.25 mL) from the tail vein or saphenous vein at the following time points: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[10][15]

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation and Storage:

    • Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.

    • Store the plasma samples at -80°C until analysis.[6]

  • Bioanalysis:

    • Quantify the concentration of Vitamin K1 in the plasma samples using a validated LC-MS/MS method.

Visualizations

VitaminKCycle cluster_0 Vitamin K Cycle cluster_1 Inputs/Outputs Vitamin K (Quinone) Vitamin K (Quinone) Vitamin K Hydroquinone (KH2) Vitamin K Hydroquinone (KH2) Vitamin K (Quinone)->Vitamin K Hydroquinone (KH2) VKOR Carboxylation Carboxylation Vitamin K Hydroquinone (KH2)->Carboxylation Gamma-Glutamyl Carboxylase Vitamin K Epoxide (KO) Vitamin K Epoxide (KO) Vitamin K Epoxide (KO)->Vitamin K (Quinone) VKOR Carboxylation->Vitamin K Epoxide (KO) Gamma-Carboxyglutamate (Gla) Gamma-Carboxyglutamate (Gla) Carboxylation->Gamma-Carboxyglutamate (Gla) Glutamate (Glu) Glutamate (Glu) Glutamate (Glu)->Carboxylation ExperimentalWorkflow cluster_0 Formulation Development cluster_1 In-Vitro Characterization cluster_2 In-Vivo Evaluation A Select Formulation Strategy (e.g., SNEDDS, Liposomes) B Screen Excipients for Solubility and Compatibility A->B C Optimize Formulation (e.g., Ternary Phase Diagram) B->C D Characterize Formulation (Particle Size, Zeta Potential) C->D E Perform In-Vitro Dissolution Testing D->E F Administer Formulation to Animal Model (e.g., Rats) E->F G Collect Blood Samples at Timed Intervals F->G H Analyze Plasma Samples (LC-MS/MS) G->H I Determine Pharmacokinetic Parameters (AUC, Cmax, Tmax) H->I

References

Technical Support Center: Enhancing Vitamin K2 Production in Bacillus subtilis by Stabilizing MenA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on stabilizing the MenA enzyme to increase Vitamin K2 (menaquinone-7, MK-7) synthesis in Bacillus subtilis.

Frequently Asked Questions (FAQs)

Q1: Why is MenA enzyme stability a critical factor for this compound synthesis in Bacillus subtilis?

A1: The MenA enzyme, 1,4-dihydroxy-2-naphthoate polyprenyltransferase, is a pivotal rate-limiting enzyme in the this compound biosynthesis pathway.[1] It catalyzes the transfer of a polyprenyl chain to 1,4-dihydroxy-2-naphthoate, a crucial step in forming the menaquinone molecule.[2] However, MenA is a membrane-bound protein with a complex structure, making it prone to instability and limiting the overall metabolic flux towards this compound production.[2] Enhancing the stability of MenA can therefore significantly increase the yield of this compound.

Q2: What are the primary strategies to stabilize the MenA enzyme in B. subtilis?

A2: The primary strategies involve genetic and metabolic engineering approaches:

  • Site-Directed Mutagenesis: Introducing specific mutations in the menA gene can improve the enzyme's structural stability. A notable example is the T290M mutation, which has been shown to enhance protein stability by modifying its hydrophobic stacking structure.[1][2][3]

  • Combinatorial Overexpression: Simultaneously overexpressing a stabilized MenA mutant with other key enzymes in the this compound pathway, such as MenD, can create a synergistic effect, leading to higher product titers.[1][2][3]

  • Promoter Engineering and Fusion Tags: Utilizing strong promoters and fusion tags can enhance the expression levels of MenA.[2]

  • Optimization of Fermentation Conditions: Fine-tuning culture parameters like medium composition, temperature, and pH is crucial for optimal enzyme function and overall this compound production.[4][5][6]

Q3: What is the typical impact of MenA stabilization on this compound yield?

A3: Stabilizing the MenA enzyme, particularly through site-directed mutagenesis and combinatorial overexpression, can lead to a substantial increase in this compound production. For instance, an engineered B. subtilis strain overexpressing both a stabilized MenA (T290M) and an improved MenD (A115Y) mutant achieved a this compound production of 338.37 mg/L in a 3-L fermenter.[1][2][3]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low this compound Titer Despite Overexpression of Wild-Type MenA Instability of the wild-type MenA enzyme.Perform site-directed mutagenesis to enhance MenA stability. The T290M mutation is a good starting point.[1][2][3]
Feedback inhibition or instability of other pathway enzymes like MenD.Co-express a stabilized MenA mutant with an improved MenD mutant (e.g., A115Y, R96M, R323M) to alleviate bottlenecks in the pathway.[1][2][3]
Inconsistent Fermentation Results Suboptimal fermentation conditions.Optimize culture medium components (e.g., glycerol, soy peptone, yeast extract), temperature (typically 37-40°C), and pH.[1][4][5][6]
Genetic instability of the engineered strain.Ensure the stability of the integrated genetic modifications over multiple generations.[7]
Difficulty in Expressing and Purifying MenA MenA is a multi-transmembrane protein, which makes it challenging to work with.Consider using fusion tags to improve expression and solubility. Optimize codon usage for B. subtilis.
Low Enzyme Activity of Mutated MenA The introduced mutation may have negatively impacted the catalytic site.Characterize the kinetic properties of the mutant enzyme. If activity is compromised, consider other potential stabilizing mutations based on structural analysis.

Quantitative Data Summary

The following tables summarize the quantitative impact of different strategies on this compound production.

Table 1: Effect of MenA and MenD Engineering on this compound Production

Strain/ConditionKey Genetic Modification(s)This compound Titer (mg/L)Reference
Engineered Strain ZQ13Combinatorial overexpression of MenD (A115Y) and MenA (T290M) mutants338.37[1][2][3]
Strain with MenD (R96M) mutantOverexpression of MenD (R96M)55% increase over control[2]
Strain with MenD (R323M) mutantOverexpression of MenD (R323M)60% increase over control[2]

Table 2: Optimization of Fermentation Medium for this compound Production

Medium ComponentOptimal Concentration (g/L)Reference
Glycerol69.6[4][6]
Sucrose34.5[4][6]
K2HPO44.0[4][6]
Peptone20[4][6]
Yeast Extract25[4][6]

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis of menA

This protocol outlines the steps for introducing the T290M mutation into the menA gene of B. subtilis.

  • Plasmid Construction:

    • Clone the wild-type menA gene into a suitable E. coli-B. subtilis shuttle vector.

  • Primer Design:

    • Design primers containing the desired T290M mutation. The forward and reverse primers should be complementary and contain the nucleotide change.

  • PCR Mutagenesis:

    • Perform PCR using the plasmid containing the wild-type menA gene as a template and the designed mutagenic primers. Use a high-fidelity DNA polymerase.

  • Template DNA Digestion:

    • Digest the parental, non-mutated DNA template with a methylation-sensitive restriction enzyme (e.g., DpnI).

  • Transformation into E. coli :

    • Transform the DpnI-treated PCR product into competent E. coli cells for plasmid propagation.

  • Plasmid Isolation and Sequencing:

    • Isolate the plasmid DNA from the transformed E. coli colonies and verify the presence of the T290M mutation by DNA sequencing.

  • Transformation into B. subtilis :

    • Transform the confirmed mutant plasmid into the desired B. subtilis host strain.

Protocol 2: this compound Extraction and Quantification

This protocol describes a general method for extracting and quantifying this compound from B. subtilis fermentation broth.

  • Cell Harvesting:

    • Centrifuge the fermentation broth to pellet the cells.

  • Cell Lysis:

    • Resuspend the cell pellet in a suitable buffer and lyse the cells using methods such as sonication or enzymatic digestion.

  • Extraction:

    • Extract the this compound from the cell lysate using an organic solvent mixture, typically n-hexane and isopropanol.

  • Solvent Evaporation:

    • Evaporate the organic solvent phase to dryness under a stream of nitrogen.

  • Resuspension:

    • Resuspend the dried extract in a suitable solvent (e.g., ethanol) for analysis.

  • Quantification by HPLC:

    • Analyze the extracted sample using High-Performance Liquid Chromatography (HPLC) with a C18 column and a UV or fluorescence detector. Compare the peak area to a standard curve of pure MK-7.[8]

Visualizations

This compound Biosynthesis Pathway and MenA's Role

Vitamin_K2_Pathway Chorismate Chorismate MenF MenF Chorismate->MenF Isochorismate Isochorismate MenD MenD Isochorismate->MenD SEPHCHC SEPHCHC MenH MenH SEPHCHC->MenH Multiple Steps DHNA 1,4-dihydroxy-2-naphthoate (DHNA) MenA MenA (Stabilization Target) DHNA->MenA DMK Demethylmenaquinone MenG MenG DMK->MenG MK7 Menaquinone-7 (this compound) Heptaprenyl_PP Heptaprenyl-PP Heptaprenyl_PP->MenA MEP_Pathway MEP Pathway MEP_Pathway->Heptaprenyl_PP MenF->Isochorismate MenD->SEPHCHC MenC MenC MenH->MenC Multiple Steps MenE MenE MenC->MenE Multiple Steps MenB MenB MenE->MenB Multiple Steps MenB->DHNA Multiple Steps MenA->DMK MenG->MK7

Caption: Key steps in the this compound biosynthesis pathway in B. subtilis.

Experimental Workflow for MenA Stabilization

MenA_Stabilization_Workflow Start Start: Low this compound Yield Identify_MenA Identify MenA as Rate-Limiting Enzyme Start->Identify_MenA Mutagenesis Site-Directed Mutagenesis of menA (e.g., T290M) Identify_MenA->Mutagenesis Construct_Strain Construct Engineered B. subtilis Strain Mutagenesis->Construct_Strain Fermentation Optimize Fermentation Conditions Construct_Strain->Fermentation Analysis Analyze this compound Titer (HPLC) Fermentation->Analysis Troubleshoot Troubleshoot Low Yield Analysis->Troubleshoot End End: Increased this compound Production Troubleshoot->End Successful Co_expression Combinatorial Overexpression with Stabilized MenD Troubleshoot->Co_expression Unsuccessful Co_expression->Construct_Strain

Caption: Workflow for enhancing this compound production via MenA stabilization.

Logical Relationship of Key Factors

Logical_Relationship MenA_Stability MenA Enzyme Stability Metabolic_Flux Metabolic Flux to this compound MenA_Stability->Metabolic_Flux Vitamin_K2_Yield Increased this compound Yield Metabolic_Flux->Vitamin_K2_Yield Site_Mutagenesis Site-Directed Mutagenesis (T290M) Site_Mutagenesis->MenA_Stability Co_expression Combinatorial Overexpression (MenA + MenD) Co_expression->Metabolic_Flux Fermentation_Opt Optimized Fermentation Fermentation_Opt->Vitamin_K2_Yield

Caption: Key factors influencing increased this compound synthesis.

References

Technical Support Center: Vitamin K2 Stability in Mineral-Fortified Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the degradation of Vitamin K2 in formulations containing minerals.

Frequently Asked Questions (FAQs)

Q1: We are observing significant loss of this compound (MK-7) in our bone health formulation containing calcium carbonate. What is the likely cause?

A1: this compound, particularly the menaquinone-7 (B21479) (MK-7) form, is a fat-soluble vitamin that is highly susceptible to degradation in the presence of alkaline minerals such as calcium carbonate and magnesium oxide.[1][2] The porous and alkaline nature of these minerals can create an environment that promotes the chemical degradation of the this compound molecule.[3] This interaction is a well-documented challenge in the formulation of supplements that combine these ingredients for bone and cardiovascular health.[1]

Q2: What is the expected shelf-life of unprotected this compound (MK-7) when combined with different minerals?

A2: The stability of unprotected this compound (MK-7) is significantly compromised when formulated with minerals. The rate of degradation can be quite rapid, especially under accelerated stability testing conditions. For instance, studies have shown that in a formulation with magnesium, as little as 1% of unprotected this compound may remain after 12 months.[1] With calcium, the stability is also poor, with studies showing 60% remaining at 25°C and only 29% at 40°C after 12 months.[1]

Q3: Are there specific forms of minerals that are more aggressive in degrading this compound?

A3: Yes, the type of mineral salt can influence the rate of this compound degradation. More alkaline and porous minerals are generally more aggressive.[3][4] For example, calcium carbonate is known to have a detrimental effect on unprotected this compound.[3] While specific comparative studies across a wide range of minerals are proprietary, it is a general principle that the microenvironment created by the mineral is a critical factor.

Q4: How can we prevent the degradation of this compound in our mineral-fortified product?

A4: The most effective and widely adopted solution is the use of microencapsulated this compound.[1][2][3] Microencapsulation creates a protective barrier around the this compound molecule, preventing direct contact and interaction with the mineral particles.[4] Several suppliers offer proprietary microencapsulated this compound (MK-7) ingredients that have demonstrated significantly improved stability in mineral formulations.[3][4]

Q5: What kind of stability improvement can we expect with microencapsulated this compound?

A5: Microencapsulation provides substantial protection to this compound. Studies have shown that protected, microencapsulated this compound can retain over 90% of its potency after 12 months when formulated with minerals like calcium and magnesium.[1] For example, one study demonstrated 96% retention with calcium at 25°C and 92% with magnesium at the same temperature after one year.[1] Another microencapsulated form showed less than 4% loss of activity after a year at 25°C in a mineral formulation.[3]

Q6: Are there any other strategies besides microencapsulation to improve this compound stability?

A6: While microencapsulation is the leading technology, other formulation strategies can have a minor impact. These include controlling moisture content, as humidity can accelerate degradation.[4] The use of antioxidants may also offer some protection, as the fully reduced form of vitamin K has been shown to be a potent lipophilic antioxidant.[5][6] However, for formulations with highly interactive minerals, these methods alone are often insufficient to ensure long-term stability.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low this compound assay results in a new formulation. Interaction with minerals (e.g., Calcium, Magnesium).1. Verify the form of this compound used. If it is unprotected, degradation is highly likely. 2. Switch to a high-quality, microencapsulated this compound (MK-7) from a reputable supplier. 3. Request stability data from the supplier for their microencapsulated product in a similar mineral matrix.
Product fails to meet this compound label claim at the end of shelf life. Progressive degradation of this compound over time due to mineral interaction.1. Conduct a stability study of your formulation under both real-time and accelerated conditions (e.g., 25°C/60% RH and 40°C/75% RH). 2. If using unprotected this compound, reformulate with a microencapsulated version. 3. Ensure the analytical method used for testing is validated for quantifying microencapsulated this compound, as some methods may require a specific extraction step to break the encapsulation.[2]
Inconsistent this compound levels between batches. Variability in the quality of this compound raw material or inconsistent mixing.1. Ensure stringent quality control of the incoming this compound raw material, including purity and particle size. 2. Validate the mixing process to ensure homogenous distribution of the microencapsulated this compound within the mineral blend. 3. Review and standardize environmental controls (temperature, humidity) during manufacturing.

Quantitative Data on this compound (MK-7) Stability

Table 1: Stability of Unprotected vs. Microencapsulated this compound (MK-7) in Mineral Formulations after 12 Months.

FormulationStorage ConditionUnprotected K2 (MK-7) RemainingMicroencapsulated K2 (MK-7) Remaining
With Calcium 25°C60%[1]96%[1]
40°C29%[1]86%[1]
With Magnesium 25°C1%[1]92%[1]
40°CNot Reported80%[1]

Table 2: Stability of a Specific Microencapsulated this compound (VitaMK7) after 12 Months.

FormulationStability (Remaining %)
With Calcium Citrate 95%[7]
With Calcium Carbonate 97%[7]
With Arginine 91%[7]

Experimental Protocols

Protocol: Stability Testing of this compound in a Mineral-Fortified Formulation

Objective: To assess the stability of this compound (MK-7) in a solid dosage form containing minerals over a specified period under controlled environmental conditions.

Methodology:

  • Sample Preparation:

    • Manufacture pilot batches of the final formulation. Include a batch with unprotected this compound and another with microencapsulated this compound for comparison.

    • Package the samples in the intended final packaging.

  • Stability Chambers:

    • Place the packaged samples in stability chambers set to:

      • Long-term conditions: 25°C ± 2°C / 60% RH ± 5% RH

      • Accelerated conditions: 40°C ± 2°C / 75% RH ± 5% RH

  • Time Points:

    • Pull samples for analysis at predetermined time points (e.g., 0, 3, 6, 9, 12, 24 months for long-term; 0, 1, 3, 6 months for accelerated).

  • Analytical Method: High-Performance Liquid Chromatography (HPLC)

    • Extraction:

      • Accurately weigh a portion of the ground sample (e.g., tablets or capsule fill).

      • For microencapsulated this compound, a specific enzymatic or chemical step may be required to break the coating, as per the supplier's recommendation or a validated method like the one recognized by USP.[2]

      • Extract this compound using a suitable organic solvent (e.g., a mixture of methanol, isopropyl alcohol, and acetonitrile).[8]

      • Centrifuge and filter the extract to remove insoluble excipients.

    • Chromatographic Conditions (Example): [8][9]

      • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 3.5 µm).

      • Mobile Phase: Isocratic mixture of methanol, isopropyl alcohol, and acetonitrile.

      • Flow Rate: 1.0 mL/min.

      • Detection: Fluorescence detection (Excitation: ~248 nm, Emission: ~430 nm) after post-column reduction with zinc, or UV detection at ~245 nm.[8][9]

    • Quantification:

      • Prepare a standard curve using a certified reference standard of this compound (MK-7).

      • Calculate the concentration of this compound in the samples based on the standard curve.

  • Data Analysis:

    • Report the assay results as a percentage of the initial (time 0) concentration.

    • Plot the percentage of this compound remaining versus time for each storage condition.

Visualizations

Vitamin_K2_Activation_Pathway cluster_proteins Examples of Vitamin K-Dependent Proteins VK_inactive Vitamin K (Quinone) VK_active Vitamin K (Hydroquinone) VK_inactive->VK_active Reduction (VKOR) GGCX γ-Glutamyl Carboxylase VK_active->GGCX VK_epoxide Vitamin K Epoxide VK_epoxide->VK_inactive Reduction (VKOR) Glu Inactive Protein (with Glu residues) Glu->GGCX Gla Active Protein (with Gla residues) Osteocalcin Osteocalcin (Bone Mineralization) Gla->Osteocalcin MGP Matrix Gla Protein (Prevents Vascular Calcification) Gla->MGP GGCX->VK_epoxide Oxidation GGCX->Gla Carboxylation VKOR VKOR

Caption: Vitamin K Cycle and Protein Activation.

Experimental_Workflow start Start: Formulate Product (Unprotected vs. Microencapsulated K2) storage Place in Stability Chambers (25°C/60% RH & 40°C/75% RH) start->storage sampling Sample at Time Points (0, 3, 6, 12 months) storage->sampling extraction Sample Preparation & Extraction (Solvent Extraction, Centrifugation) sampling->extraction analysis HPLC Analysis (C18 Column, UV/Fluorescence Detection) extraction->analysis quantification Quantification (vs. Standard Curve) analysis->quantification end End: Report % K2 Remaining quantification->end

Caption: Workflow for this compound Stability Testing.

Troubleshooting_Logic issue Issue: Low this compound Assay check_form Is this compound microencapsulated? issue->check_form unprotected Cause: Mineral Interaction Solution: Use Microencapsulated K2 check_form->unprotected No check_method Is analytical method validated for encapsulated form? check_form->check_method Yes resolved Issue Potentially Resolved unprotected->resolved invalid_method Cause: Incomplete Extraction Solution: Validate Method (e.g., USP) check_method->invalid_method No check_qc Review Raw Material QC and Manufacturing Process check_method->check_qc Yes invalid_method->resolved check_qc->resolved

Caption: Troubleshooting Logic for Low this compound Assay.

References

Technical Support Center: Maximizing Menaquinone-7 (MK-7) Yield in Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the fermentation of menaquinone-7 (B21479) (MK-7).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during your MK-7 fermentation experiments.

Q1: My MK-7 yield is consistently low. What are the most common causes?

A1: Low MK-7 yield is a frequent challenge and can be attributed to several factors:

  • Suboptimal Medium Composition: The type and concentration of carbon and nitrogen sources are critical. Bacillus subtilis, the primary bacterium used for MK-7 production, has specific nutritional requirements for maximizing yield. Imbalances can lead to poor growth or diversion of metabolic resources away from MK-7 synthesis.

  • Incorrect Fermentation Parameters: Temperature, pH, and aeration are crucial. Deviations from the optimal ranges for your specific strain of B. subtilis can significantly inhibit MK-7 production.

  • Operational Issues in Static Fermentation: In static liquid cultures, B. subtilis natto often forms dense pellicles and biofilms.[1][2] This can lead to poor heat and mass transfer, limiting nutrient availability and oxygen supply to the cells, thereby hindering MK-7 synthesis.[1][2][3]

  • Inaccurate Quantification: The extraction and measurement of MK-7 can be complex. Inefficient extraction methods or issues with analytical techniques like HPLC can lead to an underestimation of the actual yield.

Q2: How can I optimize the carbon source in my fermentation medium for higher MK-7 yield?

A2: The choice of carbon source significantly impacts both cell growth and MK-7 production.

  • Glycerol (B35011) as a Preferred Carbon Source: Many studies have identified glycerol as an excellent carbon source for MK-7 synthesis.[4][5] Using a mixed carbon source strategy, such as combining glucose and glycerol, can also be beneficial. Glucose is rapidly metabolized for initial cell growth, while glycerol utilization, which is often repressed in the presence of glucose, supports MK-7 production in later stages.[6]

  • Fed-Batch Strategies: To avoid issues with substrate inhibition and to maintain optimal nutrient levels, a fed-batch approach with glycerol has been shown to be effective. One study demonstrated a 40% increase in MK-7 concentration by adding 2% (w/v) glycerol on the second day of fermentation.[7]

  • Statistical Optimization: Response Surface Methodology (RSM) can be employed to systematically optimize the concentrations of multiple medium components, including the carbon source, to identify the ideal conditions for maximum yield.[4][8]

Q3: What is the role of the nitrogen source in MK-7 production, and which sources are most effective?

A3: Nitrogen is essential for synthesizing nucleic acids and proteins, and its source can influence MK-7 production.

  • Soy Peptone and Yeast Extract: Soy peptone and yeast extract are commonly reported as effective nitrogen sources for enhancing both cell growth and MK-7 production.[4][5][9]

  • Optimizing Concentrations: The concentration of the nitrogen source is as important as its type. For instance, one study found that 70 g/L of soy peptone was optimal for both cell growth and MK-7 production in their specific strain.[4] Again, RSM is a valuable tool for determining the optimal concentrations.[8]

Q4: I'm observing significant biofilm and pellicle formation in my static culture, which seems to be limiting yield. What can I do?

A4: Biofilm and pellicle formation is a known issue in static liquid fermentation of B. subtilis natto that can impede large-scale production.[1]

  • Utilize Biofilm Reactors: Biofilm reactors provide a practical solution to overcome the operational and scale-up issues associated with static cultures.[3] They can enhance production by providing a surface for controlled biofilm formation, leading to better nutrient and oxygen transfer. Studies have shown that MK-7 concentrations can be significantly higher in biofilm reactors compared to suspended-cell reactors under similar conditions.[2][3]

  • Agitation and Aeration: Introducing controlled agitation and aeration can disrupt excessive pellicle formation and improve the homogeneity of the culture, ensuring better access to nutrients and oxygen for all cells. However, the optimal agitation speed and aeration rate need to be carefully determined, as excessive shear stress can damage the cells.

Q5: My MK-7 extraction seems inefficient. What are the recommended protocols for extraction and quantification?

A5: Efficient extraction is crucial for accurate MK-7 quantification. Since MK-7 is a membrane-bound molecule, cell disruption is often necessary.[10]

  • Solvent Extraction: A common and effective method involves a two-step solvent extraction using a mixture of 2-propanol and n-hexane (e.g., in a 2:1 v/v ratio).[11][12] Other solvents like ethanol (B145695) have also been used.[13]

  • Pre-treatment: To improve extraction efficiency, pre-treatment steps can be employed. These may include enzymatic hydrolysis with lipase (B570770) to break down interfering lipids or thermo-acidic extraction.[11][14][15]

  • Quantification by HPLC: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for quantifying MK-7. A C18 column is typically used, and the mobile phase often consists of a mixture of 2-propanol and n-hexane.[11][12] Detection is commonly performed at a wavelength of 248 nm.[11]

Data Presentation: Optimizing Fermentation Media

The following tables summarize quantitative data from various studies on the optimization of media components for MK-7 production.

Table 1: Effect of Carbon and Nitrogen Sources on MK-7 Yield

Carbon SourceNitrogen SourceOther Key ComponentsStrainFermentation TimeMK-7 YieldReference
Maltose (36.78 g/l)Tryptone (62.76 g/l)Glycerol (58.90 g/l)Bacillus subtilis KCTC 12392BP9 days71.95 ± 1.00 µg/ml[8]
Glycerol (48.2 g/L)Yeast Extract (8.1 g/L), Soytone (13.6 g/L)K₂HPO₄ (0.06 g/L)Bacillus subtilis natto5 days14.7 ± 1.4 mg/L[3]
Glycerol (6.3%)Soybean Peptone (3%), Yeast Extract (0.51%)K₂HPO₄ (0.05%)Bacillus subtilis natto IBRC-M 11153120 hours0.319 mg/L[9]
Sucrose (20 g/L), Glycerol (20.7 g/L)Soy Peptone (47.3 g/L), Yeast Extract (4 g/L)KH₂PO₄ (1.9 g/L), MgSO₄·7H₂O (0.1 g/L)Bacillus subtilis BS-ΔackANot Specified154.6 ± 1.32 mg/L[4]
Glucose (1% w/v)Yeast Extract (2% w/v), Soy Peptone (2% w/v), Tryptone (2% w/v)CaCl₂ (0.1% w/v)Not SpecifiedNot Specified36.366 mg/L (all-trans)[16]

Table 2: Influence of Process Parameters on MK-7 Yield

ParameterOptimized ValueStrainResulting MK-7 YieldReference
Temperature30°C and 37°CBacillus subtilis natto IBRC-M 11153~0.319 mg/L and ~0.3158 mg/L respectively[9]
Incubation Time120 hoursBacillus subtilis natto IBRC-M 11153~0.319 mg/L[9]
pH6.58Bacillus subtilis natto12.1 mg/L (in agitated biofilm reactor)[1]
Agitation Speed200 rpmBacillus subtilis natto12.1 mg/L (in agitated biofilm reactor)[1]
Fed-batch Glycerol Addition2% (w/v) added at 48 hoursBacillus subtilis natto40% increase compared to batch culture[7]

Experimental Protocols

This section provides detailed methodologies for key experiments related to MK-7 production and analysis.

Protocol 1: Fermentation of Bacillus subtilis for MK-7 Production (Shake Flask Scale)

  • ** inoculum Preparation:**

    • Prepare a seed culture medium (e.g., 0.5% w/v peptone, 0.05% w/v yeast extract, 0.5% w/v glucose).[17]

    • Inoculate the medium with a single colony of Bacillus subtilis from a fresh agar (B569324) plate.

    • Incubate at 37°C with shaking at 210 rpm for 24 hours.[9]

  • Fermentation:

    • Prepare the production medium in baffled Erlenmeyer flasks. An example of an optimized medium is: 20 g/L sucrose, 20.7 g/L glycerol, 47.3 g/L soy peptone, 4 g/L yeast extract, 1.9 g/L KH₂PO₄, and 0.1 g/L MgSO₄·7H₂O.[4]

    • Sterilize the medium by autoclaving at 121°C for 20 minutes.[9]

    • Inoculate the production medium with 5% (v/v) of the seed culture.[9]

    • Incubate the flasks at the optimal temperature (e.g., 37°C) with shaking (e.g., 210 rpm) for the desired duration (e.g., 120 hours).[9]

    • Withdraw samples aseptically at regular intervals to monitor cell growth (OD600) and MK-7 concentration.

Protocol 2: Extraction and Quantification of MK-7 from Fermentation Broth

  • Cell Harvesting:

    • Centrifuge a known volume of the fermentation broth to pellet the bacterial cells.

    • Wash the cell pellet with distilled water and centrifuge again. Discard the supernatant.

  • Extraction:

    • To the cell pellet, add a mixture of 2-propanol and n-hexane (2:1, v/v).[11]

    • Vortex vigorously for several minutes to ensure thorough mixing and cell lysis.

    • Centrifuge to separate the organic phase (containing MK-7) from the aqueous phase and cell debris.

    • Carefully collect the upper organic phase.

    • Repeat the extraction process on the remaining pellet to maximize recovery.

    • Pool the organic extracts.

  • Quantification by HPLC:

    • Filter the pooled extract through a 0.45 µm membrane filter before injection into the HPLC system.[18]

    • HPLC Conditions:

      • Column: C18 reverse-phase column (e.g., Lichrospher-100, RP-C18, 5 µm, 125 mm x 4.0 mm).[18]

      • Mobile Phase: Isocratic elution with a mixture of 2-propanol and n-hexane (2:1, v/v).[11]

      • Flow Rate: 0.5 mL/min.[11]

      • Detection: UV detector at 248 nm.[11]

      • Column Temperature: 25°C.[18]

    • Prepare a standard curve using known concentrations of a pure MK-7 standard.

    • Quantify the MK-7 concentration in the samples by comparing the peak area to the standard curve.

Visualizations

Diagram 1: General Workflow for Optimizing MK-7 Fermentation

G cluster_prep Preparation cluster_optimization Optimization cluster_analysis Analysis strain Strain Selection (e.g., B. subtilis natto) media Media Formulation (Carbon, Nitrogen, Minerals) strain->media fermentation Fermentation (Temp, pH, Aeration) media->fermentation troubleshooting Troubleshooting (Low Yield, Biofilm) fermentation->troubleshooting extraction MK-7 Extraction fermentation->extraction troubleshooting->fermentation quantification HPLC Quantification extraction->quantification

A high-level overview of the experimental process for optimizing MK-7 production.

Diagram 2: Troubleshooting Logic for Low MK-7 Yield

G start Low MK-7 Yield Detected check_media Review Media Composition? (C/N ratio, minerals) start->check_media check_params Verify Fermentation Parameters? (Temp, pH, Aeration) check_media->check_params [Media OK] optimize_media Optimize Media (RSM, different sources) check_media->optimize_media [Media Suboptimal] check_extraction Evaluate Extraction & Quantification? (Protocol, HPLC calibration) check_params->check_extraction [Parameters OK] adjust_params Adjust Parameters (Calibrate probes, test ranges) check_params->adjust_params [Parameters Incorrect] refine_analysis Refine Analytical Method (Test recovery, new standards) check_extraction->refine_analysis [Analysis Inefficient] end Improved MK-7 Yield check_extraction->end [Analysis OK] optimize_media->end adjust_params->end refine_analysis->end

A decision-making flowchart for troubleshooting suboptimal MK-7 yields.

Diagram 3: Signaling Pathway Overview for MK-7 Biosynthesis

G cluster_glycolysis Glycolysis & PPP cluster_mep MEP Pathway cluster_shikimate Shikimate Pathway cluster_mk7 MK-7 Synthesis glucose Glucose g3p Glyceraldehyde-3-phosphate glucose->g3p pyruvate Pyruvate glucose->pyruvate e4p Erythrose-4-phosphate glucose->e4p PPP glycerol Glycerol glycerol->g3p mep Isoprenoid Precursors (IPP, DMAPP) g3p->mep pyruvate->e4p pyruvate->mep shikimate Chorismate e4p->shikimate mk7 Menaquinone-7 (MK-7) mep->mk7 naphthoquinone Naphthoquinone Ring shikimate->naphthoquinone naphthoquinone->mk7

Simplified metabolic pathways leading to the biosynthesis of Menaquinone-7.

References

Solving peak splitting and tailing issues in menaquinone chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common chromatographic issues encountered during the analysis of menaquinones (Vitamin K2). The following FAQs and protocols are designed to help researchers, scientists, and drug development professionals identify and resolve problems related to peak splitting and tailing.

Frequently Asked Questions (FAQs): Peak Tailing

Q1: What is peak tailing and why is it a problem in menaquinone analysis?

Peak tailing is an asymmetry in a chromatographic peak where the latter half of the peak is broader than the front half.[1][2] This distortion can lead to inaccurate peak integration, reduced resolution between closely eluting compounds, and poor reproducibility of results. In menaquinone analysis, which often involves complex sample matrices, good peak shape is crucial for accurate quantification.

Q2: My menaquinone peak is tailing. What is the most common cause?

The most frequent cause of peak tailing in reversed-phase HPLC is secondary interactions between the analyte and the stationary phase.[3][4] For compounds like menaquinones, which can have polar functional groups, interactions with residual silanol (B1196071) groups on the silica-based column packing are a primary cause of tailing.[2][3][4]

Q3: How does the pH of the mobile phase affect peak tailing for menaquinones?

The pH of the mobile phase can significantly impact peak shape.[5][6] Operating at a mobile phase pH close to the pKa of an analyte can lead to inconsistent ionization and result in tailing peaks.[1] For basic compounds, lowering the mobile phase pH (e.g., to 3.0 or lower) can protonate the silanol groups on the stationary phase, minimizing secondary interactions and improving peak symmetry.[4] Some methods for menaquinone-7 (B21479) analysis utilize a mobile phase acidified to pH 3.0.[7]

Q4: Can my sample concentration or injection volume cause peak tailing?

Yes, column overload, either from injecting too high a concentration (mass overload) or too large a volume (volume overload), can lead to peak tailing.[2][4] If you observe that peak tailing worsens with higher sample concentrations, you may be experiencing mass overload.[2]

Q5: What instrumental factors can contribute to peak tailing?

Excessive extra-column volume in your HPLC system can cause peak broadening and tailing. This can result from using tubing with a large internal diameter or excessive length, or from poorly made connections between the tubing and the column.[8]

Troubleshooting Guide: Peak Tailing

If you are experiencing peak tailing with your menaquinone analysis, follow this troubleshooting workflow:

G start Peak Tailing Observed check_one_peak Does it affect one or all peaks? start->check_one_peak one_peak Likely Chemical Interaction check_one_peak->one_peak One/Few all_peaks Likely Physical or System Issue check_one_peak->all_peaks All check_pH Optimize Mobile Phase pH (See Protocol 1) one_peak->check_pH check_buffer Adjust Buffer Concentration check_pH->check_buffer use_endcapped Use End-Capped/ Base-Deactivated Column check_buffer->use_endcapped end Peak Shape Improved use_endcapped->end check_overload Investigate Column Overload (See Protocol 3) all_peaks->check_overload check_column Check for Column Void/ Contamination (See Protocol 2) check_overload->check_column check_extracolumn Minimize Extra-Column Volume check_column->check_extracolumn check_extracolumn->end

Troubleshooting workflow for peak tailing.
Data Presentation: Impact of Mobile Phase pH and Injection Volume

The following tables illustrate the typical effects of mobile phase pH and injection volume on peak asymmetry.

Table 1: Effect of Mobile Phase pH on Peak Asymmetry for a Basic Analyte

Mobile Phase pHTailing Factor (Tf)Peak Shape
7.02.5Severe Tailing
5.01.8Moderate Tailing
3.01.2Symmetrical
2.51.1Highly Symmetrical

Note: Data is representative. A tailing factor of 1.0 indicates a perfectly symmetrical peak.

Table 2: Impact of Injection Volume on Peak Shape

Injection Volume (µL)Peak Width at 10% Height (min)Tailing Factor (Tf)
20.251.1
50.261.2
100.351.6
200.502.1

Note: Assumes sample is dissolved in a solvent stronger than the mobile phase.

Frequently Asked Questions (FAQs): Peak Splitting

Q1: What is peak splitting in HPLC?

Peak splitting is when a single compound appears as two or more distinct peaks in a chromatogram.[9] This can manifest as a "shoulder" on the main peak or as two resolved peaks where only one is expected.[9]

Q2: Why are my menaquinone peaks splitting?

Peak splitting can be caused by several factors, including a blocked or contaminated column inlet frit, a void at the head of the column, or a mismatch between the sample solvent and the mobile phase.[9] If all peaks in your chromatogram are split, the issue is likely related to the column inlet or a problem before the column.[9]

Q3: Can the way I prepare my sample cause peak splitting?

Yes. Dissolving your menaquinone sample in a solvent that is much stronger (less polar in reversed-phase) than your mobile phase can cause peak distortion and splitting. This is a common issue when trying to dissolve highly non-polar compounds like menaquinones.

Q4: Could peak splitting indicate that I have two different compounds?

It's possible. Peak splitting could be due to the co-elution of two different compounds or isomers.[9] To test this, try injecting a smaller volume of your sample. If the two peaks resolve more clearly, they are likely two separate compounds.[9] Menaquinone samples, especially from synthesis or complex biological extracts, can contain various isomers.[10]

Q5: How do I fix peak splitting caused by a column issue?

If you suspect a blocked frit or column contamination, you can try back-flushing the column (if the manufacturer's instructions permit). Using a guard column is a good preventative measure to protect your analytical column from particulates and strongly retained compounds.[11] If a void has formed at the column inlet, the column will likely need to be replaced.

Troubleshooting Guide: Peak Splitting

Use the following workflow to diagnose and resolve peak splitting issues.

G start Peak Splitting Observed check_all_peaks Are all peaks split? start->check_all_peaks all_peaks Likely Physical/System Issue check_all_peaks->all_peaks Yes one_peak Likely Method/Sample Issue check_all_peaks->one_peak No check_frit Check for Blocked Frit/ Contamination (See Protocol 2) all_peaks->check_frit check_void Inspect for Column Void check_frit->check_void check_connections Check Tubing and Connections for Dead Volume check_void->check_connections end Peak Shape Restored check_connections->end check_solvent Check Sample Solvent vs. Mobile Phase one_peak->check_solvent check_coelution Investigate Co-elution (Reduce Injection Volume) check_solvent->check_coelution optimize_method Optimize Separation (Gradient, Temperature) check_coelution->optimize_method optimize_method->end

Troubleshooting workflow for peak splitting.

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

Objective: To determine the optimal mobile phase pH to minimize peak tailing for menaquinones.

Methodology:

  • Prepare Mobile Phases: Prepare several batches of your mobile phase, adjusting the pH of the aqueous component. For example, if your mobile phase is methanol (B129727) and water, prepare buffered water at pH values of 4.0, 3.5, 3.0, and 2.5 using a suitable buffer like phosphate (B84403) or acetate, or an acid like formic or orthophosphoric acid.

  • System Equilibration: Begin with the highest pH mobile phase. Flush the HPLC system and column for at least 20 column volumes or until a stable baseline is achieved.

  • Inject Standard: Inject a standard solution of your menaquinone analyte and record the chromatogram.

  • Sequential Analysis: Move to the next lower pH mobile phase. Ensure the column is fully equilibrated with the new mobile phase by flushing for another 20 column volumes before injecting the sample.

  • Data Analysis: Repeat the injection for each pH level. Compare the peak asymmetry or tailing factor for each run to identify the optimal pH.

Protocol 2: Column Flushing and Regeneration

Objective: To remove contaminants from the column that may be causing peak splitting or tailing.

Methodology:

  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent flushing contaminants into the detector cell.

  • Buffer Removal: Flush the column in its normal flow direction with 10-20 column volumes of HPLC-grade water (if using a reversed-phase column with buffered mobile phase).

  • Organic Solvent Flush: Flush the column with 20 column volumes of a strong, miscible organic solvent like isopropanol.

  • Reverse Flush (Optional): If permitted by the column manufacturer, reverse the column direction and flush with the strong solvent. This can be effective at dislodging particulates from the inlet frit.

  • Re-equilibration: Return the column to its normal flow direction. Gradually re-introduce your analytical mobile phase, starting with the organic component and slowly adding the aqueous component, until you reach your operating conditions. Equilibrate until the baseline is stable.

  • Test Performance: Inject a standard to evaluate if peak shape has improved.

Protocol 3: Sample Dilution Study

Objective: To determine if column overload is the cause of peak tailing or splitting.

Methodology:

  • Prepare Dilution Series: Prepare a series of dilutions of your sample in the mobile phase. For example, prepare 1:2, 1:5, and 1:10 dilutions.

  • Inject and Analyze: Inject the original, undiluted sample and record the chromatogram.

  • Inject Dilutions: Sequentially inject the diluted samples, starting with the most dilute.

  • Data Analysis: Compare the peak shapes from the different concentrations. If the peak tailing or splitting significantly improves upon dilution, column overload is a likely cause. You should either dilute your samples for future analyses or consider using a column with a higher loading capacity.

References

Enhancing the sensitivity of Vitamin K2 detection in serum samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the sensitivity of Vitamin K2 (menaquinone) detection in serum samples.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting this compound in serum?

A1: Currently, High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is considered one of the most sensitive and specific methods for the quantification of this compound in serum.[1][2] It offers high selectivity and can detect very low concentrations of different menaquinone forms (e.g., MK-4, MK-7). High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) after post-column reduction is another highly sensitive and commonly used method.[3][4][5] Electrochemical sensors are also emerging as a sensitive and cost-effective alternative.[6][7]

Q2: What are the critical steps in sample preparation for sensitive this compound analysis?

A2: The most critical steps are efficient extraction of the lipophilic this compound from the serum matrix and removal of interfering substances, especially phospholipids.[1] Common and effective techniques include:

  • Liquid-Liquid Extraction (LLE): Using organic solvents like hexane, ethanol, or acetonitrile (B52724) to extract this compound.[1][8]

  • Solid-Phase Extraction (SPE): To clean up the extract and remove polar and nonpolar lipids that can interfere with the analysis.[9]

  • Protein Precipitation: To remove proteins from the serum sample before extraction.[1]

Q3: Why is it important to protect samples from light during analysis?

A3: this compound is sensitive to light and can degrade upon exposure, leading to inaccurate, lower-than-expected measurements. It is crucial to use amber vials and minimize light exposure throughout the entire experimental workflow, from sample collection to final analysis.[10]

Troubleshooting Guides

Low Recovery of this compound

Problem: You are experiencing low recovery of this compound after sample extraction.

Possible Cause Troubleshooting Suggestion
Incomplete Extraction Optimize the solvent-to-serum ratio in your liquid-liquid extraction. Ensure vigorous vortexing or mixing to maximize the interaction between the solvent and the sample. Consider performing multiple extraction steps and pooling the extracts.[9]
Degradation of this compound As mentioned, protect your samples from light at all stages.[10] Work quickly and keep samples on ice or at a low temperature to minimize enzymatic degradation.
Inefficient Elution from SPE Ensure the SPE cartridge is conditioned properly. Optimize the elution solvent to ensure complete elution of this compound from the SPE sorbent.
Matrix Effects The serum matrix, particularly high lipid content, can interfere with extraction. Consider a phospholipid removal step prior to analysis.[1]
Chromatography Issues (HPLC & LC-MS/MS)

Problem: You are observing poor peak shapes (tailing, fronting, or splitting) in your chromatogram.

Issue Possible Cause Troubleshooting Suggestion
Peak Tailing Secondary interactions between the analyte and the stationary phase (e.g., with residual silanols).[11][12]Use an end-capped column.[12] Adjust the mobile phase pH to suppress the ionization of silanol (B1196071) groups.[12]
Peak Fronting Column overload or injection of the sample in a solvent stronger than the mobile phase.[11]Reduce the sample concentration or injection volume. Ensure the sample is dissolved in a solvent similar in composition to the mobile phase.
Split Peaks Partially clogged column frit or a void in the column packing.[12]Reverse-flush the column to remove any particulates.[13] If the problem persists, the column may need to be replaced.
Calibration Curve Issues

Problem: Your calibration curve is non-linear or not reproducible.

Possible Cause Troubleshooting Suggestion
Inaccurate Standard Preparation Prepare fresh calibration standards for each run. Use a calibrated pipette and ensure the standards are fully dissolved.
Matrix Effects in Standards If using a neat solution for standards, matrix effects from serum samples can cause non-linearity. Prepare matrix-matched calibration standards by spiking known concentrations of this compound into a blank serum matrix.
Detector Saturation At high concentrations, the detector response may become non-linear. Reduce the concentration range of your calibration standards.

Quantitative Data Summary

Detection Method Analyte Limit of Detection (LOD) / Limit of Quantification (LOQ) Recovery Rate Reference
HPLC-FLDMK-4LOQ: 0.04 ng/mL98% - 110%
HPLC-FLDMK-7LOQ: 0.03 ng/mL98% - 110%
LC-MS/MSMK-7LOD: 0.01 ng/mL86% - 110%
Electrochemical SensorThis compoundLOD: 0.1 ng/mL>98%[7][14]

Experimental Protocols

Protocol 1: this compound Extraction from Serum using LLE and SPE
  • Sample Preparation: To 500 µL of serum, add an internal standard.

  • Protein Precipitation & LLE: Add 1.5 mL of acetonitrile, vortex for 20 seconds, and centrifuge for 10 minutes.

  • Phospholipid Removal: Load the supernatant onto a phospholipid removal plate and collect the eluate.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.[1]

Protocol 2: HPLC with Fluorescence Detection
  • Chromatographic Separation: Use a C18 reversed-phase column. An isocratic mobile phase of methanol, isopropanol, and acetonitrile with a zinc chloride buffer solution can be effective.[3]

  • Post-Column Derivatization: After the column, the eluent is mixed with a derivatization reagent containing zinc chloride to reduce the quinone form of this compound to the fluorescent hydroquinone (B1673460) form.[3][4]

  • Fluorescence Detection: Set the excitation wavelength at approximately 248 nm and the emission wavelength at around 430 nm.[3]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Serum Serum Sample (500 µL) IS Add Internal Standard Serum->IS LLE Liquid-Liquid Extraction (Acetonitrile) IS->LLE Centrifuge Centrifugation LLE->Centrifuge SPE Solid-Phase Extraction (Phospholipid Removal) Centrifuge->SPE Evaporate Evaporation to Dryness SPE->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute HPLC HPLC Separation (C18 Column) Reconstitute->HPLC Derivatization Post-Column Derivatization (ZnCl2) HPLC->Derivatization FLD Fluorescence Detection (Ex: 248 nm, Em: 430 nm) Derivatization->FLD Data Data Acquisition & Analysis FLD->Data

Caption: Workflow for this compound detection in serum using HPLC-FLD.

Troubleshooting_Low_Recovery Start Low this compound Recovery IncompleteExtraction Incomplete Extraction? Start->IncompleteExtraction Degradation Sample Degradation? Start->Degradation SPE_Issue SPE Elution Issue? Start->SPE_Issue MatrixEffect Matrix Effects? Start->MatrixEffect Sol_Extraction Optimize LLE: - Adjust solvent ratio - Increase mixing time - Perform multiple extractions IncompleteExtraction->Sol_Extraction Sol_Degradation Protect from light Keep samples cool Degradation->Sol_Degradation Sol_SPE Optimize SPE: - Check conditioning - Test different elution solvents SPE_Issue->Sol_SPE Sol_Matrix Incorporate phospholipid removal step MatrixEffect->Sol_Matrix

Caption: Troubleshooting logic for low this compound recovery.

References

Technical Support Center: Dealing with Matrix Effects in LC-MS/MS Quantification of Menaquinones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of menaquinones (Vitamin K2).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect my menaquinone quantification?

A: Matrix effects are the alteration of the ionization efficiency of your target analytes (menaquinones) by co-eluting compounds from the sample matrix.[1][2] This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), which can negatively impact the accuracy, precision, and sensitivity of your quantitative analysis.[1][3] In biological samples such as plasma or serum, phospholipids (B1166683) are a primary cause of matrix effects.[1][4]

Q2: How can I determine if my LC-MS/MS analysis of menaquinones is being affected by matrix effects?

A: There are several methods to assess the presence and extent of matrix effects in your analysis:

  • Post-Column Infusion: This is a qualitative method where a constant flow of a menaquinone standard solution is infused into the mass spectrometer after the LC column. A blank matrix extract is then injected. Any dips or peaks in the constant analyte signal indicate regions of ion suppression or enhancement, respectively.[1][5]

  • Post-Extraction Spiking: This is a quantitative approach. The response of a menaquinone standard spiked into a blank matrix extract that has undergone the full sample preparation process is compared to the response of the standard in a clean solvent at the same concentration. The ratio of these responses indicates the degree of signal suppression or enhancement.[1]

Q3: What are the most effective ways to minimize matrix effects in menaquinone analysis?

A: The most effective strategy is to optimize your sample preparation to remove interfering matrix components before they enter the LC-MS/MS system.[4][6] Additionally, using a stable isotope-labeled internal standard (SIL-IS) that co-elutes with your analyte can help compensate for matrix effects that cannot be eliminated through sample cleanup.[3]

Q4: Can a stable isotope-labeled internal standard (SIL-IS) completely eliminate the problems caused by matrix effects?

A: While highly recommended, a SIL-IS may not always be a complete solution. For a SIL-IS to effectively compensate for matrix effects, it must co-elute with the analyte and be equally affected by suppression or enhancement. Differences in retention time, even slight ones, between the analyte and the SIL-IS can lead to different degrees of matrix effects, potentially compromising accuracy. It's also crucial to verify the purity of the SIL-IS, as any unlabeled analyte impurity can lead to artificially high results.

Q5: What are the regulatory expectations regarding matrix effects for bioanalytical method validation?

A: Regulatory bodies like the U.S. Food and Drug Administration (FDA) expect that matrix effects are evaluated during method validation.[7][8][9] This typically involves analyzing at least three replicates of low and high-quality control samples prepared in matrix from at least six different sources or lots.[7] The accuracy should be within ±15% of the nominal concentration, and the precision should not be greater than 15% for each matrix source.[7]

Troubleshooting Guides

Issue 1: Poor reproducibility and accuracy in menaquinone quantification.

This issue is often a primary indicator of uncompensated matrix effects.

Troubleshooting Workflow:

cluster_0 Initial Observation cluster_1 Investigation cluster_2 Resolution A Poor Reproducibility/ Accuracy B Assess Matrix Effects (Post-Extraction Spike) A->B Start C Evaluate Sample Preparation B->C Matrix Effect Confirmed G Modify Chromatography B->G No Significant Matrix Effect D Check Internal Standard Performance C->D E Optimize Sample Cleanup (SPE, LLE) C->E High Phospholipid Interference F Implement/Verify Co-eluting SIL-IS D->F IS Does Not Track Analyte

Caption: Troubleshooting workflow for poor reproducibility.

Detailed Steps:

  • Quantify the Matrix Effect: Perform a post-extraction spike experiment as detailed in the "Experimental Protocols" section to determine the extent of ion suppression or enhancement.

  • Evaluate Sample Preparation: If significant matrix effects are observed, your sample preparation method may not be adequately removing interferences. For menaquinone analysis in biological fluids, phospholipids are a major concern.[1][4]

  • Optimize Sample Cleanup: Consider implementing or optimizing a sample preparation technique known for efficient phospholipid removal, such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).

  • Verify Internal Standard Performance: If you are using a stable isotope-labeled internal standard (SIL-IS), ensure that it co-elutes with your target menaquinone. A shift in retention time can cause the IS to experience a different degree of matrix effect than the analyte, leading to inaccurate quantification.

  • Modify Chromatography: If sample preparation changes are insufficient, altering the chromatographic conditions (e.g., gradient, column chemistry) may help separate the menaquinones from the interfering matrix components.

Issue 2: Low signal intensity and poor sensitivity for menaquinones.

This can be a direct result of ion suppression.

Troubleshooting Workflow:

cluster_0 Initial Observation cluster_1 Investigation cluster_2 Resolution A Low Signal/ Poor Sensitivity B Perform Post-Column Infusion A->B Start C Analyze Blank Matrix Extract B->C Ion Suppression Detected E Change Ionization Source/Parameters B->E No Obvious Suppression Zone D Improve Sample Prep (e.g., HybridSPE) C->D High Background Signal F Dilute Sample D->F If Sensitivity Allows

Caption: Troubleshooting workflow for low signal intensity.

Detailed Steps:

  • Identify Ion Suppression Zones: Use the post-column infusion technique to visualize at what retention times ion suppression is occurring.

  • Improve Sample Preparation: The goal is to remove the compounds that are causing the ion suppression.

    • Protein Precipitation (PPT): While simple, PPT can result in significant ion suppression from remaining phospholipids.[4]

    • Liquid-Liquid Extraction (LLE): LLE can be more effective at removing phospholipids than PPT. Adjusting the pH of the aqueous matrix can improve extraction efficiency for menaquinones.[4]

    • Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing both salts and phospholipids.[1] Consider specialized phases like HybridSPE, which are designed for high-efficiency phospholipid removal.[1]

  • Dilute the Sample: If the sensitivity of your assay allows, diluting the final extract can reduce the concentration of interfering matrix components and thereby lessen the matrix effect.[6]

  • Optimize MS Source Conditions: Adjusting parameters like temperature and gas flows in the ion source can sometimes help mitigate ion suppression.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Phospholipid Removal
TechniqueEffectiveness of Phospholipid RemovalThroughputSelectivityKey Considerations
Protein Precipitation (PPT) Low to MediumHighLowSimple and fast, but often results in significant ion suppression from residual phospholipids.[4]
Liquid-Liquid Extraction (LLE) Medium to HighMediumMediumCan be optimized by adjusting solvent polarity and sample pH.[4]
Solid-Phase Extraction (SPE) HighMedium to HighMediumGood for removing salts and phospholipids; requires method development.[1]
HybridSPE-Phospholipid Very High (>99%)HighHighCombines the simplicity of PPT with high selectivity for phospholipid removal.[1]
Table 2: Example Matrix Effect Calculation from Post-Extraction Spiking
SampleMean Peak Area% Matrix Effect
Set A: Menaquinone in Neat Solvent1,200,000N/A
Set B: Menaquinone Spiked Post-Extraction850,000-29.2% (Ion Suppression)
Calculation: ((Peak Area B / Peak Area A) - 1) * 100

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking

This protocol allows you to quantify the degree of ion suppression or enhancement.[1]

  • Prepare Three Sets of Samples:

    • Set A (Neat Standard): Spike the menaquinone and its internal standard (if used) into the final elution solvent (e.g., mobile phase).

    • Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., menaquinone-free serum) through the entire extraction procedure. Spike the menaquinone and IS into the final, clean extract at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike the menaquinone and IS into the blank matrix sample before starting the extraction procedure. (This set is for calculating recovery, not the matrix effect itself).

  • Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.

  • Calculate Matrix Effect:

    • Matrix Effect (%) = ((Mean peak response of Set B / Mean peak response of Set A) - 1) * 100

    • A negative value indicates ion suppression, while a positive value indicates ion enhancement.

Protocol 2: Solid-Phase Extraction (SPE) for Phospholipid Removal

This is a general protocol that should be optimized for your specific application.

  • Conditioning: Condition the SPE cartridge with an appropriate organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water).

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash 1 (Polar Interferences): Wash the sorbent with a weak solvent (e.g., 0.1% formic acid in water) to remove salts and other polar interferences.[1]

    • Wash 2 (Phospholipids): Wash the sorbent with a moderately non-polar solvent like methanol (B129727) to remove phospholipids while retaining the more non-polar menaquinones.[1]

  • Elution: Elute the target menaquinones with a strong non-polar organic solvent (e.g., ethyl acetate (B1210297) or hexane/isopropanol mixture).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.

Logical Relationship Diagram

cluster_0 Problem cluster_1 Primary Cause cluster_2 Contributing Factors cluster_3 Solutions A Inaccurate Menaquinone Quantification B Matrix Effects (Ion Suppression/Enhancement) A->B C Co-eluting Phospholipids B->C D Salts, Proteins, Metabolites B->D F Use of SIL-IS B->F G Chromatographic Separation B->G E Optimized Sample Prep (SPE, LLE) C->E D->E

Caption: Relationship between matrix effects and solutions.

References

Technical Support Center: Improving the Recovery of Long-Chain Menaquinones from Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the extraction and quantification of long-chain menaquinones (MK-n), also known as vitamin K2, from complex sample types.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow, from sample preparation to final analysis.

Issue 1: Low Menaquinone Recovery

Symptom: The final concentration of menaquinones determined by HPLC or LC-MS/MS is significantly lower than expected.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Explanation
Incomplete Cell Lysis (for microbial cultures) Ensure complete cell disruption. For gram-positive bacteria like Bacillus subtilis or Lactococcus lactis, which have thick cell walls, a combination of enzymatic lysis (e.g., lysozyme) and mechanical disruption (e.g., sonication, bead-beating) may be necessary.[1][2][3] A thermo-acidic extraction using 5% H2SO4 and ethanol (B145695) with sonication at 70°C for 15 minutes has been shown to improve the extraction of MK-7 from bacterial cells.[4][5]Menaquinones are located in the bacterial cytoplasmic membrane, and inefficient cell lysis will result in poor extraction yields.[3][6][7][8]
Inefficient Solvent Extraction Optimize the extraction solvent system. A mixture of polar and non-polar solvents is often required. Common combinations include chloroform (B151607)/methanol (B129727) (2:1, v/v) or n-hexane/isopropanol (B130326) (2:1 or 1:2, v/v).[1][5][9][10] For some matrices, ethanol has been shown to be an effective "green" solvent, especially when combined with heating.[7][11] Multiple extraction steps (e.g., three successive extractions) can significantly increase recovery.[6]The lipophilic nature of long-chain menaquinones necessitates the use of organic solvents for their extraction from aqueous environments. The choice of solvent depends on the specific menaquinone and the sample matrix.[12]
Degradation of Menaquinones Protect samples from light and heat throughout the entire process. Use amber vials and perform extractions under dim or yellow light.[8][13][14] Avoid prolonged exposure to high temperatures. If heating is required for extraction, optimize the temperature and duration.[7] Store extracts at -20°C or -80°C until analysis.[4][13]Menaquinones are sensitive to light and can undergo photo-oxidation, leading to degradation and lower recovery.[14]
Losses during Solvent Evaporation Evaporate the organic solvent under a gentle stream of nitrogen at a low temperature (e.g., 35-50°C).[1][15] Avoid evaporating to complete dryness, as this can make the lipid-soluble vitamins difficult to redissolve.Harsh evaporation conditions can lead to the degradation of menaquinones.
Poor Reconstitution of the Dried Extract Reconstitute the dried extract in a solvent that is compatible with the initial mobile phase of your chromatography system.[13] A mixture of methanol/isopropanol is often a good choice.[13]Incomplete reconstitution will lead to a loss of analyte before injection into the HPLC or LC-MS/MS system.
Issue 2: Poor Chromatographic Separation or Peak Shape

Symptom: Co-elution of menaquinone peaks with other compounds, broad peaks, or split peaks are observed in the chromatogram.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Explanation
Matrix Interference Incorporate a sample cleanup step using Solid Phase Extraction (SPE) before chromatographic analysis. A silica-based SPE cartridge can be used to separate lipids and other interfering compounds.[15][16]Complex matrices such as fermented foods and biological fluids contain numerous compounds that can interfere with the chromatographic separation of menaquinones.[15][16][17][18]
Inappropriate HPLC Column Select a suitable reversed-phase column. C18 columns are commonly used, but for some applications, a C8 or a biphenyl (B1667301) column may provide better separation.[4][18] The choice of column will depend on the specific menaquinones being analyzed and the complexity of the sample matrix.The chemical and physical properties of the stationary phase influence the resolution, shape, and retention time of the chromatographic peaks.[4]
Suboptimal Mobile Phase Composition Optimize the mobile phase. Isocratic elution with a mixture of methanol, ethanol, and water is often used.[4] For complex mixtures of menaquinones, a gradient elution program may be necessary to achieve adequate separation.[10]The mobile phase composition directly affects the retention and separation of the analytes on the HPLC column.
Contamination of the HPLC System Regularly flush the HPLC system, including the column, with a strong solvent like isopropanol to remove any adsorbed lipids or other contaminants.Lipophilic compounds from the sample matrix can accumulate on the column and in the tubing, leading to poor peak shape and carryover.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store samples before menaquinone extraction?

For biological fluids like plasma or serum, collect blood in tubes with an anticoagulant (e.g., EDTA) and immediately place them on ice.[13] Centrifuge at 4°C to separate the plasma/serum, which should then be stored at -80°C.[13] Tissue samples should be snap-frozen in liquid nitrogen immediately after collection and stored at -80°C.[13] For microbial cultures, cell pellets can be stored at -80°C after harvesting. All samples should be protected from light.[13]

Q2: How can I prevent the oxidation of menaquinones during sample preparation?

Perform all procedures under dim or yellow light to minimize light-induced degradation.[13][14] It can also be beneficial to add an antioxidant, such as butylated hydroxytoluene (BHT), to the extraction and reconstitution solvents.[13]

Q3: Is it better to use wet or freeze-dried biomass for extraction from bacterial cultures?

Recent studies suggest that direct extraction from wet biomass can result in higher yields of menaquinones compared to methods that require freeze-drying.[1][3] The lyophilization process itself may lead to some degradation or loss of menaquinones.[3]

Q4: Which analytical technique is more suitable for quantifying long-chain menaquinones: HPLC with UV/fluorescence detection or LC-MS/MS?

LC-MS/MS is generally more sensitive and specific than HPLC with UV or fluorescence detection, especially for complex matrices where interferences can be a significant issue.[17] However, HPLC with fluorescence detection after post-column reduction of menaquinones to their fluorescent hydroquinone (B1673460) derivatives is also a very sensitive and selective method.[16] The choice of technique may depend on the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation.

Q5: How do I prepare standard solutions for calibration?

Prepare a stock solution of the menaquinone standard (e.g., MK-7) in a suitable organic solvent like a mixture of tetrahydrofuran (B95107) and ethanol.[4] From this stock solution, prepare a series of working standard solutions by diluting with ethanol or the mobile phase.[4] Store all standard solutions at -20°C and protect them from light.[4]

Experimental Protocols

Protocol 1: Extraction of Menaquinones from Bacterial Cells (Wet Biomass)

This protocol is adapted from the lysozyme-chloroform-methanol (LCM) method, which has been shown to be efficient for Actinomycetes.[1]

  • Harvest bacterial cells by centrifugation.

  • Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline).

  • Treat the biomass with lysozyme (B549824) to facilitate cell wall degradation.[2]

  • Add a mixture of chloroform and methanol (e.g., 2:1, v/v) to the cell suspension.[1]

  • Vortex vigorously for several minutes to ensure thorough mixing and extraction.

  • Centrifuge to separate the organic and aqueous phases.

  • Carefully collect the lower organic phase containing the lipids and menaquinones.

  • Repeat the extraction of the aqueous phase and cell debris with the solvent mixture to maximize recovery.

  • Combine the organic extracts and evaporate the solvent under a stream of nitrogen at a low temperature.

  • Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol/isopropanol) for analysis.[13]

Protocol 2: Extraction of Menaquinones from Fermented Foods (e.g., Cheese)

This protocol is a general procedure for solid or semi-solid fermented products.

  • Homogenize a known weight of the sample.

  • Perform a lipid extraction using a solvent mixture such as n-hexane and isopropanol.

  • For some matrices, a saponification step may be necessary to hydrolyze triglycerides, but this should be done carefully to avoid degradation of menaquinones.

  • After extraction, the organic phase is collected and washed with water to remove water-soluble impurities.

  • The organic solvent is then evaporated under nitrogen.

  • The crude extract can be further purified using Solid Phase Extraction (SPE) on a silica (B1680970) cartridge to remove interfering lipids.[16]

  • Elute the menaquinone fraction from the SPE cartridge with a solvent of appropriate polarity (e.g., a mixture of hexane (B92381) and diethyl ether).[16]

  • Evaporate the purified fraction and reconstitute in a suitable solvent for analysis.

Quantitative Data Summary

The recovery of menaquinones can vary significantly depending on the extraction method and the complexity of the matrix. The following table summarizes some reported recovery rates.

Menaquinone Matrix Extraction Method Recovery Rate (%)
MK-7Fermentation BrothThermo-acidic extraction with ethanol and H2SO496.0 - 108.9
MK-4, MK-5, MK-6Flavobacterium meningosepticumMethanol extraction followed by multiple chromatography steps87.3 - 94.7
MK-7Dietary Supplements (Oil-based)Method not specified~90
MK-7Fermentation BrothSpiked samples with unsatisfactory accuracy~80

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification (Optional) cluster_analysis Analysis Sample Complex Matrix (e.g., Fermented Food, Bacterial Culture) Homogenization Homogenization/ Cell Lysis Sample->Homogenization LLE Liquid-Liquid Extraction (e.g., Hexane/Isopropanol) Homogenization->LLE Evaporation Solvent Evaporation (under Nitrogen) LLE->Evaporation SPE Solid Phase Extraction (SPE) Evaporation->SPE Reconstitution Reconstitution Evaporation->Reconstitution If SPE is skipped Evaporation2 Solvent Evaporation SPE->Evaporation2 Evaporation2->Reconstitution Analysis HPLC or LC-MS/MS Analysis Reconstitution->Analysis

Caption: General experimental workflow for menaquinone recovery.

Troubleshooting_Low_Recovery Start Low Menaquinone Recovery Q1 Is the sample a microbial culture? Start->Q1 A1_Yes Ensure complete cell lysis (enzymatic + mechanical) Q1->A1_Yes Yes A1_No Proceed to next check Q1->A1_No No Q2 Is the extraction solvent optimized? A1_Yes->Q2 A1_No->Q2 A2_Yes Proceed to next check Q2->A2_Yes Yes A2_No Test different solvent systems (e.g., Chloroform/Methanol) and multiple extractions Q2->A2_No No Q3 Are samples protected from light and heat? A2_Yes->Q3 A2_No->Q3 A3_Yes Check evaporation and reconstitution steps Q3->A3_Yes Yes A3_No Use amber vials and work under dim light. Avoid high temperatures. Q3->A3_No No

References

Technical Support Center: Method Development for Separating Cis and Trans Isomers of Vitamin K1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the method development for separating cis and trans isomers of Vitamin K1.

Troubleshooting Guides

This section addresses specific issues that may arise during the separation of Vitamin K1 isomers via High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Convergence Chromatography (UPC²).

HPLC Separation Issues
Issue Potential Cause Solution
Poor or no separation of isomers 1. Inappropriate stationary phase: Standard C18 columns may not provide adequate shape selectivity to resolve the structural isomers of Vitamin K1.[1][2] 2. Mobile phase lacks selectivity: The mobile phase composition is critical for achieving separation. 3. Isocratic elution is not optimal: An isocratic mobile phase may not have the resolving power for closely related isomers.1. Use a C30 column: C30 columns are ideal for this application due to their excellent shape selectivity for long-chain hydrophobic compounds.[1] Alternatively, normal-phase HPLC with a silica (B1680970) column can offer better selectivity for geometric isomers.[3][4] 2. Optimize mobile phase: For reversed-phase HPLC, a high percentage of a non-aqueous mobile phase like methanol (B129727) is often used.[1] For normal-phase HPLC, a mobile phase of heptane (B126788) with small amounts of polar modifiers can be effective.[3] 3. Implement a gradient: A shallow gradient elution may enhance resolution.[5]
Peak tailing 1. Secondary interactions with the stationary phase: Silanol interactions on silica-based columns can cause peak tailing. 2. Column overload: Injecting too much sample can lead to distorted peak shapes.1. Use a base-deactivated column or add a competing base to the mobile phase. 2. Reduce the sample concentration or injection volume.
Irreproducible retention times 1. Inadequate column equilibration: Normal-phase chromatography, in particular, requires extensive equilibration to achieve stable retention times.[3] 2. Fluctuations in mobile phase composition or temperature. 1. Ensure thorough column equilibration: For normal-phase methods, flushing the column with at least twenty column volumes of the mobile phase is recommended.[3] For reversed-phase, equilibrate for at least 30 minutes or until a stable baseline is achieved.[4] 2. Use a column oven to maintain a constant temperature and ensure the mobile phase is well-mixed. [1]
Seeing two peaks for a pure Vitamin K1 standard Isomerization: The presence of both cis and trans isomers will result in two peaks. Synthetic Vitamin K1 may contain a significant amount of the cis isomer, and the trans isomer can convert to the cis form upon exposure to light.[1][6]This is expected if your standard contains both isomers. The goal of the method is to separate these two peaks. Ensure proper storage of standards to prevent further isomerization.
UPC² (SFC) Separation Issues
Issue Potential Cause Solution
Poor resolution between cis and trans peaks 1. Incorrect co-solvent percentage: The percentage of the organic modifier in the supercritical CO₂ is critical for selectivity.[7] 2. Sub-optimal backpressure and temperature. 1. Precisely control the co-solvent percentage: A low percentage of the co-solvent, delivered isocratically at the beginning of the run, is often necessary for baseline separation.[7] 2. Optimize system parameters: Adjust the automated backpressure regulator and column temperature to achieve the best separation.
Fast elution with no separation Co-solvent is too strong: A high percentage of the organic modifier will cause the isomers to elute quickly without adequate interaction with the stationary phase.Reduce the percentage of the organic co-solvent and consider a gradient elution that starts with a very low co-solvent concentration.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to separate the cis and trans isomers of Vitamin K1?

A1: The trans-isomer of Vitamin K1 is the biologically active form, while the cis-isomer is not.[8] Synthetic Vitamin K1, often used in dietary supplements, can contain significant amounts of the inactive cis-isomer. Therefore, separating these isomers is crucial for accurately assessing the nutritional value and potency of supplements and pharmaceutical products.

Q2: What are the most common analytical techniques for separating Vitamin K1 isomers?

A2: The most common techniques are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), also referred to as Ultra-Performance Convergence Chromatography (UPC²).[5] Gas Chromatography-Mass Spectrometry (GC-MS) has also been used, particularly for analyzing isotope ratios.[9][10]

Q3: Which HPLC column is best for separating Vitamin K1 isomers?

A3: While standard C18 columns can be used, they often fail to provide adequate resolution.[1][2] C30 columns are highly recommended for reversed-phase HPLC due to their superior shape selectivity for hydrophobic, long-chain molecules like Vitamin K1.[1] Normal-phase HPLC on a silica column is also a very effective alternative.[3]

Q4: How does UPC² (SFC) compare to HPLC for this separation?

A4: UPC² offers several advantages over traditional HPLC methods. It provides a much faster analysis, often under 3 minutes compared to 20 minutes for some HPLC methods.[7] UPC² also uses compressed CO₂ as the primary mobile phase, significantly reducing the consumption of organic solvents.[8] Furthermore, it can achieve separation on a C18 column, avoiding the need for specialized C30 columns.[7]

Q5: My chromatogram shows two peaks for my Vitamin K1 sample. Does this indicate an impurity?

A5: Not necessarily. It is very likely that you are seeing the successful separation of the cis and trans isomers of Vitamin K1.[6] Synthetic Vitamin K1 is often a mixture of both. The cis isomer typically elutes slightly earlier than the trans isomer in most reversed-phase and UPC² methods.[7]

Quantitative Data

The following tables summarize quantitative data from different analytical methods for the separation of Vitamin K1 isomers.

Table 1: UPC² Method Performance
Parameter Value
Column ACQUITY UPC² HSS C18 SB, 3.0 x 100 mm, 1.8 µm
Run Time < 3 minutes
Resolution (cis/trans) 1.7
Limit of Quantitation (LOQ) 0.06 µg/mL for both cis- and trans-Vitamin K1
Linearity (R²) >0.998
Data sourced from Waters Corporation application notes.[7]
Table 2: Normal Phase HPLC Method Performance
Parameter Value
Column Hypersil Silica, 5 µm, 4.6 x 250 mm
Run Time ~15 minutes
Resolution (cis/trans) 5.1
Retention Time RSD < 0.12%
Peak Area RSD < 0.15%
Data sourced from Thermo Fisher Scientific application note.[3][11]

Experimental Protocols

Detailed Methodology 1: Reversed-Phase HPLC with a C30 Column

This protocol is based on established methods for separating hydrophobic isomers.

  • Instrumentation:

    • HPLC system with a UV or PDA detector.

    • Column oven.

  • Chromatographic Conditions:

    • Column: Acclaim C30, 3 µm, 3.0 x 150 mm.[1]

    • Mobile Phase: 98% Methanol, 2% Deionized Water.[1]

    • Flow Rate: 0.65 mL/min.[1]

    • Temperature: 20 °C.[1]

    • Detection: UV at 250 nm.[1]

    • Injection Volume: 2.5 µL.[1]

  • Sample Preparation:

  • Procedure:

    • Equilibrate the column with the mobile phase at the specified temperature until a stable baseline is achieved.

    • Inject the prepared sample.

    • Record the chromatogram. The expected elution order is Vitamin K1, followed by its isomer.[1]

Detailed Methodology 2: Ultra-Performance Convergence Chromatography (UPC²)

This protocol is adapted from a rapid separation method developed by Waters Corporation.[7]

  • Instrumentation:

    • ACQUITY UPC² System with a PDA Detector.[7]

  • Chromatographic Conditions:

    • Column: ACQUITY UPC² HSS C18 SB, 1.8 µm, 3.0 x 100 mm.[7]

    • Mobile Phase A: CO₂

    • Mobile Phase B: Methanol

    • Gradient:

      • Initial: 99.5% A, 0.5% B (isocratic for 2 minutes)

      • 2.0 to 3.0 min: Linear ramp to 80% A, 20% B

      • 3.0 to 4.0 min: Hold at 80% A, 20% B

    • Flow Rate: 1.5 mL/min

    • Backpressure: 1500 psi

    • Temperature: 40 °C

    • Detection: PDA, 246 nm

  • Sample Preparation:

    • Dissolve Vitamin K1 standard or sample extract in iso-octane.[7]

    • Filter the sample through a 0.45-µm PTFE syringe filter before injection.[7]

  • Procedure:

    • Equilibrate the system under the initial conditions.

    • Inject the sample.

    • The cis-isomer will elute first, followed by the trans-isomer.[7]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing sp1 Weigh Vitamin K1 Standard/Sample sp2 Dissolve in Appropriate Solvent (e.g., Iso-octane, Acetonitrile) sp1->sp2 sp3 Filter with 0.45 µm Syringe Filter sp2->sp3 instrument HPLC or UPC² System sp3->instrument separation Column Separation (C30, Silica, or C18) instrument->separation detection UV/PDA Detection separation->detection dp1 Chromatogram Generation detection->dp1 dp2 Peak Integration and Identification dp1->dp2 dp3 Quantification of cis and trans Isomers dp2->dp3

Caption: General experimental workflow for Vitamin K1 isomer analysis.

troubleshooting_logic start Poor Peak Resolution (cis/trans isomers) hplc_check Using HPLC? start->hplc_check upc2_check Using UPC²? start->upc2_check c18_check Using C18 Column? hplc_check->c18_check Yes switch_c30 Switch to C30 or Normal Phase (Silica) Column c18_check->switch_c30 Yes optimize_mp Optimize Mobile Phase (e.g., % Methanol) c18_check->optimize_mp No (using C30) optimize_cosolvent Optimize Co-solvent % (e.g., initial isocratic hold) upc2_check->optimize_cosolvent Yes

Caption: Troubleshooting logic for poor isomer separation.

References

Green solvent extraction methods for menaquinones from bacterial biomass

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the green solvent extraction of menaquinones (Vitamin K2) from bacterial biomass.

Frequently Asked Questions (FAQs)

Q1: Why is cell lysis a critical step in menaquinone extraction?

A1: Menaquinones are located within the bacterial cytoplasmic membrane, which is protected by a thick peptidoglycan cell wall.[1][2][3] Efficient cell lysis is therefore essential to disrupt this barrier and allow the solvent to access and solubilize the menaquinones. Inadequate cell disruption is a primary cause of low extraction yields.

Q2: What are the main advantages of using green solvents over conventional solvents like chloroform (B151607) and hexane?

A2: Green solvents offer several advantages, including:

  • Reduced Environmental Impact: They are often biodegradable and have lower toxicity.[4]

  • Improved Safety: Many green solvents are less flammable and hazardous to human health.[4]

  • Sustainability: They can often be derived from renewable resources.

  • Regulatory Compliance: Using greener solvents can help meet increasingly strict environmental and safety regulations in the pharmaceutical and nutraceutical industries.

Q3: Can I use wet biomass for extraction, or is freeze-drying necessary?

A3: While traditional methods often rely on freeze-dried biomass, several green solvent methods, particularly those using ethanol (B145695), have been successfully applied to wet biomass.[1][2] This eliminates the energy-intensive and time-consuming lyophilization step, making the overall process more efficient and cost-effective.

Q4: How can I improve the efficiency of my ethanol-based extraction?

A4: The efficiency of ethanol extraction can be enhanced by:

  • Optimizing Temperature: Increasing the temperature (e.g., to 75°C) can improve extraction yields.[2]

  • Microwave-Assisted Extraction (MAE): Applying microwave energy can significantly reduce extraction time and increase yields by promoting rapid, localized heating of the solvent and biomass.[2][5]

  • Optimizing Biomass Concentration and Extraction Time: Fine-tuning these parameters through experimental design (e.g., response surface methodology) can lead to significant improvements in yield.[2]

Q5: Are Deep Eutectic Solvents (DES) and Ionic Liquids (ILs) suitable for menaquinone extraction?

A5: While less documented specifically for menaquinones compared to ethanol and supercritical CO2, DES and ILs are promising green solvents for extracting lipophilic compounds. Their tunable polarity and high solvation capacity make them potentially effective. However, their application for menaquinone extraction is still an emerging area, and process optimization would be required. Challenges include their higher viscosity and the need for efficient methods to recover the extracted menaquinones from the solvent.

Troubleshooting Guides

Ethanol-Based Extraction
Problem Potential Cause Troubleshooting Solution
Low Menaquinone Yield Incomplete cell lysis.- Increase the extraction temperature. - Incorporate a mechanical disruption method (e.g., bead beating) prior to or during extraction. - Consider enzymatic lysis (e.g., with lysozyme) as a pre-treatment step, especially for Gram-positive bacteria.[6]
Sub-optimal extraction parameters.- Optimize the solvent-to-biomass ratio, extraction time, and temperature using a systematic approach like a design of experiments (DoE).[2]
Degradation of menaquinones.- Menaquinones are light-sensitive; conduct all extraction steps in the dark or using amber glassware.[7] - Avoid excessively high temperatures for prolonged periods.
Co-extraction of Impurities Non-selective nature of ethanol.- Perform a downstream purification step, such as chromatography or crystallization, to isolate menaquinones.[5]
Solvent Evaporation Issues Inefficient solvent removal.- Use a rotary evaporator for efficient and gentle solvent removal under reduced pressure.
Microwave-Assisted Extraction (MAE)
Problem Potential Cause Troubleshooting Solution
Inconsistent Results Uneven microwave heating.- Ensure the biomass is evenly suspended in the solvent. - Use a microwave reactor with a stirrer or turntable for uniform heating.
Thermal degradation of menaquinones.- Optimize microwave power and extraction time to avoid overheating. Short extraction times (e.g., 5 minutes) at elevated temperatures (e.g., 125°C) have been shown to be effective.[2] - Use pulsed microwave application to allow for cooling periods.
Safety Concerns Pressure build-up in the extraction vessel.- Use a dedicated microwave extraction system with pressure monitoring and control. - Do not exceed the recommended solvent volume for the vessel size.
Supercritical Fluid Extraction (SFE) with CO₂
Problem Potential Cause Troubleshooting Solution
Low Extraction Yield Insufficient solvation power of supercritical CO₂.- Increase the pressure to enhance the density and solvating power of the CO₂.[8] - Add a polar co-solvent (modifier) such as ethanol or methanol (B129727) (typically 5-10%) to increase the polarity of the supercritical fluid and improve the extraction of moderately polar lipids.
Matrix effects hindering diffusion.- Ensure the biomass is properly prepared (e.g., finely ground, or freeze-dried) to increase the surface area for extraction.
Co-extraction of Unwanted Lipids Lack of selectivity.- Optimize the pressure and temperature to fine-tune the selectivity of the extraction. Lower pressures are generally more selective for less polar compounds.
Clogging of the System Water content in the biomass or CO₂.- Use dry biomass and high-purity CO₂ to prevent ice formation and clogging at the restrictor.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on green solvent extraction of menaquinones.

Table 1: Comparison of Menaquinone Yields with Different Green Solvents

Green Solvent/Method Bacterial Strain Menaquinone(s) Yield Reference
Ethanol (Optimized)Lactococcus lactisMK-76.73 ± 0.17 µg/g DCW[2]
MK-8179.6 ± 3.59 µg/g DCW[2]
Ethanol (Two-step)Bacillus subtilis (natto)MK-71.47 mg/g wet cells[1]
Microwave-Assisted EthanolLactococcus lactisMK-7 & MK-81.15 to 1.2-fold increase over conventional heating[2]
Supercritical CO₂ with MethanolActivated SludgeTotal Menaquinones0.326 µmol/g dry cell

DCW: Dry Cell Weight

Table 2: Optimized Parameters for Green Solvent Extraction

Method Parameter Optimal Value Reference
Ethanol ExtractionTemperature75 °C[2]
Biomass Concentration0.199 g/mL[2]
Extraction Time36.8 min[2]
Microwave-Assisted EthanolTemperature125 °C[2]
Extraction Time5 min[2]
Supercritical CO₂ with MethanolPressure25 MPa
Temperature55 °C
Methanol Concentration10% (v/v)
Extraction Time15 min

Experimental Protocols

Protocol 1: Optimized Ethanol Extraction of Menaquinones from Wet Bacterial Biomass

This protocol is based on the method described for Lactococcus lactis.[2]

  • Biomass Preparation: Harvest bacterial cells by centrifugation. The wet cell pellet can be used directly.

  • Extraction:

    • Add the wet biomass to a vessel with ethanol at a biomass concentration of approximately 0.2 g/mL.

    • Heat the suspension to 75°C with continuous stirring.

    • Maintain these conditions for 37 minutes.

  • Solid-Liquid Separation: Centrifuge the mixture to pellet the cell debris.

  • Solvent Removal: Decant the supernatant containing the extracted menaquinones and evaporate the ethanol using a rotary evaporator.

  • Analysis: Re-dissolve the dried extract in a suitable solvent (e.g., isopropanol) for quantification by HPLC.

Protocol 2: Microwave-Assisted Ethanol Extraction

This protocol provides a more rapid extraction compared to conventional heating.[2]

  • Biomass Preparation: Prepare the wet cell pellet as described in Protocol 1.

  • Extraction:

    • Place the wet biomass and ethanol mixture in a microwave-safe extraction vessel.

    • Heat the suspension in a microwave reactor to 125°C and hold for 5 minutes.

  • Post-Extraction: Follow steps 3-5 from Protocol 1.

Protocol 3: Supercritical CO₂ Extraction (SFE)

This protocol outlines a general procedure for SFE of menaquinones.

  • Biomass Preparation: Freeze-dry the bacterial biomass to remove water.

  • Extraction:

    • Load the dried biomass into the extraction vessel of the SFE system.

    • Set the extraction parameters: Pressure at 25 MPa and temperature at 55°C.

    • If using a co-solvent, introduce methanol at a flow rate corresponding to 10% (v/v) of the CO₂ flow.

    • Perform the extraction for 15 minutes.

  • Collection: The extracted menaquinones will precipitate in the collection vessel as the CO₂ returns to a gaseous state.

  • Analysis: Dissolve the collected extract in an appropriate solvent for HPLC analysis.

Visualizations

Experimental_Workflow_Ethanol_Extraction cluster_preparation Biomass Preparation cluster_extraction Extraction cluster_separation Separation & Analysis Fermentation Fermentation Centrifugation Centrifugation Fermentation->Centrifugation Harvest Wet_Biomass Wet_Biomass Centrifugation->Wet_Biomass Collect Pellet Mixing Mixing Wet_Biomass->Mixing Add Ethanol Heating Heating Mixing->Heating 75°C, 37 min Centrifugation2 Centrifugation2 Heating->Centrifugation2 Separate Debris Supernatant Supernatant Centrifugation2->Supernatant Rotary_Evaporation Rotary_Evaporation Supernatant->Rotary_Evaporation Remove Solvent Crude_Extract Crude_Extract Rotary_Evaporation->Crude_Extract HPLC_Analysis HPLC_Analysis Crude_Extract->HPLC_Analysis Quantify

Caption: Workflow for Optimized Ethanol Extraction of Menaquinones.

Logical_Relationship_SFE cluster_parameters Adjustable SFE Parameters cluster_properties Supercritical Fluid Properties cluster_outcome Extraction Outcome Pressure Pressure Density Density Pressure->Density Increases Selectivity Selectivity Pressure->Selectivity Modulates Temperature Temperature Temperature->Density Decreases Temperature->Selectivity Modulates Co_Solvent Co-Solvent (%) Solvating_Power Solvating_Power Co_Solvent->Solvating_Power Increases Polarity Density->Solvating_Power Increases Menaquinone_Yield Menaquinone_Yield Solvating_Power->Menaquinone_Yield Purity Purity Selectivity->Purity

Caption: Key Parameter Relationships in Supercritical Fluid Extraction.

References

Validation & Comparative

A Comparative Guide to the Validation of Vitamin K2 in Preventing Arterial Calcification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the evidence supporting the role of Vitamin K2 in the prevention of arterial calcification. It includes a summary of quantitative data from key clinical and experimental studies, detailed experimental protocols, and visualizations of the underlying biological pathways and research workflows.

The Signaling Pathway of this compound in Arterial Calcification Inhibition

This compound is an essential cofactor for the activation of several proteins that inhibit vascular calcification.[1][2][3] The most well-studied of these is the Matrix Gla Protein (MGP).[2][4][5] In a this compound-deficient state, MGP is produced in an inactive, uncarboxylated form (ucMGP).[2] this compound-dependent gamma-glutamyl carboxylase (GGCX) converts ucMGP to its active, carboxylated form (cMGP).[6] Active cMGP can then be phosphorylated to become the fully active phosphorylated cMGP (pcMGP), which is a potent inhibitor of calcium crystal formation in the arterial wall.[1][6][7] By binding to calcium ions and hydroxyapatite (B223615) crystals, pcMGP prevents their deposition and the subsequent calcification of vascular smooth muscle cells (VSMCs).[6][8] this compound also plays a role in activating other vitamin K-dependent proteins, such as Gla-Rich Protein (GRP) and Growth Arrest-Specific 6 (Gas6), which contribute to the inhibition of vascular calcification.[1][4][9][10]

G cluster_0 Vascular Smooth Muscle Cell cluster_1 Extracellular Space MGP_gene MGP Gene ucMGP Inactive MGP (ucMGP) MGP_gene->ucMGP Transcription & Translation cMGP Active MGP (cMGP) ucMGP->cMGP γ-Carboxylation pcMGP Fully Active MGP (pcMGP) cMGP->pcMGP Phosphorylation Calcium Calcium & Phosphate Ions pcMGP->Calcium Inhibits Crystal Formation Calcification Arterial Calcification Calcium->Calcification VitaminK2 This compound GGCX GGCX Enzyme VitaminK2->GGCX Cofactor Kinase Kinase G cluster_0 Phase 1: Screening & Enrollment cluster_1 Phase 2: Randomization & Intervention cluster_2 Phase 3: Follow-up & Data Collection cluster_3 Phase 4: Analysis & Conclusion P1 Patient Recruitment (e.g., CAC score > 100) P2 Informed Consent & Baseline Assessment P1->P2 P3 Randomization P2->P3 P4a Treatment Group: This compound Supplementation P3->P4a P4b Control Group: Placebo P3->P4b P5 Follow-up Visits (e.g., 12 & 24 months) P4a->P5 P4b->P5 P6 Repeat CAC Scoring & Biomarker Analysis P5->P6 P7 Data Analysis: Compare change in CAC score P6->P7 P8 Conclusion on Efficacy of this compound P7->P8

References

A Comparative Analysis of the Bioavailability of Menaquinone-4 and Menaquinone-7

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioavailability of two key vitamin K2 homologs: menaquinone-4 (MK-4) and menaquinone-7 (B21479) (MK-7). This document synthesizes experimental data to highlight the significant differences in their pharmacokinetic profiles.

The scientific literature consistently demonstrates that MK-7 possesses markedly superior bioavailability compared to MK-4. Studies investigating the serum concentrations of these menaquinones following oral supplementation have shown that MK-7 is well-absorbed and maintains a lasting presence in the bloodstream. In contrast, MK-4 is often undetectable in serum after the ingestion of nutritional doses.[1][2][3][4][5][6] This disparity in absorption and circulation time has significant implications for their respective physiological roles and potential therapeutic applications.

Quantitative Bioavailability Data

The following table summarizes the key pharmacokinetic parameters for MK-4 and MK-7 based on findings from comparative human studies. A notable and consistent observation is the failure to detect MK-4 in serum at nutritional dose levels, underscoring its poor bioavailability.

Pharmacokinetic ParameterMenaquinone-4 (MK-4)Menaquinone-7 (MK-7)Reference Study
Dose Administered 420 µg (single dose)420 µg (single dose)Sato et al. (2012)[1][5][6]
Maximum Serum Concentration (Cmax) Not Detectable~25 ng/mL (approx.)Sato et al. (2012)[1][5][6]
Time to Maximum Concentration (Tmax) Not Applicable6 hours[1][4][5][6]
Area Under the Curve (AUC) Not DetectableSignificantly elevated[7]
Serum Half-life (t½) ~2 hours (at pharmacological doses)~68 hours[8][9]
Serum Detectability after Single Dose UndetectableUp to 48 hours[1][4][5][6]
Effect of Consecutive Dosing (60 µ g/day for 7 days) No increase in serum MK-4 levelsSignificant increase in serum MK-7 levels[1][2][3]

Experimental Protocols

The data presented above are primarily derived from studies employing robust analytical methodologies to quantify menaquinone levels in human serum. A typical experimental protocol for such a comparative bioavailability study is outlined below.

Objective: To compare the serum concentrations of MK-4 and MK-7 following oral administration in healthy human subjects.

Study Design: A randomized, crossover study design is often employed. A cohort of healthy volunteers is recruited and randomly assigned to receive either MK-4 or MK-7 in the first phase. After a washout period, subjects then receive the other menaquinone.

Dosage and Administration:

  • Standardized nutritional doses of MK-4 and MK-7 (e.g., 420 µg) are administered as a single oral dose, typically with a standardized meal to facilitate absorption of these fat-soluble vitamins.[1][2][3][4][5]

  • For studies investigating the effects of regular intake, a lower daily dose (e.g., 60 µg) is administered for a set period, such as seven days.[1][2][3]

Blood Sampling:

  • Venous blood samples are collected at baseline (pre-dose) and at multiple time points post-administration (e.g., 2, 4, 6, 8, 24, and 48 hours) to capture the pharmacokinetic profile.[1][5][6]

  • Serum is separated from the blood samples by centrifugation and stored at -80°C until analysis.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection or Tandem Mass Spectrometry (LC-MS/MS)

  • Sample Preparation:

    • Protein Precipitation: To remove interfering proteins, an organic solvent like ethanol (B145695) or acetonitrile (B52724) is added to the serum sample.[10][11]

    • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): The menaquinones are then extracted from the aqueous matrix using a non-polar solvent such as hexane.[4][11] This step isolates and concentrates the fat-soluble vitamins. The organic layer is then separated, evaporated to dryness under a stream of nitrogen, and the residue is reconstituted in a solvent suitable for injection into the HPLC system.[4][11]

  • Chromatographic Separation:

    • The prepared sample is injected into an HPLC system equipped with a C18 reverse-phase column.

    • A mobile phase, typically a mixture of organic solvents like methanol (B129727) and a buffer, is used to separate MK-4 and MK-7 based on their differing affinities for the stationary phase.

  • Detection:

    • Fluorescence Detection: Vitamin K compounds can be detected with high sensitivity using a fluorescence detector after post-column reduction with a reagent like zinc.[12]

    • Tandem Mass Spectrometry (LC-MS/MS): This highly specific and sensitive technique is also widely used for the quantification of menaquinones in biological matrices.[4][9][13] It allows for precise identification and measurement based on the mass-to-charge ratio of the molecules.

  • Quantification:

    • The concentration of MK-4 and MK-7 in the serum samples is determined by comparing the peak areas from the chromatogram to a standard curve generated from known concentrations of pure MK-4 and MK-7. Deuterated internal standards are often used to improve accuracy.[13]

Signaling Pathways and Mechanisms of Action

Both MK-4 and MK-7 are essential cofactors for the enzyme γ-glutamyl carboxylase (GGCX). This enzyme catalyzes the post-translational carboxylation of specific glutamate (B1630785) (Glu) residues into γ-carboxyglutamate (Gla) residues on vitamin K-dependent proteins (VKDPs). This carboxylation is crucial for the biological activity of these proteins, enabling them to bind calcium and participate in various physiological processes.

Key VKDPs include:

  • Osteocalcin (B1147995): Synthesized by osteoblasts, carboxylated osteocalcin is integral to bone mineralization.[14]

  • Matrix Gla Protein (MGP): Produced by vascular smooth muscle cells, carboxylated MGP is a potent inhibitor of vascular calcification.[14]

The fundamental pathway for the activation of these proteins is the Vitamin K cycle.

Vitamin_K_Cycle cluster_cycle Vitamin K Cycle cluster_protein Protein Carboxylation VK_quinone Vitamin K (Quinone) VK_hydroquinone Vitamin K (Hydroquinone) VK_quinone->VK_hydroquinone VKOR/Reductase VK_epoxide Vitamin K Epoxide VK_hydroquinone->VK_epoxide GGCX Gla_protein Active VKDP (Gla-protein) VK_epoxide->VK_quinone VKOR Glu_protein Inactive VKDP (Glu-protein) Glu_protein->Gla_protein Carboxylation (Ca2+ binding activity) Bioavailability_Workflow cluster_study_design Study Design cluster_procedure Experimental Procedure cluster_analysis Sample Analysis & Data Interpretation Recruitment Recruit Healthy Volunteers Randomization Randomized Crossover Design Recruitment->Randomization GroupA Group A receives MK-4 Randomization->GroupA GroupB Group B receives MK-7 Randomization->GroupB Washout Washout Period GroupA->Washout Dosing Oral Administration (with standardized meal) GroupA->Dosing GroupB->Washout GroupB->Dosing Crossover Groups Crossover Washout->Crossover GroupA2 Group A receives MK-7 Crossover->GroupA2 GroupB2 Group B receives MK-4 Crossover->GroupB2 GroupA2->Dosing GroupB2->Dosing Sampling Serial Blood Sampling (0-48h) Dosing->Sampling Processing Serum Separation & Storage (-80°C) Sampling->Processing Extraction Sample Preparation (LLE/SPE) Processing->Extraction Analysis HPLC or LC-MS/MS Quantification Extraction->Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Analysis->PK_Analysis Comparison Comparative Bioavailability Assessment PK_Analysis->Comparison

References

A Comparative Analysis of Vitamin K2 and Bisphosphonates in Preclinical Osteoporosis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of osteoporosis research, animal models provide a critical platform for evaluating the efficacy of therapeutic agents. This guide offers a detailed comparison of two prominent interventions, Vitamin K2 and bisphosphonates, based on data from various preclinical studies. The following analysis is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of experimental data, methodologies, and mechanisms of action.

Quantitative Data Summary

The following tables summarize the key quantitative findings from animal studies, focusing on bone mineral density (BMD), bone strength, and bone turnover markers.

Table 1: Effects on Bone Mineral Density (BMD) in Ovariectomized (OVX) Rat Models

TreatmentDosageDurationFemoral BMD ChangeLumbar Spine BMD ChangeStudy Animal
This compound (MK-7) Not specified5 monthsPrevented loss to a certain extentNot ReportedOvariectomized rats
Alendronate Not specifiedNot specifiedIncreasedIncreasedOvariectomized rats & baboons
Risedronate 3.5 & 17.5 µg/kg/week8 weeksNot ReportedIncreased trabecular BMDOvariectomized rats on low-calcium diet
Alendronate 7 & 35 µg/kg/week8 weeksNot ReportedIncreased trabecular BMDOvariectomized rats on low-calcium diet

Table 2: Effects on Bone Strength

TreatmentAnimal ModelKey Findings
This compound (MK-7) Ovariectomized ratsSignificantly improved bone strength after 5 months of intake[1].
This compound Ovariectomized ratsPrevents the decrease in strength of the long bone[2][3].
This compound + Raloxifene Ovariectomized ratsImproved the bone strength of the femoral neck[2][3].
Risedronate (High-dose) Sciatic neurectomized young ratsPrevented the loss of maximum load and stiffness of the femoral distal metaphysis[4].
Alendronate Ovariectomized rats & baboonsIncreased bone strength relative to estrogen-deficient controls[5].
Risedronate Ovariectomized rats on low-calcium dietSignificantly improved maximum load at 6 weeks[6].
Alendronate Ovariectomized rats on low-calcium dietFailed to produce any significant changes in maximum load at 6 weeks[6].

Table 3: Effects on Bone Turnover Markers

TreatmentAnimal ModelEffect on Bone Resorption MarkersEffect on Bone Formation Markers
This compound Sciatic neurectomized ratsDecreased undercarboxylated osteocalcin[2].Increased γ-carboxylated osteocalcin[2].
This compound Ovariectomized ratsAttenuated the increase in bone resorption[2][3].Maintained bone formation[2][3].
Bisphosphonates (general) Various animal modelsPotent inhibitors of bone resorption[7].Indirectly reduce bone formation coupled to resorption[8].
Alendronate Patients with glucocorticoid-induced osteoporosisSignificant decrease in urinary NTx (~60% after 12 months)[9].Significant reduction in BSALP[9].

Experimental Protocols

Ovariectomized (OVX) Rat Model of Postmenopausal Osteoporosis

This is the most common animal model for studying postmenopausal osteoporosis.

  • Animal Strain: Typically, female Sprague-Dawley or Wistar rats are used.

  • Procedure: At a specified age (e.g., 24 weeks), rats undergo bilateral ovariectomy to induce estrogen deficiency, which leads to rapid bone loss. A sham-operated group serves as the control.

  • Treatment: Following a post-surgery period to allow for bone loss to establish (e.g., 12 weeks), animals are treated with the test compounds (this compound or bisphosphonates) or a vehicle control. Dosing can be administered orally (gavage) or via subcutaneous injection.

  • Duration: Treatment duration varies across studies, ranging from several weeks to months.

  • Analysis: At the end of the study, femurs and lumbar vertebrae are typically harvested for analysis of bone mineral density (using dual-energy X-ray absorptiometry - DXA or micro-computed tomography - µCT), bone architecture, and biomechanical strength (e.g., three-point bending tests). Blood and urine samples are collected to measure bone turnover markers.

Sciatic Neurectomy-Induced Bone Loss Model

This model is used to study immobilization-induced osteoporosis.

  • Animal Strain: Young male Sprague-Dawley rats are often used.

  • Procedure: The sciatic nerve is surgically severed (neurectomy) in one or both hindlimbs, leading to paralysis and subsequent bone loss in the affected limb.

  • Treatment: Animals are randomized into treatment groups and receive the compounds of interest or a vehicle.

  • Analysis: Bone parameters in the neurectomized limb are compared to those in the contralateral limb or to a sham-operated control group.

Signaling Pathways and Mechanisms of Action

This compound

This compound is believed to influence bone metabolism through multiple pathways. It acts as a cofactor for the enzyme γ-glutamyl carboxylase, which is essential for the carboxylation of osteocalcin, a protein crucial for bone mineralization. Furthermore, this compound may stimulate osteoblast differentiation and bone formation through the steroid and xenobiotic receptor (SXR).[10][11] It has also been shown to suppress bone resorption by inhibiting the expression of RANKL (receptor activator of nuclear factor kappa-B ligand) and promoting the expression of osteoprotegerin (OPG) in osteoblasts.

VitaminK2_Pathway cluster_osteoblast Osteoblast cluster_osteoclast Osteoclast cluster_bone Bone This compound This compound SXR SXR Activation This compound->SXR Carboxylation γ-carboxylation of Osteocalcin This compound->Carboxylation OPG ↑ OPG Production This compound->OPG RANKL ↓ RANKL Expression This compound->RANKL Gene_Expression ↑ Osteogenic Gene Expression SXR->Gene_Expression Mineralization ↑ Mineralization Carboxylation->Mineralization Bone_Formation ↑ Bone Formation Gene_Expression->Bone_Formation Bone_Resorption ↓ Bone Resorption OPG->Bone_Resorption inhibits RANKL->Bone_Resorption stimulates

Caption: this compound Signaling Pathway in Bone Metabolism.

Bisphosphonates

Bisphosphonates are potent inhibitors of bone resorption.[7] They have a high affinity for hydroxyapatite, the mineral component of bone, and are preferentially taken up at sites of active bone remodeling.[12] Once internalized by osteoclasts, nitrogen-containing bisphosphonates inhibit farnesyl diphosphate (B83284) synthase, an enzyme in the mevalonate (B85504) pathway.[12] This disruption interferes with the prenylation of small GTPase signaling proteins, which is essential for osteoclast function and survival, ultimately leading to osteoclast inactivation and apoptosis.[12]

Bisphosphonate_Pathway cluster_bone_surface Bone Surface cluster_osteoclast Osteoclast Bisphosphonates Bisphosphonates Hydroxyapatite Binds to Hydroxyapatite Bisphosphonates->Hydroxyapatite Uptake Internalization by Osteoclast Hydroxyapatite->Uptake FPPS Inhibition of Farnesyl Diphosphate Synthase Uptake->FPPS Prenylation ↓ Protein Prenylation FPPS->Prenylation Cytoskeleton Disruption of Cytoskeleton Prenylation->Cytoskeleton Apoptosis ↑ Osteoclast Apoptosis Cytoskeleton->Apoptosis Bone_Resorption ↓ Bone Resorption Apoptosis->Bone_Resorption

Caption: Bisphosphonate Mechanism of Action in Osteoclasts.

Experimental Workflow

The general workflow for comparing these two agents in an animal model of osteoporosis is depicted below.

Experimental_Workflow cluster_groups Treatment Groups start Select Animal Model (e.g., Ovariectomized Rat) induction Induce Osteoporosis (e.g., Ovariectomy) start->induction grouping Randomize into Treatment Groups induction->grouping group1 Vehicle Control grouping->group1 group2 This compound grouping->group2 group3 Bisphosphonate grouping->group3 treatment Administer Treatment analysis Analyze Bone Parameters treatment->analysis comparison Compare Outcomes analysis->comparison group1->treatment group2->treatment group3->treatment

Caption: General Experimental Workflow for Drug Comparison.

Concluding Remarks

Both this compound and bisphosphonates demonstrate efficacy in improving bone health in animal models of osteoporosis, albeit through different mechanisms. Bisphosphonates are powerful inhibitors of bone resorption, leading to increases in bone mineral density and strength.[5][7][12] this compound appears to have a dual effect, both stimulating bone formation and suppressing bone resorption, which contributes to the maintenance of bone mass and strength.[2][3] Some studies suggest that a combined treatment of this compound and bisphosphonates may have an additive or synergistic effect in preventing the deterioration of trabecular bone architecture.[2][3][13] This preclinical data underscores the potential of both agents in the management of osteoporosis and highlights the need for further research to optimize their therapeutic use, both individually and in combination.

References

The Synergistic Alliance of Vitamin K2 and Vitamin D in Enhancing Bone Mineral Density: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the synergistic effects of Vitamin K2 and Vitamin D on bone health, supported by clinical data and mechanistic insights, reveals a compelling case for their combined use in promoting bone mineral density. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of key studies, experimental protocols, and the underlying biochemical pathways.

The interplay between Vitamin D and this compound is crucial for optimal bone metabolism. While Vitamin D facilitates the absorption of calcium, this compound is essential for directing this calcium to the bones, thereby ensuring its proper utilization.[1][2] This synergistic relationship has been the subject of numerous studies, which consistently suggest that combined supplementation of these two vitamins is more effective for bone and cardiovascular health than individual supplementation.[3][4]

A 2020 meta-analysis of eight randomized controlled trials, encompassing 971 subjects, demonstrated that the combination of Vitamin K and Vitamin D significantly increased total bone mineral density (BMD).[5] The analysis also highlighted a significant decrease in undercarboxylated osteocalcin (B1147995), a marker of poor vitamin K status, with the combined supplementation.[5]

Comparative Analysis of Clinical Studies

To illustrate the clinical evidence, this guide presents a comparative summary of key randomized controlled trials (RCTs) that have investigated the combined effects of this compound and Vitamin D on bone mineral density.

Study (Year) Participant Profile Intervention Groups Duration Primary Outcome Measures Key Findings
Iwamoto et al. (2000) [4]Postmenopausal women with osteoporosis (≥ 5 years after menopause)1. Vitamin D3 (0.5 µ g/day ) + this compound (45 mg/day) 2. Vitamin D3 only 3. This compound only 4. Calcium lactate (B86563) only2 yearsLumbar spine Bone Mineral Density (BMD)The combined administration of Vitamin D3 and K2 resulted in a significant increase in lumbar spine BMD compared to the single-agent groups.[4]
Rønn et al. [6]Postmenopausal women with osteopenia1. MK-7 (375 µ g/day ) + Vitamin D3 + Calcium 2. Placebo (Vitamin D3 + Calcium only)3 yearsCarboxylation of osteocalcinThe combination of MK-7 with Vitamin D3 and calcium significantly increased the carboxylation of osteocalcin compared to the placebo group.[6]
Recent Pilot Study (2023) [7]Healthy postmenopausal women (>50 years)Vitamin D3 (2000 IU/day) + this compound (37.5 µ g/day )60 daysProtein signaling markers related to bone mineralization (e.g., DKK-2)A significant increase in DKK-2, a Wnt signaling inhibitor involved in bone health, was observed.[7]

Detailed Experimental Protocols

Understanding the methodologies employed in these studies is critical for interpretation and future research design.

Measurement of Bone Mineral Density (BMD)

A common and crucial method for assessing the efficacy of interventions on bone health is the measurement of BMD.

  • Technique: Dual-energy X-ray absorptiometry (DXA) is the gold standard for measuring BMD.

  • Procedure: A DXA scanner emits two X-ray beams with different energy levels. The amount of each X-ray beam that passes through the bone is measured, and this information is used to calculate the density of the bone.

  • Sites of Measurement: Typically, BMD is measured at the lumbar spine, femoral neck, and total hip, as these are common sites for osteoporotic fractures.

Biochemical Marker Analysis

Serum markers provide insights into the mechanism of action.

  • Serum C-Terminal Telopeptide (CTX): A marker of bone resorption, measured in ng/mL.

  • Serum Procollagen Type I N-Terminal Propeptide (P1NP): A marker of bone formation, measured in ng/mL.

  • Undercarboxylated Osteocalcin (ucOC) and Carboxylated Osteocalcin (cOC): These markers indicate Vitamin K status and the degree of osteocalcin activation.

Mechanistic Insights: Signaling Pathways

The synergistic effect of Vitamins D and K2 is rooted in their complementary roles in bone metabolism. Vitamin D promotes the synthesis of Vitamin K-dependent proteins, such as osteocalcin and matrix Gla protein (MGP), which are essential for bone mineralization and the inhibition of vascular calcification.[3][4] this compound, in turn, acts as a cofactor for the enzyme gamma-glutamyl carboxylase, which is necessary to activate these proteins.[8][9]

Synergy_Workflow cluster_study_design Typical Experimental Workflow Participant_Recruitment Participant Recruitment (e.g., Postmenopausal Women) Baseline_Assessment Baseline Assessment (BMD via DXA, Serum Markers) Participant_Recruitment->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Intervention_Group Intervention Group (Vitamin D3 + K2) Randomization->Intervention_Group Control_Group Control/Placebo Group (e.g., Vitamin D3 only or Placebo) Randomization->Control_Group Follow_up Follow-up Assessments (e.g., 1, 2, 3 years) Intervention_Group->Follow_up Control_Group->Follow_up Final_Assessment Final Assessment (BMD and Marker Analysis) Follow_up->Final_Assessment Data_Analysis Data Analysis (Comparison between groups) Final_Assessment->Data_Analysis

A typical experimental workflow for clinical trials investigating the effects of Vitamin D3 and K2 on bone health.

The Wnt/β-catenin signaling pathway is another mechanism through which this compound, particularly MK-4, is thought to exert its osteogenic effects.[8]

Signaling_Pathway cluster_pathway Simplified Signaling Pathway of Vitamin D and K2 in Bone Metabolism VD3 Vitamin D3 Calcium_Absorption Increased Intestinal Calcium Absorption VD3->Calcium_Absorption VKDP_Synthesis Synthesis of Vitamin K-Dependent Proteins (e.g., Osteocalcin) VD3->VKDP_Synthesis VK2 This compound Carboxylation γ-Carboxylation of Osteocalcin VK2->Carboxylation Bone_Mineralization Bone Mineralization (Calcium Deposition in Bone) Calcium_Absorption->Bone_Mineralization VKDP_Synthesis->Carboxylation Active_Osteocalcin Active (Carboxylated) Osteocalcin Carboxylation->Active_Osteocalcin Active_Osteocalcin->Bone_Mineralization

The synergistic action of Vitamin D3 and K2 in promoting bone mineralization.

Conclusion

The collective evidence from meta-analyses, narrative reviews, and individual clinical trials strongly supports the synergistic role of this compound and Vitamin D in improving bone mineral density. The mechanisms underlying this synergy are well-elucidated, involving the enhanced absorption of calcium and the targeted delivery and deposition of this mineral into the bone matrix. For researchers and professionals in drug development, the combined supplementation of these vitamins presents a promising strategy for the prevention and management of osteoporosis and the overall maintenance of skeletal health. Future research should continue to explore optimal dosages, the long-term effects, and the impact of this combination on fracture risk in diverse populations.

References

A Head-to-Head Comparison of MK-4 and MK-7 on Osteocalcin Carboxylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the two most common forms of vitamin K2, menaquinone-4 (MK-4) and menaquinone-7 (B21479) (MK-7), and their respective efficacy in the carboxylation of osteocalcin (B1147995), a crucial vitamin K-dependent protein for bone metabolism. This comparison is based on available experimental data from human studies.

Executive Summary

Menaquinone-7 (MK-7) demonstrates superior bioavailability and a significantly longer half-life compared to menaquinone-4 (MK-4). This results in more stable and elevated serum concentrations of vitamin K, leading to more efficient carboxylation of osteocalcin at nutritional doses. While MK-4 is the form of this compound found in various tissues, pharmacological doses are often required to elicit a significant effect on osteocalcin carboxylation. Emerging evidence also suggests that MK-7 may serve as a more effective precursor to tissue MK-4 than MK-4 supplementation itself.

Bioavailability and Pharmacokinetics

A key differentiator between MK-4 and MK-7 lies in their pharmacokinetic profiles. MK-7, with its longer side chain, exhibits enhanced absorption and a markedly longer serum half-life.

Table 1: Pharmacokinetic Profile of MK-4 vs. MK-7

ParameterMenaquinone-4 (MK-4)Menaquinone-7 (MK-7)
Serum Half-life Short (approx. 6-8 hours)[1]Very long (approx. 68 hours)[2][3]
Bioavailability Poor at nutritional doses[4]High, well-absorbed[4][5]
Serum Detection Often undetectable at nutritional doses after a single administration[4][5]Detectable up to 48 hours after a single dose[4][5]

Efficacy in Osteocalcin Carboxylation

The primary function of vitamin K in bone health is to act as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX), which catalyzes the carboxylation of glutamic acid (Glu) residues in osteocalcin to form gamma-carboxyglutamic acid (Gla). This post-translational modification is essential for osteocalcin's ability to bind to hydroxyapatite (B223615) and regulate bone mineralization. A higher ratio of carboxylated osteocalcin (cOC) to undercarboxylated osteocalcin (ucOC) indicates better vitamin K status.

Table 2: Comparative Efficacy on Osteocalcin Carboxylation

Study Design & PopulationMK-4 InterventionMK-7 InterventionKey FindingsReference
Healthy women500 µ g/day for 2 months-No significant effect on osteocalcin carboxylation.[4]
Healthy women1500 µ g/day -Required to improve osteocalcin carboxylation.[4][6]
Healthy womenSingle dose of 420 µgSingle dose of 420 µgMK-4 was not detectable in serum. MK-7 reached maximal serum level at 6 hours and was detectable up to 48 hours.[4][7]
Healthy women60 µ g/day for 7 days60 µ g/day for 7 daysMK-4 supplementation did not increase serum MK-4 levels. MK-7 supplementation significantly increased serum MK-7 levels.[4][7]
Healthy prepubertal children-45 µ g/day for 8 weeksSignificantly decreased undercarboxylated osteocalcin (ucOC) and the ucOC/cOC ratio, indicating improved vitamin K status.[8][9]
Postmenopausal women-100 µ g/day for 12 weeksSignificantly decreased ucOC concentrations and increased the cOC/ucOC ratio compared to placebo.[10]

These studies consistently demonstrate that nutritional doses of MK-7 (ranging from 45-180 µ g/day ) are effective in improving osteocalcin carboxylation.[2][4][11] In contrast, much higher, pharmacological doses of MK-4 are necessary to achieve a similar effect.[4][6]

Experimental Protocols

Bioavailability Study in Healthy Women
  • Objective: To compare the bioavailability of a single dose and consecutive administration of MK-4 and MK-7.

  • Participants: Healthy female volunteers.

  • Methodology:

    • Single Dose Phase: Administration of a single dose of 420 µg of MK-4 or 420 µg of MK-7 with a standardized breakfast.

    • Blood Sampling (Single Dose): Blood samples were collected at baseline and at various time points up to 48 hours post-administration to measure serum concentrations of MK-4 and MK-7.

    • Consecutive Administration Phase: Following a washout period, participants received either 60 µ g/day of MK-4 or 60 µ g/day of MK-7 for 7 days.

    • Blood Sampling (Consecutive Dose): Blood samples were collected at baseline and after 7 days of supplementation to measure serum MK-4 and MK-7 levels.

  • Outcome Measures: Serum concentrations of MK-4 and MK-7.

G cluster_single Single Dose Phase cluster_consecutive Consecutive Dose Phase s_start Administer 420 µg MK-4 or MK-7 s_blood Blood Sampling (0, 2, 4, 6, 24, 48h) s_start->s_blood s_analysis Measure Serum MK-4/MK-7 s_blood->s_analysis c_start Administer 60 µg/day MK-4 or MK-7 for 7 days c_blood Blood Sampling (Day 0, Day 7) c_start->c_blood c_analysis Measure Serum MK-4/MK-7 c_blood->c_analysis

Experimental workflow for a bioavailability study.
Efficacy Study in Postmenopausal Women

  • Objective: To investigate the effective minimum daily dose of MK-7 for improving osteocalcin carboxylation.

  • Participants: Healthy postmenopausal women.

  • Methodology:

    • Design: Double-blind, randomized, placebo-controlled trial.

    • Intervention: Participants were randomized to receive either a placebo or 100 µg of MK-7 daily for 12 weeks.

    • Blood Sampling: Blood samples were collected at baseline and at the end of the 12-week intervention.

  • Outcome Measures: Serum levels of carboxylated osteocalcin (cOC) and undercarboxylated osteocalcin (ucOC). The ratio of cOC to ucOC was calculated as an indicator of vitamin K status.

Signaling Pathways

The primary mechanism of action for both MK-4 and MK-7 in osteocalcin carboxylation is their role as a cofactor in the Vitamin K cycle.

G cluster_cycle Vitamin K Cycle cluster_carboxylation Osteocalcin Carboxylation VK_hydro Vitamin K (MK-4 or MK-7) VK_epoxide Vitamin K Epoxide VK_hydro->VK_epoxide GGCX ucOC Undercarboxylated Osteocalcin (ucOC) VK_hydro->ucOC Cofactor VK_quinone Vitamin K Quinone VK_epoxide->VK_quinone VKOR VK_quinone->VK_hydro VKOR cOC Carboxylated Osteocalcin (cOC) ucOC->cOC CO2, O2 GGCX γ-Glutamyl Carboxylase VKOR Vitamin K Epoxide Reductase

References

A Comparative Guide to the In Vivo Conversion of Menaquinone-7 to Menaquinone-4 in Extrahepatic Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of menaquinone-7 (B21479) (MK-7) and menaquinone-4 (MK-4) as sources for tissue-specific MK-4, supported by experimental data. It details the metabolic pathways, key enzymatic players, and evidence validating the conversion process in extrahepatic tissues.

Introduction: The Significance of MK-4 in Extrahepatic Tissues

Vitamin K is a family of fat-soluble vitamins essential for blood coagulation and calcium metabolism. The two primary natural forms are phylloquinone (vitamin K1) and menaquinones (vitamin K2). Within the K2 family, MK-4 is the predominant form found in the tissues of animals and humans, even though dietary intake of MK-4 is relatively low compared to vitamin K1.[1] This has led to investigations into the body's ability to convert other forms of vitamin K into the biologically active MK-4, particularly in extrahepatic tissues like the brain, pancreas, bone, and reproductive organs.[1] Emerging evidence strongly suggests that various dietary vitamin K forms, including vitamin K1 and other menaquinones like MK-7, serve as precursors for tissue MK-4.[2][3][4]

The Central Conversion Pathway: From Dietary Vitamin K to Tissue MK-4

The prevailing scientific consensus is that the body utilizes a common pathway to convert different dietary forms of vitamin K into MK-4 for use in extrahepatic tissues.

The proposed mechanism involves two main steps:

  • Side-Chain Cleavage: Dietary vitamin K forms, such as MK-7 or phylloquinone, undergo cleavage of their long side chains, primarily during intestinal absorption. This process liberates the common naphthoquinone ring structure, known as menadione (B1676200) (vitamin K3), which acts as a key intermediate.[2]

  • Reprenylation by UBIAD1: Menadione is then circulated to extrahepatic tissues. Within these tissues, the enzyme UbiA prenyltransferase domain-containing protein 1 (UBIAD1) catalyzes the attachment of a geranylgeranyl group from geranylgeranyl pyrophosphate (GGPP) to the menadione core, thereby synthesizing MK-4.[2][5]

The enzyme UBIAD1 is considered the sole enzyme responsible for this critical MK-4 biosynthesis pathway in mice, highlighting its pivotal role in embryonic development and tissue-specific vitamin K metabolism.[6]

G cluster_gut Intestinal Lumen / Enterocyte cluster_circulation Circulation cluster_tissue Extrahepatic Tissue (e.g., Bone, Brain) MK7 Dietary MK-7 Menadione_gut Menadione (K3) Intermediate MK7->Menadione_gut Side-chain cleavage K1 Dietary Vitamin K1 K1->Menadione_gut Side-chain cleavage Menadione_circ Menadione Transport Menadione_gut->Menadione_circ Absorption Menadione_tissue Menadione Menadione_circ->Menadione_tissue Uptake UBIAD1 UBIAD1 Enzyme Menadione_tissue->UBIAD1 GGPP GGPP (from Mevalonate Pathway) GGPP->UBIAD1 MK4 Tissue MK-4 (Biologically Active Form) UBIAD1->MK4 Prenylation G cluster_single Phase 1: Single Dose cluster_multi Phase 2: Consecutive Dosing Recruit Recruit Healthy Female Volunteers Baseline Baseline Blood Sample (t=0) Recruit->Baseline Dose1 Administer Single Dose (420µg MK-4 or MK-7) Baseline->Dose1 Dose2 Administer Daily Dose for 7 Days (60µg MK-4 or MK-7) Baseline->Dose2 Sample1 Timed Blood Sampling (2, 4, 6, 8, 24, 48h) Dose1->Sample1 Analysis Analyze Serum MK-4/MK-7 (HPLC) Sample1->Analysis Sample2 Final Blood Sample (Day 8) Dose2->Sample2 Sample2->Analysis G cluster_diets Isotopically Labeled Diets Grouping Group Mice (C57BL/6) by Diet Diet_PK Diet + ²H₇PK Diet_MK4 Diet + ¹³C₁₁MK-4 Diet_MK7 Diet + ²H₇MK-7 Diet_MK9 Diet + ²H₇MK-9 Feeding Pair-Feed for 1 Week Grouping->Feeding Harvest Harvest Extrahepatic Tissues (Kidney, Bone, Pancreas, etc.) Feeding->Harvest Analysis Quantify Vitamin K Forms (LC-MS) Harvest->Analysis Result Confirm Isotopic Label in Tissue MK-4 Analysis->Result

References

The Long and Short of It: A Comparative Analysis of Menaquinone Half-Life in Serum

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the comparative pharmacokinetics of menaquinone-4 (MK-4) and menaquinone-7 (B21479) (MK-7) reveals significant differences in their serum half-life, with MK-7 demonstrating substantially greater persistence in the bloodstream. This disparity in bioavailability has critical implications for their respective physiological roles and therapeutic applications.

Long-chain menaquinones, such as MK-7, exhibit a much longer half-life in circulation compared to the short-chain MK-4.[1][2] This extended presence allows for greater absorption by extrahepatic tissues.[1] Studies have shown that while MK-4 is rapidly cleared from the plasma, typically within 8 to 24 hours after administration, long-chain menaquinones like MK-7 and MK-9 can be detected for up to 96 hours.[2][3] This prolonged circulation of MK-7 contributes to its accumulation in the serum, reaching significantly higher concentrations than vitamin K1 with long-term supplementation.[2]

In contrast, the bioavailability of MK-4 is notably poor at nutritional doses, with some studies reporting that it does not lead to a detectable increase in serum MK-4 levels.[1][4][5] This suggests that dietary MK-4 may not significantly contribute to the overall vitamin K status as measured by serum concentrations.[5]

Pharmacokinetic Data Summary

The following table summarizes the key pharmacokinetic parameters for MK-4 and MK-7 based on findings from various human clinical trials.

Menaquinone FormDose AdministeredTime to Peak Serum Level (Tmax)Serum Half-life (t1/2)Key Findings
MK-4 420 μg (single dose)Not detectableNot determinableSerum levels of MK-4 were not detected at any point following a single nutritional dose.[4][5]
60 μ g/day (7 days)Not applicableNot determinableConsecutive administration did not increase serum MK-4 levels.[4][5]
MK-7 420 μg (single dose)6 hoursDetected up to 48 hours post-intakeWell-absorbed and significantly increased serum MK-7 levels.[4][5]
60 μ g/day (7 days)Not applicable~68 hours (reported as very long)Consecutive administration led to a significant increase in serum MK-7 levels.[4][5][6]
1 mg (single dose)~6 hoursVery longConfirmed good absorption and a very long half-life.[7][8]
75 mcg - 360 mcg (single dose)2-6 hoursLong (elevated at 24 hours)Absorption from capsules was faster (2-4h) than from tablets (6h).[9][10][11]

Experimental Protocols

The data presented above is derived from studies employing rigorous methodologies to assess the pharmacokinetics of different menaquinone forms. Below are summaries of the typical experimental protocols used in these clinical trials.

Study Design for Single-Dose Pharmacokinetics

A common approach involves a randomized, open-label, single-dose study.

  • Participants: Healthy volunteers, often female, are recruited. Exclusion criteria typically include the use of vitamin K supplements or medications known to interfere with vitamin K metabolism.

  • Protocol:

    • Subjects are administered a single oral dose of a specific menaquinone form (e.g., 420 μg of MK-4 or MK-7).[4][5]

    • The supplement is usually given with a standardized breakfast to facilitate absorption.[4][5]

    • Blood samples are collected at multiple time points, for instance, at baseline (0 hours) and then at 2, 4, 6, 10, 24, and 48 hours post-administration.[4][5]

  • Analysis: Serum concentrations of the menaquinones are measured using High-Performance Liquid Chromatography (HPLC) with fluorescence detection after post-column reduction.[4] This method allows for the sensitive quantification of different vitamin K forms.

G cluster_0 Pre-Experiment cluster_1 Experiment Day cluster_2 Post-Experiment Recruitment Recruit Healthy Volunteers Screening Screening & Informed Consent Recruitment->Screening DietaryControl Dietary Restriction (Vitamin K) Screening->DietaryControl Baseline Baseline Blood Sample (0h) Dosing Administer Menaquinone with Standardized Meal Baseline->Dosing Sampling Serial Blood Sampling (e.g., 2, 4, 6, 10, 24, 48h) Dosing->Sampling Processing Serum Separation Analysis HPLC Analysis of Menaquinone Levels Processing->Analysis Data Pharmacokinetic Data Analysis (Tmax, t1/2) Analysis->Data

Experimental Workflow for a Single-Dose Pharmacokinetic Study.

Vitamin K Metabolism and Action

Vitamin K, in its various forms, is essential for the activation of vitamin K-dependent proteins, which play crucial roles in blood coagulation and calcium metabolism.[12][13] The primary function of vitamin K is to act as a cofactor for the enzyme gamma-glutamyl carboxylase.[14] This enzyme catalyzes the carboxylation of glutamate (B1630785) (Glu) residues into gamma-carboxyglutamate (B555490) (Gla) residues on specific proteins.[12] This post-translational modification is critical for the biological activity of these "Gla-proteins," enabling them to bind calcium and interact with other molecules.[12]

All forms of vitamin K, including phylloquinone (vitamin K1) and the various menaquinones, can be metabolized to menadione, which can then be converted to MK-4 in tissues.[15][16]

G cluster_0 Vitamin K Cycle cluster_1 Protein Carboxylation VK_hydroquinone Vitamin K Hydroquinone (Active Form) VK_epoxide Vitamin K Epoxide VK_hydroquinone->VK_epoxide γ-Glutamyl Carboxylase Glu_protein Inactive Protein (Glu-residues) VK_hydroquinone->Glu_protein VK_quinone Vitamin K Quinone (Dietary Form) VK_epoxide->VK_quinone VKOR VK_quinone->VK_hydroquinone VKOR Gla_protein Active Protein (Gla-residues) Glu_protein->Gla_protein CO2, O2

Simplified Vitamin K Cycle and Protein Carboxylation Pathway.

References

Validating the Non-Carboxylation Dependent Effects of Menaquinone-4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the non-carboxylation dependent effects of menaquinone-4 (MK-4), a form of vitamin K2, with other alternatives, supported by experimental data. The focus is on its anti-inflammatory, neuroprotective, and anti-cancer properties, which are independent of its classical role as a cofactor for gamma-glutamyl carboxylase.

Comparative Performance Data: MK-4 vs. Alternatives

The following tables summarize quantitative data from in vitro studies, offering a direct comparison of MK-4's efficacy against relevant alternatives, primarily menaquinone-7 (B21479) (MK-7), another prominent form of this compound.

Table 1: Anti-Inflammatory Effects on Gene Expression in Microglial and Neuroblastoma Cells
GeneCell LineTreatment & ConcentrationFold Change vs. ControlReference
IL-1β MG6 (mouse microglia)MK-4 (10 µM) + LPS↓ a[1][2]
SK-N-BE (human neuroblastoma)MK-4 (50 µM)↓ 0.5-fold[3][4][5]
SK-N-BE (human neuroblastoma)MK-7R (50 µM)↓ 0.5-fold[3][4][5]
TNF-α MG6 (mouse microglia)MK-4 (10 µM) + LPS↓ a[1][2]
IL-6 MG6 (mouse microglia)MK-4 (10 µM) + LPS↓ a[1][2]
SK-N-BE (human neuroblastoma)MK-4 (50 µM)↓ significant decrease[3][4][5]
SK-N-BE (human neuroblastoma)MK-7R (50 µM)↓ significant decrease[3][4][5]
Cox-2 MG6 (mouse microglia)MK-4 (10 µM) + LPS↓ a[1]
IκBα MG6 (mouse microglia)MK-4 (10 µM) + LPS↓ a[1]

a: Dose-dependent suppression observed at concentrations up to 10 µM. Specific fold-change values were not provided in the abstract.

Table 2: Neuroprotective and Amyloidogenesis-Related Gene Expression in Neuroblastoma Cells
GeneCell LineTreatment & ConcentrationFold Change vs. ControlReference
BACE1 SK-N-BEMK-4 (50 µM)↓ ~0.6-fold[3][4]
SK-N-BEMK-7R (50 µM)↓ ~0.6-fold[3][4]
PSEN1 SK-N-BEMK-4 (50 µM)↓ ~0.6-fold[3][4]
SK-N-BEMK-7R (50 µM)↓ ~0.6-fold[3][4]
ADAM10 SK-N-BEMK-4 (50 µM)[3][4]
SK-N-BEMK-7R (50 µM)↑ up to 1.9-fold[3][4]
ADAM17 SK-N-BEMK-4 (50 µM)[3][4]
SK-N-BEMK-7R (50 µM)↑ up to 1.9-fold[3][4]
Table 3: Anti-Cancer Effects: IC50 Values in Various Cancer Cell Lines
CompoundCancer TypeCell LineIC50 (µM)Reference
MK-4 Lung CancerLU-139, LU-130, PC-14, etc.7.5 - 75[6]
Menadione (Vitamin K3) Lung CancerA54916[6]
PPM-18 (novel VK analog) Bladder CancerT24, EJ~15[6]
PPM-18 (novel VK analog) Lung CancerA549~25[6]
PPM-18 (novel VK analog) Breast CancerMCF-7, MDA-MB-231~20[6]

Note: Direct IC50 values for MK-4 in many cancer cell lines are not consistently reported in the literature, with some studies noting anti-proliferative effects at high concentrations without specifying an IC50.

Signaling Pathways and Mechanisms of Action

MK-4 exerts its non-carboxylation dependent effects through the modulation of several key signaling pathways.

Inhibition of NF-κB Signaling Pathway

One of the primary mechanisms for the anti-inflammatory effects of MK-4 is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] MK-4 has been shown to suppress the phosphorylation of the p65 subunit of NF-κB, which is a critical step in its activation and subsequent translocation to the nucleus to induce the expression of pro-inflammatory genes.[1]

NFkB_Inhibition_by_MK4 cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway cluster_response Inflammatory Response LPS LPS/TNF-α IKK IKK Complex LPS->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB->IkB NFkB NF-κB (p65/p50) p_p65 p-p65 NFkB->p_p65 Phosphorylation nucleus Nucleus p_p65->nucleus Translocation cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α, IL-6) nucleus->cytokines Gene Transcription MK4 Menaquinone-4 (MK-4) MK4->p_p65 Inhibits

Inhibition of NF-κB p65 phosphorylation by MK-4.

Activation of Steroid and Xenobiotic Receptor (SXR/PXR)

MK-4 can act as a ligand for the Steroid and Xenobiotic Receptor (SXR), also known as the Pregnane (B1235032) X Receptor (PXR).[7][8] This interaction leads to the transcriptional regulation of various genes involved in drug metabolism and bone homeostasis, independent of the gamma-carboxylation process.

SXR_Activation_by_MK4 cluster_cellular Cellular Compartments cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MK4 Menaquinone-4 (MK-4) SXR SXR/PXR MK4->SXR Binds & Activates SXR_RXR SXR/PXR-RXR Heterodimer RXR RXR DNA DNA (PXRE) SXR_RXR->DNA Binds to Response Element TargetGenes Target Gene Transcription DNA->TargetGenes Regulates

Transcriptional regulation by MK-4 via SXR/PXR activation.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the validation and comparison of MK-4's non-carboxylation dependent effects.

In Vitro Anti-Inflammatory Assay in Microglial Cells

Objective: To quantify the dose-dependent inhibitory effect of MK-4 on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated microglial cells.

Cell Line: MG6 mouse microglial cells.

Protocol:

  • Cell Culture: Culture MG6 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

  • Pre-treatment: Seed cells in 24-well plates. Once confluent, pre-treat the cells with varying concentrations of MK-4 (e.g., 0, 1, 5, 10 µM) for 24 hours.

  • Stimulation: After pre-treatment, stimulate the cells with 1 ng/mL of LPS for 3 hours to induce an inflammatory response.

  • RNA Extraction and qRT-PCR: Extract total RNA from the cells using a suitable kit. Synthesize cDNA and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of target inflammatory cytokines (e.g., IL-1β, TNF-α, IL-6). Normalize the expression levels to a housekeeping gene (e.g., β-actin).

  • Data Analysis: Calculate the fold change in gene expression relative to the LPS-stimulated control group without MK-4 pre-treatment.

Western Blot for Phosphorylated NF-κB p65

Objective: To assess the effect of MK-4 on the activation of the NF-κB pathway by measuring the phosphorylation of the p65 subunit.

Protocol:

  • Cell Treatment: Culture MG6 cells and treat with MK-4 and/or LPS as described in the anti-inflammatory assay protocol.

  • Protein Extraction: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated p65 (Ser536) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Normalization: Strip the membrane and re-probe with an antibody for total p65 and a loading control (e.g., β-actin) to normalize the data.

WesternBlot_Workflow start Cell Treatment with MK-4 and LPS lysis Protein Extraction (Lysis) start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Western Blot Transfer sds->transfer block Blocking (5% BSA) transfer->block p_ab Primary Antibody Incubation (anti-p-p65) block->p_ab s_ab Secondary Antibody Incubation (HRP-conjugated) p_ab->s_ab detect ECL Detection s_ab->detect reprobe Stripping and Re-probing (Total p65, β-actin) detect->reprobe analysis Densitometry and Analysis reprobe->analysis

Workflow for Western Blot analysis of p-p65.

Neuroblastoma Cell Gene Expression Analysis

Objective: To compare the effects of MK-4 and MK-7 on the expression of genes involved in amyloidogenesis and neuroinflammation in a neuroblastoma cell line.

Cell Line: SK-N-BE human neuroblastoma cells.

Protocol:

  • Cell Culture: Culture SK-N-BE cells in complete DMEM with high glucose.

  • Treatment: Treat the cells with 50 µM of MK-4 or reduced menaquinone-7 (MK-7R) for 48 hours.

  • RNA Extraction and qRT-PCR: Follow the same procedure as described in the anti-inflammatory assay to measure the mRNA expression of target genes such as BACE1, PSEN1, ADAM10, ADAM17, IL-1β, and IL-6.

  • Data Analysis: Compare the fold change in gene expression between MK-4 and MK-7R treated groups relative to an untreated control.

This guide provides a foundational framework for researchers to validate and compare the non-carboxylation dependent effects of menaquinone-4. The provided data, protocols, and pathway diagrams are intended to facilitate experimental design and interpretation, ultimately contributing to a deeper understanding of the therapeutic potential of MK-4 beyond its traditional role in coagulation.

References

A Comparative Analysis of Dietary Vitamin K2 Intake Versus Supplementation Efficacy in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vitamin K, a fat-soluble vitamin, is crucial for several physiological processes, most notably blood coagulation and calcium metabolism. It exists in two primary forms: phylloquinone (Vitamin K1), abundant in leafy green vegetables, and a series of menaquinones (Vitamin K2), found in fermented foods and animal products.[1][2] this compound, particularly its long-chain forms like menaquinone-7 (B21479) (MK-7), has garnered significant scientific interest for its role in bone and cardiovascular health.[3] This is attributed to its function as a cofactor for the enzyme gamma-glutamyl carboxylase, which activates proteins that regulate calcium deposition.[1][3] Specifically, it carboxylates osteocalcin (B1147995), essential for binding calcium to the bone matrix, and Matrix Gla Protein (MGP), a potent inhibitor of vascular calcification.[1][4]

This guide provides an objective comparison of the efficacy of obtaining this compound from dietary sources versus synthetic supplements, drawing upon data from clinical trials. It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of bioavailability, experimental protocols, and clinical outcomes related to bone and cardiovascular health.

Mechanism of Action: The Vitamin K Cycle

This compound's biological activity is centered on the Vitamin K cycle, a process that enables the carboxylation of specific glutamic acid (Glu) residues into gamma-carboxyglutamic acid (Gla) on Vitamin K-dependent proteins (VKDPs). This post-translational modification is essential for their biological function.

Vitamin_K_Cycle [Warfarin inhibits VKOR] cluster_0 Vitamin K Cycle cluster_1 Protein Carboxylation VK_hydroquinone Vitamin K Hydroquinone (active) VK_epoxide Vitamin K Epoxide VK_hydroquinone->VK_epoxide GGCX Inactive_Protein Inactive VKDP (e.g., ucOC, ucMGP) with Glu residue VK_quinone Vitamin K Quinone (diet/supplement) VK_epoxide->VK_quinone VKOR VK_quinone->VK_hydroquinone VKOR Active_Protein Active VKDP (e.g., cOC, cMGP) with Gla residue Inactive_Protein->Active_Protein CO2, O2

Caption: Vitamin K cycle and protein carboxylation pathway.

Bioavailability: Dietary Sources vs. Supplements

A critical factor determining efficacy is bioavailability—the proportion of a nutrient that is absorbed and utilized by the body. Studies consistently show that this compound, particularly the MK-7 form commonly used in supplements, has superior bioavailability compared to both dietary Vitamin K1 and the MK-4 form of this compound.

  • Absorption: While Vitamin K1 is abundant in Western diets, its absorption from plant sources is relatively poor and variable (3-50%).[5] In contrast, MK-7 from fermented foods like natto or from supplements is more efficiently absorbed.[3][6] A comparative study showed that postprandial serum concentrations of MK-7 were tenfold higher than K1 after ingestion of K2-rich food versus vegetables.[3]

  • Half-Life: The most significant difference lies in the circulatory half-life. Vitamin K1 has a very short half-life of 1-2 hours.[7] The MK-4 form also has a short half-life.[8] In stark contrast, MK-7 has a long half-life of approximately 68 hours to 3 days, allowing it to accumulate in the blood to higher levels with regular intake and be more available for extra-hepatic tissues like bone and blood vessels.[3][7][8]

Bioavailability_Comparison cluster_diet Dietary Intake cluster_supplement Supplementation cluster_outcomes Pharmacokinetics Dietary K1 Vitamin K1 (Leafy Greens) Absorption Absorption Efficiency Dietary K1->Absorption Low Dietary K2 This compound (MK-4, MK-7..) (Cheese, Natto) Dietary K2->Absorption Moderate Supplement K2 This compound (MK-7) (Capsule/Tablet) Supplement K2->Absorption High HalfLife Circulatory Half-Life K1: ~1-2 hrs MK-4: Short MK-7: ~72 hrs Absorption->HalfLife TissueUptake Extra-hepatic Tissue Availability MK-7 has greater availability for bone and vasculature HalfLife->TissueUptake

Caption: Bioavailability pathways of dietary vs. supplemental Vitamin K.

Efficacy in Bone Health

This compound contributes to bone health by activating osteocalcin, a protein that binds calcium ions to the mineral matrix of bone.[1] A deficiency leads to undercarboxylated osteocalcin (ucOC), which is associated with lower bone mineral density (BMD) and higher fracture risk.

Table 1: Comparison of this compound Interventions on Bone Health Outcomes

Study TypeInterventionParticipantsDurationKey OutcomesReference
Dietary Increased natto (rich in MK-7) intake1,662 healthy Japanese menCross-sectionalPositive association between natto intake and Bone Mineral Density (BMD).[2]
Dietary Natto intake944 Japanese women (20-79 years)Prospective cohortTotal hip BMD was positively associated with natto intake in postmenopausal women.[9]
Supplement 180 µ g/day MK-7244 healthy postmenopausal women3 yearsSignificantly decreased the age-related decline in BMD at the lumbar spine and femoral neck. Improved bone strength.[10][11]
Supplement 45 mg/day MK-4 + Calcium241 osteoporotic patients2 yearsMaintained lumbar BMD, whereas the placebo group lost 2.5%.[10]
Meta-Analysis This compound supplementation6,425 postmenopausal women (16 studies)VariedPositive effect on bone mineralization and increased bone strength. This compound was more effective than K1 in improving lumbar spine BMD.[1][12]
Meta-Analysis This compound supplementation (Japanese patients)VariedVariedReduced vertebral fractures by 60%, hip fractures by 77%, and all non-vertebral fractures by 81%.[10]
Detailed Experimental Protocol: Knapen et al. (2013) - MK-7 Supplementation
  • Study Design: A three-year, randomized, double-blind, placebo-controlled trial.[10][13]

  • Participants: 244 healthy, postmenopausal women aged 55 to 65.[11][13]

  • Intervention: Participants were randomized to receive either a placebo or 180 µg of MK-7 (as MenaQ7®) daily in capsules.[10][11]

  • Primary Endpoints: Changes in bone mineral density (BMD) of the lumbar spine, total hip, and femoral neck, measured by Dual-energy X-ray absorptiometry (DXA). Bone strength indices (e.g., femoral neck width) were also assessed.

  • Biochemical Markers: Serum levels of carboxylated osteocalcin (cOC) and undercarboxylated osteocalcin (ucOC) were measured to assess Vitamin K status.

  • Results: The MK-7 group showed significantly improved Vitamin K status and a significant decrease in the age-related decline of BMD and bone strength compared to the placebo group.[10]

Efficacy in Cardiovascular Health

This compound's cardiovascular benefits are primarily mediated by the activation of Matrix Gla Protein (MGP), which inhibits calcium from being deposited in arterial walls.[4] Inactive, undercarboxylated MGP (ucMGP) is associated with increased arterial stiffness and vascular calcification.

Table 2: Comparison of this compound Interventions on Cardiovascular Health Outcomes

Study TypeInterventionParticipantsDurationKey OutcomesReference
Dietary High dietary K2 intake (MK-7, MK-8, MK-9)16,057 women (49-70 years)8.1 yearsSignificant negative relationship between high K2 intake and reduced risk of Coronary Heart Disease (CHD). K1 had no significant effect.[2]
Dietary High dietary K2 intake4,807 participants without prior myocardial infarction7 yearsHigh K2 intake was associated with reduced aortic calcification and lower risk of CHD mortality.[2]
Supplement 180 µ g/day MK-7244 healthy postmenopausal women3 yearsMK-7 supplementation improved arterial stiffness; Pulse Wave Velocity (PWV) did not increase as it did in the placebo group.[11]
Supplement 720 µ g/day K2 + 25 µ g/day Vitamin D304 men (mean age 71) without prior coronary disease2 yearsNo significant reduction in mean Coronary Artery Calcification (CAC) progression overall. However, in patients with high baseline CAC (≥400 AU), progression was significantly lower in the intervention group.[14][15]
Supplement 360 µ g/day MK-7Chronic hemodialysis patients8 weeksSignificantly decreased levels of inactive MGP (dp-ucMGP), a marker for vascular calcification risk.[16]
Detailed Experimental Protocol: AVDADEC Trial (2022) - K2 & D Supplementation
  • Study Design: A multicenter, double-blind, randomized, placebo-controlled trial.[14][15]

  • Participants: 389 participants were randomized; this analysis focused on 304 men (mean age 71) without known ischemic heart disease.[14][15]

  • Intervention: Participants received either a placebo or a combination of this compound (720 µ g/day ) and Vitamin D (25 µ g/day ).[15]

  • Primary Endpoints: The primary endpoint of the main trial was aortic valve calcification. This sub-study focused on the progression of Coronary Artery Calcification (CAC), measured in Agatston Units (AU) using CT scans at baseline and 24 months.[15]

  • Results: While there was no statistically significant difference in the mean progression of CAC for the entire group, a hypothesis-generating finding emerged in a high-risk subgroup. Patients with a baseline CAC score of ≥400 AU showed significantly lower CAC progression with K2 and D supplementation compared to placebo. Safety events (myocardial infarction, revascularization, all-cause death) were also significantly lower in the treatment group.[14][15]

Clinical_Trial_Workflow Recruitment Participant Recruitment (e.g., Postmenopausal Women) Screening Screening & Inclusion/Exclusion Criteria Recruitment->Screening Baseline Baseline Assessment (BMD, CAC, Blood Markers) Screening->Baseline Randomization Randomization Baseline->Randomization Intervention Intervention Group (K2 Supplement) Randomization->Intervention Placebo Control Group (Placebo) Randomization->Placebo FollowUp Follow-Up Assessments (e.g., 1, 2, 3 years) Intervention->FollowUp Placebo->FollowUp Analysis Data Analysis (Compare Group Outcomes) FollowUp->Analysis Results Results & Publication Analysis->Results

Caption: A generalized workflow for a randomized controlled clinical trial.

Discussion and Conclusion

The available evidence from observational studies and clinical trials indicates that both dietary intake and supplementation of this compound can confer benefits for bone and cardiovascular health. However, key differences in bioavailability and dose consistency lead to distinct considerations for researchers and clinicians.

Dietary Intake:

  • Pros: Dietary intake, particularly from foods like natto, is associated with positive health outcomes in population studies.[2][9] It provides K2 within a complex food matrix, which may include other beneficial nutrients.

  • Cons: The amount of K2 in foods is highly variable.[17] Achieving a consistent, therapeutic dose through diet alone can be challenging, especially in Western diets where K2-rich foods are not commonly consumed in large quantities.[1] Furthermore, the bioavailability of K2 from food sources can be lower and more variable than from supplements.[3]

Supplementation:

  • Pros: Supplementation, especially with MK-7, offers a precise and consistent dose. Clinical trials demonstrate that MK-7 supplements are characterized by high bioavailability and a long half-life, leading to stable and elevated serum concentrations that are effective in improving Vitamin K status and influencing clinical endpoints like BMD and arterial stiffness.[3][10][11]

  • Cons: The benefits of supplementation are often observed over long periods (e.g., 2-3 years), requiring sustained adherence. While generally considered safe, individuals on anticoagulant medications like warfarin (B611796) must exercise caution, as high doses of Vitamin K can interfere with these drugs.[9]

References

A Comparative Analysis of Vitamin K2's Effect on Bone and Cardiovascular Health

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Vitamin K2's performance in promoting bone and cardiovascular health, supported by experimental data from human clinical trials. The information is intended to assist researchers, scientists, and professionals in the field of drug development in their understanding of this compound's therapeutic potential.

Mechanism of Action: The Role of Gamma-Carboxylation

This compound, encompassing a group of compounds known as menaquinones (MK-n), plays a critical role as a cofactor for the enzyme γ-glutamyl carboxylase. This enzyme facilitates the post-translational modification of specific proteins, converting their glutamic acid (Glu) residues into gamma-carboxyglutamic acid (Gla) residues. This process, known as gamma-carboxylation, is essential for the biological activity of several key proteins involved in calcium homeostasis.

In Bone Metabolism: this compound is crucial for the carboxylation of osteocalcin (B1147995), a protein synthesized by osteoblasts.[1] Carboxylated osteocalcin is capable of binding to hydroxyapatite (B223615), the primary mineral component of bone, thereby facilitating calcium deposition into the bone matrix and contributing to bone mineralization and strength.[1] Insufficient this compound levels lead to an increase in undercarboxylated osteocalcin (ucOC), which is unable to bind to hydroxyapatite and is considered a marker of poor vitamin K status and increased fracture risk.

In Cardiovascular Health: A key Vitamin K-dependent protein in the vasculature is the Matrix Gla Protein (MGP). MGP is a potent inhibitor of soft tissue calcification. For MGP to be biologically active, it must be carboxylated. This compound activates MGP, allowing it to bind to calcium ions and prevent their deposition in arterial walls, a process known as vascular calcification. Vascular calcification is a significant contributor to arterial stiffness and is associated with an increased risk of cardiovascular events.

Quantitative Data from Clinical Trials

The following tables summarize the quantitative data from key randomized controlled trials investigating the effects of this compound supplementation on bone and cardiovascular health.

Table 1: Effect of this compound on Bone Mineral Density (BMD) and Bone Turnover Markers
Study (Year)Participant GroupInterventionDurationOutcome MeasureIntervention Group ChangePlacebo Group Changep-value
Knapen et al. (2013)244 healthy postmenopausal women180 µ g/day MK-73 yearsLumbar Spine BMD-0.46%-1.53%<0.05
Femoral Neck BMD-0.75%-1.22%<0.05
Undercarboxylated Osteocalcin (ucOC)-51%+4%<0.001
Carboxylated Osteocalcin (cOC)+21%-<0.001
Emaus et al. (2010)334 postmenopausal women360 µ g/day MK-71 yearLumbar Spine BMD-1.1%-1.7%NS
Total Hip BMD-1.1%-1.3%NS
Rønn et al. (2016)142 postmenopausal women with osteopenia375 µ g/day MK-73 yearsTotal Hip BMD-1.5%-2.4%>0.09
Femoral Neck BMD-1.5%-1.0%>0.09
Lumbar Spine BMD-1.8%-1.1%>0.09

NS: Not Significant

Table 2: Effect of this compound on Fracture Risk
Study (Year)Participant GroupInterventionDurationOutcome MeasureIntervention Group IncidencePlacebo Group IncidenceRelative Risk Reductionp-value
Shiraki et al. (2000)241 osteoporotic patients45 mg/day MK-424 monthsVertebral Fractures8.0%21.3%62%<0.01
All non-vertebral fractures1.5%5.5%73%<0.05
Inoue et al. (2000)120 postmenopausal women with osteoporosis45 mg/day MK-424 monthsNew Vertebral Fractures10.7%30.2%65%<0.01
Table 3: Effect of this compound on Cardiovascular Health Markers
Study (Year)Participant GroupInterventionDurationOutcome MeasureIntervention Group ChangePlacebo Group Changep-value
Knapen et al. (2015)244 healthy postmenopausal women180 µ g/day MK-73 yearsPulse Wave Velocity (PWV)-0.4 m/s+0.2 m/s<0.05
Dephospho-uncarboxylated MGP (dp-ucMGP)-47.8%+5.7%<0.001
Shea et al. (2009)388 older adults500 µ g/day Vitamin K13 yearsCoronary Artery Calcification (CAC) Score+6%+13%0.03 (in adherent participants)
Vlasschaert et al. (2022)160 patients with CKD stages 3-4400 µ g/day MK-712 monthsPulse Wave Velocity (PWV)No significant differenceNo significant differenceNS
Aortic Valve Decalcification Trial (AVADEC)389 participants without known coronary disease720 µ g/day MK-7 + 25 µ g/day Vitamin D2 yearsCoronary Artery Calcification (CAC) ScoreNo significant differenceNo significant differenceNS
Subgroup with CAC score ≥ 400CAC Progression288 AU380 AU0.047

NS: Not Significant; AU: Agatston Units

Experimental Protocols

Measurement of Uncarboxylated Osteocalcin (ucOC) via Enzyme-Linked Immunosorbent Assay (ELISA)

Objective: To quantify the circulating levels of undercarboxylated osteocalcin, a biomarker of Vitamin K status.

Methodology:

  • Sample Collection and Preparation:

    • Collect whole blood samples via venipuncture into serum separator tubes.

    • Allow blood to clot at room temperature for 30-60 minutes.

    • Centrifuge at 1000-2000 x g for 15 minutes at 4°C.

    • Aliquot the resulting serum into cryovials and store at -80°C until analysis. Avoid repeated freeze-thaw cycles.

  • ELISA Procedure (Example based on a commercial kit):

    • Prepare reagents, standards, and samples as per the manufacturer's instructions.

    • Add 100 µL of standards and samples to the appropriate wells of a microplate pre-coated with a monoclonal antibody specific for the C-terminal region of osteocalcin.

    • Incubate for a specified time (e.g., 2 hours) at room temperature to allow for the binding of osteocalcin to the antibody.

    • Wash the plate multiple times with the provided wash buffer to remove unbound substances.

    • Add 100 µL of a horseradish peroxidase (HRP)-conjugated antibody that specifically recognizes the uncarboxylated N-terminal region of osteocalcin to each well.

    • Incubate for a specified time (e.g., 1 hour) at room temperature.

    • Wash the plate again to remove unbound HRP-conjugated antibody.

    • Add 100 µL of a chromogenic substrate solution (e.g., TMB) to each well. The substrate will react with the HRP to produce a colored product.

    • Incubate in the dark at room temperature for a specified time (e.g., 15-30 minutes).

    • Add 50 µL of stop solution to each well to terminate the reaction.

    • Measure the optical density of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.

    • Calculate the concentration of ucOC in the samples by comparing their optical density to a standard curve generated from the known concentrations of the standards.

Assessment of Arterial Stiffness via Carotid-Femoral Pulse Wave Velocity (cfPWV)

Objective: To non-invasively measure the stiffness of the aorta, a key indicator of cardiovascular risk.

Methodology:

  • Patient Preparation:

    • The patient should rest in a supine position in a quiet, temperature-controlled room for at least 10 minutes prior to the measurement.

    • The patient should refrain from smoking, consuming caffeine, and strenuous exercise for at least 3 hours before the measurement.

  • Measurement Procedure:

    • Simultaneously or sequentially record pressure waveforms at the carotid and femoral arteries using applanation tonometry.

    • An electrocardiogram (ECG) is used to gate the recordings to the cardiac cycle.

    • The tonometer, a pen-like probe with a high-fidelity pressure sensor at the tip, is gently pressed against the skin over the artery.

    • The "foot" of the pressure wave, representing the start of the systolic upstroke, is identified for both the carotid and femoral waveforms.

    • The time delay (Δt) between the feet of the two waveforms is measured. This represents the transit time of the pulse wave between the two recording sites.

    • The distance (D) between the two recording sites is measured on the body surface using a tape measure. A common method is to subtract the distance from the suprasternal notch to the carotid recording site from the distance from the suprasternal notch to the femoral recording site.

    • The carotid-femoral pulse wave velocity (cfPWV) is calculated using the formula: cfPWV = D / Δt . The result is typically expressed in meters per second (m/s).

    • Multiple measurements are taken and averaged to ensure accuracy and reproducibility.

Signaling Pathways and Experimental Workflow

Vitamin_K2_Signaling_Pathways cluster_bone Bone Metabolism cluster_cardio Cardiovascular Health VK2_bone This compound GGCX_bone γ-glutamyl carboxylase VK2_bone->GGCX_bone activates Osteocalcin_Glu Osteocalcin (Glu) GGCX_bone->Osteocalcin_Glu carboxylates Osteocalcin_Gla Carboxylated Osteocalcin (Gla) Osteocalcin_Glu->Osteocalcin_Gla Hydroxyapatite Hydroxyapatite Osteocalcin_Gla->Hydroxyapatite binds to Bone_Mineralization Bone Mineralization Hydroxyapatite->Bone_Mineralization promotes VK2_cardio This compound GGCX_cardio γ-glutamyl carboxylase VK2_cardio->GGCX_cardio activates MGP_Glu MGP (Glu) GGCX_cardio->MGP_Glu carboxylates MGP_Gla Carboxylated MGP (Gla) MGP_Glu->MGP_Gla Calcium_Ions Calcium Ions MGP_Gla->Calcium_Ions binds to Vascular_Calcification Vascular Calcification MGP_Gla->Vascular_Calcification inhibits Calcium_Ions->Vascular_Calcification

Caption: this compound signaling pathways in bone and cardiovascular health.

Clinical_Trial_Workflow Start Participant Recruitment (e.g., Postmenopausal Women) Screening Screening for Inclusion/Exclusion Criteria Start->Screening Baseline Baseline Measurements - BMD (DXA) - ucOC/cOC levels - PWV - CAC score Screening->Baseline Randomization Randomization Baseline->Randomization Intervention Intervention Group (this compound Supplementation) Randomization->Intervention Placebo Placebo Group (Inactive Substance) Randomization->Placebo FollowUp Follow-up Assessments (e.g., 1, 2, 3 years) Intervention->FollowUp Placebo->FollowUp Data_Analysis Data Analysis (Comparison between groups) FollowUp->Data_Analysis Conclusion Conclusion on Efficacy and Safety Data_Analysis->Conclusion

Caption: A typical experimental workflow for a this compound clinical trial.

References

Validation of undercarboxylated osteocalcin as a biomarker for Vitamin K2 status

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals.

This guide provides an objective comparison of undercarboxylated osteocalcin (B1147995) (ucOC) as a biomarker for Vitamin K2 status against other available alternatives. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations to clarify complex biological processes and workflows.

Introduction to this compound and the Role of Undercarboxylated Osteocalcin

This compound is a vital nutrient for various physiological functions, including bone metabolism and cardiovascular health. Its primary role in bone health is to act as a cofactor for the enzyme gamma-glutamyl carboxylase, which is responsible for the carboxylation of several proteins, including osteocalcin. Osteocalcin is a protein synthesized by osteoblasts and is integral to bone mineralization.

The carboxylation of osteocalcin is a Vitamin K-dependent process. When this compound levels are sufficient, osteocalcin is fully carboxylated (cOC) and can effectively bind to calcium and hydroxyapatite (B223615) in the bone matrix. However, in a state of this compound deficiency, osteocalcin is not fully carboxylated, leading to an increase in the circulating levels of undercarboxylated osteocalcin (ucOC). This makes ucOC a sensitive and specific biomarker for assessing an individual's this compound status.

Comparison of Biomarkers for this compound Status

Several biomarkers are utilized to assess Vitamin K status. This section compares undercarboxylated osteocalcin (ucOC) with two other prominent markers: Protein Induced by Vitamin K Absence-II (PIVKA-II) and dephospho-uncarboxylated Matrix Gla Protein (dp-ucMGP).

BiomarkerDescriptionAdvantagesDisadvantagesPrimary Application
Undercarboxylated Osteocalcin (ucOC) The fraction of osteocalcin that is not fully carboxylated due to insufficient Vitamin K.Highly sensitive to changes in Vitamin K status, tissue-specific to bone.Can be influenced by bone turnover rates.Assessment of Vitamin K status in relation to bone health.
Protein Induced by Vitamin K Absence-II (PIVKA-II) An abnormal, undercarboxylated form of prothrombin produced in the liver.Well-established marker for severe Vitamin K deficiency.Less sensitive to subclinical Vitamin K deficiency compared to ucOC. Primarily reflects hepatic Vitamin K status.Clinical diagnosis of Vitamin K deficiency bleeding in newborns; monitoring warfarin (B611796) therapy.
Dephospho-uncarboxylated Matrix Gla Protein (dp-ucMGP) The inactive form of Matrix Gla Protein, a potent inhibitor of vascular calcification.Strong indicator of vascular Vitamin K status and associated cardiovascular risks.May be influenced by kidney function.Assessing cardiovascular risk associated with Vitamin K deficiency.

Experimental Data Supporting ucOC as a Validated Biomarker

Numerous studies have demonstrated a strong inverse correlation between this compound intake and serum ucOC levels. For instance, supplementation with this compound has been consistently shown to decrease circulating ucOC, indicating an improved Vitamin K status.

One study found a significant negative correlation between dietary vitamin K intake and serum ucOC levels (r = -0.388, P = 0.004) in female athletes. Another study in postmenopausal women with osteoporosis demonstrated that supplementation with menaquinone-4 (a form of this compound) significantly reduced ucOC levels.

Furthermore, a prospective study on elderly women showed that elevated ucOC levels, measured by a specific ELISA, were associated with an increased risk of hip fracture, independent of bone mineral density. This highlights the clinical utility of ucOC as a predictive biomarker for bone health. A strong correlation (r = 0.82; P < 0.0001) has been observed between ucOC levels measured by a direct ELISA and the traditional hydroxyapatite binding assay.[1]

Experimental Protocols

Measurement of Undercarboxylated Osteocalcin (ucOC)

Two primary methods are used for the quantification of ucOC:

  • Direct Enzyme-Linked Immunosorbent Assay (ELISA) : This method utilizes monoclonal antibodies specific to the undercarboxylated form of osteocalcin.

  • Hydroxyapatite Binding Assay : This method is based on the principle that carboxylated osteocalcin binds to hydroxyapatite, while undercarboxylated osteocalcin does not.

1. Direct (Sandwich) ELISA Protocol for ucOC

This protocol is a generalized procedure based on commercially available ELISA kits.

Materials:

  • Microplate pre-coated with anti-ucOC antibody

  • Patient serum or plasma samples

  • ucOC standard solutions

  • Biotin-conjugated anti-ucOC antibody

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution (e.g., 0.2 M H₂SO₄)

  • Wash buffer

  • Plate reader

Procedure:

  • Preparation: Bring all reagents and samples to room temperature. Prepare serial dilutions of the ucOC standard.

  • Sample Addition: Add 100 µL of standards and samples to the appropriate wells of the pre-coated microplate.

  • Incubation: Cover the plate and incubate for 90 minutes at 37°C.

  • Washing: Aspirate the liquid from each well and wash three times with wash buffer.

  • Detection Antibody: Add 100 µL of biotin-conjugated anti-ucOC antibody to each well.

  • Incubation: Cover the plate and incubate for 60 minutes at 37°C.

  • Washing: Repeat the wash step as in step 4.

  • Streptavidin-HRP: Add 100 µL of Streptavidin-HRP solution to each well.

  • Incubation: Cover the plate and incubate for 30 minutes at 37°C.

  • Washing: Repeat the wash step as in step 4.

  • Substrate Reaction: Add 90 µL of TMB substrate to each well. Incubate for 15-30 minutes at 37°C in the dark.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm within 5 minutes using a microplate reader.

  • Calculation: Construct a standard curve and determine the concentration of ucOC in the samples.

2. Hydroxyapatite Binding Assay Protocol

This protocol is a generalized procedure based on published research methodologies.

Materials:

  • Patient serum or plasma samples

  • Hydroxyapatite (HAP) powder

  • Assay buffer (e.g., Tris-HCl buffer)

  • Total osteocalcin immunoassay kit

  • Microcentrifuge tubes

  • Rotating mixer

Procedure:

  • Sample Preparation: Aliquot a known volume of serum or plasma into a microcentrifuge tube.

  • HAP Addition: Add a specific amount of hydroxyapatite powder to the sample. The ratio of serum to HAP needs to be optimized and standardized.

  • Binding: Incubate the mixture on a rotating mixer for a defined period (e.g., 1 hour) at 4°C to allow for the binding of carboxylated osteocalcin to the HAP.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 10,000 x g) for a few minutes to pellet the HAP with the bound carboxylated osteocalcin.

  • Supernatant Collection: Carefully collect the supernatant, which contains the unbound, undercarboxylated osteocalcin.

  • Quantification of Total Osteocalcin: Measure the concentration of osteocalcin in the original (total OC) and the supernatant (ucOC) fractions using a total osteocalcin immunoassay.

  • Calculation: The concentration of ucOC is the value obtained from the supernatant. The percentage of undercarboxylated osteocalcin can be calculated as: (%ucOC) = (Concentration of OC in supernatant / Concentration of total OC in original sample) x 100

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key biological pathway involving this compound and osteocalcin, and a typical experimental workflow for ucOC measurement.

VitaminK2_Osteocalcin_Pathway This compound Dependent Carboxylation of Osteocalcin cluster_osteoblast Osteoblast cluster_carboxylation γ-Carboxylation cluster_bone Bone Matrix cluster_circulation Circulation Pro_OC Pro-osteocalcin ucOC_in Undercarboxylated Osteocalcin (ucOC) Pro_OC->ucOC_in Post-translational modification GGCX γ-Glutamyl Carboxylase ucOC_in->GGCX ucOC_out Circulating ucOC (Biomarker) ucOC_in->ucOC_out Released into circulation cOC Carboxylated Osteocalcin (cOC) Bone Hydroxyapatite cOC->Bone Binds to Calcium VitaminK2 This compound (Menaquinone) VitaminK2->GGCX Cofactor GGCX->cOC Carboxylation

Caption: this compound's role in osteocalcin carboxylation.

ucOC_ELISA_Workflow Experimental Workflow for ucOC Direct ELISA start Start: Collect Serum/Plasma Sample prepare_plate Prepare Microplate (Pre-coated with anti-ucOC Ab) start->prepare_plate add_samples Add Standards and Samples prepare_plate->add_samples incubate1 Incubate (e.g., 90 min, 37°C) add_samples->incubate1 wash1 Wash Plate (3x) incubate1->wash1 add_detection_ab Add Biotin-conjugated anti-ucOC Antibody wash1->add_detection_ab incubate2 Incubate (e.g., 60 min, 37°C) add_detection_ab->incubate2 wash2 Wash Plate (3x) incubate2->wash2 add_hrp Add Streptavidin-HRP wash2->add_hrp incubate3 Incubate (e.g., 30 min, 37°C) add_hrp->incubate3 wash3 Wash Plate (3x) incubate3->wash3 add_substrate Add TMB Substrate wash3->add_substrate incubate4 Incubate (e.g., 15-30 min, 37°C) add_substrate->incubate4 add_stop Add Stop Solution incubate4->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate calculate Calculate ucOC Concentration read_plate->calculate end End: Report Results calculate->end

Caption: A typical workflow for ucOC direct ELISA.

Conclusion

Undercarboxylated osteocalcin has been extensively validated as a sensitive and specific biomarker for this compound status, particularly in the context of bone health. While other biomarkers such as PIVKA-II and dp-ucMGP provide valuable information regarding hepatic and vascular Vitamin K status respectively, ucOC offers a more direct assessment of the impact of this compound on bone metabolism. The availability of reliable and straightforward measurement techniques like ELISA further strengthens its utility in both research and clinical settings. For researchers and professionals in drug development focusing on bone health and this compound metabolism, ucOC stands out as a crucial biomarker for efficacy and safety assessments.

References

The Efficacy of Vitamin K2 in Attenuating Bone Loss: A Comparative Analysis of Osteoporotic Rat Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of preclinical studies reveals the multifaceted effects of Vitamin K2 (menaquinone) in mitigating bone loss across various osteoporotic rat models. This comparative guide synthesizes key findings to provide researchers, scientists, and drug development professionals with a clear overview of this compound's therapeutic potential, detailing its impact on bone mineral density, bone turnover, and mechanical strength. The data underscores the importance of the underlying pathology in determining the efficacy and mechanism of action of this compound.

Executive Summary

This compound has demonstrated significant positive effects on bone health in several rat models of osteoporosis, including those induced by ovariectomy (OVX), glucocorticoids, sciatic neurectomy, tail-suspension, orchidectomy, and diabetes. Its primary mechanisms of action involve the enhancement of bone formation and the suppression of bone resorption. Notably, this compound's efficacy and mode of action appear to vary depending on the specific model of osteoporosis, highlighting the importance of targeted therapeutic strategies. In ovariectomized rats, a model for postmenopausal osteoporosis, this compound has been shown to attenuate the increase in bone resorption while maintaining bone formation.[1] In glucocorticoid-induced osteoporosis, this compound primarily acts by inhibiting the decrease in bone formation.[1][2] Furthermore, emerging evidence suggests a synergistic effect when this compound is co-administered with other anti-osteoporotic agents like bisphosphonates and raloxifene.[1][2][3]

Comparative Efficacy of this compound Across Osteoporotic Rat Models

The following tables summarize the quantitative outcomes of this compound treatment in different osteoporotic rat models, providing a clear comparison of its effects on key bone health parameters.

Table 1: Effects of this compound on Bone Mineral Density (BMD) and Bone Strength

Osteoporotic ModelAnimal StrainThis compound Type & DoseDurationKey FindingsReference
Ovariectomy (OVX)Fischer RatsMenatetrenone (B87639) (MK-4), 31 mg/kg/day9 weeksSignificantly inhibited the OVX-induced decrease in cortical area and thickness of the femur.[4][4]
Ovariectomy (OVX)Sprague-Dawley RatsMenaquinone-7 (MK-7), 8 µ g/day 8 weeksSignificantly increased bone mineral content (BMC) and bone mineral density (BMD).[5][5]
Glucocorticoid-InducedWistar RatsMenatetrenone (MK-4), 30 mg/kg, 5 times/week8 weeksAttenuated the GC-induced decrease in bone formation and prevented trabecular bone loss.[6][6]
Glucocorticoid-InducedSprague-Dawley RatsMenatetrenone (MK-4), 30 mg/kg, 5 times/week8 weeksPromoted bone healing in a femoral osteotomy model with or without glucocorticoid treatment.[7][7]
Sciatic NeurectomyWistar RatsMenatetrenone (MK-4)Not SpecifiedSuppressed endocortical bone resorption and stimulated bone formation.[1][1]
Tail-SuspensionWistar RatsMenatetrenone (MK-4)Not SpecifiedPrevented the acceleration of bone resorption and the reduction in bone formation.[1][2][1][2]
OrchidectomyWistar RatsMenatetrenone (MK-4)Not SpecifiedSuppressed the increase in trabecular bone turnover and endocortical bone resorption.[1][2][1][2]
Streptozotocin-Induced DiabetesNot SpecifiedMenaquinone-4 (MK-4), 30 mg/kg, 5 days/week12 weeksPrevented the development of hyperglycemia and cancellous osteopenia.[8][8]

Table 2: Effects of this compound on Bone Turnover Markers

Osteoporotic ModelAnimal StrainThis compound Type & DoseDurationEffect on Bone Formation Markers (e.g., Osteocalcin (B1147995), ALP)Effect on Bone Resorption Markers (e.g., CTX-I, DPD)Reference
Ovariectomy (OVX)Not SpecifiedMenatetrenone (MK-4)2 monthsNo significant effect on osteocalcin mRNA expression in a rat osteoblastic cell line.[9]Suppressed serum deoxypyridinoline (B1589748) levels.[9][9]
Glucocorticoid-InducedWistar RatsMenatetrenone (MK-4), 30 mg/kg, 5 times/week8 weeksPrevented GC-induced decrease in bone formation rate (BFR/BS).[6]Prevented GC-induced increase in eroded surface (ES/BS).[6][6]
Type 2 DiabetesNot SpecifiedNot SpecifiedNot SpecifiedIncreased serum osteocalcin.[10]Not Specified[10]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation of the presented data.

Ovariectomy (OVX)-Induced Osteoporosis Model
  • Objective: To simulate postmenopausal osteoporosis.

  • Procedure: Adult female rats (e.g., Fischer or Sprague-Dawley) undergo bilateral ovariectomy to induce estrogen deficiency. A sham-operated group serves as the control.

  • This compound Administration: this compound (either MK-4 or MK-7) is typically administered orally as a dietary supplement. Dosages and treatment durations vary across studies. For instance, one study used 31 mg/kg/day of menatetrenone for 9 weeks.[4][11]

  • Key Parameters Measured: Bone mineral density (BMD) of the femur and lumbar spine, bone strength (e.g., through three-point bending tests), and serum markers of bone turnover are assessed.

Glucocorticoid-Induced Osteoporosis Model
  • Objective: To mimic the effects of long-term corticosteroid use on bone.

  • Procedure: Rats (e.g., Wistar or Sprague-Dawley) are administered a glucocorticoid, such as prednisolone (B192156) or dexamethasone, typically via subcutaneous or intraperitoneal injection.[6][12]

  • This compound Administration: Oral administration of menatetrenone (MK-4) at doses around 30 mg/kg, five times a week, is a common protocol.[6][7]

  • Key Parameters Measured: Bone histomorphometry of the tibia or femur to assess trabecular bone volume, bone formation rate, and eroded surface. Bone mineral density and mechanical strength are also evaluated.

Visualizing the Mechanisms and Workflows

To better illustrate the complex interactions and experimental processes, the following diagrams have been generated.

experimental_workflow cluster_model Osteoporotic Rat Model Induction cluster_treatment Treatment Groups cluster_analysis Outcome Analysis OVX Ovariectomy (OVX) Control Control (Vehicle) OVX->Control VK2 This compound Treatment OVX->VK2 GIO Glucocorticoid Administration GIO->Control GIO->VK2 Other Other Models (e.g., Sciatic Neurectomy) Other->Control Other->VK2 BMD Bone Mineral Density (BMD) Control->BMD Strength Bone Mechanical Strength Control->Strength Markers Bone Turnover Markers Control->Markers Histo Histomorphometry Control->Histo VK2->BMD Assess Effect VK2->Strength Assess Effect VK2->Markers Assess Effect VK2->Histo Assess Effect

Caption: General experimental workflow for studying this compound effects in osteoporotic rat models.

signaling_pathway cluster_osteoblast Osteoblast cluster_osteoclast Osteoclast VK2 This compound SXR SXR/PXR Activation VK2->SXR Activates Carboxylation γ-carboxylation of Osteocalcin VK2->Carboxylation Essential Co-factor Apoptosis Reduced Apoptosis VK2->Apoptosis Inhibits RANKL RANKL Expression VK2->RANKL Inhibits OPG OPG Expression VK2->OPG Stimulates Differentiation Osteoblast Differentiation & Mineralization SXR->Differentiation Carboxylation->Differentiation BoneFormation Increased Bone Formation Differentiation->BoneFormation Apoptosis->BoneFormation Formation Osteoclast Formation & Activity RANKL->Formation Promotes OPG->Formation Inhibits BoneResorption Decreased Bone Resorption Formation->BoneResorption

Caption: Simplified signaling pathway of this compound in bone metabolism.

Conclusion

The collective evidence from various rat models of osteoporosis strongly supports the beneficial role of this compound in maintaining bone health.[1][2][3] It effectively mitigates bone loss by modulating bone turnover—enhancing formation and suppressing resorption. The differential effects observed across various models suggest that the therapeutic application of this compound could be tailored based on the specific etiology of osteoporosis. Further research, particularly clinical trials, is warranted to translate these promising preclinical findings into effective therapeutic strategies for osteoporosis in humans.

References

Vitamin K2 for Aortic Stenosis Progression: A Comparative Guide to Clinical Trials and Alternative Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The progression of calcific aortic stenosis (AS) remains a significant clinical challenge, with no currently approved medical therapy to halt its course. The only definitive treatment for severe, symptomatic AS is aortic valve replacement.[1] This has spurred research into various pharmacological agents aimed at slowing the calcification process. Among these, Vitamin K2 has emerged as a candidate of interest due to its role in activating proteins that inhibit vascular calcification.

This guide provides a comprehensive comparison of the clinical evidence for this compound in slowing AS progression against other investigated medical therapies. It summarizes quantitative data from key clinical trials, details the experimental protocols, and visualizes the underlying mechanisms and study workflows.

Comparative Efficacy of Medical Therapies for Aortic Stenosis Progression

The following tables summarize the quantitative outcomes from major clinical trials evaluating this compound and alternative medical therapies for their effect on the progression of aortic stenosis.

Table 1: this compound Clinical Trials

Trial/StudyInterventionPatient PopulationDurationPrimary Outcome MeasureResults (Intervention vs. Placebo)
Diederichsen et al. (2022) [2][3]720 µg MK-7 + 25 µg vitamin D daily365 men with Aortic Valve Calcification (AVC) score >300 AU24 monthsChange in AVC scoreNo significant difference. Mean increase in AVC score: 275 AU vs. 292 AU (p=0.64). No significant differences in change in aortic valve area or peak aortic jet velocity.[2][3]
BASIK2 Trial [4]360 mcg/day MK-744 subjects with bicuspid aortic valve and mild-moderate CAVSOngoingChange in valvular calcification activity (¹⁸F-NaF PET/MR)A proof-of-concept trial; results on progression are pending.[4]

Table 2: Statin Clinical Trials

Trial/StudyInterventionPatient PopulationDurationPrimary Outcome MeasureResults (Intervention vs. Placebo/Control)
SEAS [5][6]Simvastatin (B1681759) 40 mg + Ezetimibe (B1671841) 10 mg daily1873 patients with asymptomatic, mild-to-moderate AS~4 yearsComposite of major cardiovascular eventsNo significant reduction in AS-related events. [5] A 22% reduction in ischemic cardiovascular events was observed.[6]
SALTIRE [7][8]Atorvastatin 80 mg daily155 patients with calcific ASMedian 25 monthsChange in aortic-jet velocity and aortic-valve calcium scoreNo significant difference. Annual increase in aortic-jet velocity: 0.199 m/s vs. 0.203 m/s (p=0.95). Annual progression in valvular calcification: 22.3% vs. 21.7% (p=0.93).[7]
ASTRONOMER [1][9]Rosuvastatin (B1679574) 40 mg daily269 patients with asymptomatic, mild-to-moderate ASMedian 3.5 yearsAnnualized increase in peak AS gradientNo significant difference. 6.3 mm Hg/year vs. 6.1 mm Hg/year (p=0.83).[9]
RAAVE [10][11]Rosuvastatin 20 mg daily (open-label)121 patients with asymptomatic, moderate-to-severe ASMean 73 weeksChange in aortic valve area and velocitySlower progression in the rosuvastatin group. Change in AVA: -0.05 cm²/year vs. -0.10 cm²/year (p=0.041). Increase in AV velocity: 0.04 m/s/year vs. 0.24 m/s/year (p=0.007).[10][11]

Table 3: Other Investigated Medical Therapies

Therapy ClassTrial/StudyInterventionPatient PopulationDurationKey Findings
Bisphosphonates Retrospective analysis (Pohle et al.)Bisphosphonates801 female patients >60 years with mild-to-moderate ASMean 5.1 yearsNo significant impact on the rate of change in aortic valve area or gradients.[12]
ACE Inhibitors SCOPE-AS (Enalapril)[13]Enalapril (up to 10 mg bid)56 patients with symptomatic severe AS1 monthImproved functional capacity (6-minute walk distance) but did not assess progression.[13]
PCSK9 Inhibitors FOURIER sub-analysis (Evolocumab)[14][15]Evolocumab27,564 patients with atherosclerotic cardiovascular diseaseMedian 2.2 yearsExploratory finding of reduced AS events after the first year (HR 0.48). Higher Lp(a) levels were associated with a higher risk of AS events.[14]
PCSK9 Inhibitors EPISODE Trial (Ongoing)[4][16]Evolocumab, Alirocumab, or Torcetrapib + Statins160 patients with mild-to-moderate or asymptomatic severe CAVS24 monthsDesigned to assess the efficacy of PCSK9 inhibitors in delaying AS progression.[4]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway in Vascular Calcification

This compound is a cofactor for the enzyme gamma-glutamyl carboxylase, which is essential for the activation of Matrix Gla Protein (MGP).[17] Activated MGP is a potent inhibitor of vascular calcification. In a vitamin K-deficient state, MGP remains inactive and cannot prevent calcium deposition in soft tissues, including the aortic valve.

VitaminK2_Pathway cluster_VascularSmoothMuscleCell Vascular Smooth Muscle Cell ucMGP Inactive MGP (ucMGP) GGCX γ-glutamyl carboxylase ucMGP->GGCX cMGP Active MGP (cMGP) Calcification Vascular Calcification cMGP->Calcification Inhibits VK2 This compound VK2->GGCX Cofactor GGCX->cMGP Carboxylation

Caption: Proposed mechanism of this compound-dependent inhibition of vascular calcification.

Typical Experimental Workflow for a Clinical Trial in Aortic Stenosis

The design of clinical trials evaluating medical therapies for aortic stenosis typically involves screening, randomization, long-term follow-up with imaging, and analysis of clinical endpoints.

AS_Trial_Workflow Screening Patient Screening (Asymptomatic AS, specific severity criteria) Baseline Baseline Assessment (Echocardiography, CT scan, Biomarkers) Screening->Baseline Randomization Randomization Baseline->Randomization GroupA Intervention Group (e.g., this compound) Randomization->GroupA GroupB Placebo Group Randomization->GroupB FollowUp Follow-up Visits (e.g., 6, 12, 24 months) GroupA->FollowUp GroupB->FollowUp Imaging Repeat Imaging (Echocardiography, CT) FollowUp->Imaging Endpoints Data Analysis (Primary & Secondary Endpoints) FollowUp->Endpoints Imaging->FollowUp

Caption: Generalized workflow of a randomized controlled trial for aortic stenosis.

Detailed Experimental Protocols

This compound Trial: Diederichsen et al. (2022)
  • Study Design: A randomized, double-blind, multicenter trial.[2]

  • Participants: 365 men from the community with an Aortic Valve Calcification (AVC) score >300 arbitrary units (AU) on cardiac non-contrast computed tomography. The mean age was 71.0 years.[2]

  • Intervention: Daily treatment with a tablet containing 720 µg of menaquinone-7 (B21479) (MK-7, a form of this compound) plus 25 µg of vitamin D.[2]

  • Control: Matching placebo tablet daily.[2]

  • Duration: 24 months.[2]

  • Primary Outcome: The change in AVC score from baseline to 24 months.[3]

  • Secondary Outcomes: Included changes in aortic valve area and peak aortic jet velocity on echocardiography, incidence of heart valve surgery, changes in aortic and coronary artery calcification, and changes in dephosphorylated-undercarboxylated matrix Gla-protein (dp-ucMGP) levels.[3]

  • Imaging: Non-contrast cardiac CT and transthoracic echocardiography were performed at baseline and at the end of the study.[2]

Statin Trial: SEAS (Simvastatin and Ezetimibe in Aortic Stenosis)
  • Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.[5]

  • Participants: 1,873 patients aged 45-85 years with asymptomatic, mild-to-moderate aortic stenosis (aortic flow velocity ≥2.5 and ≤4.0 m/sec). Patients with existing indications for lipid-lowering therapy were excluded.[5]

  • Intervention: Combination of simvastatin 40 mg and ezetimibe 10 mg daily.[5]

  • Control: Matching placebo daily.[5]

  • Duration: Mean follow-up of 4 years.[5]

  • Primary Endpoint: A composite of major cardiovascular events, including cardiovascular death, aortic valve replacement, nonfatal myocardial infarction, heart failure due to AS progression, coronary artery bypass grafting, percutaneous coronary intervention, hospitalized unstable angina, and nonhemorrhagic stroke.[5]

  • Secondary Endpoints: Aortic valve disease events (aortic valve replacement, heart failure from AS progression, cardiovascular death) and atherosclerotic disease events.[5]

PCSK9 Inhibitor Trial: EPISODE (Effect of PCSK9 Inhibitors on Calcific Aortic Valve Stenosis) - Ongoing
  • Study Design: A prospective, evaluator-blinded, randomized controlled trial.[4][16]

  • Participants: 160 patients with mild-to-moderate or asymptomatic severe calcific aortic valve stenosis.[4]

  • Intervention: PCSK9 inhibitors (evolocumab, alirocumab, or torcetrapib) administered subcutaneously every 2 weeks, in combination with standard statin-based lipid-lowering therapy.[4]

  • Control: Standard statin-based lipid-lowering therapy alone.[4]

  • Duration: 24 months.[16]

  • Primary Endpoint: The annualized change in peak aortic jet velocity as measured by echocardiography.[16]

  • Secondary Endpoints: Changes in aortic valve area, calcification score, incidence of heart valve surgery, and quality of life.[16]

Conclusion

The available evidence from randomized controlled trials does not support the use of this compound supplementation to slow the progression of aortic valve calcification in men with established disease.[2][12] Similarly, large-scale clinical trials of statins have consistently failed to demonstrate a significant benefit in halting the progression of aortic stenosis, despite their proven efficacy in reducing ischemic cardiovascular events.[5] Other therapies, such as bisphosphonates and ACE inhibitors, have also not shown convincing evidence of efficacy in this setting.

Emerging exploratory data from a sub-analysis of the FOURIER trial suggests a potential role for PCSK9 inhibitors in reducing aortic stenosis events, particularly in patients with high lipoprotein(a) levels.[14] However, these findings require confirmation in dedicated randomized controlled trials, such as the ongoing EPISODE trial.

For researchers and drug development professionals, the field remains open for novel therapeutic strategies that can effectively target the underlying mechanisms of valvular calcification. The lack of success with current agents underscores the complexity of aortic stenosis pathophysiology and the need for continued investigation into new pathways and therapeutic targets.

References

Bioequivalence study of synthetic versus fermentation-derived Vitamin K2 MK-7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioequivalence and performance of synthetic and fermentation-derived Vitamin K2 as menaquinone-7 (B21479) (MK-7), a crucial fat-soluble vitamin recognized for its roles in bone and cardiovascular health. This document summarizes key experimental data, details methodologies from pivotal studies, and visualizes the underlying biological pathways to support informed decisions in research and development.

Executive Summary

This compound MK-7 is commercially available from two primary sources: synthesis and bacterial fermentation. A key consideration for researchers and developers is whether these two forms are bioequivalent, meaning they exhibit comparable bioavailability and produce the same therapeutic effects. Extensive research, including a pivotal human clinical trial, has demonstrated that synthetic all-trans MK-7 is bioequivalent to fermentation-derived MK-7 in terms of its pharmacokinetic profile and biological activity. Both forms are well-tolerated and effective in activating key vitamin K-dependent proteins.

Data Presentation

In Vivo Bioavailability

A randomized, single-blind, two-way cross-over study provides the most direct comparison of the in vivo bioavailability of synthetic and fermentation-derived this compound MK-7.[1][2][3][4][5] Healthy subjects were administered a single 180 µg dose of each form, and pharmacokinetic parameters were monitored over 72 hours.[1][2][3][4][5] The results, summarized in the table below, indicate no significant differences in the rate and extent of absorption.

Table 1: Pharmacokinetic Parameters of Synthetic vs. Fermentation-Derived this compound MK-7 [1][4]

ParameterSynthetic MK-7 (180 µg)Fermentation-Derived MK-7 (180 µg)90% Confidence Interval for Ratio (Synthetic/Fermented)Bioequivalence Conclusion
AUC (0-72h) (ng·h/mL) Ratio: 96%Ratio: 100% (Reference)83 - 111%Bioequivalent
Cmax (ng/mL) 3.43.483 - 131%Bioequivalent
Tmax (median, hours) 65Not ApplicableSimilar

AUC (Area Under the Curve) represents the total drug exposure over time. Cmax is the maximum serum concentration. Tmax is the time to reach Cmax.

Functional Bioactivity: Osteocalcin (B1147995) Carboxylation

To assess the biological activity, a randomized, double-blind, parallel study was conducted where healthy participants consumed a placebo, 90 µg of fermentation-derived MK-7, or varying doses of synthetic MK-7 (45, 90, and 180 µg) daily for 43 days.[1][2] The primary endpoint was the change in the ratio of carboxylated osteocalcin (cOC) to undercarboxylated osteocalcin (ucOC), a key marker of vitamin K activity in bone metabolism.[1][2]

Table 2: Functional Bioactivity Comparison: Changes in Osteocalcin Carboxylation [1][4]

Treatment GroupChange in Undercarboxylated Osteocalcin (ucOC) from BaselineStatistical Significance (p-value)
90 µg Fermentation-Derived MK-7DecreaseNot Statistically Significant
90 µg Synthetic MK-721% Decreasep = 0.021
180 µg Synthetic MK-729% Decreasep = 0.013

The results demonstrate that synthetic MK-7 effectively increases the carboxylation of osteocalcin, indicating high biological activity.[1][4] At the 90 µg dosage, there were no significant differences in the changes in cOC and ucOC levels between the fermentation-derived and synthetic MK-7 groups.[1][4]

Experimental Protocols

In Vivo Bioavailability Study

The following protocol was employed in the pivotal bioequivalence study:[1][6][7]

  • Study Design: A randomized, single-blind, two-way, cross-over design was utilized.

  • Participants: Healthy adult volunteers aged 20-66 years.

  • Intervention: A single oral dose of 180 µg of either synthetic or fermentation-derived this compound MK-7 was administered. A washout period was observed before crossing over to the other formulation.

  • Blood Sampling: Blood samples were collected at baseline and at various time points up to 72 hours post-dosing.

  • Analysis: Serum concentrations of MK-7 were determined using a validated analytical method. Pharmacokinetic parameters (AUC, Cmax, Tmax) were calculated from the concentration-time data.

  • Statistical Analysis: Bioequivalence was concluded if the 90% confidence intervals for the ratio of the geometric means of AUC and Cmax were within the standard range of 80-125%.

Functional Bioactivity Study

The methodology for assessing the biological function was as follows:[1][6]

  • Study Design: A randomized, double-blind, parallel-group study.

  • Participants: Healthy adults aged 20-60 years.

  • Intervention: Daily supplementation for 43 days with either a placebo, 90 µg of fermentation-derived MK-7, or 45, 90, or 180 µg of synthetic MK-7.

  • Blood Sampling: Blood samples were collected at baseline and at the end of the study period.

  • Analysis: Serum levels of carboxylated osteocalcin (cOC) and undercarboxylated osteocalcin (ucOC) were measured.

  • Statistical Analysis: Changes from baseline within and between groups were analyzed to determine the effect of each intervention on osteocalcin carboxylation.

Signaling Pathways and Mechanism of Action

This compound MK-7 exerts its biological effects primarily through its role as a cofactor for the enzyme γ-glutamyl carboxylase. This enzyme catalyzes the post-translational modification of specific glutamate (B1630785) (Glu) residues into γ-carboxyglutamate (Gla) residues on vitamin K-dependent proteins (VKDPs). This carboxylation is essential for the biological activity of these proteins.

Vitamin K Cycle and Protein Carboxylation

Vitamin_K_Cycle VK_quinone Vitamin K (Quinone) VKOR Vitamin K Epoxide Reductase (VKOR) VK_quinone->VKOR Reduction VK_hydroquinone Vitamin K (Hydroquinone - Active Form) GGCX γ-Glutamyl Carboxylase (GGCX) VK_hydroquinone->GGCX VK_epoxide Vitamin K Epoxide VK_epoxide->VKOR Reduction GGCX->VK_epoxide Protein_Gla Active VKDP (with Gla residues) GGCX->Protein_Gla VKOR->VK_hydroquinone Protein_Glu Inactive VKDP (with Glu residues) Protein_Glu->GGCX CO2_O2 CO₂ + O₂ CO2_O2->GGCX

Caption: The Vitamin K cycle, illustrating the activation of Vitamin K-dependent proteins (VKDPs).

Key Vitamin K-Dependent Proteins and Their Functions

Two of the most well-characterized VKDPs influenced by MK-7 are:

  • Osteocalcin (OC): Synthesized by osteoblasts, carboxylated osteocalcin binds to calcium ions and incorporates them into the bone matrix, playing a vital role in bone mineralization and strength.[8][9]

  • Matrix Gla Protein (MGP): Produced by vascular smooth muscle cells, carboxylated MGP is a potent inhibitor of soft tissue and vascular calcification.[10][11]

Involvement in Other Signaling Pathways

Recent research suggests that this compound may also influence other cellular signaling pathways, contributing to its broader health benefits.

  • PI3K/AKT Pathway: This pathway is central to cell growth, proliferation, and survival. Some studies suggest this compound can modulate PI3K/AKT signaling, which may have implications for bone metabolism and cancer cell biology.

PI3K_AKT_Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Activation Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream Phosphorylation Response Cell Growth, Survival, Proliferation Downstream->Response VK2 This compound (MK-7) VK2->PI3K Modulates NFkB_Pathway cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation Complex IκB-NF-κB (Inactive) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Complex->NFkB Release Gene Gene Transcription (Inflammatory Mediators) VK2 This compound (MK-7) VK2->IKK Inhibition

References

Safety Operating Guide

Safe Disposal of Vitamin K2 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of Vitamin K2, tailored for researchers, scientists, and drug development professionals. The following procedures ensure safe handling and compliance with standard laboratory safety protocols.

Summary of Key Safety Information

While this compound is generally not classified as a hazardous substance, it is crucial to handle it with care to minimize risks such as potential irritation and dust explosion.[1][2][3][4]

PropertyDataReference
Appearance Solid, Powder
Acute Toxicity Not classified as acutely toxic; virtually nontoxic after a single ingestion.[1][3]
Skin/Eye Irritation Generally not irritating to skin and eyes, though some sources suggest it may cause irritation.[1][3][5]
Hazardous Decomposition Under fire conditions, may produce carbon oxides (CO, CO2).[3]
Explosion Hazard The product is capable of dust explosion; dust can form an explosive mixture with air.[1][6]
Incompatibilities Strong oxidizing agents, acids.[2]
Storage Store in a cool, dry, well-ventilated area away from direct light and sources of ignition.[2][4]

Step-by-Step Disposal Procedure for this compound

This protocol outlines the handling of waste this compound, from initial containment to final disposal.

Personal Protective Equipment (PPE)

Before handling this compound waste, ensure you are wearing appropriate PPE to prevent contact and inhalation.

  • Gloves: Wear suitable chemical-resistant gloves.[2]

  • Eye Protection: Use safety goggles with side protection.[2]

  • Lab Coat: A standard lab coat should be worn.[7]

  • Respiratory Protection: If there is a risk of dust formation, use an approved particulate filter respirator (e.g., NIOSH/MSHA-approved).[2][5][7]

Waste Collection and Containment

Proper containment is critical to prevent accidental exposure and environmental contamination.

  • For Small Amounts/Spills:

    • Carefully pick up the powder using a suitable appliance or use dry clean-up procedures.[1]

    • Avoid actions that generate dust, such as sweeping with a dry broom.[1] A vacuum with an explosion-proof design may be used.

    • Place the collected material into a clean, dry, sealable, and clearly labeled container for disposal.

  • For Large Amounts/Bulk Waste:

    • Contain the material using a dust-binding agent (e.g., cat litter, sand, or commercial sorbent).[1]

    • Mix the this compound with an unappealing substance like dirt or coffee grounds.[8][9] This is a general best practice for supplement disposal to deter accidental ingestion.[9]

    • Transfer the mixture into a leak-proof, sealed container.[8][9]

    • Label the container clearly as "this compound Waste" or according to your institution's hazardous waste labeling requirements.

Final Disposal

Disposal must be carried out in accordance with all applicable local, state, and federal regulations.[3][10] Flushing vitamins down the drain is not a safe option as it can contaminate waterways.[9][11]

  • Option 1: Hazardous Waste Program (Recommended)

    • Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines on chemical waste.

    • Transfer the sealed and labeled waste container to your facility's designated chemical waste storage area for pickup by a certified waste disposal contractor.

  • Option 2: Trash Disposal (If Permitted)

    • This method should only be used if explicitly permitted by your local regulations and institutional policies, and is generally not recommended for laboratory waste.[9]

    • Ensure the this compound is thoroughly mixed with an inert, unappealing material and sealed in a leak-proof container as described in Step 2.[8]

    • Place the sealed container in the regular trash.[8]

  • Option 3: Take-Back Programs

    • While more common for consumer products, some pharmacies or community programs offer take-back services for expired supplements.[9][11] This may be an option for unused, sealed commercial products.

Container Disposal
  • Empty this compound containers should be thoroughly cleaned.

  • Before recycling, check with your local recycling service to confirm they accept the container type (e.g., some do not accept #5 plastics or small bottles).[8]

  • If recycling is not an option, dispose of the cleaned, empty container in the trash.[11]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the safe disposal of this compound in a laboratory environment.

G start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Respirator if dusty) start->ppe assess_spill Step 2: Assess Quantity of Waste ppe->assess_spill small_spill Small Amount / Spill: - Use dry cleanup methods - Avoid creating dust assess_spill->small_spill Small large_spill Large Amount / Bulk: - Contain with dust-binding material - Mix with inert substance (e.g., sand) assess_spill->large_spill Large contain Step 3: Place in a Labeled, Sealable, Leak-Proof Container small_spill->contain large_spill->contain consult_regs Step 4: Consult Institutional & Local Regulations contain->consult_regs haz_waste Dispose as Chemical Waste via Institutional EHS Program consult_regs->haz_waste Standard Lab Protocol trash_disposal If Permitted: Dispose in Trash consult_regs->trash_disposal Non-Hazardous & Permitted end End of Process haz_waste->end trash_disposal->end

Caption: Workflow for the proper disposal of this compound waste in a lab setting.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.